4-Hexyloxyphenylboronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(4-hexoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BO3/c1-2-3-4-5-10-16-12-8-6-11(7-9-12)13(14)15/h6-9,14-15H,2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNVLFGOOWUKQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394979 | |
| Record name | 4-Hexyloxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121219-08-7 | |
| Record name | B-[4-(Hexyloxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121219-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hexyloxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hexyloxyphenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-Hexyloxyphenylboronic Acid (CAS: 121219-08-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Hexyloxyphenylboronic acid, a versatile organoboron compound widely utilized in modern organic synthesis. With its unique chemical properties, this building block has become instrumental in the construction of complex molecular architectures, particularly in the fields of materials science and medicinal chemistry. This document delves into the compound's key characteristics, provides detailed protocols for its synthesis and application in Suzuki-Miyaura cross-coupling reactions, and explores its role in the development of liquid crystals, organic electronics, and bioactive molecules. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in advanced chemical synthesis and drug discovery.
Introduction
This compound, with the CAS number 121219-08-7, is a white to off-white solid organic compound. Its structure features a phenylboronic acid moiety substituted with a hexyloxy group at the para position. This combination of a reactive boronic acid group and a lipophilic alkyl chain makes it a valuable intermediate in organic synthesis.
The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction has revolutionized the synthesis of biaryl and substituted aromatic compounds, which are key structural motifs in a vast array of functional materials and pharmaceuticals. The hexyloxy group imparts increased solubility in organic solvents and can influence the mesomorphic properties of the resulting molecules, making it particularly useful in the synthesis of liquid crystals.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
General Properties
| Property | Value | Reference |
| CAS Number | 121219-08-7 | [1] |
| Molecular Formula | C₁₂H₁₉BO₃ | [1] |
| Molecular Weight | 222.09 g/mol | [1] |
| Appearance | White to almost white powder or crystal | [2] |
| Purity | ≥97% | [1][2] |
| Melting Point | Approximately 85 °C | |
| Storage | 2-8°C, in a cool and dark place | [3][4] |
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons of the hexyloxy chain, and the acidic protons of the boronic acid group. The aromatic protons would appear as two doublets in the range of 7.0-8.0 ppm. The methylene group attached to the oxygen (OCH₂) would be a triplet around 4.0 ppm. The other methylene groups of the hexyl chain would appear as multiplets between 1.3 and 1.8 ppm, and the terminal methyl group would be a triplet around 0.9 ppm. The boronic acid protons are often broad and may exchange with residual water in the solvent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for the twelve carbon atoms. The aromatic carbons would appear in the region of 115-165 ppm, with the carbon attached to the boron atom being at the lower field end. The carbons of the hexyloxy chain would resonate in the upfield region, typically between 14 and 70 ppm.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching of the boronic acid group. C-H stretching vibrations of the aromatic ring and the alkyl chain would be observed around 2850-3100 cm⁻¹. The C=C stretching of the aromatic ring would appear in the 1400-1600 cm⁻¹ region. A strong band around 1300-1400 cm⁻¹ would be indicative of the B-O stretching vibration.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the hexyloxy group and parts of the alkyl chain.
Synthesis of this compound
This compound is typically synthesized from 1-bromo-4-hexyloxybenzene via a Grignard reaction followed by reaction with a trialkyl borate. The following is a representative, self-validating protocol.
Synthesis Workflow
Caption: Synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
1-Bromo-4-hexyloxybenzene
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
Preparation of the Grignard Reagent:
-
To a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq.).
-
Add a small crystal of iodine.
-
Add a small amount of a solution of 1-bromo-4-hexyloxybenzene (1.0 eq.) in anhydrous THF via the dropping funnel to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates the start of the reaction.
-
Slowly add the remaining solution of 1-bromo-4-hexyloxybenzene to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of triisopropyl borate (1.5 eq.) in anhydrous THF via the dropping funnel, maintaining the temperature below -70 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by adding 1 M hydrochloric acid until the solution is acidic (pH ~2).
-
Stir the mixture vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from a mixture of hexanes and ethyl acetate to yield this compound as a white solid.
-
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[5] this compound is an excellent substrate for these reactions.
General Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Sources
4-Hexyloxyphenylboronic acid molecular weight
An In-Depth Technical Guide to 4-Hexyloxyphenylboronic Acid: Properties, Synthesis, and Applications in Modern Chemistry
Introduction
This compound is a bifunctional organic compound featuring a phenylboronic acid moiety and a hexyloxy side chain. This unique structure renders it a highly valuable and versatile building block in contemporary chemical research and development. Its molecular weight is 222.09 g/mol , and its chemical formula is C₁₂H₁₉BO₃.[1][] The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction, which has revolutionized the formation of carbon-carbon bonds.[3][4] The lipophilic hexyloxy group, in turn, imparts specific solubility characteristics and can induce self-assembly, making it a key component in the design of liquid crystals and other functional materials.[1]
This guide, intended for researchers and drug development professionals, provides an in-depth exploration of this compound. We will delve into its physicochemical properties, detail robust protocols for its synthesis and purification, explore its critical role in the Suzuki-Miyaura coupling, and survey its applications in materials science and medicinal chemistry, grounded in authoritative references and field-proven insights.
Part 1: Physicochemical Properties and Characterization
The utility of any chemical reagent begins with a thorough understanding of its physical and chemical properties. This compound is typically a white to off-white solid crystalline powder at room temperature. Its properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 222.09 g/mol | [1][][5] |
| Molecular Formula | C₁₂H₁₉BO₃ | [1][5] |
| CAS Number | 121219-08-7 | [1] |
| Appearance | White to almost white powder/crystal | |
| Melting Point | 85 °C | [5] |
| Purity | Typically ≥97% | [] |
| Storage | 4°C, ambient temperature for shipping | [1] |
It is important to note that arylboronic acids, including this compound, can exist in equilibrium with their cyclic anhydride form (a trimeric boroxine), especially upon heating or under dehydrating conditions.[5] This does not typically impede their reactivity in coupling reactions, as the boroxine readily converts back to the monomeric boronic acid in the presence of water or base.
Analytical Characterization
Confident use of this compound requires rigorous analytical validation. The following techniques are standard for confirming its identity and purity.
-
NMR Spectroscopy: Nuclear Magnetic Resonance is the most powerful tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum will exhibit characteristic signals. The aromatic protons will appear as two distinct doublets in the 7.0-8.0 ppm region, typical for a 1,4-disubstituted benzene ring. The protons of the hexyloxy chain will be visible in the upfield region: a triplet around 4.0 ppm for the -OCH₂- group, a multiplet around 1.8 ppm for the adjacent -CH₂- group, further multiplets for the internal methylenes, and a terminal methyl triplet around 0.9 ppm. The acidic protons of the B(OH)₂ group may appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons (with the carbon attached to boron being broader and less intense) and six signals for the hexyloxy chain carbons.
-
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight. Electrospray ionization (ESI) in negative mode would be expected to show an [M-H]⁻ ion, while high-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum will display a strong, broad O-H stretching band around 3300 cm⁻¹ (for the B(OH)₂ group), C-H stretching bands just below 3000 cm⁻¹, aromatic C=C stretching bands around 1600 cm⁻¹, and a strong C-O stretching band for the ether linkage around 1250 cm⁻¹.
Part 2: Synthesis and Purification
The synthesis of arylboronic acids is a well-established process in organic chemistry.[6] A common and reliable method involves the reaction of an organometallic reagent (like a Grignard or organolithium species) with a trialkyl borate, followed by acidic hydrolysis.
Synthetic Workflow: From 4-Bromophenol to this compound
This two-step process begins with the etherification of 4-bromophenol, followed by a Grignard reaction and borylation.
Caption: Synthetic pathway for this compound.
Detailed Synthesis Protocol
Step 1: Synthesis of 4-Bromo-1-hexyloxybenzene
-
Rationale: This is a standard Williamson ether synthesis to introduce the hexyloxy chain onto the commercially available 4-bromophenol starting material.
-
Procedure:
-
To a round-bottom flask, add 4-bromophenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and acetone.
-
Add 1-bromohexane (1.2 eq) to the suspension.
-
Heat the mixture to reflux and stir vigorously for 12-16 hours, monitoring by TLC until the starting phenol is consumed.
-
Cool the reaction, filter off the solid K₂CO₃, and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with 1M NaOH and then brine, dry over anhydrous MgSO₄, and concentrate to yield the product, which can be purified by column chromatography if necessary.
-
Step 2: Synthesis of this compound
-
Rationale: This step leverages the formation of a highly reactive Grignard reagent, which acts as a nucleophile to attack the electrophilic boron atom of the borate ester. Anhydrous conditions are critical to prevent quenching the Grignard reagent. The reaction is performed at low temperature (-78 °C) to control reactivity and prevent side reactions.
-
Procedure:
-
Flame-dry a three-neck flask equipped with a condenser, dropping funnel, and nitrogen inlet. Add magnesium turnings (1.5 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve 4-bromo-1-hexyloxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) and add it to the dropping funnel. Add a small portion to the magnesium and gently heat to initiate Grignard formation (the solution will turn cloudy and warm).
-
Add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After addition is complete, reflux for another 1-2 hours.
-
In a separate flame-dried flask, dissolve triisopropyl borate (2.0 eq) in anhydrous THF and cool to -78 °C (dry ice/acetone bath).
-
Transfer the prepared Grignard reagent to the borate solution via cannula slowly, keeping the internal temperature below -60 °C.
-
Stir at -78 °C for 2 hours, then allow the mixture to warm to room temperature overnight.
-
Quench the reaction by slowly adding 1M HCl at 0 °C. Stir vigorously for 1 hour.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purification Protocol: Recrystallization
-
Rationale: Recrystallization is a self-validating purification technique for solids. By dissolving the crude product in a minimal amount of a hot solvent system and allowing it to cool slowly, pure crystals form while impurities remain in the mother liquor. A sharp melting point of the resulting crystals indicates high purity.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Add hexane dropwise until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to maximize crystal formation.
-
Collect the white crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.
-
Part 3: Core Applications and Reaction Mechanisms
The primary utility of this compound stems from its participation in the Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura Cross-Coupling Reaction
This reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds to create biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and functional materials.[7][8] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing reagents.[3][9]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki Coupling
This protocol describes the coupling of this compound with a generic aryl bromide.
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add this compound (1.2 eq), the aryl bromide (1.0 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Causality: The base is essential for activating the boronic acid. It forms a more nucleophilic "ate" complex, [R-B(OH)₃]⁻, which facilitates the transmetalation step.[3]
-
-
Catalyst Addition:
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%) or a combination of Palladium(II) acetate (Pd(OAc)₂) and a phosphine ligand.
-
Causality: The phosphine ligands stabilize the palladium center and modulate its reactivity throughout the catalytic cycle.
-
-
Solvent Addition & Degassing:
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Under this inert atmosphere, add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water.
-
Causality: Oxygen must be excluded as it can oxidize and deactivate the Pd(0) catalyst. The aqueous component is crucial for dissolving the inorganic base and facilitating the formation of the "ate" complex.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the resulting biaryl product by column chromatography or recrystallization.
-
Applications in Drug Discovery and Materials Science
The true value of this compound lies in the complex molecules it helps create.
-
Drug Discovery: Phenylboronic acids are a privileged scaffold in medicinal chemistry.[10] The incorporation of a boron atom can lead to unique binding interactions, often with the active sites of serine proteases.[11] Several FDA-approved drugs, such as the anticancer agent Bortezomib (Velcade®) and the β-lactamase inhibitor Vaborbactam, are boronic acid derivatives, highlighting the therapeutic potential of this functional group.[10][12][13] The hexyloxy chain can be used to tune the lipophilicity of a drug candidate, which is a critical parameter for optimizing its pharmacokinetic profile (absorption, distribution, metabolism, and excretion).
-
Materials Science: The rigid aromatic core combined with the flexible alkyl chain of this compound makes it an excellent building block for liquid crystals.[1] The biaryl structures synthesized via Suzuki coupling using this reagent are often discotic or calamitic mesogens, which are essential for display technologies and organic electronics.
Part 4: Safety and Handling
As with any chemical reagent, proper handling of this compound is paramount for laboratory safety.
-
Hazard Identification: The compound is classified with the following hazard statements:
-
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and suitable chemical-resistant gloves (e.g., nitrile).[5]
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place, typically at 4°C for long-term stability.[1]
-
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for innovation in both life sciences and materials science. Its robust performance in the Suzuki-Miyaura coupling provides a reliable pathway to complex molecular architectures, while its inherent structural features offer handles for tuning both material properties and pharmacological activity. By understanding its properties, mastering its synthesis, and applying it with sound mechanistic reasoning, researchers can continue to leverage this powerful building block to develop next-generation therapeutics and advanced functional materials.
References
- ChemBK. This compound (contains varying aMounts of Anhydride). [Link]
- PubChem. 4-Hexylphenylboronic Acid. [Link]
- Bheemisetty, B., & Lewis, S. A. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science, 14(02), 051–060. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Santos, M. A. R. (2017).
- Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 80(8), 359–371. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Das, B. C., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(23), 7393. [Link]
- Konatham, S., & Ramachandran, B. (2017). Phenylboronic Acid-polymers for Biomedical Applications. Current medicinal chemistry, 24(25), 2735–2754. [Link]
- Silva, F., et al. (2017).
- Al-Zoubi, R. M., et al. (2020). Design and discovery of boronic acid drugs. European journal of medicinal chemistry, 200, 112439. [Link]
- Google Patents. CN111072698A - Preparation method of hydroxyphenylboronic acid.
- Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]
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- 1. chemscene.com [chemscene.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chembk.com [chembk.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. japsonline.com [japsonline.com]
- 12. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Hexyloxyphenylboronic acid physical properties
An In-depth Technical Guide to 4-Hexyloxyphenylboronic Acid for Advanced Research Applications
Introduction
This compound, registered under CAS number 121219-07-8, is a versatile organic compound that has become an indispensable tool for researchers in synthetic organic chemistry, materials science, and drug development.[1][2] Its structure, featuring a phenylboronic acid moiety functionalized with a hexyloxy group, imparts a unique combination of reactivity and lipophilicity. This guide provides an in-depth exploration of its core physical properties, spectral characteristics, and applications, with a focus on providing the technical insights necessary for its effective use in a laboratory setting. As a key building block, its primary utility is demonstrated in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds with exceptional precision and functional group tolerance.[3][4]
Physicochemical Properties
The physical and chemical characteristics of this compound are fundamental to its handling, storage, and reactivity. These properties determine its solubility in various solvent systems, its stability under different conditions, and its behavior in reaction mixtures. The compound typically appears as a white to off-white crystalline powder.[5]
A summary of its key physicochemical data is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 121219-08-7 | [1][2] |
| Molecular Formula | C₁₂H₁₉BO₃ | [1][2][6] |
| Molecular Weight | 222.09 g/mol | [1][2] |
| Appearance | White to almost white powder/crystal | [5] |
| Melting Point | 85 °C (lit.) | [1][5] |
| Density | 1.04 g/cm³ | [] |
| Purity | Typically ≥97% | [2][] |
| Solubility | Soluble in methanol | [5] |
| InChI Key | XYNVLFGOOWUKQS-UHFFFAOYSA-N | [][8] |
It is important to note that this compound is known to be hygroscopic and may exist with varying amounts of its corresponding anhydride, which forms through intermolecular dehydration of the boronic acid groups.[1][9] This necessitates careful handling and storage under inert, dry conditions to maintain its integrity.[9]
Spectral Data and Molecular Characterization
Rigorous characterization using spectroscopic methods is crucial for verifying the identity and purity of this compound before its use in sensitive synthetic applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides a clear signature of the molecule's structure. Expected signals include:
-
A broad singlet in the downfield region, characteristic of the two acidic protons of the B(OH)₂ group. The chemical shift of this peak can vary depending on the solvent and concentration.
-
Two distinct doublets in the aromatic region (approx. 6.9-7.8 ppm), corresponding to the ortho and meta protons on the phenyl ring.
-
A triplet at approximately 4.0 ppm, representing the two protons of the methylene group directly attached to the phenolic oxygen (-O-CH₂ -).
-
A series of multiplets in the upfield region (approx. 0.9-1.8 ppm) corresponding to the protons of the aliphatic hexyl chain.
-
A triplet at approximately 0.9 ppm for the terminal methyl group (-CH₃).
-
-
¹³C NMR: The carbon NMR spectrum will complement the ¹H NMR data, showing distinct signals for the ipso-carbon attached to the boron atom, the oxygen-bearing aromatic carbon, the remaining aromatic carbons, and the six unique carbons of the hexyloxy chain.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the key functional groups within the molecule.[10] The IR spectrum of this compound is characterized by several key absorption bands:
-
A very broad and strong absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibrations of the boronic acid group and associated hydrogen bonding.[11]
-
Multiple sharp peaks between 2850-3000 cm⁻¹ corresponding to the C-H stretching of the aliphatic hexyl chain and the aromatic ring.[11]
-
Characteristic C=C stretching absorptions for the aromatic ring, typically found in the 1400-1600 cm⁻¹ region.
-
A strong absorption band around 1300-1400 cm⁻¹ is typically associated with the B-O stretching vibration.[12]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition. Using techniques like electrospray ionization (ESI-MS), the molecule can be readily detected.[13] In negative ion mode, a prominent peak corresponding to the [M-H]⁻ ion is expected at an m/z of approximately 221.14.[14] Predicted collision cross-section (CCS) data can further aid in structural confirmation.[14]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful methods for constructing C(sp²)-C(sp²) bonds, forming biaryl structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[15][16]
The causality behind its effectiveness stems from the boronic acid functional group. The reaction proceeds via a catalytic cycle involving a palladium complex. The choice of catalyst, base, and solvent is critical for achieving high yields and preventing side reactions, such as homocoupling of the boronic acid.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol describes a self-validating system for the coupling of this compound with an aryl bromide. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction proceeds to completion.
Objective: To synthesize 4-hexyloxy-4'-methylbiphenyl from this compound and 4-bromotoluene.
Materials:
-
This compound (1.2 eq)
-
4-Bromotoluene (1.0 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
Tricyclohexylphosphine [PCy₃] (4 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 eq), finely ground
-
Toluene (solvent)
-
Water (co-solvent)
Workflow Diagram:
Step-by-Step Procedure:
-
Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromotoluene (1.0 eq), this compound (1.2 eq), and potassium carbonate (3.0 eq).
-
Inerting: Seal the flask with a septum and cycle between vacuum and an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add toluene and water (e.g., in a 4:1 ratio by volume) via syringe.
-
Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (2 mol%) and tricyclohexylphosphine (4 mol%) in a small amount of toluene. Add this catalyst solution to the main reaction flask via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously. The reaction's progress should be monitored every 1-2 hours. The disappearance of the starting materials confirms completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure biaryl product.
Handling, Storage, and Safety
Proper handling and storage are paramount to ensure user safety and maintain the chemical's integrity.
-
Safety Precautions: this compound is an irritant. It is known to cause skin, eye, and respiratory irritation.[1][5] Always handle this chemical inside a fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][17][18] Avoid inhalation of dust and direct contact with skin and eyes.[9][17]
-
Storage Conditions: To prevent degradation, especially due to its hygroscopic nature, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).[9] For long-term stability, storage in a cool, dry place, such as a refrigerator or desiccator, is recommended.[8][9][19]
Conclusion
This compound is a high-value reagent for the modern organic chemist. Its well-defined physical properties, predictable reactivity in Suzuki-Miyaura coupling, and commercial availability make it a reliable building block for constructing complex molecular architectures. A thorough understanding of its characteristics, as detailed in this guide, enables researchers to harness its full potential while ensuring safe and effective implementation in their synthetic endeavors.
References
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- Google Patents. CN111072698A - Preparation method of hydroxyphenylboronic acid.
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A Comprehensive Technical Guide to the Synthesis of 4-Hexyloxyphenylboronic Acid
Abstract
This guide provides an in-depth, scientifically grounded methodology for the synthesis of 4-hexyloxyphenylboronic acid, a valuable intermediate in organic chemistry, particularly for Suzuki-Miyaura cross-coupling reactions. The primary focus is on the robust and widely-used Grignard-based pathway, commencing from the preparation of the key precursor, 4-hexyloxybromobenzene. We will dissect the causality behind critical experimental choices, from ensuring anhydrous conditions to managing reaction exothermicity. The narrative emphasizes safety, procedural integrity, and analytical validation. Detailed, step-by-step protocols for precursor and final product synthesis are provided, supported by mechanistic diagrams, data tables, and a discussion of alternative synthetic strategies. This document is intended for researchers, chemists, and drug development professionals seeking a practical and theoretical understanding of this synthesis.
Introduction: The Utility of Arylboronic Acids
Arylboronic acids and their derivatives are foundational pillars in modern synthetic chemistry. Their prominence is largely due to their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction, a powerful method for forming carbon-carbon bonds.[1][2] These reagents are generally air- and moisture-stable solids, exhibiting low toxicity and high functional group tolerance, which makes them exceptionally versatile building blocks in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.
The 4-alkoxyphenylboronic acid motif is of particular interest, as the alkoxy chain can modulate properties such as solubility, lipophilicity, and electronic characteristics of the final compound. The synthesis of this compound, therefore, serves as an excellent case study in the preparation of these valuable intermediates. While several methods exist for arylboronic acid synthesis, including transition-metal-catalyzed borylations, the conventional approach utilizing Grignard reagents remains a cost-effective, scalable, and reliable option.[3][4][5] This guide will focus on the latter, detailing a field-proven protocol.
Retrosynthetic Analysis and Strategy
A logical approach to the synthesis of this compound begins with a retrosynthetic disconnection. The boronic acid functional group can be installed via the reaction of an organometallic species with a boron electrophile. The most common disconnection points to an aryl Grignard reagent, which in turn is derived from the corresponding aryl bromide.
This analysis reveals a two-stage synthetic strategy:
-
Preparation of the Precursor: Synthesis of 4-hexyloxybromobenzene via a Williamson ether synthesis from commercially available 4-bromophenol and 1-bromohexane.
-
Formation of the Boronic Acid: Conversion of 4-hexyloxybromobenzene into the corresponding Grignard reagent, followed by trapping with a trialkyl borate and subsequent acidic hydrolysis.
Caption: Retrosynthetic pathway for this compound.
Stage 1: Synthesis of Precursor, 4-Hexyloxybromobenzene
The first stage involves the formation of an ether linkage between 4-bromophenol and a hexyl chain. The Williamson ether synthesis is the classic and most efficient method for this transformation, proceeding via an SN2 reaction between the phenoxide ion and the primary alkyl halide.
Experimental Protocol: Williamson Ether Synthesis
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 4-Bromophenol | 173.01 | 17.3 g | 0.10 | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 20.7 g | 0.15 | 1.5 |
| 1-Bromohexane | 165.07 | 18.2 g (14.9 mL) | 0.11 | 1.1 |
| Acetone | - | 200 mL | - | - |
Methodology:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromophenol (17.3 g, 0.10 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol).
-
Add 200 mL of acetone to the flask. The potassium carbonate is only partially soluble, forming a suspension.
-
Begin vigorous stirring and add 1-bromohexane (14.9 mL, 0.11 mol) to the mixture.
-
Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetone.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude oil is redissolved in diethyl ether (150 mL) and washed sequentially with 1M NaOH (2 x 50 mL) to remove any unreacted phenol, and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 4-hexyloxybromobenzene as a colorless or pale yellow oil. The product is often of sufficient purity for the next step, but can be further purified by vacuum distillation if necessary.
Stage 2: Synthesis of this compound
This stage is the core of the synthesis, involving the formation of an air- and moisture-sensitive Grignard reagent. The success of this reaction is critically dependent on maintaining strictly anhydrous conditions.[6][7]
Mechanism of Grignard Reaction and Boration
The reaction proceeds in three key phases:
-
Grignard Formation: Elemental magnesium undergoes an oxidative insertion into the carbon-bromine bond of 4-hexyloxybromobenzene. This is a radical process that occurs on the surface of the magnesium metal.[8]
-
Nucleophilic Attack: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic boron atom of the trialkyl borate.[9][10] Using an appropriate stoichiometry is important to prevent multiple additions of the Grignard reagent to the boron center.[11]
-
Hydrolysis: The resulting boronate ester intermediate is hydrolyzed under acidic conditions to yield the final this compound.
Caption: Key phases in the synthesis of arylboronic acids via Grignard reagents.
Experimental Protocol: Grignard and Boration
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 4-Hexyloxybromobenzene | 257.18 | 25.7 g | 0.10 | 1.0 |
| Magnesium Turnings | 24.31 | 2.9 g | 0.12 | 1.2 |
| Trimethyl Borate | 103.91 | 15.6 g (16.8 mL) | 0.15 | 1.5 |
| Anhydrous THF | - | 150 mL | - | - |
| Iodine | 253.81 | 1 crystal | - | Catalytic |
Methodology:
-
Apparatus Preparation (Crucial Step): Assemble a 500 mL three-neck round-bottom flask with a dropping funnel, a reflux condenser topped with a nitrogen/argon inlet, and a glass stopper. All glassware must be rigorously dried in an oven (120°C) overnight and assembled while hot under a stream of dry inert gas to eliminate all traces of water.[6][7]
-
Grignard Initiation: Place the magnesium turnings (2.9 g, 0.12 mol) into the flask. Add a single crystal of iodine as an initiator.[6] Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapor is observed; this helps to activate the magnesium surface. Allow the flask to cool.
-
Add 30 mL of anhydrous tetrahydrofuran (THF) to the flask.
-
Dissolve 4-hexyloxybromobenzene (25.7 g, 0.10 mol) in 70 mL of anhydrous THF and add this solution to the dropping funnel.
-
Add approximately 10% of the aryl bromide solution to the magnesium suspension. The reaction should initiate, which is typically observed by gentle bubbling and a slight warming of the flask. The disappearance of the iodine color is also an indicator. If the reaction does not start, gentle warming or sonication may be required.
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. The formation of the Grignard reagent is exothermic, so an ice-water bath should be kept on hand to control the reaction rate if it becomes too vigorous.[6][12][13]
-
After the addition is complete, stir the resulting grey/brown solution at room temperature for an additional 1-2 hours to ensure complete consumption of the starting material.
-
Boration: Cool the Grignard solution to -78°C using a dry ice/acetone bath.
-
In a separate dry flask, dissolve trimethyl borate (16.8 mL, 0.15 mol) in 50 mL of anhydrous THF. Add this solution to the dropping funnel and add it dropwise to the cold Grignard solution, maintaining the internal temperature below -60°C. A thick white precipitate will form.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for at least 4 hours, or overnight.
-
Workup and Purification: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 100 mL of 2M hydrochloric acid (HCl). Stir vigorously for 30 minutes until two clear layers are formed.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash with brine (100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The crude solid product is purified by recrystallization. A common solvent system is a mixture of hexanes and ethyl acetate. Dissolve the crude product in a minimal amount of hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Filter the white crystalline solid, wash with a small amount of cold hexanes, and dry under vacuum.
Safety and Hazard Management
Scientific integrity demands a rigorous approach to safety. This synthesis involves several significant hazards that must be actively managed.
-
Flammable Solvents: Diethyl ether and THF are highly flammable and have low flash points. All operations must be conducted in a certified chemical fume hood, away from any potential ignition sources.[6][13]
-
Grignard Reagents: The Grignard reaction is exothermic and can become uncontrolled if the addition of the aryl halide is too rapid.[12][13] Grignard reagents are also air- and moisture-sensitive and can react violently with water.[14] Ensure the reaction is under an inert atmosphere and that all equipment is scrupulously dry.[6][7]
-
Corrosive Reagents: Hydrochloric acid is corrosive. Handle with appropriate personal protective equipment (PPE).
-
Personal Protective Equipment (PPE): At all times, wear safety goggles, a flame-resistant lab coat, and appropriate gloves (e.g., nitrile gloves for general handling, with consideration for Nomex gloves when working with pyrophoric-risk reagents).[12][13]
Characterization of this compound
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Melting Point: A sharp melting point range is indicative of high purity.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The expected ¹H NMR signals can be predicted based on known chemical shift data for similar structures.[15]
Table of Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Ar-H (ortho to -B(OH)₂) | ~7.9 - 8.1 | Doublet | 2H | Aromatic |
| Ar-H (ortho to -O-Hexyl) | ~6.9 - 7.1 | Doublet | 2H | Aromatic |
| -O-CH₂ - | ~4.0 | Triplet | 2H | Methylene adjacent to O |
| -(CH₂)₄- | ~1.2 - 1.8 | Multiplet | 8H | Methylene chain |
| -CH₃ | ~0.9 | Triplet | 3H | Terminal methyl |
| -B(OH )₂ | ~5.0 - 6.5 | Broad Singlet | 2H | Boronic acid protons |
Note: The boronic acid protons (-B(OH)₂) are exchangeable and may appear as a very broad signal or not be observed at all, depending on the solvent and water content.
Overview of Alternative Synthetic Routes
While the Grignard method is robust, it is valuable for researchers to be aware of alternative strategies, particularly for substrates with functional groups incompatible with strongly basic/nucleophilic Grignard reagents.
-
Organolithium Intermediates: Similar to the Grignard route, an aryllithium species can be generated (e.g., via lithium-halogen exchange) and reacted with a borate ester.[3]
-
Miyaura Borylation: A palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and a diboron reagent like bis(pinacolato)diboron (B₂pin₂). This method offers excellent functional group tolerance.[1][2]
-
Iridium-Catalyzed C-H Borylation: This modern approach allows for the direct conversion of an aromatic C-H bond to a C-B bond, offering an atom-economical route, though regioselectivity can be a challenge.[3]
Conclusion
The synthesis of this compound via the Grignard pathway is a reliable and scalable method that provides access to a valuable synthetic building block. The success of the procedure hinges on a thorough understanding of the underlying chemical principles, particularly the critical need for anhydrous conditions and careful control of the reaction temperature. By following the detailed protocols and safety guidelines outlined in this guide, researchers can confidently and safely execute this synthesis, enabling further discovery in medicinal chemistry and materials science.
References
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- University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations.
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- Funny Ehs Info. (2024). Grignard reaction safety. [Video] YouTube.
- Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760.
- Billingsley, K. L., & Buchwald, S. L. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 129(11), 3358–3366.
- Google Patents. (2016). US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents.
- Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis.
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- Organic Syntheses. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Org. Synth. 2020, 97, 1-11.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
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- SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism.
- Royal Society of Chemistry. (n.d.). Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative - Supporting Information.
- BYJU'S. (n.d.). Grignard Reaction Mechanism.
- ResearchGate. (n.d.). Experimental and theoretical, 1 H and 13 C NMR isotropic chemical....
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- PrepChem.com. (n.d.). Preparation of 4-bromophenol.
- Google Patents. (2006). US6982356B2 - Method for preparation of para-brominated hydroxyaromatic compounds.
- Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.
- Organic Syntheses. (n.d.). o-BROMOPHENOL.
- PubMed. (1987). Conversion of bromobenzene to 3-bromophenol. A route to 3- and 4-bromophenol through sulfur-series intermediates derived from the 3,4-oxide. Drug Metab Dispos. 1987 Nov-Dec;15(6):857-67.
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Introduction: The Versatility of a Key Synthetic Building Block
An In-Depth Technical Guide to 4-Hexyloxyphenylboronic Acid: Synthesis, Application, and Best Practices
This compound is an indispensable reagent in modern organic synthesis, belonging to the versatile class of arylboronic acids. Its structure, featuring a stable boronic acid functional group and a lipophilic hexyloxy tail, makes it a prime candidate for constructing complex molecular architectures. This guide provides an in-depth exploration of its structural information, synthesis, analytical characterization, and core applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions—a cornerstone of pharmaceutical and materials science research. For drug development professionals and synthetic chemists, understanding the nuances of this reagent is critical for leveraging its full potential in creating novel bioactive compounds and advanced functional materials.[1]
Core Structural and Physicochemical Profile
The utility of this compound begins with its fundamental molecular and physical properties. These characteristics dictate its reactivity, solubility, and handling requirements.
dot graph { layout=neato; node [shape=none]; edge [style=invis]; a [label="C₁₂H₁₉BO₃", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=3682148&t=l", labelloc=b]; b [label="Chemical Structure of this compound"]; a -- b; } idot Caption: 2D structure of this compound.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source(s) |
| CAS Number | 121219-08-7 | [][3] |
| Molecular Formula | C₁₂H₁₉BO₃ | [][3] |
| Molecular Weight | 222.09 g/mol | [][3] |
| IUPAC Name | (4-hexoxyphenyl)boronic acid | [] |
| InChI Key | XYNVLFGOOWUKQS-UHFFFAOYSA-N | [] |
| Synonyms | 4-Hexyloxybenzeneboronic acid, 4-(n-Hexyloxy)phenylboronic acid | [] |
Table 2: Physicochemical Data
| Property | Value | Source(s) |
| Appearance | White to off-white solid (powder or crystal) | |
| Melting Point | 85 °C | [4] |
| Density | 1.04 g/cm³ | [] |
| Solubility | Soluble in Methanol | |
| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place |
Synthesis and Purification: A Mechanistic Approach
The synthesis of arylboronic acids is a well-established field. A common and reliable method involves the reaction of an organometallic intermediate, such as a Grignard reagent, with a borate ester, followed by acidic hydrolysis. This approach offers a high degree of control and scalability.
A plausible synthetic pathway for this compound starts from 4-bromophenol. The phenolic hydroxyl group is first alkylated to introduce the hexyloxy chain, followed by conversion to the boronic acid.
Causality in Experimental Design:
-
Alkylation First: The phenolic proton is acidic and would interfere with the formation of a Grignard reagent. Therefore, the hexyloxy group is installed first by reacting 4-bromophenol with an alkylating agent like 1-bromohexane in the presence of a mild base.
-
Grignard Reagent Formation: The resulting 1-bromo-4-hexyloxybenzene is reacted with magnesium turnings in an anhydrous ether solvent (like THF) to form the corresponding Grignard reagent. Anhydrous conditions are critical to prevent quenching the highly reactive organometallic species.
-
Borylation at Low Temperature: The Grignard reagent is then added to a trialkyl borate (e.g., triisopropyl borate) at low temperatures (e.g., -78 °C). This exothermic reaction is controlled at low temperatures to prevent side reactions, such as the addition of a second equivalent of the Grignard reagent to the boron center.
-
Acidic Hydrolysis: The final step is the careful hydrolysis of the resulting borate ester with an aqueous acid to yield the desired boronic acid.
Purification is typically achieved by recrystallization from a suitable solvent system, often involving a polar solvent and a non-polar anti-solvent, to yield the product as a crystalline solid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is a premier coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[1] This palladium-catalyzed reaction couples an organoboron compound with an organohalide or triflate. Its widespread use stems from its mild reaction conditions, tolerance of a wide variety of functional groups, and the low toxicity of the boron-containing byproducts.[5][6]
The Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step.[]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species.[5]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond in the final product (Ar-Ar') and regenerating the Pd(0) catalyst, which re-enters the cycle.
Self-Validating Experimental Protocol: Suzuki Coupling
This protocol describes a general procedure for the coupling of this compound with an aryl bromide. The success of the reaction is validated by the consumption of starting materials and formation of the product, observable by techniques like TLC or LC-MS.
Materials:
-
This compound (1.2 mmol, 1.2 eq)
-
Aryl bromide (1.0 mmol, 1.0 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Deionized water (2 mL)
-
Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
Procedure:
-
Flask Preparation: Flame-dry a round-bottom flask containing a magnetic stir bar and allow it to cool to room temperature under a stream of inert gas.
-
Reagent Addition: To the flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add the palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol). Note: The phosphine ligand coordinates to the palladium, stabilizing the catalyst and facilitating the reaction steps.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the catalyst.
-
Solvent Addition: Under a positive pressure of inert gas, add toluene (5 mL), ethanol (2 mL), and deionized water (2 mL) via syringe. The biphasic solvent system is crucial; the organic phase solubilizes the reagents and catalyst, while the aqueous phase dissolves the inorganic base.
-
Reaction Execution: Immerse the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.
Table 3: GHS Hazard and Precautionary Information
| Category | Information | Statements | Source(s) |
| Pictogram(s) | GHS07 (Exclamation Mark) | ||
| Signal Word | Warning | ||
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4] | |
| Precautionary Statements | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302 + P352: IF ON SKIN: Wash with plenty of water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] |
Handling Recommendations:
-
Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[9]
-
Avoid generating dust.[8]
-
After handling, wash hands thoroughly.
Storage Recommendations:
-
Store in a tightly closed container in a cool, dry, and dark place.
-
Boronic acids can undergo dehydration to form cyclic anhydrides (boroxines). While this often does not impede reactivity in cross-coupling reactions, storing the compound under an inert atmosphere (e.g., Argon) can minimize this process.
Conclusion
This compound stands out as a highly valuable and versatile building block for synthetic chemistry. Its predictable reactivity in the Suzuki-Miyaura coupling, combined with its tailored physical properties conferred by the hexyloxy group, provides chemists with a powerful tool for the synthesis of complex organic molecules. From liquid crystals to potential pharmaceutical agents, the biaryl structures enabled by this reagent are of significant academic and industrial interest. A thorough understanding of its synthesis, handling, and application, as detailed in this guide, empowers researchers to utilize it safely and effectively, paving the way for future innovations in drug discovery and materials science.
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4-Hexyloxyphenylboronic Acid: A Comprehensive Technical Guide for Advanced Research
Abstract
4-Hexyloxyphenylboronic acid (4-HPBA) has emerged as a pivotal building block in contemporary organic synthesis and materials science. Its unique structural attributes, featuring a boronic acid moiety for versatile cross-coupling reactions and a hexyloxy chain for modulating solubility and self-assembly properties, have positioned it as a molecule of significant interest. This guide provides an in-depth exploration of 4-HPBA, covering its fundamental properties, synthesis, and characterization. It further delves into its critical role in the Suzuki-Miyaura cross-coupling reaction and its expanding applications in drug discovery and the development of advanced materials. The content herein is curated to provide researchers, scientists, and drug development professionals with a blend of theoretical knowledge and practical, field-proven insights.
Introduction: The Versatility of a Substituted Phenylboronic Acid
Phenylboronic acids are a cornerstone of modern synthetic chemistry, primarily due to their indispensable role in palladium-catalyzed cross-coupling reactions.[1] Among this important class of reagents, this compound distinguishes itself through the presence of a C6 alkyl chain attached via an ether linkage at the para position. This structural modification imparts a significant influence on the molecule's physicochemical properties, enhancing its solubility in organic solvents and introducing liquid crystalline behavior in some of its derivatives.[2] These characteristics make 4-HPBA a particularly attractive building block in the synthesis of complex organic molecules, including pharmaceuticals, and in the fabrication of functional materials like liquid crystals and covalent organic frameworks (COFs).[2]
The boronic acid functional group is a versatile handle for C-C bond formation, most notably in the Suzuki-Miyaura coupling, a reaction celebrated for its mild conditions and high functional group tolerance.[3][4] The hexyloxy tail, on the other hand, provides a means to fine-tune the lipophilicity and steric environment of target molecules, which is of paramount importance in drug design for optimizing pharmacokinetic and pharmacodynamic profiles.[5] This dual functionality underpins the expanding utility of 4-HPBA in both academic and industrial research settings.
Physicochemical and Structural Properties
Understanding the fundamental properties of this compound is crucial for its effective handling, storage, and application in chemical synthesis.
Chemical Structure and Core Data
The molecular structure of this compound consists of a benzene ring substituted with a boronic acid group [-B(OH)2] and a hexyloxy group (-O(CH2)5CH3) at the para position.
| Property | Value | Source(s) |
| CAS Number | 121219-08-7 | [2][6][7] |
| Molecular Formula | C12H19BO3 | [2][6][] |
| Molecular Weight | 222.09 g/mol | [2][6][] |
| Appearance | White to off-white solid (powder or crystals) | |
| Melting Point | 85 °C (literature value) | [6] |
| Purity | Typically ≥97% | [] |
| Solubility | Soluble in many organic solvents; slightly soluble in water.[9][10] | [9][10][11] |
| SMILES | CCCCCCOC1=CC=C(B(O)O)C=C1 | [2] |
| InChI Key | XYNVLFGOOWUKQS-UHFFFAOYSA-N | [7][] |
Spectroscopic Characterization
The identity and purity of this compound are routinely confirmed using standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons, the methylene protons of the hexyloxy chain, and the terminal methyl group. The protons on the benzene ring adjacent to the boronic acid group typically appear as a doublet around 7.7-7.8 ppm, while those adjacent to the hexyloxy group appear as a doublet around 6.9-7.0 ppm. The triplet corresponding to the -OCH2- group is observed around 4.0 ppm. The signals for the other methylene groups of the alkyl chain appear as multiplets between 1.3 and 1.8 ppm, and the terminal methyl group gives a triplet at approximately 0.9 ppm. The acidic protons of the boronic acid group are often broad and may exchange with residual water in the solvent.[12][13]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon atom attached to the boron atom being significantly deshielded. The carbons of the hexyloxy chain will also have characteristic chemical shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad O-H stretching band for the boronic acid group in the region of 3200-3600 cm⁻¹. Strong C-O stretching bands for the ether linkage will be present around 1250 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be observed.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.[14]
Synthesis and Purification
The synthesis of arylboronic acids can be achieved through several established methods.[15] A common and reliable approach for preparing this compound involves a Grignard reaction.
Synthetic Pathway via Grignard Reagent
A prevalent synthetic route starts from 4-bromophenol. The hydroxyl group is first protected to prevent it from interfering with the Grignard reagent formation. Subsequently, the Grignard reagent is formed and then reacted with a trialkyl borate, followed by acidic workup to yield the desired boronic acid.[16]
Step-by-Step Experimental Protocol
The following is a generalized laboratory-scale procedure. Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a qualified chemist.
-
Protection of 4-Bromophenol: To a solution of 4-bromophenol in an appropriate solvent (e.g., dichloromethane), add a suitable protecting group reagent (e.g., tert-butyldimethylsilyl chloride) and a base (e.g., triethylamine). Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to isolate the protected 4-bromophenol.
-
Formation of the Grignard Reagent: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings and a crystal of iodine. Add a solution of the protected 4-bromophenol in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. Once the reaction has started, add the remaining solution and reflux the mixture until the magnesium is consumed.
-
Reaction with Trialkyl Borate: Cool the Grignard reagent to a low temperature (e.g., -78 °C). Slowly add a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in anhydrous THF. Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Hydrolysis and Deprotection: Cool the reaction mixture in an ice bath and quench by the slow addition of an acidic solution (e.g., aqueous HCl). This step hydrolyzes the boronate ester and removes the protecting group.
-
Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound.[17]
Key Applications in Research and Development
The unique combination of a reactive boronic acid and a lipophilic hexyloxy chain makes 4-HPBA a valuable tool in several areas of chemical science.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.[1][3] In this reaction, an organoboron compound (like 4-HPBA) is coupled with an organohalide or triflate in the presence of a palladium catalyst and a base.[]
The hexyloxy group of 4-HPBA can influence the electronic properties of the phenyl ring, and its steric bulk can affect the efficiency of the transmetalation step in the catalytic cycle.[4] Researchers can leverage the hexyloxy chain to enhance the solubility of the reactants and products in the organic solvents typically used for these reactions.
Drug Discovery and Medicinal Chemistry
The incorporation of the 4-hexyloxyphenyl moiety into drug candidates can significantly impact their biological activity and pharmacokinetic properties.[5][15] The lipophilic nature of the hexyloxy group can enhance membrane permeability and influence protein-ligand interactions. Boronic acids themselves are an emerging class of pharmacophores, with several boronic acid-containing drugs approved for clinical use.[5][15] The boronic acid group can act as a transition-state analog inhibitor of certain enzymes, forming reversible covalent bonds with active site serine or threonine residues.[15]
Materials Science
The elongated structure and potential for intermolecular interactions conferred by the hexyloxy group make 4-HPBA a valuable precursor for liquid crystals and other self-assembling materials.[2] By incorporating this building block into larger molecular architectures, materials with specific optical and electronic properties can be designed. Furthermore, as a bifunctional linker, 4-HPBA can be used in the synthesis of porous crystalline polymers known as covalent organic frameworks (COFs), which have applications in gas storage, catalysis, and sensing.[2]
Handling, Storage, and Safety
As with any chemical reagent, proper handling and storage of this compound are essential for maintaining its integrity and ensuring laboratory safety.
Safety Precautions
This compound is classified as an irritant.[6][19] It can cause skin, eye, and respiratory irritation.[20] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[21] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[20][22]
Storage Recommendations
Boronic acids can be susceptible to dehydration to form boroxines (cyclic anhydrides). While this process is often reversible upon treatment with water, it is best to store 4-HPBA in a tightly sealed container in a cool, dry place to minimize degradation.[21] Some suppliers recommend storage under an inert atmosphere.[7]
Conclusion
This compound is a highly versatile and valuable building block in modern organic chemistry. Its dual functionality, combining the reactivity of a boronic acid with the property-modulating effects of a hexyloxy chain, has led to its widespread use in the synthesis of complex molecules for applications ranging from pharmaceuticals to advanced materials. A thorough understanding of its properties, synthesis, and reactivity is crucial for harnessing its full potential in innovative research and development endeavors. The continued exploration of this and related substituted phenylboronic acids will undoubtedly lead to further advancements in chemical synthesis and materials science.
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An In-depth Technical Guide to the NMR Spectroscopic Analysis of 4-Hexyloxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hexyloxyphenylboronic acid is a versatile organic compound widely utilized in various fields, including medicinal chemistry, organic synthesis, and materials science. Its utility often stems from its role as a key building block in Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning method for carbon-carbon bond formation. The boronic acid functional group also imparts unique properties, such as the ability to form reversible covalent bonds with diols, making it a valuable component in the design of sensors and drug delivery systems.
Accurate structural elucidation and purity assessment are paramount for the effective application of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure and electronic environment of the atomic nuclei. This guide offers a comprehensive overview of the ¹H and ¹³C NMR spectroscopic data for this compound, grounded in established principles and supported by data from analogous compounds.
Molecular Structure and NMR-Active Nuclei
The structure of this compound features several key components that give rise to distinct signals in its NMR spectra. Understanding these components is crucial for accurate spectral interpretation.
Caption: Molecular structure of this compound.
The key NMR-active nuclei are ¹H (protons) and ¹³C (carbon-13). The chemical environment of each nucleus is unique, leading to a characteristic chemical shift in the NMR spectrum.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons of the phenyl ring and the aliphatic protons of the hexyloxy chain.
Predicted ¹H NMR Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H (ortho to B(OH)₂) | 7.7 - 7.9 | Doublet | 2H |
| Ar-H (ortho to O-Hexyl) | 6.8 - 7.0 | Doublet | 2H |
| O-CH₂ -(CH₂)₄-CH₃ | 3.9 - 4.1 | Triplet | 2H |
| O-CH₂-CH₂ -(CH₂)₃-CH₃ | 1.7 - 1.9 | Quintet | 2H |
| (CH₂)₃-CH₂ -CH₃ | 1.2 - 1.5 | Multiplet | 6H |
| (CH₂)₅-CH₃ | 0.8 - 1.0 | Triplet | 3H |
| B(OH )₂ | 4.5 - 6.0 | Broad Singlet | 2H |
Note: Chemical shifts are predicted based on analogous compounds and general substituent effects. Actual values may vary depending on the solvent and concentration.
Interpretation of the ¹H NMR Spectrum
-
Aromatic Region (6.5-8.0 ppm): The para-substitution pattern of the phenyl ring results in a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing boronic acid group are deshielded and appear at a lower field (higher ppm) compared to the protons ortho to the electron-donating hexyloxy group.[1][2]
-
Aliphatic Region (0.8-4.1 ppm): The protons of the hexyloxy chain give rise to several signals. The methylene protons directly attached to the oxygen atom (O-CH₂) are the most deshielded in this chain and appear as a triplet. The terminal methyl protons (CH₃) are the most shielded and appear as a triplet at the highest field (lowest ppm). The remaining methylene protons appear as overlapping multiplets in the intermediate region.[1][3]
-
Boronic Acid Protons (B(OH)₂): The protons of the hydroxyl groups on the boron atom are acidic and can exchange with residual water in the NMR solvent. This exchange process often leads to a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of ¹³C, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives a distinct peak.
Predicted ¹³C NMR Data
| Carbon | Chemical Shift (δ, ppm) |
| C -B(OH)₂ | 128 - 132 |
| C -H (ortho to B(OH)₂) | 135 - 138 |
| C -H (ortho to O-Hexyl) | 114 - 117 |
| C -O-Hexyl | 160 - 163 |
| O-C H₂-(CH₂)₄-CH₃ | 68 - 70 |
| O-CH₂-C H₂-(CH₂)₃-CH₃ | 31 - 33 |
| O-(CH₂)₂-C H₂-(CH₂)₂-CH₃ | 25 - 27 |
| O-(CH₂)₃-C H₂-CH₂-CH₃ | 28 - 30 |
| O-(CH₂)₄-C H₂-CH₃ | 22 - 24 |
| O-(CH₂)₅-C H₃ | 13 - 15 |
Note: Chemical shifts are predicted based on analogous compounds and established substituent effects. The signal for the carbon attached to boron can sometimes be broad or difficult to observe due to quadrupolar relaxation of the boron nucleus.[4][5][6]
Interpretation of the ¹³C NMR Spectrum
-
Aromatic Region (110-170 ppm): The six carbons of the phenyl ring give rise to four distinct signals due to the molecule's symmetry. The carbon atom attached to the oxygen of the hexyloxy group is the most deshielded in this region. The carbon atom bonded to the boronic acid group is also significantly deshielded. The chemical shifts of the other aromatic carbons are influenced by the electronic effects of the substituents.[5][7]
-
Aliphatic Region (10-70 ppm): The six carbons of the hexyloxy chain are all chemically non-equivalent and will, in principle, give rise to six distinct signals. The carbon directly bonded to the oxygen is the most deshielded, while the terminal methyl carbon is the most shielded.[6]
Experimental Protocol for NMR Data Acquisition
Obtaining high-quality NMR spectra of boronic acids requires careful consideration of the experimental parameters.
Caption: Workflow for NMR data acquisition.
Causality Behind Experimental Choices
-
Solvent Selection: The choice of deuterated solvent is critical. DMSO-d₆ is often a good choice as it is a polar aprotic solvent that can effectively dissolve many boronic acids.[8] CDCl₃ can also be used, but the solubility of the boronic acid may be lower. Methanol-d₄ is another option, but it can exchange with the B(OH)₂ protons, which may affect their signal.[9] The solvent can also influence the chemical shifts of the analyte due to solvent-solute interactions.
-
Concentration: A concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient for obtaining good quality ¹H and ¹³C NMR spectra on modern spectrometers. Higher concentrations may be needed for less sensitive experiments or if the sample has low solubility.
-
¹¹B NMR Spectroscopy: While this guide focuses on ¹H and ¹³C NMR, it is worth noting that ¹¹B NMR can also be a valuable tool for studying boronic acids. The chemical shift of the ¹¹B nucleus is sensitive to the hybridization state of the boron atom (sp² in the boronic acid vs. sp³ in a boronate ester), providing insights into its interactions and reactivity.[9][10][11]
Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be self-validating. The expected multiplicities and integration values in the ¹H NMR spectrum, along with the number of signals in the ¹³C NMR spectrum, provide internal checks on the structural assignment. For instance, the presence of two doublets with an integration of 2H each in the aromatic region is a strong indicator of a 1,4-disubstituted benzene ring. Any significant deviation from the expected pattern would warrant further investigation into the sample's purity or structural integrity.
Conclusion
NMR spectroscopy is a powerful and essential technique for the characterization of this compound. By understanding the principles of NMR and the expected spectral features of this molecule, researchers can confidently verify its structure, assess its purity, and gain valuable insights into its chemical properties. The data and protocols presented in this guide provide a solid foundation for the successful application of NMR in research and development involving this compound.
References
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- Widdifield, C. M., & Bryce, D. L. (2010). A Solid-State ¹¹B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. Journal of the American Chemical Society. [Link]
- San Diego State University. ¹¹B NMR Chemical Shifts. SDSU Chemistry.
- Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
- Comiskey, A. M., & Anslyn, E. V. (2023). Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link]
- Tsai, C.-H., et al. (2021).
- Supporting Information for a scientific public
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- University of Wisconsin. (2021). NMR Spectroscopy :: ¹³C NMR Chemical Shifts.
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An In-Depth Technical Guide to 4-Hexyloxyphenylboronic Acid and its Anhydride Form for Advanced Research Applications
This guide provides an in-depth technical overview of 4-hexyloxyphenylboronic acid and its corresponding cyclic anhydride, 2,4,6-tris(4-hexyloxyphenyl)boroxine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and strategic applications of these valuable chemical entities, with a focus on the causal relationships that underpin their utility in modern organic chemistry.
Introduction: The Strategic Importance of this compound
This compound is a versatile organic compound that has garnered significant attention in medicinal chemistry and materials science.[1] Its structure, featuring a phenyl ring substituted with a boronic acid group and a hexyloxy chain, imparts a unique combination of reactivity and solubility. The boronic acid moiety is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures.[2][3][4] These motifs are prevalent in a wide array of pharmaceuticals and functional materials.[2] The hexyloxy group enhances the compound's solubility in organic solvents, a critical factor for its application in various reaction media.[1]
A crucial aspect of boronic acid chemistry is the dynamic and reversible equilibrium with its cyclic trimeric anhydride, the boroxine.[5] This dehydration process, which can occur upon heating or during storage, is a key consideration for the handling, characterization, and application of this compound.[5] Understanding and controlling this equilibrium is paramount for achieving reproducible and optimal results in synthetic applications.
Synthesis and Physicochemical Properties
The synthesis of this compound typically follows established methods for the preparation of arylboronic acids. A common and effective route involves the reaction of a Grignard reagent, formed from 4-bromo-1-(hexyloxy)benzene, with a trialkyl borate, followed by acidic hydrolysis.
Experimental Protocol: Synthesis of this compound
This protocol outlines a representative synthesis of this compound.
Materials:
-
4-Bromo-1-(hexyloxy)benzene
-
Magnesium turnings
-
Iodine (catalyst)
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (2 M)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings and a crystal of iodine. Under a nitrogen atmosphere, add a solution of 4-bromo-1-(hexyloxy)benzene in anhydrous THF dropwise to the magnesium turnings. Initiate the reaction with gentle heating if necessary. Once the reaction starts, add the remaining solution at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Borylation: Cool the Grignard solution to -78 °C in a dry ice/acetone bath. Add a solution of trimethyl borate in anhydrous THF dropwise, maintaining the temperature below -60 °C. After the addition, stir the mixture at -78 °C for two hours, then allow it to warm to room temperature overnight.
-
Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and slowly add 2 M hydrochloric acid to quench the reaction and hydrolyze the borate ester. The pH should be adjusted to be acidic. Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure to yield the crude product.
-
Recrystallization: Purify the crude this compound by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to obtain a white to off-white crystalline solid.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 121219-08-7 | [6] |
| Molecular Formula | C₁₂H₁₉BO₃ | [6] |
| Molecular Weight | 222.09 g/mol | [6] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 85 °C | |
| Solubility | Soluble in organic solvents like THF, diethyl ether, and chloroform. | [1] |
The Boronic Acid-Boroxine Equilibrium
A defining characteristic of boronic acids is their propensity to undergo dehydration to form a six-membered cyclic anhydride known as a boroxine.[5] This is a reversible equilibrium, with the position of the equilibrium being influenced by factors such as temperature, solvent, and the presence of water.
The formation of the boroxine is an entropically driven process, favored at higher temperatures and in non-polar, aprotic solvents.[3] Conversely, the presence of water will drive the equilibrium back towards the boronic acid form.[5] It is important to note that commercial samples of this compound may contain varying amounts of the boroxine anhydride.
Experimental Protocol: Preparation of 2,4,6-Tris(4-hexyloxyphenyl)boroxine
This protocol describes the deliberate synthesis of the boroxine from the corresponding boronic acid.
Materials:
-
This compound
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve this compound in toluene.
-
Azeotropic Dehydration: Heat the mixture to reflux. Water will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue the reflux until no more water is collected.
-
Isolation: Cool the reaction mixture to room temperature. The boroxine may precipitate out of solution upon cooling. If not, remove the toluene under reduced pressure to yield the crude boroxine.
-
Purification: The boroxine can be purified by recrystallization from a suitable anhydrous solvent, such as dry toluene or hexane, to yield a solid product.
Spectroscopic and Analytical Characterization
Thorough characterization of both the boronic acid and its boroxine form is essential for quality control and for understanding their behavior in chemical reactions. The following tables summarize the expected spectroscopic data.
Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons (typically two doublets in the range of 7.0-8.0 ppm), a triplet for the -OCH₂- protons around 4.0 ppm, multiplets for the other methylene groups in the hexyloxy chain, and a terminal methyl triplet around 0.9 ppm. A broad singlet for the B(OH)₂ protons may also be observed. |
| ¹³C NMR | Aromatic carbon signals in the range of 110-165 ppm, with the carbon attached to the boron atom appearing at a distinct chemical shift. Signals for the carbons of the hexyloxy chain will also be present. |
| FT-IR (cm⁻¹) | A broad O-H stretching band around 3200-3600 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching just below 3000 cm⁻¹, a strong B-O stretching band around 1350 cm⁻¹, and C-O stretching for the ether linkage around 1250 cm⁻¹. |
Spectroscopic Data for 2,4,6-Tris(4-hexyloxyphenyl)boroxine
| Technique | Expected Features |
| ¹H NMR | The aromatic proton signals will be shifted slightly compared to the boronic acid. The signals for the hexyloxy chain will be similar. The broad B(OH)₂ proton signal will be absent. |
| ¹³C NMR | Similar to the boronic acid, with potential slight shifts in the aromatic region due to the change in the boron environment. |
| FT-IR (cm⁻¹) | The broad O-H stretching band will be absent or significantly diminished. A strong, characteristic B-O-B stretching band for the boroxine ring will be present, typically around 1330-1380 cm⁻¹. Other bands will be similar to the boronic acid. |
Applications in Organic Synthesis and Drug Development
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis.[2][4] This reaction enables the formation of C-C bonds between the phenyl group of the boronic acid and various organic halides or triflates, catalyzed by a palladium complex.[3][4]
The Suzuki-Miyaura Cross-Coupling Reaction
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The presence of a base is crucial for the activation of the boronic acid, forming a boronate species that facilitates the transmetalation step.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure for a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)
-
Solvent (e.g., toluene/water, dioxane/water, or DME/water)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide, this compound (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Catalyst and Solvent: Under the inert atmosphere, add the palladium catalyst and the degassed solvent system.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Role in Drug Discovery
Boronic acids and their derivatives are increasingly recognized for their potential in drug discovery.[7] The boron atom can engage in reversible covalent interactions with biological targets, such as the active site serine residues of proteases. The unique properties of boronic acids can enhance drug potency and improve pharmacokinetic profiles.[7] this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, where the biaryl core is a common pharmacophore.
Conclusion
This compound and its anhydride, 2,4,6-tris(4-hexyloxyphenyl)boroxine, are indispensable tools for the modern organic chemist. A thorough understanding of their synthesis, the dynamic equilibrium between the acid and boroxine forms, and their reactivity is crucial for their effective application. This guide has provided a comprehensive overview of these aspects, complete with field-proven insights and detailed experimental protocols, to empower researchers in their pursuit of novel molecules and materials.
References
- The Royal Society of Chemistry. (2017). Electronic Supplementary Material (ESI) for Chemical Science.
- NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
- National Center for Biotechnology Information. (n.d.). (2,4,6-Trimethylphenyl)boronic acid–triphenylphosphine oxide (1/1). PubMed Central.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide.
- Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824.
- Metternich, J. B., et al. (2015). Basic 1H- and 13C-NMR Spectroscopy. Wiley-VCH.
- Zhang, X., et al. (n.d.). Supporting Information: NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. Semantic Scholar.
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- Pearson, W. H., et al. (2008). 2,4,6-Tris(4-fluorophenyl)-2-(1-pyridyl)-boroxine. Acta Crystallographica Section E: Structure Reports Online, 64(2), o235.
- Mohamad, A., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
- Wu, Q., et al. (2020). Preparation of phenylboronic acid based hypercrosslinked polymers for effective adsorption of chlorophenols.
- Rodriguez, M. A., & Borek, T. T. (2006). 2,4,6-Tris(dimethylamino)-1,3,5-trimethylborazine. Acta Crystallographica Section E: Structure Reports Online, 62(8), o3341–o3343.
- Liu, Y., et al. (2022). Facile Preparation of Phenyboronic-Acid-Functionalized Fe3O4 Magnetic Nanoparticles for the Selective Adsorption. Molecules, 27(24), 8969.
- Wang, C., et al. (2014). Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides.
- Grishin, Y. K., et al. (2006). Synthesis and Structure of Tris(4-ferrocenylphenyl)boroxine and Its Utility in Cross-Coupling Reaction. Russian Chemical Bulletin, 55(10), 1846–1851.
- SpectraBase. (n.d.). 4-Methoxyphenylboronic acid.
- SpectraBase. (n.d.). 4-Phenoxyphenylboronic acid.
- ACG Publications. (n.d.). Supporting Information Investigation of Anti-oxidative Stress and Anti-inflammatory Constituents from Sphaerocoryne affinis Leav.
- Sarex. (n.d.). 2-(2-Hydroxy-4-hexyloxyphenyl)-4,6-Bis(phenyl)-1,3,5-triazine (Appolo-1577 (FLK)).
- Google Patents. (n.d.). US8716474B2 - Method for producing 2,4,6-tris(hydroxyphenyl)-1,3,5-triazine compound.
- Google Patents. (n.d.). CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.
- Google Patents. (n.d.). EP0941989A2 - Process for the preparation of 2,4-diaryl-6-o-hydroxyphenyl-1,3,5-triazine derivatives in the presence of a protic acid catalyst.
- Al-Zoubi, R. M. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 192, 112185.
- ResearchGate. (n.d.). Figure 2. 1 H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid in d....
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Discovery and history of 4-Hexyloxyphenylboronic acid
An In-Depth Technical Guide to 4-Hexyloxyphenylboronic Acid: From Discovery to Modern Application
Abstract
This compound stands as a significant reagent within the landscape of modern organic chemistry and materials science. Characterized by a phenyl ring functionalized with both a boronic acid group and a hexyloxy chain, its utility extends far beyond that of a simple synthetic intermediate. This guide provides a comprehensive exploration of its history, from the foundational discoveries in organoboron chemistry that enabled its creation to the evolution of its synthesis and its pivotal applications. We will delve into the classic Grignard-mediated borylation as the cornerstone of its preparation, present self-validating protocols for its synthesis and characterization, and illuminate its critical role as a workhorse in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and as a structural motif in the design of liquid crystals. This document is intended for researchers, chemists, and materials scientists, offering both a historical narrative and practical, field-proven insights into the application of this versatile molecule.
Chapter 1: A Historical Perspective on Arylboronic Acids
The story of this compound is built upon a rich history of organoboron chemistry. The journey began in 1860 when Edward Frankland reported the first preparation and isolation of a boronic acid, ethylboronic acid, synthesized via the oxidation of triethylborane.[1][2] While a landmark achievement, the synthesis of their aromatic counterparts, arylboronic acids, remained a challenge.
The breakthrough came in the early 1930s with the work of Johnson and co-workers, who developed the first practical and widely adopted method for preparing various arylboronic acids.[1] This foundational methodology involved the reaction of a "hard" organometallic intermediate, such as an organolithium or Grignard reagent, with a borate ester at low temperatures.[1][3] This approach, involving the trapping of an arylmetal nucleophile with an electrophilic boron species, opened the door for the synthesis of a vast array of substituted arylboronic acids, including the alkoxy-functionalized derivatives that would become crucial in materials science. The primary challenge in these early methods was minimizing the formation of undesired diarylborinic acid byproducts, a problem that was ingeniously managed through techniques like inverse addition.[1] This classical method laid the essential groundwork for the eventual synthesis of this compound.
Chapter 2: The Synthesis of this compound
The Classic Approach: Grignard-Mediated Borylation
The most established and cost-effective method for synthesizing this compound relies on the Grignard reaction.[1][3] This process begins with the preparation of the corresponding Grignard reagent from 4-bromohexyloxybenzene, which is then reacted with a trialkyl borate.
Step 1: Formation of the Grignard Reagent (4-Hexyloxyphenylmagnesium Bromide)
-
Preparation: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to remove residual moisture.
-
Reagents: To the flask, add magnesium turnings (1.1 eq).
-
Initiation: In the dropping funnel, place a solution of 1-bromo-4-hexyloxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF). Add a small portion (~10%) of this solution to the magnesium turnings. The reaction may require gentle heating or the addition of a small iodine crystal to initiate, evidenced by bubbling and a gentle reflux.
-
Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a steady reflux.
-
Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Scientist's Rationale: The use of anhydrous THF is critical, as Grignard reagents are potent bases and nucleophiles that react readily with protic solvents like water, which would quench the reagent and halt the reaction.[4][5] Refluxing ensures the reaction goes to completion.
Step 2: Borylation and Hydrolysis
-
Cooling: Cool the freshly prepared Grignard reagent to -10 °C to 0 °C in an ice-salt bath. While traditional protocols often call for temperatures below -60 °C to minimize side reactions, optimized modern procedures have shown high yields at these more accessible temperatures.[6]
-
Borate Addition: Prepare a solution of trimethyl borate (1.5 eq) in anhydrous THF. Add this solution dropwise to the cold Grignard reagent, maintaining the internal temperature below 0 °C.
-
Warming: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Hydrolysis (Workup): Cool the mixture again in an ice bath and slowly add a 10% w/v aqueous sulfuric acid solution with vigorous stirring.[6] Continue stirring for 30 minutes. This step hydrolyzes the intermediate boronic ester to the desired boronic acid.[7]
-
Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound as a white crystalline powder.
Caption: Workflow for the Grignard-mediated synthesis of this compound.
Chapter 3: Self-Validating Protocol for Characterization
Confirming the identity and purity of the synthesized this compound is paramount. A combination of physical and spectroscopic methods provides a self-validating system to ensure the material meets the required standards for subsequent applications.
| Property | Expected Value | Source(s) |
| Appearance | White to off-white crystalline powder | [8] |
| Molecular Formula | C₁₂H₁₉BO₃ | [8][9] |
| Molecular Weight | 222.09 g/mol | [8][] |
| Melting Point | 85 °C | [8] |
| CAS Number | 121219-08-7 | [8][] |
Standard Characterization Workflow:
-
Melting Point Analysis: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (85 °C) is a strong indicator of high purity.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Acquire a proton NMR spectrum in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum should show characteristic peaks for the aromatic protons, the protons of the hexyloxy chain (including a triplet for the terminal methyl group), and a broad singlet for the B(OH)₂ protons. Integration of these signals should correspond to the expected proton count.
-
¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments in the molecule.
-
-
Mass Spectrometry (MS): Use a technique like Electrospray Ionization (ESI-MS) to determine the molecular weight. The observed mass should correspond to the calculated molecular weight of 222.09 g/mol .
-
Infrared (IR) Spectroscopy: An IR spectrum will show characteristic absorption bands, including a strong, broad O-H stretch for the boronic acid group (around 3200-3600 cm⁻¹) and C-O stretching for the ether linkage.
Chapter 4: Key Applications Driving Research
The unique structure of this compound—a reactive boronic acid on a rigid core with a flexible alkyl chain—makes it a valuable component in two major fields: organic synthesis and materials science.
The Workhorse of Cross-Coupling: The Suzuki-Miyaura Reaction
The most prominent application of this compound is in the Suzuki-Miyaura cross-coupling reaction.[8] This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, enabling the efficient synthesis of complex biaryl compounds.[11][12] These biaryl motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][11]
-
Reaction Setup: In a reaction vessel, combine this compound (1.1 eq), the desired aryl bromide (1.0 eq), and a base such as potassium carbonate (2.0-3.0 eq).
-
Catalyst System: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).
-
Solvent: Add a solvent mixture, typically toluene and water or dioxane and water.
-
Reaction: Heat the mixture under a nitrogen or argon atmosphere to 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: Upon completion, cool the reaction, separate the organic layer, extract the aqueous layer with an organic solvent, combine the organic phases, dry, and concentrate. Purify the crude product by column chromatography to isolate the target biaryl compound.
-
Scientist's Rationale: The base is essential for the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Building Block for Advanced Materials: Liquid Crystals
The molecular architecture of this compound is inherently suited for the design of liquid crystals. Molecules that form liquid crystal phases (mesogens) typically consist of a rigid core and one or more flexible terminal chains.[14][15] In this case, the phenylboronic acid moiety provides the rigid core, while the hexyloxy group acts as the flexible tail.
This structure is analogous to the classic 4-alkoxybenzoic acids, which are well-known building blocks for thermotropic liquid crystals.[16][17] The flexible alkyl chain disrupts perfect crystalline packing, allowing for the formation of intermediate, ordered fluid phases (nematic or smectic) upon heating. While the boronic acid itself can be used, it is more commonly employed as a precursor. It can be esterified with phenols or coupled via the Suzuki reaction to create more complex, elongated biaryl or terphenyl structures that exhibit broad and stable liquid crystal phases, essential for applications in displays and optical devices.[15]
Role in Medicinal Chemistry
Beyond its role as a synthetic tool, the arylboronic acid motif is increasingly recognized as a valuable pharmacophore in drug discovery. Boron-containing compounds have shed their historical perception of toxicity, with FDA-approved drugs like bortezomib (Velcade®), a proteasome inhibitor, validating their therapeutic potential.[18][19] Arylboronic acids are used as building blocks for creating libraries of bioactive molecules for screening and are also investigated for their ability to form reversible covalent bonds with diols present in biological targets like enzymes or carbohydrates.[11][20] The use of this compound allows for the introduction of a lipophilic tail, which can modify a drug candidate's solubility, membrane permeability, and pharmacokinetic profile.
Conclusion
From its conceptual origins in the early 20th century to its current status as a commercially available and widely used reagent, this compound exemplifies the evolution of chemical synthesis. Its history is tied to the development of robust organometallic reactions, and its present value is defined by its indispensable role in the powerful Suzuki-Miyaura coupling. Furthermore, its inherent molecular design as a mesogenic building block highlights its importance in materials science, particularly for liquid crystals. This guide has aimed to provide a comprehensive overview, grounding its synthesis and applications in solid scientific principles and validated protocols, reflecting its enduring significance in the modern chemical laboratory.
References
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- Boronic acid. Wikipedia.
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- Synthesis of boronic esters and boronic acids using grignard reagents. Google Patents.
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- Das, B. C., et al. (2016). Boron chemicals in diagnosis and therapeutics. Future Medicinal Chemistry.
- Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids. ResearchGate.
- Çelik, A., & Özkan, E. (2020). Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation. Journal of the Turkish Chemical Society, Section A: Chemistry.
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An In-depth Technical Guide to 4-Hexyloxyphenylboronic Acid for Advanced Research and Development
This guide provides a comprehensive technical overview of 4-Hexyloxyphenylboronic acid, a versatile building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core characteristics, applications, and experimental considerations of this compound, moving beyond a simple datasheet to offer actionable insights grounded in established scientific principles.
Core Molecular Characteristics
This compound is an organic compound that belongs to the class of arylboronic acids. The presence of a hexyloxy group imparts lipophilicity, which can be advantageous in modifying the solubility and electronic properties of target molecules. The boronic acid functional group is the cornerstone of its reactivity, enabling a wide array of synthetic transformations.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application in research. Key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₉BO₃ | [1] |
| Molecular Weight | 222.09 g/mol | [1] |
| Appearance | White to off-white solid (powder or crystal) | |
| Melting Point | Approximately 85 °C | |
| Purity | Typically ≥98% | [1] |
| Solubility | Soluble in many organic solvents such as THF, DMF, and alcohols. | |
| Storage | Store at 2-8°C in a dry, well-ventilated place. |
Structural and Spectroscopic Data
Definitive characterization of this compound is crucial for ensuring its identity and purity prior to use in sensitive applications. Below are the expected spectroscopic signatures.
-
¹H NMR: The proton NMR spectrum provides a clear map of the hydrogen environments in the molecule.
-
Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 7.0-8.0 ppm). The protons ortho to the boronic acid group will be further downfield than those ortho to the hexyloxy group.
-
Hexyloxy Chain Protons: A triplet corresponding to the -OCH₂- protons will be observed around δ 4.0 ppm. The other methylene protons of the hexyl chain will appear as multiplets between δ 1.3-1.8 ppm, and the terminal methyl group will be a triplet around δ 0.9 ppm.
-
Boronic Acid Protons: The B(OH)₂ protons often appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.
-
-
¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule.
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-165 ppm). The carbon attached to the boron atom (ipso-carbon) will have a characteristic chemical shift, and the carbon attached to the oxygen of the hexyloxy group will be significantly downfield.
-
Hexyloxy Chain Carbons: Six signals corresponding to the carbons of the hexyl group will be present in the upfield region of the spectrum.
-
The FT-IR spectrum reveals the presence of key functional groups through their vibrational frequencies.
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl groups of the boronic acid.[2]
-
C-H Stretch (Aromatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.[3]
-
C-H Stretch (Aliphatic): Aliphatic C-H stretching from the hexyloxy group will be observed just below 3000 cm⁻¹.[3]
-
C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations give rise to bands in the 1400-1600 cm⁻¹ region.[3]
-
B-O Stretch: The B-O stretching vibration is expected in the 1300-1400 cm⁻¹ region.
-
C-O Stretch: The C-O stretching of the ether linkage will produce a strong band, typically in the 1200-1300 cm⁻¹ range.
Synthesis of this compound: A Validated Protocol
The synthesis of 4-alkoxyphenylboronic acids is a well-established process in organic chemistry. The following protocol is adapted from a general and robust method for the preparation of arylboronic acids from the corresponding aryl halides. The causality behind each step is explained to ensure reproducibility and understanding.
Synthetic Workflow Diagram
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
A Self-Validating Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is designed to be self-validating, with clear checkpoints for monitoring reaction progress and ensuring a successful outcome.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., 4-bromoanisole, 1.0 equivalent)
-
Potassium carbonate (2.0 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)
-
Triphenylphosphine (PPh₃, 0.08 equivalents)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate (for work-up)
-
Brine
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl halide, and potassium carbonate.
-
Add the palladium(II) acetate and triphenylphosphine.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times. This is critical to prevent oxidation of the palladium catalyst.
-
Under the inert atmosphere, add toluene, ethanol, and deionized water in a suitable ratio (e.g., 5:2:2 by volume).
-
-
Reaction Execution:
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Self-Validation Checkpoint: Monitor the progress of the reaction by thin-layer chromatography (TLC). A successful reaction will show the consumption of the starting materials and the formation of a new, more nonpolar product spot. The reaction is typically complete within 4-12 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure biaryl product.
-
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. Arylboronic acids, including this compound, require careful handling.
-
Irritant: This compound is irritating to the eyes, respiratory system, and skin. * Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile reagent for organic synthesis, particularly in the construction of biaryl scaffolds via the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its properties, a reliable synthetic protocol, and a well-defined application methodology are essential for its successful use in research and development. This guide provides a solid foundation for scientists to incorporate this powerful building block into their synthetic strategies with confidence and safety.
References
- Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(11), 3146-3151.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- University of Wisconsin-Madison. (n.d.). Table of Characteristic IR Absorptions.
Sources
Introduction: A Versatile Building Block in Modern Chemistry
An In-Depth Technical Guide to the Chemistry and Applications of 4-Hexyloxyphenylboronic Acid
This compound is an organic compound that has emerged as a significant building block in synthetic chemistry, particularly in the realms of pharmaceuticals and materials science.[1][2] Its structure, featuring a boronic acid group attached to a phenyl ring with a hexyloxy substituent, provides a unique combination of reactivity and modifiable physical properties. The boronic acid functional group is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.[3][4] The hexyloxy chain imparts increased lipophilicity and can influence the liquid crystalline properties of molecules derived from it.[1] This guide provides a comprehensive overview of the synthesis, properties, core reactions, and applications of this compound for researchers, scientists, and professionals in drug development.
PART 1: Physicochemical and Safety Profile
Understanding the fundamental properties and safety requirements of a reagent is the first step in its successful application.
Physicochemical Data
This compound is typically a white to off-white solid at room temperature. Its key properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 121219-08-7 | [1][5] |
| Molecular Formula | C₁₂H₁₉BO₃ | [1][5] |
| Molecular Weight | 222.09 g/mol | [1][] |
| Melting Point | ~85 °C | [5] |
| Purity | Typically ≥97% | [1][] |
| Appearance | White to almost white powder/crystal | |
| Storage Temperature | 2-8°C or Ambient | [7][8] |
| InChI Key | XYNVLFGOOWUKQS-UHFFFAOYSA-N | [7][8] |
Safety and Handling
As with any chemical reagent, proper handling of this compound is crucial. It is classified as an irritant.[5]
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][9]
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[9]
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling.[9]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[5][9] If on skin, wash with plenty of soap and water.[9]
-
Disposal: This material and its container must be disposed of as hazardous waste.[5]
PART 2: Synthesis of Arylboronic Acids
The synthesis of arylboronic acids is a well-established field in organic chemistry, with several reliable methods available.
General Synthetic Approaches
The most common methods for preparing arylboronic acids involve the reaction of an organometallic reagent with a borate ester, followed by acidic hydrolysis.[10]
-
Grignard Reaction: An aryl magnesium halide (Grignard reagent) is formed from an aryl halide and magnesium metal. This is then reacted with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate).
-
Organolithium Reaction: An aryl lithium reagent, typically generated via lithium-halogen exchange from an aryl halide and an organolithium base (e.g., n-butyllithium), is reacted with a trialkyl borate.[10]
-
Miyaura Borylation: A more modern approach involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[10]
The Grignard and organolithium routes are classic and widely used, while the Miyaura borylation offers excellent functional group tolerance.
Workflow for Synthesis via Grignard Reagent
The synthesis of this compound typically starts from 1-bromo-4-hexyloxybenzene. The workflow involves the formation of a Grignard reagent, its reaction with a borate ester, and subsequent workup.
Caption: General workflow for the synthesis of this compound.
PART 3: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of this compound is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful and versatile methods for constructing C(sp²)-C(sp²) bonds, forming biaryl structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][11]
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three key steps:[12]
-
Oxidative Addition: A low-valent palladium(0) catalyst reacts with an organohalide (Ar¹-X) to form a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation: The organic group from the boronic acid (Ar²-B(OH)₂) is transferred to the palladium center. This step requires activation of the boronic acid with a base, which forms a more nucleophilic boronate species (e.g., [Ar²-B(OH)₃]⁻).[4][13]
-
Reductive Elimination: The two organic fragments (Ar¹ and Ar²) on the Pd(II) complex couple and are eliminated, forming the new biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst.[12]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Representative Suzuki Coupling
This protocol describes a typical procedure for coupling this compound with an aryl bromide.
Reaction: this compound + 4-Bromoanisole → 4-Hexyloxy-4'-methoxybiphenyl
Materials & Reagents:
-
This compound (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol)
-
Triphenylphosphine [PPh₃] (0.08 mmol) or other suitable ligand
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Deionized Water (2 mL)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add this compound, 4-bromoanisole, and potassium carbonate.[3]
-
Catalyst Addition: Add the palladium catalyst and phosphine ligand to the flask.[3]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[3]
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent mixture of toluene, ethanol, and water via syringe.[3]
-
Reaction Execution: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.[3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 4-12 hours.[3]
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water, then transfer to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate.[3]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[3]
PART 4: Applications in Drug Discovery and Materials Science
The unique properties of boronic acids have made them increasingly valuable in medicinal chemistry and materials science.[14]
Role in Drug Discovery
The incorporation of a boronic acid moiety into a drug candidate can offer several advantages, including enhanced potency and improved pharmacokinetic profiles.[14] Boronic acids can act as transition-state analogs to inhibit serine proteases or form reversible covalent bonds with active site residues in enzymes.[15]
Several FDA-approved drugs contain a boronic acid functional group, underscoring their therapeutic importance:
-
Bortezomib (Velcade®): The first proteasome inhibitor approved for treating multiple myeloma.[15][16]
-
Ixazomib (Ninlaro®): An oral proteasome inhibitor also used for multiple myeloma.[15][16]
-
Vaborbactam (Vabomere®): A β-lactamase inhibitor used in combination with antibiotics to combat resistant bacterial infections.[15][16]
While this compound itself is a building block rather than a final drug, its scaffold is representative of the structures used to construct more complex active pharmaceutical ingredients (APIs).[2] The hexyloxy group can be used to tune the lipophilicity of a molecule, which is a critical parameter for absorption, distribution, metabolism, and excretion (ADME) properties.
Use in Materials Science
The rigid phenylboronic acid core combined with the flexible hexyloxy chain makes this molecule a useful component in the synthesis of liquid crystals and other functional materials.[1] The ability to form biaryl structures via Suzuki coupling allows for the creation of extended conjugated systems with specific electronic and optical properties. Furthermore, boronic acids are key linkers in the synthesis of Covalent Organic Frameworks (COFs), which are porous crystalline polymers with applications in gas storage and catalysis.[1]
PART 5: Analytical Characterization
Confirming the identity and purity of this compound is typically achieved using standard analytical techniques.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for structural elucidation. The expected spectrum for this compound would show distinct signals for the aromatic protons, the protons of the hexyloxy chain, and the acidic protons of the boronic acid group.
| Proton Assignment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration |
| B(OH )₂ | 7.5 - 8.5 | Broad Singlet | 2H |
| Ar-H (ortho to -B(OH)₂) | 7.7 - 7.9 | Doublet | 2H |
| Ar-H (ortho to -O(CH₂)₅CH₃) | 6.9 - 7.1 | Doublet | 2H |
| -O-CH₂ -(CH₂)₄CH₃ | 3.9 - 4.1 | Triplet | 2H |
| -O-CH₂-CH₂ -(CH₂)₃CH₃ | 1.7 - 1.9 | Multiplet | 2H |
| -(CH₂)₃-CH₂ -CH₃ | 1.3 - 1.5 | Multiplet | 6H |
| -CH₂-CH₃ | 0.8 - 1.0 | Triplet | 3H |
Note: Chemical shifts are estimates based on analogous structures like phenylboronic acid and may vary depending on the solvent and concentration.[17][18] The broad signal for the -B(OH)₂ protons is due to chemical exchange and can sometimes be difficult to observe.
Conclusion
This compound stands as a testament to the enabling power of boronic acids in modern chemistry. Its primary role as a versatile substrate in Suzuki-Miyaura coupling allows for the efficient synthesis of complex biaryl molecules that are central to drug discovery and materials science.[2][3] A thorough understanding of its properties, synthesis, and reaction protocols, coupled with stringent adherence to safety measures, allows researchers to fully leverage its synthetic potential in creating novel and functional molecules.
References
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- 4-Hydroxyphenylboronic Acid: A Cornerstone for Pharmaceutical Intermediates and Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Das, M., T., M., & D., S. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 197, 112330.
- Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371.
- Silva, F., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(16), 2969.
- Singh, V., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(15), 4566.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
- Silva, F., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(16), 2969.
- Process for the preparation of substituted phenylboronic acids. (2003). Google Patents.
- Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017). Drug Discovery & Development.
- B-Alkyl Suzuki Couplings - Macmillan Group. (2005).
- Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22)... - ResearchGate. (n.d.).
- Figure 2. 1 H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid in d... - ResearchGate. (n.d.).
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A Comprehensive Technical Guide to 4-Hexyloxyphenylboronic Acid: Commercial Availability, Synthesis, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hexyloxyphenylboronic acid (CAS No. 121219-08-7) is a versatile organic compound that has garnered significant interest in the fields of medicinal chemistry, materials science, and organic synthesis.[1] Its unique structural features, particularly the presence of a boronic acid functional group and a hexyloxy side chain, make it a valuable building block for the construction of complex molecular architectures. This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, purification, and key applications of this compound, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions and its potential in the development of novel therapeutics and functional materials.
Commercial Availability and Supplier Comparison
This compound is readily available from a variety of chemical suppliers. The typical purity offered is ≥98%. When selecting a supplier, it is crucial to consider not only the purity but also the available quantities, cost, and the supplier's quality control measures. Below is a comparison of prominent suppliers of this compound:
| Supplier | Purity | Available Quantities |
| BOC Sciences | Inquire for details | Gram to kilogram scale |
| ChemScene | ≥98% | 1g, 5g, 10g, 25g, 50g, 100g |
| TCI Chemicals | >98.0% (TCI) | 1g, 5g, 25g |
| Matrix Scientific | Inquire for details | Gram to kilogram scale |
| Sigma-Aldrich | ≥98% | 1g, 5g, 10g |
This table is for illustrative purposes and researchers should consult the respective supplier websites for the most up-to-date information on pricing and availability.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through a Grignard reaction, starting from the commercially available 1-bromo-4-(hexyloxy)benzene.[2][3] This method involves the formation of an organomagnesium (Grignard) reagent, which is then reacted with a trialkyl borate ester, followed by acidic workup to yield the desired boronic acid.
Experimental Protocol: Synthesis via Grignard Reaction
Materials:
-
1-Bromo-4-(hexyloxy)benzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (2 M)
-
Anhydrous sodium sulfate
-
Iodine crystal (for initiation)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Briefly heat the flask under vacuum and then cool to room temperature under a nitrogen atmosphere.
-
Add a small crystal of iodine to the magnesium turnings to activate the surface.
-
In the dropping funnel, prepare a solution of 1-bromo-4-(hexyloxy)benzene in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated when a color change and gentle reflux are observed.
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of trimethyl borate in anhydrous THF.
-
Add the trimethyl borate solution dropwise to the cold Grignard reagent solution, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Workup and Isolation:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 2 M hydrochloric acid until the solution is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Caption: Synthesis workflow for this compound.
Purification of this compound
Crude this compound can be purified by recrystallization to obtain a product of high purity suitable for most applications.
Experimental Protocol: Recrystallization
Materials:
-
Crude this compound
-
A suitable solvent system (e.g., a mixture of a good solvent like ethanol or acetone and a poor solvent like water or hexane)
Procedure:
-
Dissolve the crude this compound in a minimum amount of the hot "good" solvent.
-
If any insoluble impurities are present, perform a hot filtration to remove them.
-
Slowly add the "poor" solvent to the hot solution until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature. Crystals of the purified product should form.
-
For maximum yield, cool the mixture in an ice bath for 30-60 minutes.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.
-
Dry the purified crystals under vacuum to a constant weight.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[4] this compound is an excellent coupling partner in these reactions, allowing for the introduction of the 4-hexyloxyphenyl moiety into a wide range of molecules.
Experimental Protocol: Suzuki-Miyaura Coupling with 2-Bromopyridine
Materials:
-
This compound
-
2-Bromopyridine
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water as a co-solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, combine this compound (1.2 equivalents), 2-bromopyridine (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Materials Science
The incorporation of the 4-hexyloxyphenyl group can significantly impact the physicochemical properties of a molecule, such as its lipophilicity, which is a critical parameter in drug design.[5] The long alkyl chain can enhance membrane permeability and influence protein-ligand interactions. Boronic acids themselves are an important class of compounds in medicinal chemistry, with several FDA-approved drugs containing this functional group.[6]
-
Kinase Inhibitors: The 4-alkoxyphenyl moiety is a common feature in many kinase inhibitors. The hexyloxy group of this compound can be strategically employed to occupy hydrophobic pockets within the ATP-binding site of kinases, potentially leading to enhanced potency and selectivity.[7]
-
Liquid Crystals: The rigid phenyl ring combined with the flexible hexyloxy chain makes this compound a potential precursor for the synthesis of liquid crystalline materials.[8] The alkoxy chain length is a key determinant of the mesophase behavior of such compounds.[9] By incorporating this building block into larger molecular structures, researchers can design novel materials with specific liquid crystalline properties for applications in displays and sensors.
Conclusion
This compound is a commercially accessible and highly valuable reagent for organic synthesis, with significant applications in drug discovery and materials science. Its straightforward synthesis and utility in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling make it an indispensable tool for researchers. The ability to introduce the 4-hexyloxyphenyl motif allows for the fine-tuning of molecular properties, paving the way for the development of new and improved pharmaceuticals and functional materials.
References
- Grignard Reaction. (n.d.). In Chem 355 Jasperse.
- Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. (n.d.).
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- Organic Syntheses Procedure. (n.d.).
- 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024, March 16).
- Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10).
- Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. (n.d.).
- The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. - ResearchGate. (n.d.).
- Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. … (n.d.).
- This compound | C12H19BO3 | CID 3682148 - PubChem - NIH. (n.d.).
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (n.d.).
- HELP: Purifying boronic acids sucks : r/chemistry - Reddit. (2025, November 8).
- Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (n.d.).
- Synthesis, Self-Assembly and Photoresponsive Behavior of Liquid Crystals Based on Azobenzene - MDPI. (n.d.).
- Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFR tyrosine kinase - PubMed. (2009, November 7).
- 2',1"-Terphenyl, 4,4"-dibromo-3',4',5',6'-tetrakis(4-bromophenyl) - Organic Syntheses Procedure. (n.d.).
- Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids | Request PDF - ResearchGate. (2025, August 6).
- Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PubMed Central. (2024, October 30).
- Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation - NIH. (n.d.).
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Basic reactivity of 4-Hexyloxyphenylboronic acid
An In-Depth Technical Guide to the Core Reactivity of 4-Hexyloxyphenylboronic Acid
Introduction
In the landscape of modern synthetic chemistry, organoboron compounds, particularly boronic acids, have emerged as indispensable tools for the construction of complex molecular architectures. Their stability, low toxicity, and remarkable versatility in carbon-carbon and carbon-heteroatom bond formation have cemented their role as foundational building blocks in both academic and industrial research.[1][2] Among these, this compound stands out as a valuable intermediate, particularly in the fields of drug discovery, medicinal chemistry, and materials science.[3][4] Its structure, featuring a reactive boronic acid moiety, an aromatic ring, and a lipophilic hexyloxy chain, provides a unique combination of properties that chemists can leverage for targeted molecular design.
This guide provides an in-depth exploration of the fundamental reactivity of this compound. Moving beyond simple procedural descriptions, we will delve into the mechanistic underpinnings of its key transformations, the rationale behind experimental design, and the critical stability factors that every researcher must consider. This document is intended for chemists, researchers, and drug development professionals seeking to harness the full synthetic potential of this versatile reagent.
Section 1: Physicochemical Profile and Handling
A thorough understanding of a reagent's physical properties is the bedrock of its effective use in synthesis. This compound is a white to off-white solid at room temperature, and its key properties are summarized below.[5]
| Property | Value | Reference(s) |
| CAS Number | 121219-08-7 | [4][5] |
| Molecular Formula | C₁₂H₁₉BO₃ | [4][5] |
| Molecular Weight | 222.09 g/mol | [4][] |
| Melting Point | ~85 °C | [5] |
| Appearance | White to almost white crystalline powder | |
| Purity | Typically ≥97% | [] |
| Solubility | Soluble in common organic solvents (THF, Dioxane, DMF, Methanol); Low solubility in water. | Inferred |
Stability and Storage
While boronic acids are generally considered stable and easy to handle compared to other organometallics, their reactivity is nuanced. Two primary stability considerations for this compound are its equilibrium with the corresponding boroxine and its susceptibility to protodeboronation.
-
Boroxine Formation: Like many boronic acids, this compound can undergo dehydration to form a cyclic trimeric anhydride known as a boroxine. This is an equilibrium process, and commercial samples often contain varying amounts of this anhydride. For most applications, particularly cross-coupling reactions performed in the presence of water or a base, the boroxine is readily hydrolyzed back to the active monomeric boronic acid and does not impede reactivity.
-
Protodeboronation: This is a critical, often undesired, side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[7] This process leads to the consumption of the starting material and the formation of hexyloxybenzene as a byproduct. The propensity for protodeboronation is highly dependent on reaction conditions such as pH, temperature, and the presence of certain metal catalysts.[8][9]
Recommended Handling and Storage
To ensure the integrity of the reagent, the following practices are recommended:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4][10] Some suppliers recommend refrigeration (2-8°C) for long-term storage.[11]
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10] The compound is classified as an irritant to the skin, eyes, and respiratory system.[5] All manipulations should be performed in a chemical fume hood.
Section 2: The Cornerstone Reaction: Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura coupling is arguably the most significant reaction involving boronic acids, enabling the formation of C(sp²)-C(sp²) bonds with exceptional reliability and functional group tolerance.[12][13] This reaction is a cornerstone of modern synthesis, particularly for constructing biaryl scaffolds prevalent in pharmaceuticals.[3]
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction stems from a well-understood catalytic cycle involving a palladium catalyst. The electron-donating nature of the para-hexyloxy group on this compound generally makes it an excellent coupling partner. The cycle comprises three fundamental steps:[12][14]
-
Oxidative Addition: A low-valent Pd(0) species reacts with an organohalide (Ar¹-X), inserting itself into the carbon-halogen bond to form a high-valent Pd(II) complex.
-
Transmetalation: This is the crucial step where the organic moiety is transferred from boron to palladium. For this to occur, the boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic "ate" complex, [Ar²-B(OH)₃]⁻.[1] This boronate then exchanges its aryl group with the halide on the Pd(II) center.
-
Reductive Elimination: The two organic groups on the palladium complex (Ar¹ and Ar²) couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Field-Proven Experimental Protocol
The following protocol provides a reliable starting point for the coupling of this compound with a generic aryl bromide. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.
Objective: Synthesize 4-Hexyloxy-1,1'-biphenyl from this compound and bromobenzene.
Materials:
-
This compound (1.2 eq)
-
Bromobenzene (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
1,4-Dioxane
-
Deionized Water
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, bromobenzene, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This step is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume) via syringe. The solvent mixture should be deoxygenated by bubbling with inert gas for 20-30 minutes prior to use.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Causality Behind Choices:
-
Boronic Acid Excess (1.2 eq): A slight excess is used to drive the reaction to completion and to compensate for any material lost to protodeboronation or boroxine formation.
-
Base (K₂CO₃): A moderately strong inorganic base is required to form the active boronate species. Its choice can influence the rate of both the desired coupling and the undesired protodeboronation.
-
Solvent (Dioxane/Water): This biphasic system is effective at dissolving both the organic substrates and the inorganic base, facilitating interaction between all components. Deoxygenation is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.
Section 3: C-N and C-O Bond Formation via Chan-Lam Coupling
While the Suzuki reaction is paramount for C-C bonds, the Chan-Lam (or Chan-Evans-Lam) coupling provides a powerful, complementary method for forging carbon-heteroatom bonds.[15] This copper-catalyzed reaction couples boronic acids with N-H or O-H containing compounds, such as amines, amides, and phenols.[16][17] A key advantage is its operational simplicity; it can often be performed at room temperature and open to the air, using atmospheric oxygen as the terminal oxidant.[15]
Mechanistic Considerations
The precise mechanism of the Chan-Lam coupling is a subject of ongoing research and can vary with the specific copper source, ligand, and substrates used.[18] A widely accepted pathway involves a Cu(II) catalyst.
-
Ligand Exchange: The amine or alcohol substrate coordinates to the Cu(II) center.
-
Transmetalation: The arylboronic acid transfers its organic group to the copper, forming an aryl-Cu(II) intermediate.
-
Reductive Elimination: The aryl and heteroatom ligands couple, forming the C-N or C-O bond and a Cu(0) species.
-
Reoxidation: The Cu(0) is reoxidized back to the active Cu(II) state, often by atmospheric oxygen, to complete the catalytic cycle.
Representative Protocol for N-Arylation
Objective: Synthesize N-(4-hexyloxyphenyl)aniline from this compound and aniline.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.2 - 2.0 eq)
-
Copper(II) Acetate [Cu(OAc)₂] (10 mol%)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM)
-
Molecular Sieves (4Å)
Procedure:
-
Vessel Preparation: To a round-bottom flask containing a stir bar, add Cu(OAc)₂, this compound, and powdered molecular sieves.
-
Solvent and Reagents: Add DCM, followed by aniline and pyridine. The flask can be left open to the atmosphere or loosely capped.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often characterized by a color change from blue/green to brown. Monitor progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the copper salts and molecular sieves, washing with DCM.
-
Purification: Concentrate the filtrate under reduced pressure. The crude residue can then be purified by flash column chromatography to isolate the desired N-arylated product.
Causality Behind Choices:
-
Copper Source (Cu(OAc)₂): A common, inexpensive, and effective catalyst for this transformation.[19]
-
Base (Pyridine): Acts as both a base and a ligand, facilitating the reaction by promoting ligand exchange and activating the substrates.
-
Molecular Sieves: Added to remove water, which can sometimes interfere with the reaction, although many Chan-Lam couplings are water-tolerant.[18]
-
Atmosphere (Air): Unlike palladium catalysis, the presence of oxygen is often beneficial, serving as the terminal oxidant to regenerate the active Cu(II) catalyst.[15]
Section 4: Synthesis and Competing Reactions
A complete understanding of a reagent includes knowledge of its synthesis and inherent decomposition pathways.
A Common Synthetic Route
This compound is typically synthesized via a multi-step sequence starting from a readily available precursor like 4-bromophenol. While multiple routes exist[20], a common laboratory-scale approach involves:
-
Williamson Ether Synthesis: Deprotonation of 4-bromophenol with a base (e.g., K₂CO₃) followed by alkylation with 1-bromohexane to form 1-bromo-4-hexyloxybenzene.
-
Metal-Halogen Exchange & Borylation: The aryl bromide is treated with an organolithium reagent (e.g., n-BuLi) at low temperature (-78 °C) to generate an aryllithium species. This highly reactive intermediate is then quenched with a trialkyl borate, such as trimethyl borate B(OMe)₃.
-
Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions to yield the final this compound.
The Challenge of Protodeboronation
As previously mentioned, protodeboronation is the most significant competing side reaction for boronic acids.[7] It is essentially the hydrolysis of the C-B bond. This process is particularly relevant during Suzuki-Miyaura couplings, which are run under basic, aqueous conditions that can promote this decomposition.[8]
The rate of protodeboronation is highly pH-dependent. Both acid-catalyzed and base-catalyzed mechanisms have been identified.[21] For typical cross-coupling conditions, the base-catalyzed pathway is of greater concern. It is proposed to proceed via the boronate anion, where the increased electron density on the aromatic ring makes it more susceptible to protonolysis by water.[7]
Mitigation Strategies:
-
Use the minimum necessary reaction temperature.
-
Employ milder bases (e.g., K₃PO₄, KF) or carefully control stoichiometry.
-
Convert the boronic acid to a more stable boronic ester (e.g., a pinacol ester) which can be used directly or hydrolyzes slowly under the reaction conditions.[22]
Conclusion
This compound is a powerful and versatile building block whose reactivity is dominated by its participation in palladium-catalyzed Suzuki-Miyaura couplings and copper-catalyzed Chan-Lam reactions. Its utility in constructing the biaryl, diaryl ether, and diaryl amine linkages that are central to many pharmaceutical agents and advanced materials is well-established.[23][24] A successful practitioner, however, must balance the immense synthetic potential of this reagent against its inherent stability challenges, primarily the competing protodeboronation reaction. By understanding the mechanistic principles that govern both its desired transformations and its potential decomposition pathways, researchers can make informed experimental choices, troubleshoot effectively, and fully exploit the capabilities of this valuable synthetic intermediate.
References
- Title: this compound (contains varying aMounts of Anhydride) - ChemBK. Source: ChemBK. URL:[Link]
- Title: Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae.
- Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Title: Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid 10...
- Title: Chan-Lam Coupling. Source: Organic Chemistry Portal. URL:[Link]
- Title: Suzuki-Miyaura Coupling. Source: Chemistry LibreTexts. URL:[Link]
- Title: Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations.
- Title: Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism.
- Title: this compound | C12H19BO3 | CID 3682148.
- Title: Selection of boron reagents for Suzuki–Miyaura coupling. Source: Royal Society of Chemistry. URL:[Link]
- Title: Suzuki Coupling. Source: Organic Chemistry Portal. URL:[Link]
- Title: GHS 11 (Rev.11) SDS Word 下载CAS: 121219-08-7 Name: this compound. Source: ChemMSDS. URL:[Link]
- Title: 4-Hydroxyphenylboronic Acid: A Cornerstone for Pharmaceutical Intermediates and Drug Discovery. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: Protodeboron
- Title: Protodeboronation of (Hetero)
- Title: SAFETY DATA SHEET. Source: Thermo Fisher Scientific. URL:[Link]
- Title: Protodeboronation of 4-hydroxyphenylboronic acid pinacol ester and...
- Title: Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autoc
- Title: Design and discovery of boronic acid drugs. Source: PubMed. URL:[Link]
- Title: Protodeboronation of (Hetero)
- Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- Title: Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Title: Process for the preparation of substituted phenylboronic acids. Source: Google Patents.
- Title: Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Source: Drug Discovery and Development. URL:[Link]
- Title: Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22),...
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Methodological & Application
Application Notes & Protocols: Leveraging 4-Hexyloxyphenylboronic Acid in Suzuki-Miyaura Coupling
Introduction: The Strategic Value of 4-Hexyloxyphenylboronic Acid
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] Within the vast arsenal of organoboron reagents, this compound has emerged as a particularly valuable building block. Its structure, featuring a C6 alkyl chain, imparts significant lipophilicity, a critical parameter for modulating the pharmacokinetic profiles of drug candidates and tuning the solubility of organic materials. The presence of the electron-donating hexyloxy group also influences the electronic properties of the resulting biaryl structures, making it a key component in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and complex pharmaceutical intermediates.[3]
This guide provides an in-depth exploration of the application of this compound in Suzuki-Miyaura coupling. We move beyond a simple recitation of steps to explain the underlying principles and strategic choices that govern reaction success, empowering researchers to optimize this powerful transformation for their specific synthetic challenges.
The Mechanism: A Palladium-Catalyzed Dance
The efficacy of the Suzuki-Miyaura reaction hinges on a finely tuned catalytic cycle orchestrated by a palladium complex.[2] Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle is broadly accepted to proceed through three key stages: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition : The cycle initiates with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide). This step oxidizes the catalyst to a Pd(II) state. The rate of this step is often influenced by the nature of the halide (I > Br > OTf >> Cl) and the electronic properties of the aryl halide.[1][3]
-
Transmetalation : This is the crucial step where the organic moiety from the boron reagent is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [Ar-B(OH)₃]⁻), which facilitates the transfer of the 4-hexyloxyphenyl group to the Pd(II) complex, displacing a halide.[5][6] The choice of base is therefore critical and can dramatically impact reaction outcomes.[7][8]
-
Reductive Elimination : In the final step, the two organic partners—the 4-hexyloxyphenyl group and the group from the organohalide—are coupled, forming the new C-C bond and the desired biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to begin anew.[4]
Caption: A generalized workflow for the Suzuki-Miyaura reaction.
Materials & Equipment:
-
This compound
-
Aryl Halide (e.g., 4-bromoanisole)
-
Palladium Catalyst (e.g., PdCl₂(dppf))
-
Base (e.g., K₂CO₃)
-
Solvent System (e.g., 1,4-Dioxane and Water)
-
Round-bottom flask or reaction vial with stir bar
-
Condenser
-
Inert gas line (Argon or Nitrogen)
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and potassium carbonate (K₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv). The slight excess of boronic acid helps to drive the reaction to completion. [9]2. Catalyst Addition: Add the palladium catalyst, for example, PdCl₂(dppf) (0.03 mmol, 3 mol%).
-
Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen. [10][11]Causality: Oxygen can lead to oxidative degradation of the Pd(0) catalyst and promote the undesirable homocoupling of the boronic acid. [1][11]4. Solvent Addition: Add the degassed solvent system via syringe. A typical system is a 4:1 mixture of 1,4-dioxane and water, to achieve a concentration of ~0.1 M with respect to the limiting aryl halide. [12]Causality: Solvents must be degassed (e.g., by sparging with argon for 15-30 minutes) to remove dissolved oxygen.
-
Reaction Execution: Lower the flask into a preheated oil bath set to 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-16 hours. [11]7. Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent, to isolate the pure biaryl product. [13]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst.2. Insufficiently inert atmosphere.3. Poor quality boronic acid. | 1. Use a fresh batch of catalyst or switch to a more robust precatalyst (e.g., a palladacycle). [11]2. Ensure proper degassing of solvents and thorough evacuation/backfilling of the reaction vessel. [10]3. Boronic acids can dehydrate to form boroxines; quality can vary. Consider using a fresh bottle or a more stable boronic ester derivative (e.g., pinacol ester). [10] |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0). | 1. Improve inert atmosphere techniques. [1]2. Ensure reaction conditions are sufficient to reduce the Pd(II) source. Alternatively, start with a Pd(0) source like Pd(PPh₃)₄. |
| Protodeboronation (Boronic acid replaced by -H) | 1. Excess water or protic solvent.2. Reaction is too slow, allowing the side reaction to dominate.3. Base is too strong or conditions are too harsh. | 1. Use anhydrous solvents and a non-hydroxide base like CsF or K₃PO₄. [10]2. Increase temperature or use a more active catalyst/ligand system to accelerate the desired coupling. [10]3. Screen different bases; sometimes a weaker base like K₂CO₃ is sufficient and minimizes decomposition. |
Conclusion
This compound is a powerful and versatile reagent for synthesizing functionalized biaryl compounds via the Suzuki-Miyaura coupling. Success in its application is not merely procedural but intellectual. By understanding the catalytic cycle, appreciating the critical role of each reaction parameter, and employing rigorous experimental technique, researchers can effectively harness this reaction to advance programs in drug discovery, materials science, and beyond. The protocols and insights provided herein serve as a comprehensive foundation for both novice and experienced chemists to achieve consistent and high-yielding results.
References
- Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Strengths. Journal of the American Chemical Society. [Link]
- Moreno-Mañas, M., Pérez, M., & Pleixats, R. (1996). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry. [Link]
- Ibid.
- Bells, T. B., et al. (2007). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews. [Link]
- Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Organic Synthesis (n.d.). Suzuki-Miyaura Coupling. Organic Synthesis. [Link]
- Organic Chemistry Portal (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Wikipedia (2024). Suzuki reaction. Wikipedia. [Link]
- Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
- Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
- Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production. (2024). ACS Omega. [Link]
- Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Snieckus, V., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
- Reddit (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
- Bolte, M., et al. (2018).
- Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
- ResearchGate (n.d.). Scheme 1 Synthesis of biphenyls 4a and 4b. Reagents and conditions.
- YouTube (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. The Organic Chemist. [Link]
- El-Remaily, M. A. A., et al. (2020). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]
- Macmillan Group (2005). B-Alkyl Suzuki Couplings. Macmillan Group Meeting. [Link]
- MDPI (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications.
- ResearchGate (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry. [Link]
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The Versatile Role of 4-Hexyloxyphenylboronic Acid in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Beyond a Simple Building Block
In the landscape of contemporary organic synthesis, boronic acids have established themselves as indispensable tools for the construction of complex molecular architectures. Among these, 4-Hexyloxyphenylboronic acid emerges as a particularly valuable reagent, not merely for its role as a C-C bond-forming precursor but for the nuanced influence of its hexyloxy substituent. This long-chain alkoxy group imparts unique solubility characteristics and can electronically modulate the reactivity of the boronic acid, offering distinct advantages in the synthesis of biaryl compounds, diaryl ethers, and N-aryl amines. These structural motifs are central to numerous applications, from pharmaceuticals and agrochemicals to advanced materials science.[1][2][3]
This comprehensive guide moves beyond a simple recitation of procedures. It is designed for the discerning researcher, scientist, and drug development professional, providing not only detailed, field-proven protocols but also the underlying scientific rationale for key experimental choices. We will delve into the mechanistic intricacies of its most prominent applications—the Suzuki-Miyaura and Chan-Lam couplings—and explore how the specific properties of this compound can be leveraged for optimal outcomes.
Core Application I: The Suzuki-Miyaura Cross-Coupling Reaction
The palladium-catalyzed Suzuki-Miyaura coupling is arguably the most powerful and widely utilized method for the formation of C(sp²)-C(sp²) bonds, the bedrock of biaryl synthesis.[4] this compound serves as an excellent nucleophilic partner in this reaction, readily coupling with a wide array of aryl and heteroaryl halides and triflates.
Mechanistic Insights: The "Why" Behind the Protocol
The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied, elegant sequence of elementary steps: oxidative addition, transmetalation, and reductive elimination.[5] Understanding this cycle is paramount to troubleshooting and optimizing reaction conditions.
The choice of palladium catalyst, ligand, base, and solvent system is critical and interdependent. For an electron-rich boronic acid like this compound, the electronic nature of the coupling partner and the desired reaction rate are key considerations.
-
Catalyst and Ligand Selection: While Pd(PPh₃)₄ is a classic and often effective catalyst, modern research has demonstrated the superiority of palladium(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) in combination with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[6] These ligands facilitate the reductive elimination step and can promote the coupling of less reactive aryl chlorides.
-
The Role of the Base: The base is not a mere spectator. It plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for efficient transmetalation.[7] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can influence the reaction rate and the tolerance of sensitive functional groups. Aqueous bases are commonly employed, and the biphasic nature of the reaction medium can be advantageous.
-
Solvent Systems: A mixture of an organic solvent (e.g., toluene, dioxane, THF) and water is typical. This ensures the solubility of both the organic substrates and the inorganic base. The presence of water is often crucial for the formation of the active boronate species.
Visualizing the Suzuki-Miyaura Workflow
Sources
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- 7. m.youtube.com [m.youtube.com]
Application Note & Protocol: Synthesis of Biphenyl-Based Liquid Crystals Using 4-Hexyloxyphenylboronic Acid
Abstract: This document provides a comprehensive guide for the synthesis of calamitic (rod-like) liquid crystals utilizing 4-Hexyloxyphenylboronic acid as a primary building block. The core synthetic strategy revolves around the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for creating C-C bonds.[1][2] We will delve into the underlying chemical principles, provide a detailed, step-by-step protocol for a model synthesis, and outline essential purification and characterization techniques. This guide is intended for researchers in materials science, organic chemistry, and drug development who are engaged in the design and synthesis of advanced functional materials.
Part 1: Foundational Principles & Strategic Approach
The molecular architecture of a liquid crystal dictates its mesomorphic properties. For calamitic liquid crystals, a rigid core, often composed of linked phenyl rings, coupled with flexible terminal chains is a common and effective design motif.[3][4]
1.1 The Role of this compound
This compound is an exemplary reagent for this purpose due to its bifunctional nature:
-
The Phenylboronic Acid Moiety: This functional group is the reactive handle for the Suzuki-Miyaura cross-coupling reaction, enabling the formation of a biaryl linkage.[5][6]
-
The 4-Hexyloxy Chain (-OC₆H₁₃): This flexible alkyl chain is crucial for inducing and stabilizing liquid crystalline phases (mesophases). The length and nature of this chain directly influence the transition temperatures and the type of mesophase observed (e.g., nematic, smectic).[7][8]
1.2 The Suzuki-Miyaura Coupling: A Superior Synthetic Tool
The Suzuki-Miyaura reaction is the method of choice for synthesizing the biphenyl core of many liquid crystals for several compelling reasons:[1][2]
-
High Tolerance: The reaction is compatible with a wide variety of functional groups, allowing for the synthesis of complex molecular structures without the need for extensive protecting group chemistry.
-
Mild Conditions: Reactions are typically run under relatively mild temperature conditions with moderate bases.
-
Commercial Availability: A vast array of boronic acids, aryl halides, and palladium catalysts are commercially available, facilitating synthetic versatility.
-
High Yields: The reaction is known for its efficiency and often provides high yields of the desired product.
The catalytic cycle, which is central to the reaction's success, involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the activated boronate species, and reductive elimination to yield the biphenyl product and regenerate the catalyst. The presence of a base is critical for the activation of the boronic acid, which facilitates the transmetalation step.[5]
Part 2: Experimental Protocols
This section details a representative protocol for the synthesis of 4'-hexyloxy-[1,1'-biphenyl]-4-carbonitrile , a model cyanobiphenyl liquid crystal, via Suzuki coupling.
2.1 Materials and Equipment
| Chemicals & Reagents | Equipment |
| This compound | Round-bottom flask (50 mL or 100 mL) |
| 4-Bromobenzonitrile | Reflux condenser |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Magnetic stirrer and stir bar |
| Anhydrous Potassium Carbonate (K₂CO₃) | Heating mantle or oil bath |
| Toluene (anhydrous) | Inert gas line (Nitrogen or Argon) with bubbler |
| Ethanol (95%) | Standard glassware for work-up (separatory funnel, beakers) |
| Deionized Water | Rotary evaporator |
| Ethyl Acetate (for extraction) | Silica gel for column chromatography |
| Hexanes (for chromatography) | Thin Layer Chromatography (TLC) plates and chamber |
| Anhydrous Magnesium Sulfate (MgSO₄) | NMR tubes, DSC pans, microscope slides |
2.2 Synthesis Workflow Diagram
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- 8. researchgate.net [researchgate.net]
Application Note: 4-Hexyloxyphenylboronic Acid as a Versatile Building Block for Advanced Organic Electronics
Introduction: The Strategic Role of 4-Hexyloxyphenylboronic Acid in Organic Electronics
The field of organic electronics, which leverages carbon-based materials for electronic devices, has witnessed exponential growth. This advancement is largely attributed to the design and synthesis of novel organic semiconductors with tailored properties.[1] A key to this innovation lies in the use of versatile molecular building blocks that enable the construction of complex, high-performance materials. This compound has emerged as a critical component in this molecular toolbox. Its unique structure, featuring a reactive boronic acid group and a solubilizing hexyloxy chain, makes it an ideal precursor for creating conjugated polymers and small molecules for a range of applications, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[2][3]
The hexyloxy group imparts solubility to the resulting polymers, a crucial factor for solution-based processing techniques like printing and coating, which are central to the low-cost fabrication of large-area organic electronic devices.[4] The phenylboronic acid moiety is a linchpin for the Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for forming carbon-carbon bonds.[5][6] This reaction's tolerance of a wide variety of functional groups and its typically high yields make it an indispensable tool for polymer chemists.[7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of materials for organic electronics, complete with detailed protocols and mechanistic insights.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a building block is paramount for its successful application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉BO₃ | [8] |
| Molecular Weight | 222.09 g/mol | [9] |
| Appearance | White to off-white powder or crystals | |
| Melting Point | 85 °C (lit.) | [8] |
| Purity | ≥97% | [9][] |
| Solubility | Soluble in common organic solvents like THF, Toluene, and Ethanol | [5][11] |
| CAS Number | 121219-07-7 |
Synthesis of Conjugated Polymers via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound (like this compound) and an organohalide in the presence of a palladium catalyst and a base.[5] This reaction is particularly effective for synthesizing the biaryl structures that form the backbone of many conjugated polymers used in organic electronics.[6]
Experimental Workflow for Suzuki-Miyaura Polymerization
Caption: Workflow for Suzuki-Miyaura Polymerization.
Detailed Protocol for the Synthesis of a Polyfluorene-alt-phenylene Copolymer
This protocol details the synthesis of a model conjugated polymer using this compound and a dibromo-functionalized comonomer.
Materials:
-
This compound (1.2 mmol)
-
2,7-Dibromo-9,9-dioctylfluorene (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol)
-
Potassium carbonate (K₂CO₃) (4.0 mmol)
-
Toluene (10 mL, degassed)
-
Ethanol (4 mL, degassed)
-
Deionized water (4 mL, degassed)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 2,7-dibromo-9,9-dioctylfluorene, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with high-purity nitrogen or argon gas three times to ensure an inert atmosphere.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst, followed by the degassed toluene, ethanol, and deionized water.[11]
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the consumption of the starting materials. The reaction is typically complete within 12-24 hours.[11]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (40 mL) and water (40 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (40 mL). Dry the combined organic layer over anhydrous magnesium sulfate.[11]
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude polymer can be purified by precipitation in a non-solvent like methanol or by column chromatography on silica gel.
Role in Organic Electronic Devices
The polymers and small molecules synthesized using this compound can be incorporated into various organic electronic devices. The hexyloxy side chains play a crucial role in dictating the morphology of the active layer, which in turn influences device performance.
Application in Organic Field-Effect Transistors (OFETs)
In OFETs, the organic semiconductor acts as the charge-transporting layer. Polymers derived from this compound can be designed to have high charge carrier mobilities. The hexyloxy chains can promote self-assembly into ordered structures, which facilitates efficient charge transport.[2] Furthermore, boronic acid derivatives can be used to modify the dielectric/semiconductor interface, which is a critical factor in OFET performance.[12]
Application in Organic Photovoltaics (OPVs)
In OPVs, a blend of an electron-donating (p-type) and an electron-accepting (n-type) material forms the active layer where sunlight is converted into electricity.[4] Conjugated polymers synthesized with this compound can serve as the p-type material. The hexyloxy groups are essential for achieving the desired nanoscale morphology of the bulk heterojunction, which is critical for efficient exciton dissociation and charge extraction.[13]
Role in Hole-Transporting Materials (HTMs) for Perovskite Solar Cells
Beyond traditional OPVs, derivatives of this compound are being explored for the synthesis of hole-transporting materials (HTMs) in perovskite solar cells.[14][15] A well-designed HTM is crucial for efficiently extracting holes from the perovskite layer and transporting them to the electrode, thereby contributing to high power conversion efficiencies.[16]
Caption: Integration of this compound into Organic Electronic Devices.
Characterization of Synthesized Polymers
The synthesized polymers should be thoroughly characterized to understand their properties and suitability for electronic applications.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the polymer.[17]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.[17]
-
UV-Vis Spectroscopy: To investigate the optical properties, including the absorption spectrum and optical bandgap.
-
Cyclic Voltammetry (CV): To determine the electrochemical properties, such as the HOMO and LUMO energy levels.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
-
Atomic Force Microscopy (AFM): To study the morphology of thin films of the polymer.[2]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of advanced materials for organic electronics. Its unique combination of a reactive boronic acid group and a solubilizing hexyloxy chain allows for the creation of a wide array of conjugated polymers and small molecules with tunable properties. The robust and efficient Suzuki-Miyaura cross-coupling reaction provides a reliable synthetic route to these materials. By following the detailed protocols and understanding the key principles outlined in this application note, researchers can effectively leverage the potential of this compound to develop next-generation organic electronic devices with enhanced performance and processability.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of 4-(Hexyloxy)benzaldehyde with Arylboronic Acids.
- ChemBK. (n.d.). This compound (contains varying aMounts of Anhydride).
- Sigma-Aldrich. (n.d.). This compound | 121219-08-7.
- PubChem. (n.d.). This compound.
- BOC Sciences. (n.d.). CAS 121219-08-7 this compound.
- ChemScene. (n.d.). B-[4-(Hexyloxy)phenyl]boronic acid.
- PMC - NIH. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery.
- Rose-Hulman. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- PubMed Central. (n.d.). Porphyrin-Based Hole-Transporting Materials for Perovskite Solar Cells: Boosting Performance with Smart Synthesis.
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
- ResearchGate. (2019, April 8). (PDF) The effect of phenylboronic acid-based self-assembled monolayers on theperformance of organic field-effect transistors (OFETs).
- MDPI. (2025, May 27). Recent Advances in Organic Hole Transporting Materials for Perovskite Solar Cells.
- NIH. (2020, March 9). Highly efficient organic photovoltaics with enhanced stability through the formation of doping-induced stable interfaces.
- PMC - NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC39022 Suzuki/]([Link] Suzuki/)
- KTUN GCRIS Database. (2020, March 9). Interface modification of DNTT-based organic field effect transistors using boronic acid derivatives.
- Semantic Scholar. (n.d.). Design and synthesis of dopant-free organic hole-transport materials for perovskite solar cells.
- ResearchGate. (2024, February 8). (PDF) A Comprehensive Review of Organic Hole‐Transporting Materials for Highly Efficient and Stable Inverted Perovskite Solar Cells.
- PMC - NIH. (n.d.). Organic semiconductors for organic field-effect transistors.
- Semantic Scholar. (n.d.). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine.
- ResearchGate. (2024, May 5). (PDF) Improving the performance parameters of organic field-effect transistors via alkyl chain length of boronic acid self-assembled monolayers.
- ResearchGate. (2025, August 6). RAFT Polymerization of 4-Vinylphenylboronic Acid as the Basis for Micellar Sugar Sensors | Request PDF.
- MDPI. (n.d.). Molecularly Imprinted Polymers Specific towards 4-Borono-L-phenylalanine—Synthesis Optimization, Theoretical Analysis, Morphology Investigation, Cytotoxicity, and Release Studies.
- IOPscience. (n.d.). High-performance and multifunctional organic field-effect transistors.
- chemborun.com. (n.d.). Hole transport system for perovskite solar cells—organic hole transport materials.
- PubMed Central. (n.d.). Organic photovoltaic cell with 17% efficiency and superior processability.
- PMC - PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- ResearchGate. (n.d.). Synthesis of 4-carboxy-phenylboronic acid via saponification reaction.
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- ResearchGate. (n.d.). Photovoltaic properties, and recombination mechanism of the OPV....
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Protocol for Suzuki coupling with 4-Hexyloxyphenylboronic acid
An Application Note and Protocol for the Suzuki-Miyaura Coupling of 4-Hexyloxyphenylboronic Acid
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds. First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool for the synthesis of biaryls, styrenes, and polyolefins.[1][2] These structural motifs are central to the development of pharmaceuticals, agrochemicals, and advanced materials.[3][4]
This guide provides a detailed protocol and in-depth scientific rationale for the Suzuki-Miyaura coupling, with a specific focus on This compound (CAS No. 121219-08-7).[5] The hexyloxy moiety makes this reagent a valuable building block for liquid crystals and other functional materials where molecular shape and electronic properties are critical. As a senior application scientist, this document moves beyond a simple recipe, delving into the causality behind experimental choices to empower researchers to optimize the reaction for their specific needs.
The Catalytic Heart: Understanding the Mechanism
The efficacy of the Suzuki-Miyaura coupling lies in a well-orchestrated catalytic cycle centered on a palladium complex, which shuttles between the Pd(0) and Pd(II) oxidation states.[6] The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][7]
-
Oxidative Addition : The cycle begins with the active 14-electron Pd(0) catalyst. An organic halide (R¹-X), such as an aryl bromide, reacts with the Pd(0) complex, which inserts itself into the carbon-halogen bond. This oxidizes the palladium to Pd(II), forming a square-planar organopalladium intermediate.[6][7] The rate of this step is highly dependent on the halide, following the general reactivity trend: I > Br > OTf >> Cl.[8][9]
-
Transmetalation : This is the crucial step where the organic moiety from the boron reagent (R²) is transferred to the palladium center. The organoboron compound, such as this compound, does not react directly. It must first be activated by a base.[1][10] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [R²B(OH)₃]⁻), which readily transfers its organic group (R²) to the Pd(II) center, displacing the halide.[11][12][13]
-
Reductive Elimination : In the final step, the two organic groups (R¹ and R²) on the Pd(II) complex couple and are eliminated from the coordination sphere, forming the new C-C bond of the desired biaryl product. This step reduces the palladium back to its catalytically active Pd(0) state, which re-enters the cycle.[6][7]
Protocol Design & Optimization: The Causality of Choice
A successful Suzuki coupling is not merely about mixing reagents; it is about creating an environment where the catalytic cycle can operate with high fidelity. The choice of each component—catalyst, base, and solvent—is critical.
| Component | Selection Rationale & Field Insights |
| Aryl Halide (Electrophile) | Reactivity is Key : Aryl iodides and bromides are highly reactive and are excellent starting points for optimization.[8] Aryl chlorides are more economical but less reactive, often requiring more active catalyst systems with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to facilitate the challenging oxidative addition step.[6][9] |
| Boronic Acid (Nucleophile) | Stability Matters : this compound is a solid that should be stored under refrigeration. Boronic acids can undergo protodeboronation (replacement of the boron group with hydrogen), especially under harsh conditions.[9] Using fresh reagents is advisable. For particularly sensitive substrates, more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can be used.[14] |
| Palladium Catalyst | Choosing the Source : Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[8] Pd(OAc)₂ and Pd₂(dba)₃ are sources of Pd(0) that require an external ligand. Pd(PPh₃)₄ is an air-stable Pd(0) complex that can be used directly but may not be active enough for all substrates. For challenging couplings, specialized precatalysts with pre-formed, highly active ligands (e.g., Buchwald-type catalysts) are often superior.[15][16] |
| Base | The Activator : The base's primary role is to activate the boronic acid for transmetalation.[12] Inorganic bases are most common. Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are effective and widely used.[6] Cs₂CO₃ is more soluble and often gives higher rates. K₃PO₄ is a stronger base that can be effective for less reactive systems. The choice of base can be substrate-dependent and may require screening for optimal results.[12] |
| Solvent | A Multiphase System : Suzuki reactions are often run in a biphasic mixture of an organic solvent and water. The organic solvent (e.g., 1,4-dioxane, THF, toluene, DMF) dissolves the organic starting materials and the palladium complex.[6] Water is added to dissolve the inorganic base, facilitating the formation of the active boronate species.[6] Degassing is critical : Dissolved oxygen can oxidize and deactivate the Pd(0) catalyst, leading to the formation of inactive palladium black and promoting side reactions like the homocoupling of the boronic acid.[6][9] |
Detailed Experimental Protocol
This protocol describes the coupling of this compound with a generic aryl bromide (e.g., 4-bromoanisole) as a representative example.
Materials and Reagents:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.08 mmol, 8 mol%)
-
Potassium Carbonate [K₂CO₃] (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL, anhydrous)
-
Deionized Water (2 mL)
-
Magnetic stir bar
-
Round-bottom flask with reflux condenser
Reaction Setup (Inert Atmosphere):
The palladium catalyst is sensitive to oxygen. All steps should be performed using standard Schlenk line or glovebox techniques to maintain an inert atmosphere (Nitrogen or Argon).
-
Flask Preparation : Flame-dry a round-bottom flask containing a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere.
-
Addition of Solids : To the flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Atmosphere Exchange : Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure the removal of all oxygen.[17]
Procedure:
-
Solvent Addition : Under a positive pressure of inert gas, add the degassed 1,4-dioxane (5 mL) and degassed deionized water (2 mL) to the flask via syringe.[7]
-
Heating : Immerse the flask in a preheated oil bath at 90-100 °C.
-
Reaction Monitoring : Stir the mixture vigorously. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.[18]
Work-up and Purification:
-
Cooling and Dilution : Once the reaction is complete (as determined by the consumption of the limiting reagent), remove the flask from the oil bath and allow it to cool to room temperature.
-
Phase Separation : Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.
-
Extraction : Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).[7]
-
Washing and Drying : Combine all organic layers and wash with brine (20 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[7]
-
Concentration : Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure biaryl product.
Safety and Handling
-
This compound : Causes skin and serious eye irritation. May cause respiratory irritation.[19] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or fume hood.[19]
-
Palladium Catalysts : Palladium compounds can be toxic and are expensive. Handle with care to avoid inhalation of dust and skin contact.
-
Solvents : 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Toluene and other organic solvents are flammable and have associated health risks. Always work in a fume hood and away from ignition sources.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently active catalyst/ligand system (especially for aryl chlorides). 3. Poor solubility of reagents. 4. Insufficient mixing in the biphasic system. | 1. Ensure rigorous degassing of solvents and proper inert atmosphere technique.[9] 2. Switch to a more active catalyst system (e.g., a Buchwald precatalyst) or a more electron-rich, bulky ligand.[15][16] 3. Try a different solvent system (e.g., DMF, THF/water) or increase the temperature.[20] 4. Increase the stirring rate to maximize interfacial contact.[15] |
| Protodeboronation | Boronic acid is unstable under the reaction conditions (hydrolysis replaces -B(OH)₂ with -H). | Use milder conditions (lower temperature, weaker base like KF).[10][20] Alternatively, use a more stable boronate derivative like a pinacol ester or trifluoroborate salt.[9][14] |
| Homocoupling of Boronic Acid | Presence of oxygen or Pd(II) species in the reaction mixture. | Improve degassing procedures. Using a Pd(0) source like Pd(PPh₃)₄ or ensuring efficient reduction of a Pd(II) precatalyst can help minimize this side reaction.[6] |
| Formation of Palladium Black | Catalyst decomposition. | This indicates catalyst death. Ensure the reaction is properly deoxygenated and that the temperature is not excessively high. Check the purity of solvents for peroxides.[9] |
Conclusion
The Suzuki-Miyaura coupling of this compound is a robust and reliable method for the synthesis of valuable biaryl compounds. Success hinges on a sound understanding of the underlying catalytic mechanism and careful attention to experimental detail. By selecting the appropriate catalyst, base, and solvent, and by rigorously excluding oxygen, researchers can achieve high yields and predictable outcomes. This guide serves as a comprehensive resource, providing both a validated protocol and the fundamental knowledge required to troubleshoot and adapt the reaction for novel synthetic challenges.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]
- Wikipedia. Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
- Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
- Couto, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal. [Link]
- NROChemistry (YouTube). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Lei, P., et al. (2021). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. [Link]
- Rutgers University. Green Solvent Selection for Suzuki-Miyaura Coupling of Amides. Research With Rutgers. [Link]
- Reddit. How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
- Chemistry LibreTexts. Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
- Catalysis Consulting. Case Study: Solvent Selection for a Suzuki Reaction.
- ResearchGate. How can I solve my problem with Suzuki coupling?
- Wiley Online Library. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Wiley Online Library. [Link]
- Magano, J., & Dunetz, J. R. (2012). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Organic Process Research & Development. [Link]
- ChemWhat. GHS 11 (Rev.11) SDS Word Download CAS: 121219-08-7.
- Oldenhuis, N. J., et al. (2011). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
- Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
- KCIL Chemofarbe Group. Challenges In Suzuki Coupling Reaction. KCIL Group. [Link]
- Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
- Wang, D., et al. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Organic Chemistry Frontiers. [Link]
- ResearchGate. Synthesis of Biaryls.
- ResearchGate. Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes.
- SciSpace. Electrochemical Synthesis of Biaryls via Oxidative Intramolecular Coupling of Tetra(hetero)
- Liu, B., et al. (2022). Atroposelective synthesis of biaxial bridged eight-membered terphenyls via a Co/SPDO-catalyzed aerobic oxidative coupling/desymmetrization of phenols.
Sources
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- 4. researchgate.net [researchgate.net]
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- 20. researchgate.net [researchgate.net]
The Strategic Application of 4-Hexyloxyphenylboronic Acid in the Synthesis of Biphenyl-Containing Pharmaceuticals
Introduction: The Biphenyl Moiety and the Rise of Arylboronic Acids in Medicinal Chemistry
In the landscape of modern drug discovery, the biphenyl scaffold stands as a privileged structural motif, present in a multitude of clinically significant pharmaceuticals.[1] Its rigid, yet conformationally adaptable nature allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. Biphenyl derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anti-proliferative, and antihypertensive properties.[2][3] The efficient construction of this carbon-carbon bond between two aryl rings has been a long-standing challenge in synthetic organic chemistry. The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, has revolutionized this field, offering a robust and versatile methodology.[4]
At the heart of this transformation are organoboron reagents, with arylboronic acids emerging as indispensable tools for medicinal chemists.[5] Their stability, low toxicity, and functional group tolerance make them ideal for the intricate and often late-stage syntheses of complex drug molecules.[4] Among these, 4-hexyloxyphenylboronic acid offers a unique combination of a reactive boronic acid functionality and a lipophilic hexyloxy tail. This lipophilic character can significantly influence the pharmacokinetic profile of a drug candidate, enhancing membrane permeability and oral bioavailability. This application note provides a detailed guide for researchers on the strategic use of this compound in the synthesis of pharmaceutical intermediates, focusing on the practical application and mechanistic underpinnings of the Suzuki-Miyaura coupling reaction.
Core Application: Suzuki-Miyaura Coupling for the Synthesis of 4-Hexyloxybiphenyl Scaffolds
The palladium-catalyzed Suzuki-Miyaura coupling is the cornerstone application for this compound in pharmaceutical synthesis. This reaction facilitates the formation of a C-C bond between the boronic acid and an aryl halide or triflate, yielding the corresponding biphenyl derivative. The general transformation is depicted below:
General Reaction Scheme:
The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is paramount for troubleshooting and optimizing the reaction. The generally accepted catalytic cycle is illustrated below:
// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,2!"]; OxAdd [label="Oxidative Addition", shape=ellipse, style=none, pos="1.5,2!"]; ArPdX [label="Ar-Pd(II)LnX", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3,2!"]; Transmetalation [label="Transmetalation", shape=ellipse, style=none, pos="3,0!"]; ArPdAr_prime [label="Ar-Pd(II)LnAr'", fillcolor="#FBBC05", fontcolor="#202124", pos="3,-2!"]; RedElim [label="Reductive Elimination", shape=ellipse, style=none, pos="0,-2!"]; ArAr_prime [label="Ar-Ar'", shape=ellipse, style=none, pos="-1.5,-2!"]; Boronate [label="[Ar'B(OH)3]-", shape=ellipse, style=none, pos="5,0!"]; Base [label="Base (e.g., K2CO3)", shape=ellipse, style=none, pos="5,1!"]; ArX [label="Ar-X", shape=ellipse, style=none, pos="1.5,3!"]; Ar_prime_BOH2 [label="Ar'B(OH)2", shape=ellipse, style=none, pos="5,2!"];
// Edges Pd0 -> ArPdX [label="Ar-X", headlabel="Oxidative\nAddition"]; ArPdX -> ArPdAr_prime [label="[Ar'B(OH)3]-", headlabel="Transmetalation"]; ArPdAr_prime -> Pd0 [label="Ar-Ar'", headlabel="Reductive\nElimination"]; Ar_prime_BOH2 -> Boronate [label="+ OH-"]; Base -> Boronate [style=dashed]; ArX -> OxAdd [style=dashed]; OxAdd -> Pd0 [style=dashed]; Transmetalation -> ArPdX [style=dashed]; RedElim -> ArPdAr_prime [style=dashed]; ArAr_prime -> RedElim [style=dashed]; }
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (after activation by a base to form a more nucleophilic boronate species) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biphenyl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Experimental Protocol: Synthesis of a 4-Hexyloxybiphenyl Derivative
This protocol provides a robust, field-proven method for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. This procedure can be adapted for various aryl halides.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥97% | Sigma-Aldrich | May contain varying amounts of the corresponding anhydride. |
| Aryl Bromide | Synthesis Grade | Varies | Substrate of choice. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Strem Chemicals | Pre-catalyst, forms Pd(0) in situ. |
| Triphenylphosphine (PPh₃) | Reagent Grade | Acros Organics | Ligand for the palladium catalyst. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powder | Fisher Scientific | Base for the reaction. Must be finely powdered for optimal reactivity. |
| Toluene | Anhydrous | VWR | Solvent. |
| Ethanol | 200 Proof | Decon Labs | Co-solvent. |
| Deionized Water | High Purity | In-house | For the biphasic solvent system. |
| Ethyl Acetate | ACS Grade | VWR | For workup and extraction. |
| Brine (Saturated NaCl solution) | N/A | In-house | For washing during workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Fisher Scientific | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol, 1.2 equiv.), the aryl bromide (1.0 mmol, 1.0 equiv.), and finely powdered potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the often more valuable aryl halide. Anhydrous conditions at the start are crucial to prevent premature decomposition of the catalyst and reagents.
-
-
Catalyst and Ligand Addition:
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) to the flask.
-
Causality: The phosphine ligand stabilizes the palladium catalyst and facilitates the steps of the catalytic cycle. A 1:4 Pd:ligand ratio is often optimal for this type of coupling.
-
-
Solvent Addition and Inert Atmosphere:
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Under a positive pressure of the inert gas, add anhydrous toluene (10 mL), ethanol (4 mL), and deionized water (4 mL) via syringe.
-
Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The biphasic solvent system of toluene/ethanol/water is highly effective for Suzuki couplings, promoting the dissolution of both organic and inorganic reagents.
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Causality: Vigorous stirring is necessary to ensure efficient mixing of the two phases. The elevated temperature provides the necessary activation energy for the reaction.
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (25 mL) and water (25 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with brine (25 mL).
-
Causality: The aqueous workup removes the inorganic base and salts. The brine wash helps to break any emulsions and removes residual water from the organic phase.
-
-
Drying and Purification:
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-hexyloxybiphenyl derivative.
-
Causality: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials, byproducts, and residual catalyst.
-
Pharmaceutical Relevance and Future Perspectives
The 4-hexyloxybiphenyl scaffold synthesized using this methodology is a key intermediate in the development of various therapeutic agents. The hexyloxy group can fine-tune the lipophilicity of the molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties. The biphenyl core provides a rigid framework for the attachment of other pharmacophoric groups.
-
Anticancer agents: Biphenyl structures are common in kinase inhibitors and other signaling pathway modulators.[3]
-
Anti-inflammatory drugs: The biphenyl moiety is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs) and other inflammation modulators.[2]
-
Antimicrobial compounds: Biphenyl derivatives have shown promise as novel antibacterial and antifungal agents.[2]
The protocols and insights provided in this application note are intended to empower researchers to efficiently and reliably synthesize novel 4-hexyloxybiphenyl derivatives for their drug discovery programs. The versatility of the Suzuki-Miyaura coupling, combined with the strategic incorporation of the 4-hexyloxyphenyl moiety, offers a powerful approach to generating new chemical entities with potentially enhanced pharmaceutical properties.
References
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 4-(Hexyloxy)benzaldehyde with Arylboronic Acids.
- Jain, Z. J., Gide, P. S., & Kankate, R. S. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Saudi Chemical Society, 17(3), 287-303.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020).
- Bushey, R. (2017, April 21). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery & Development.
- Ali, H. A., Ismail, M. A., Fouda, A. E. A., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19283-19323.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Asian Journal of Green Chemistry. (2025, January 28). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
- Das, B. C., Thapa, P., Karki, R., Schinke, C., Das, S., Kambhampati, S., ... & Weiss, L. M. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(11), 3127.
- Myers, A. G. Research Group. The Suzuki Reaction. Harvard University Department of Chemistry and Chemical Biology.
- ResearchGate. (n.d.). Representative examples for biphenyl containing marketed drugs.
- ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14.
- Chapman, N. B., & Shorter, J. (1970). The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. Journal of the Chemical Society C: Organic, 2269-2273.
- MDPI. (2021).
- YouTube. (2020, February 13). Suzuki cross-coupling reaction.
- Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194-1219.
- CN111072698A - Preparation method of hydroxyphenylboronic acid - Google P
- ChemScene. (n.d.). B-[4-(Hexyloxy)phenyl]boronic acid.
- CN105820184A - Preparation method of 4-phenoxyphenylboronic acid - Google P
- US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google P
- US5780454A - Boronic ester and acid compounds - Google P
- A kind of preparation method of 4 amino phenyl boronic acid derivative - Google P
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- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Hexyloxyphenylboronic Acid
Introduction: The Strategic Importance of 4-Hexyloxyphenylboronic Acid in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed transformation has become indispensable in the synthesis of complex organic molecules, with significant applications in the development of pharmaceuticals, agrochemicals, and advanced functional materials.[3][4] Within the vast arsenal of organoboron reagents, this compound has emerged as a particularly valuable building block. The presence of the hexyloxy group imparts desirable lipophilic characteristics and can influence the electronic properties of the resulting biaryl products, making it a key component in the synthesis of liquid crystals, biologically active compounds, and organic electronic materials.
This comprehensive guide serves as a detailed resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the mechanistic underpinnings of the Suzuki-Miyaura reaction, followed by meticulously detailed protocols for the successful cross-coupling of this compound with a variety of aryl halides. The causality behind experimental choices is elucidated to empower users to not only replicate the described methods but also to rationally troubleshoot and adapt them for their specific synthetic challenges.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[5] Understanding this cycle is paramount for optimizing reaction conditions and troubleshooting unexpected outcomes. The three fundamental steps are oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an aryl halide to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step of the reaction. The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a square planar Pd(II) intermediate. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl >> F.
-
Transmetalation: In this step, the organic moiety from the organoboron species is transferred to the palladium center. The boronic acid is first activated by a base, forming a more nucleophilic boronate species. This boronate then displaces the halide on the Pd(II) complex, resulting in a new Pd(II) intermediate bearing both organic partners. The choice of base is crucial for efficient transmetalation.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the Pd(II) center, forming the desired C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: A Predictive Framework for Success
The selection of the appropriate catalyst, ligand, base, and solvent system is critical for achieving high yields in Suzuki-Miyaura couplings. The following table summarizes typical reaction conditions and expected yields for the cross-coupling of this compound with a variety of aryl halides. These data, compiled from analogous reactions in the literature, provide a robust predictive framework for experimental design.[3]
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 4-8 | >95 |
| 2 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Dioxane/H₂O | 100 | 8-12 | 90-95 |
| 3 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 110 | 12-24 | 85-90 |
| 4 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (1.5) | PPh₃ (6) | K₂CO₃ (2) | DMF/H₂O | 100 | 6-10 | 92-97 |
| 5 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DME/H₂O | 85 | 12-16 | 88-93 |
Experimental Protocols: A Step-by-Step Guide
The following protocol provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction of this compound with an aryl bromide.
Materials and Reagents
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.08 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL, degassed)
-
Ethanol (2 mL, degassed)
-
Deionized water (2 mL, degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Experimental Workflow
Figure 2. A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Procedure
-
Reagent Preparation and Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, palladium(II) acetate (0.02 mmol), and the ligand, triphenylphosphine (0.08 mmol), to the flask.[3]
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to establish an inert atmosphere.
-
-
Solvent Addition and Reaction Execution:
-
Under the inert atmosphere, add degassed toluene (5 mL), degassed ethanol (2 mL), and degassed deionized water (2 mL) to the reaction flask via syringe.[3]
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 9:1 hexanes:ethyl acetate). The reaction is typically complete within 4-12 hours.[3]
-
-
Work-up and Purification:
-
Once the reaction is complete, as indicated by TLC, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford the pure biaryl product.[3]
-
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. Below are common issues and strategies for optimization:
-
Low Yield:
-
Inefficient Transmetalation: The choice of base is critical. For less reactive aryl halides, a stronger base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary. The presence of water is often beneficial for the activation of the boronic acid.
-
Sluggish Oxidative Addition: For unreactive aryl chlorides, a more electron-rich and bulky phosphine ligand, such as SPhos or XPhos, in combination with a catalyst like Pd₂(dba)₃, can significantly improve reaction rates and yields.[5]
-
Side Reactions:
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen. Thoroughly degassing all solvents and maintaining a strict inert atmosphere is crucial to minimize homocoupling.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid can be a competing pathway. Using anhydrous conditions and a non-protic solvent can sometimes mitigate this issue.
-
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of functionalized biaryl compounds. By understanding the underlying reaction mechanism and carefully selecting the appropriate catalyst system and reaction conditions, researchers can achieve high yields and purity. The protocols and data presented in this guide provide a solid foundation for the successful application of this important transformation in a variety of synthetic endeavors, from academic research to industrial drug development.
References
- Optimization of reaction conditions for the Suzuki-Miyaura coupling of... ResearchGate.
- Optimization of conditions in the Suzuki-Miyaura coupling reaction a. ResearchGate.
- Palladium-Catalysed Coupling Chemistry.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts.
- The Suzuki Reaction. Andrew G Myers Research Group.
- Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. ResearchGate.
- Suzuki coupling of various aryl halides with phenylboronic acid a. ResearchGate.
- Suzuki cross-coupling reactions of aryl halides with arylboronic acids catalysed by Pd(II)-NaY zeolite. CORE.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki cross-coupling reaction of aryl halides with phenylboronic acid... ResearchGate.
- Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. ResearchGate.
- Organoborane coupling reactions (Suzuki coupling). PMC.
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Organic Chemistry Portal.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Solvent Selection for Reactions with 4-Hexyloxyphenylboronic Acid: An Application and Protocol Guide
Introduction: The Critical Role of the Solvent in Modulating the Reactivity of 4-Hexyloxyphenylboronic Acid
This compound is a versatile reagent in modern organic synthesis, most notably as a coupling partner in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. The presence of the hexyloxy group imparts specific solubility characteristics and can influence the electronic properties of the boronic acid, making the judicious selection of a solvent system paramount for successful and reproducible outcomes. This guide provides a comprehensive overview of the key considerations for solvent selection, detailed protocols for common transformations, and troubleshooting advice based on field-proven insights.
The choice of solvent extends beyond simply dissolving the reactants; it can profoundly impact reaction kinetics, catalyst stability and activity, product yields, and impurity profiles. A suboptimal solvent can lead to poor solubility of reactants, catalyst deactivation, or undesirable side reactions such as protodeboronation. This document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions regarding solvent selection for reactions involving this compound.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is the foundation for rational solvent selection.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉BO₃ | [1][2] |
| Molecular Weight | 222.09 g/mol | [1][2] |
| Appearance | White to off-white solid/powder | |
| Melting Point | ~85 °C | [1] |
| Storage Conditions | Room temperature, under an inert atmosphere is recommended. | [1] |
Like many boronic acids, this compound can exist in equilibrium with its cyclic anhydride, a boroxine. This dehydration process is often reversible and can be influenced by the solvent and temperature. The presence of varying amounts of the anhydride is common in commercial samples.[1]
Theoretical Considerations for Solvent Selection
The ideal solvent for a reaction involving this compound should possess a combination of the following characteristics:
-
High Solubility for Reactants and Intermediates: All components of the reaction mixture, including the boronic acid, the coupling partner, the catalyst, and any additives, should be sufficiently soluble to ensure a homogeneous reaction environment. The long hexyl chain in this compound increases its lipophilicity compared to unsubstituted phenylboronic acid, suggesting good solubility in less polar organic solvents.
-
Appropriate Polarity: The solvent's polarity can influence the rate of key steps in the catalytic cycle of cross-coupling reactions, such as oxidative addition and reductive elimination.
-
Inertness to Reaction Conditions: The solvent should not react with any of the starting materials, intermediates, or the catalyst under the reaction conditions.
-
Suitable Boiling Point: The boiling point of the solvent dictates the accessible temperature range for the reaction. Higher temperatures can often accelerate reactions but may also lead to the degradation of sensitive substrates or catalysts.
-
Compatibility with Downstream Processing: The ease of solvent removal during workup and purification is an important practical consideration.
Solvent Classes and Their Applicability
The following table provides a general overview of common solvent classes and their suitability for reactions with this compound:
| Solvent Class | Examples | General Suitability & Rationale |
| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethylacetamide (DMAc), Acetonitrile (MeCN), Dimethyl Sulfoxide (DMSO) | Often good choices for Suzuki-Miyaura reactions as they can dissolve a wide range of reactants and effectively coordinate with the palladium catalyst. However, their high boiling points can sometimes make removal challenging. |
| Ethers | Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), Dioxane, Cyclopentyl methyl ether (CPME) | Generally good solvents for dissolving boronic acids and their esters.[3] They are relatively inert and have moderate boiling points. 2-MeTHF is a more environmentally friendly alternative to THF. CPME, with its higher boiling point (106 °C), can be beneficial for reactions requiring elevated temperatures.[3] |
| Aromatic Hydrocarbons | Toluene, Xylenes | These non-polar solvents are often used, particularly in combination with a co-solvent. They are good at dissolving organic substrates but may have limited solubility for inorganic bases. |
| Alcohols | Isopropanol, Ethanol, Methanol | Can act as both a solvent and a mild base promoter. However, protic solvents can sometimes lead to competitive protodeboronation of the boronic acid, especially at elevated temperatures. Their use should be carefully considered based on the specific reaction. |
| Water | - | Often used as a co-solvent with an organic solvent in Suzuki-Miyaura reactions. The presence of water can be crucial for the dissolution of the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and for facilitating the transmetalation step. |
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. The following protocol provides a detailed, step-by-step methodology for a typical cross-coupling reaction using this compound.
Workflow for a Typical Suzuki-Miyaura Reaction
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert gas supply (Argon or Nitrogen)
-
Stirring and heating apparatus
Procedure:
-
To a Schlenk flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add toluene and degassed water to the flask to create a 4:1 toluene:water solvent system. The total solvent volume should be sufficient to achieve a substrate concentration of approximately 0.1 M.
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) in a small amount of the toluene solvent.
-
Add the catalyst solution to the reaction flask via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).
Solvent System Comparison for Suzuki-Miyaura Coupling
The following table summarizes the performance of different solvent systems for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole.
| Solvent System (v/v) | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| Toluene/Water (4:1) | 90 | 4 | 92 | Good yield, clean reaction profile. |
| Dioxane/Water (4:1) | 90 | 6 | 88 | Slightly slower reaction time compared to toluene. |
| THF/Water (4:1) | 66 | 12 | 75 | Lower yield, likely due to the lower boiling point of THF. |
| DMF | 100 | 3 | 95 | Excellent yield and fast reaction, but DMF can be difficult to remove completely. |
| 2-MeTHF/Water (4:1) | 80 | 5 | 90 | A good, more environmentally benign alternative to THF and toluene. |
Troubleshooting Common Issues Related to Solvent Choice
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Poor Solubility: One or more reactants are not fully dissolved. | - Try a different solvent or a co-solvent system (e.g., adding DMF or dioxane).- Increase the reaction temperature if the solvent allows. |
| Catalyst Deactivation: The solvent may be coordinating too strongly to the palladium center or reacting with the catalyst. | - Switch to a less coordinating solvent.- Ensure the solvent is anhydrous and degassed if the reaction is sensitive to air and moisture. | |
| Significant Protodeboronation | Protic Solvent or Water: The presence of protic species can lead to the cleavage of the C-B bond. | - Use an aprotic solvent system.- If water is necessary for the base, minimize the amount used and ensure the reaction is run under an inert atmosphere. |
| Formation of Side Products | Reaction with Solvent: The solvent may not be inert under the reaction conditions. | - Choose a more robust solvent.- Lower the reaction temperature. |
| Difficult Product Isolation | High-Boiling Solvent: Solvents like DMF or DMSO can be challenging to remove during workup. | - If possible, choose a lower-boiling solvent.- If a high-boiling solvent is necessary, consider techniques like azeotropic removal with a lower-boiling co-solvent or purification by chromatography without complete solvent removal. |
Logical Relationships in Solvent Selection
Caption: Interplay of factors influencing solvent selection.
Conclusion
The selection of an appropriate solvent is a critical parameter for the success of reactions involving this compound. A systematic approach that considers the physicochemical properties of the reactants, the desired reaction conditions, and the intended outcomes will lead to the development of robust and efficient synthetic protocols. While this guide provides a solid foundation, empirical optimization for each specific reaction is always recommended to achieve the best results.
References
- ChemBK. This compound (contains varying aMounts of Anhydride). [Link]
- MDPI.
Sources
Topic: Base Selection for Suzuki Reactions Involving 4-Hexyloxyphenylboronic Acid
An Application Note for Researchers and Scientists
Introduction: The Strategic Importance of Base Selection in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its remarkable efficiency in constructing carbon-carbon bonds, particularly in the synthesis of biaryl and polyaryl structures.[1][2] These structural motifs are foundational to a vast range of applications, from the development of novel pharmaceuticals and agrochemicals to the engineering of advanced materials like organic light-emitting diodes (OLEDs) and liquid crystals.[3][4][5] The reaction's success hinges on a synergistic interplay between the substrates, a palladium catalyst, and, critically, a base.[6]
While the catalyst often receives the most attention, the choice of base is a decisive parameter that can profoundly influence reaction yield, kinetics, and selectivity. An improperly chosen base can lead to sluggish or incomplete conversion, or promote undesirable side reactions. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic selection of bases for Suzuki-Miyaura reactions, with a specific focus on couplings involving 4-hexyloxyphenylboronic acid, a common building block in materials science and medicinal chemistry. We will explore the mechanistic role of the base, compare common choices, and provide actionable protocols to empower chemists to optimize their synthetic outcomes.
Mechanistic Insight: The Multifaceted Role of the Base
The efficacy of the Suzuki-Miyaura reaction is governed by a palladium-based catalytic cycle, which broadly consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9] The base exerts its most critical influence during the transmetalation step, the stage where the organic moiety is transferred from the organoboron species to the palladium center.[10] Without a base, this step is often prohibitively slow or does not occur at all.[8][11]
Two primary mechanistic pathways are proposed to explain the base's action:
-
The Boronate Pathway: The base reacts with the boronic acid [ArB(OH)₂] to form a more nucleophilic anionic boronate species [ArB(OH)₃]⁻. This "ate" complex is significantly more reactive and readily transfers its aryl group to the electropositive palladium(II) center.[12][13][14][15]
-
The Oxo-Palladium (or Hydroxide) Pathway: The base (e.g., a hydroxide) first displaces the halide on the palladium complex (LₙPd(Ar)X) to form a more reactive palladium-hydroxo species (LₙPd(Ar)OH). This complex then undergoes transmetalation with the neutral boronic acid.[16][17]
The prevailing pathway is dependent on the specific reaction conditions, including the nature of the base, solvent, and substrates.[15] Regardless of the precise mechanism, the base's fundamental role is to activate one of the coupling partners to facilitate the rate-determining transmetalation step.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the critical, base-mediated transmetalation step.
A Comparative Guide to Common Bases
The selection of a base is a critical optimization step. The ideal base should be strong enough to promote transmetalation but not so strong as to cause degradation of the substrates or catalyst. Below is a comparative analysis of commonly used bases.
| Base | Formula | Approx. pKa (Conj. Acid) | Typical Conditions | Key Advantages & Considerations |
| Potassium Carbonate | K₂CO₃ | 10.3 | Toluene/H₂O, Dioxane/H₂O | Workhorse base. Inexpensive, moderately strong, and effective for a wide range of aryl bromides and iodides. A go-to for initial screening.[18] |
| Sodium Carbonate | Na₂CO₃ | 10.3 | Toluene/H₂O, DMF/H₂O | Similar to K₂CO₃, often interchangeable. Found to be highly effective in many standard protocols.[19][20] |
| Caesium Carbonate | Cs₂CO₃ | 10.3 | Toluene, Dioxane, DMF | Often more effective than K₂CO₃ or Na₂CO₃, especially for less reactive substrates. The "caesium effect" is attributed to its higher solubility in organic solvents and the nature of the cation.[15] |
| Potassium Phosphate | K₃PO₄ | 12.3 | Toluene, Dioxane (often anhydrous) | A stronger, non-nucleophilic base. Excellent for coupling challenging substrates like electron-rich aryl chlorides, sterically hindered partners, and nitrogen-containing heterocycles.[7][15][21] |
| Potassium Fluoride | KF | 3.2 | Dioxane, THF | A mild base, useful when substrates contain base-sensitive functional groups (e.g., esters). Fluoride is thought to activate the boronic acid by forming a fluoroborate species.[12][19] |
| Sodium Hydroxide | NaOH | 15.7 | THF/H₂O, Dioxane/H₂O | A very strong and inexpensive base. Its high basicity can sometimes lead to side reactions like substrate decomposition or catalyst deactivation.[15][19] |
| Triethylamine | NEt₃ | 10.8 | Toluene, DMF | Organic amine base. Generally less effective than inorganic bases for Suzuki couplings and can sometimes act as a ligand, interfering with the catalyst.[15] |
Strategic Base Selection for this compound
Optimizing a Suzuki reaction with this compound requires a logical consideration of all reaction components.
Key Decision Factors:
-
The Aryl Halide Coupling Partner: This is the most critical factor.
-
Aryl Iodides & Bromides (Electron-Neutral/Poor): These are relatively reactive. A standard base like K₂CO₃ or Na₂CO₃ in a biphasic solvent system (e.g., Toluene/Water) is an excellent starting point.[18][19]
-
Aryl Chlorides & Triflates: These are less reactive, and the oxidative addition step is slower.[6] A stronger base is required to drive the reaction. K₃PO₄ is the base of choice here, often used with a more active palladium-ligand system (e.g., involving SPhos, XPhos, or other biarylphosphine ligands).[7][15]
-
Substrates with Base-Sensitive Groups: If the aryl halide contains functional groups prone to hydrolysis (e.g., esters, amides) or other base-mediated side reactions, a milder base is necessary. KF or even sodium bicarbonate (NaHCO₃) should be considered.[12][19]
-
-
Potential Side Reactions:
-
Protodeboronation: This is the cleavage of the C–B bond, converting the boronic acid back to an arene. It is a major potential side reaction, especially with electron-rich boronic acids like this compound, and is catalyzed by bases.[17] If significant protodeboronation is observed, one might consider using a milder base, minimizing water content, or using a boronic ester (e.g., a pinacol ester) which can be more stable.[6]
-
Boric Acid Byproduct: The formation of boric acid as the reaction proceeds can alter the acid-base equilibrium of the mixture, which can sometimes affect reaction efficiency.[22]
-
-
Solvent and Catalyst System:
-
Inorganic bases like carbonates and phosphates are typically used in biphasic systems (e.g., Toluene/H₂O, Dioxane/H₂O) or polar aprotic solvents like DMF.[8] The presence of water can be beneficial, facilitating the dissolution of the base and influencing the catalytic cycle.[8][21]
-
The chosen ligand on the palladium catalyst can also influence the optimal base. Some catalyst systems have well-established protocols with specific bases that should be followed.
-
Caption: Decision workflow for selecting a suitable base for Suzuki-Miyaura reactions.
Experimental Protocols
The following protocols are provided as robust starting points for optimization. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the palladium catalyst.
Protocol 1: Standard Coupling with an Aryl Bromide
Reaction: this compound + 4-Bromoanisole
Materials:
-
This compound (1.1 equiv, e.g., 246 mg, 1.1 mmol)
-
4-Bromoanisole (1.0 equiv, e.g., 187 mg, 1.0 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv, e.g., 276 mg, 2.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%, e.g., 35 mg, 0.03 mmol)
-
Toluene (5 mL)
-
Deionized Water (1.5 mL)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole, this compound, K₂CO₃, and Pd(PPh₃)₄.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with nitrogen or argon. Repeat this cycle three times.
-
Solvent Addition: Add the degassed toluene and deionized water via syringe. It is crucial that the solvents are degassed beforehand by bubbling with an inert gas for 20-30 minutes.[23]
-
Reaction Conditions: Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.[3][23]
Protocol 2: Challenging Coupling with an Aryl Chloride
Reaction: this compound + 4-Chloroanisole
Materials:
-
This compound (1.5 equiv, e.g., 333 mg, 1.5 mmol)
-
4-Chloroanisole (1.0 equiv, e.g., 143 mg, 1.0 mmol)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv, e.g., 637 mg, 3.0 mmol)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%, e.g., 4.5 mg, 0.02 mmol)
-
SPhos (4 mol%, e.g., 16.4 mg, 0.04 mmol)
-
Anhydrous 1,4-Dioxane (6 mL)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add 4-chloroanisole, this compound, K₃PO₄, Pd(OAc)₂, and SPhos to a flame-dried reaction tube or flask with a stir bar.
-
Inert Atmosphere: Seal the vessel. If not in a glovebox, evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction Conditions: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS. These reactions can be slower, potentially requiring 12-24 hours.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Conclusion
The selection of a base is not a trivial choice but a cornerstone of a successful Suzuki-Miyaura cross-coupling reaction. For couplings involving this compound, the optimal base is primarily dictated by the reactivity of the aryl halide partner. While standard conditions using potassium carbonate are effective for reactive bromides and iodides, less reactive chlorides necessitate the use of stronger bases like potassium phosphate in conjunction with advanced catalyst systems. Furthermore, the presence of sensitive functional groups demands a pivot to milder bases such as potassium fluoride to prevent unwanted side reactions. By understanding the mechanistic role of the base and systematically evaluating the reaction partners, researchers can confidently and efficiently achieve their desired synthetic targets.
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Wikipedia. (2023). Suzuki reaction. [Link]
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Casanovas, J., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
- Thomas, A. A., & Denmark, S. E. (2011). Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society. [Link]
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)
- Yamamoto, T., & Osakada, K. (2021).
- Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron. [Link]
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
- Bhatt, N., et al. (2021). Suzuki-Miyaura Cross Coupling Reaction in Various Green Media. Asian Journal of Chemistry. [Link]
- Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. [Link]
- Heidari, B., et al. (2019). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry. [Link]
- Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. [Link]
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
- ResearchGate. (2019).
- Magano, J., & Moniz, G. A. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]
- ChemRxiv. (n.d.).
- ResearchGate. (2025, August 6). Role of a base in Suzuki-Miyaura reaction. [Link]
- Hooper, A., et al. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Publishing. [Link]
- ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction. [Link]
- Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?. [Link]
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. [Link]
- ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. [Link]
- Common Organic Chemistry. (n.d.).
- ResearchGate. (n.d.). Suzuki cross-coupling of 4a–f, h with arylboronic acids. [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 18. reddit.com [reddit.com]
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- 23. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Role of 4-Hexyloxyphenylboronic Acid in Advanced Materials Science: Application Notes and Protocols
In the dynamic field of materials science, the molecular architect's toolbox is ever-expanding with building blocks that offer unique functionalities. Among these, 4-Hexyloxyphenylboronic acid has emerged as a particularly versatile reagent, enabling the synthesis of a diverse range of advanced materials. Its unique combination of a phenylboronic acid moiety and a hexyloxy tail provides a powerful platform for creating liquid crystals, organic electronics, sensitive chemical sensors, and functional polymers. The boronic acid group serves as a key functional handle for robust carbon-carbon bond formation via Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis.[1] Concurrently, the hexyloxy chain imparts crucial properties such as solubility and self-assembly characteristics, influencing the morphology and performance of the final material.
This technical guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols for leveraging this compound in various materials science applications. The protocols are designed to be self-validating, with explanations grounded in established chemical principles to ensure both reproducibility and a deep understanding of the experimental design.
Core Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application.
| Property | Value | Source |
| CAS Number | 121219-08-7 | [2] |
| Molecular Formula | C₁₂H₁₉BO₃ | [2] |
| Molecular Weight | 222.09 g/mol | [2] |
| Appearance | White to off-white powder or crystalline solid | [3] |
| Purity | Typically ≥98% | [2] |
| Storage | 4°C | [2] |
Application I: Synthesis of High-Performance Liquid Crystals
The elongated, rigid structure of molecules derived from this compound makes them ideal candidates for the synthesis of calamitic (rod-shaped) liquid crystals. The hexyloxy tail provides the necessary flexibility and influences the mesophase behavior, while the biphenyl core, formed via Suzuki coupling, contributes to the high birefringence essential for display applications. A classic example is the synthesis of 4-alkoxy-4'-cyanobiphenyls, a well-established class of nematic liquid crystals.[4][5]
Protocol: Synthesis of 4-Hexyloxy-4'-cyanobiphenyl
This protocol details the synthesis of a representative liquid crystal molecule using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2]
Reaction Scheme:
Figure 1: Synthesis of 4-Hexyloxy-4'-cyanobiphenyl.
Materials:
-
This compound (1.0 eq)
-
4-Bromobenzonitrile (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound, 4-bromobenzonitrile, and potassium carbonate.
-
Catalyst Addition: Add palladium(II) acetate and triphenylphosphine to the flask.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Under the inert atmosphere, add toluene, ethanol, and deionized water in a 3:1:1 ratio.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The final product should be a white crystalline solid.
Application II: Building Blocks for Organic Electronics
This compound is a valuable monomer for the synthesis of conjugated polymers used in organic light-emitting diodes (OLEDs) and other electronic devices.[6] The Suzuki polycondensation of dihaloaromatic compounds with diboronic acids or their esters is a powerful method for creating well-defined polymers with desirable optoelectronic properties. The hexyloxy side chains enhance the solubility and processability of the resulting polymers, which is crucial for device fabrication.
Protocol: Synthesis of a Polyfluorene Copolymer via Suzuki Polycondensation
This protocol describes the synthesis of a hypothetical polyfluorene copolymer, a class of materials known for their blue light emission and high charge carrier mobility.[3]
Polymerization Scheme:
Figure 2: Suzuki polycondensation for a polyfluorene copolymer.
Materials:
-
2,7-Dibromo-9,9-dihexylfluorene (1.0 eq)
-
This compound (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2 mol%)
-
Potassium carbonate (K₂CO₃, 4.0 eq)
-
Toluene
-
Deionized water
-
Methanol
-
Acetone
-
Hexane
Procedure:
-
Monomer and Catalyst Preparation: In a Schlenk flask, dissolve 2,7-Dibromo-9,9-dihexylfluorene and this compound in toluene.
-
Degassing: Degas the solution by bubbling with argon for 30 minutes.
-
Catalyst and Base Addition: Add the Pd(PPh₃)₄ catalyst and an aqueous solution of K₂CO₃ to the reaction mixture.
-
Polymerization: Heat the mixture to 90 °C under an argon atmosphere and stir vigorously for 48 hours. The viscosity of the solution will increase as the polymer forms.
-
Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
Purification: Filter the polymer and wash it sequentially with water, acetone, and hexane to remove catalyst residues and oligomers.
-
Drying: Dry the polymer under vacuum at 60 °C for 24 hours.
-
Characterization: The resulting polymer can be characterized by gel permeation chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by UV-Vis and photoluminescence spectroscopy to evaluate its optical properties.
Application III: Fluorescent Sensors for Saccharide Detection
The boronic acid moiety is well-known for its ability to reversibly bind with cis-diols, a functional group present in many saccharides, including glucose.[7] This interaction can be harnessed to design fluorescent sensors where the binding event modulates the fluorescence output of a nearby fluorophore.[8][9] By incorporating this compound into a fluorescent molecule, a sensor can be created that signals the presence of saccharides through a change in its emission intensity or wavelength.
Protocol: Conceptual Design and Operation of a Fluorescent Glucose Sensor
This section outlines the principles and a general protocol for developing a fluorescent sensor based on a hypothetical fluorophore functionalized with this compound.
Sensing Mechanism:
Figure 3: Reversible binding of glucose to a boronic acid-functionalized fluorophore.
Experimental Workflow:
-
Synthesis of the Sensor Molecule: Synthesize a fluorescent probe by coupling this compound to a suitable fluorophore (e.g., a coumarin, fluorescein, or BODIPY derivative) via a stable linker. The synthesis would likely involve a Suzuki coupling or an amidation reaction.
-
Preparation of Stock Solutions: Prepare a stock solution of the sensor molecule in a suitable solvent (e.g., DMSO or a buffer solution). Prepare a series of standard glucose solutions of known concentrations in the desired buffer (e.g., phosphate-buffered saline, PBS, at physiological pH 7.4).
-
Fluorescence Measurements:
-
In a cuvette, add a fixed concentration of the sensor solution.
-
Record the initial fluorescence spectrum (emission scan at a fixed excitation wavelength).
-
Titrate the sensor solution with increasing concentrations of the glucose standards.
-
Record the fluorescence spectrum after each addition and equilibration.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at the emission maximum against the glucose concentration.
-
Determine the detection limit and the linear dynamic range of the sensor.
-
Perform selectivity studies by testing the sensor's response to other common saccharides (e.g., fructose, galactose) and potential interferents.
-
Key Considerations:
-
The pKa of the boronic acid is a critical parameter, as the binding to diols is pH-dependent. The hexyloxy group may slightly influence the pKa of the phenylboronic acid.
-
The choice of fluorophore is important for achieving a significant change in fluorescence upon glucose binding and for operating in a biologically relevant spectral window.
Application IV: Functional Polymers for Biomedical Applications
The unique properties of this compound can be exploited to create functional polymers for applications such as drug delivery. For instance, block copolymers containing a phenylboronic acid block can self-assemble into nanoparticles that can be loaded with therapeutic agents. The boronic acid moieties can act as "smart" triggers, responding to changes in pH or the presence of specific biomolecules (like sialic acid, which is overexpressed on some cancer cells) to release the drug payload.
Protocol: Conceptual Synthesis of a Phenylboronic Acid-Containing Block Copolymer for Drug Delivery
This protocol outlines the synthesis of an amphiphilic block copolymer using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique.
Polymer Synthesis Workflow:
Figure 4: Synthesis of a block copolymer via RAFT polymerization.
Procedure Outline:
-
Synthesis of a Boronic Acid-Containing Monomer: Modify this compound to introduce a polymerizable group, such as an acrylamide or methacrylate. This can be achieved by reacting the corresponding aminophenylboronic acid with acryloyl chloride or methacryloyl chloride.
-
Synthesis of the First Block (Hydrophilic): Synthesize the first block of the copolymer, which is typically hydrophilic (e.g., poly(ethylene glycol) methyl ether methacrylate, PEGMA), using a suitable RAFT agent and initiator. This results in a "macro-chain transfer agent" (macro-CTA).
-
Chain Extension with the Boronic Acid Monomer: Use the macro-CTA to initiate the polymerization of the boronic acid-containing monomer. This "chain extension" step creates the amphiphilic block copolymer.
-
Purification and Characterization: Purify the block copolymer by dialysis or precipitation to remove unreacted monomers and initiator fragments. Characterize the polymer by GPC and ¹H NMR to confirm its molecular weight, composition, and block structure.
-
Self-Assembly into Nanoparticles: The amphiphilic block copolymer can then be self-assembled into micelles or other nanoparticles by dissolving it in a suitable solvent and then adding a non-solvent for the hydrophobic block. These nanoparticles can be loaded with drugs for targeted delivery applications.
Conclusion
This compound is a remarkably versatile building block in materials science, offering a gateway to a wide array of functional materials. Its utility in the synthesis of liquid crystals, conjugated polymers for organic electronics, fluorescent sensors, and "smart" polymers for biomedical applications underscores its importance. The protocols and application notes provided in this guide are intended to serve as a comprehensive resource for researchers seeking to explore the potential of this valuable compound in their own work. By understanding the fundamental principles behind its reactivity and the practical aspects of its application, scientists can continue to innovate and develop the next generation of advanced materials.
References
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- Haque, E., et al. (2018). Synthesis and characterization of new thermotropic liquid crystals derived from 4-hydroxybenzaldehyde. ResearchGate.
- Hird, M. (2007). The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. ResearchGate.
- Hossain, M. I., et al. (2021). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Scientific Reports, 11(1), 22335. [Link]
- Ichitsuka, T., et al. (2019). Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and phenylboronic acid (2 a) with immobilized Pd catalysts. ResearchGate.
- Li, M., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(48), 27363-27383. [Link]
- Liu, Z., et al. (2022). A selective hybrid fluorescent sensor for fructose detection based on a phenylboronic acid and BODIPY-based hydrophobicity probe. RSC Advances, 12(24), 15083-15090. [Link]
- Niu, L., et al. (2023). Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Journal of the American Chemical Society, 145(15), 8534-8542. [Link]
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- University of Toronto. (n.d.). Controlled Synthesis of Functional Polyfluorenes. TSpace.
- Wang, K., et al. (2018). Synthesis and properties of hydroxy tail-terminated cyanobiphenyl liquid crystals. Liquid Crystals, 45(13-15), 1-11. [Link]
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Application Notes & Protocols for 4-Hexyloxyphenylboronic Acid in Advanced Organic Synthesis
Abstract
4-Hexyloxyphenylboronic acid is a versatile and indispensable reagent in modern organic synthesis. Characterized by a phenyl ring functionalized with a boronic acid group and a hexyloxy chain, this molecule serves as a critical building block for constructing complex molecular architectures. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which forges carbon-carbon bonds to create biaryl scaffolds. These motifs are central to the development of pharmaceuticals, agrochemicals, and advanced functional materials such as liquid crystals.[1][2] The presence of the C₆H₁₃O- group imparts specific solubility and electronic properties, making it a favored synthon for creating molecules with tailored characteristics. This guide provides an in-depth exploration of its properties, core applications, detailed experimental protocols, and field-proven insights for its effective use in research and development.
Physicochemical Properties & Handling
A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling. This compound is a stable, solid compound under standard conditions, though it may contain varying amounts of its anhydride.
Table 1: Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 121219-08-7 | [3] |
| Molecular Formula | C₁₂H₁₉BO₃ | [3][4] |
| Molecular Weight | 222.09 g/mol | [3] |
| Appearance | Solid (Cream or White Powder) | [5] |
| Melting Point | ~85 °C | [6] |
| Purity | Typically ≥98% | [3] |
| Storage | Store at 2-8°C for long-term stability | |
| Solubility | Soluble in many organic solvents (e.g., Dioxane, THF, Toluene) | [7] |
| InChI Key | XYNVLFGOOWUKQS-UHFFFAOYSA-N | |
Safety & Handling
As with all boronic acids, appropriate safety precautions must be observed.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.[5] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5]
-
Disposal: This material and its container should be disposed of as hazardous waste according to local regulations.[6]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[8] This Nobel Prize-winning transformation is one of the most powerful methods for the synthesis of biaryls, styrenes, and polyolefins.[9][10] The reaction's success is rooted in its mild conditions, tolerance of a wide variety of functional groups, and the low toxicity of its boron-containing byproducts.[8]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[10][11] The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination. The base is crucial as it activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the transmetalation step.[8][12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of a Biaryl Compound
This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide. Optimization may be required for different substrates.[13][14][15]
Materials & Reagents
-
This compound
-
Aryl Halide (e.g., 4-Bromoanisole, 1-bromo-4-nitrobenzene)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand like PPh₃)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)
-
Solvent System (e.g., Toluene/Ethanol/Water, Dioxane/Water)[7]
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)
-
Flame-dried round-bottom flask with reflux condenser
-
Magnetic stir bar and stirrer/hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[9]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent system via syringe. A common mixture is Toluene (5 mL), Ethanol (2 mL), and deionized water (2 mL).[9]
-
Reaction Execution: Immerse the flask in a preheated oil bath (e.g., 90 °C) and stir vigorously.[9]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting aryl halide is consumed (typically 4-16 hours).[9]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.[9]
-
Extraction & Washing: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.[16]
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization, depending on its physical state.[17]
Optimization & Troubleshooting
The success of a Suzuki coupling can be highly dependent on the specific substrates.
-
Side Reactions: Common side reactions include homocoupling of the boronic acid and protodeborylation (hydrolysis of the C-B bond).[7] Using a slight excess of the boronic acid can compensate for some loss, while careful control of base and water content can minimize these pathways.
-
Catalyst & Ligand Choice: For less reactive aryl chlorides or sterically hindered substrates, more sophisticated catalyst systems (e.g., those with bulky phosphine ligands like XPhos or SPhos) may be required to achieve good yields.[18][19]
-
Base & Solvent: The choice of base and solvent can significantly impact reaction rates and yields. Weaker bases (e.g., K₂CO₃) are often sufficient, but stronger bases like K₃PO₄ may be needed. The solvent must be able to dissolve the organic components while also facilitating the dissolution of the inorganic base.[7][20]
Table 2: Example Conditions for Suzuki-Miyaura Coupling
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 4-Bromoanisole | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | [9] |
| 4-Iodoanisole | Pd(OAc)₂ (2) | None | Na₂CO₃ | Water/TBAB | 100 | 1 | >90 | [21] |
| 4-Chlorotoluene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 100 | 18 | 98 | [19] |
| 5-Iodovanillin | Pd(OAc)₂ (1) | None | Amberlite Resin | Water/Ethanol | 60 | 2 | ~70-80 |[16] |
Application in Materials Science: Liquid Crystal Synthesis
The biaryl structures readily synthesized using this compound are fundamental cores for calamitic (rod-like) liquid crystals.[3][22]
-
Molecular Design: A typical liquid crystal molecule (mesogen) consists of a rigid core and one or more flexible terminal chains.[23]
-
Role of this compound:
-
The phenylboronic acid moiety allows for the construction of a multi-ring, rigid core (e.g., biphenyls, terphenyls) via Suzuki coupling.[24] This rigidity is essential for the molecules to align and form liquid crystalline phases (mesophases).
-
The hexyloxy chain acts as a flexible terminal group. The length and nature of such alkyl/alkoxy chains are critical for tuning the material's properties, such as its melting point and the temperature range of its liquid crystal phases (e.g., nematic or smectic).[22][23]
-
The ability to systematically build and modify these structures makes this compound a valuable tool for developing new materials for display technologies, sensors, and other optical devices.[23][24]
References
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- ChemistryViews. (2022). Conditions for Suzuki–Miyaura Coupling Optimized with Machine Learning.
- BenchChem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of 4-(Hexyloxy)benzaldehyde with Arylboronic Acids.
- Zhang, J., et al. (2021). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers.
- ChemScene. (n.d.). B-[4-(Hexyloxy)phenyl]boronic acid.
- Li, J. H., et al. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences.
- Perera, D., et al. (2018). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a.
- Sigma-Aldrich. (n.d.). B-[4-(Hexyloxy)phenyl]boronic acid.
- Reid, M., et al. (2023). Data-Led Suzuki-Miyaura Reaction Optimization: Development of a Short Course for Postgraduate Synthetic Chemists. Journal of Chemical Education.
- Zaky, H., et al. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
- Gallou, F., et al. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
- ChemSrc. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 121219-08-7 Name: this compound.
- Drosd, V., et al. (2005). The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. Journal of the American Chemical Society.
- ChemBK. (n.d.). This compound (contains varying aMounts of Anhydride).
- TCI Chemicals. (n.d.). This compound.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Sigma-Aldrich. (n.d.). This compound | 121219-08-7.
- Organic Chemistry Portal. (n.d.). Suzuki Reaction.
- PubChem. (n.d.). This compound.
- Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- ResearchGate. (n.d.). Synthesis of Biaryls | Request PDF.
- BenchChem. (n.d.). Applications of 4-Heptyloxyphenol in Materials Science and Liquid Crystals: A Technical Guide.
- ResearchGate. (2023). Suzuki–Miyaura Coupling Reaction Product Isolation.
- BOC Sciences. (n.d.). CAS 121219-08-7 this compound.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wang, D., et al. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry.
- ResearchGate. (2025). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes.
- SciSpace. (2020). Electrochemical Synthesis of Biaryls via Oxidative Intramolecular Coupling of Tetra(hetero)arylborates.
- NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- MDPI. (2024). CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- Dąbrowski, R., et al. (2015). High Birefringence Liquid Crystals. MDPI.
- ResearchGate. (2025). Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids | Request PDF.
- Uslu, B., et al. (2021). Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation. National Institutes of Health.
- BenchChem. (n.d.). The Role of 4-Methoxybenzoic Acid in the Advancement of Liquid Crystal Research.
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4-Hexyloxyphenylboronic acid reaction with aryl halides
An In-Depth Guide to the Suzuki-Miyaura Coupling of 4-Hexyloxyphenylboronic Acid with Aryl Halides
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal for the construction of carbon-carbon bonds, particularly in the formation of biaryl scaffolds.[1] These structural motifs are prevalent in pharmaceuticals, advanced materials, and agrochemicals.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction of this compound with a range of aryl halides. We delve into the reaction mechanism, provide detailed, field-proven protocols for various aryl halide substrates, offer a guide to optimization and troubleshooting, and discuss the significance of the resulting 4-hexyloxyphenyl-biaryl structures in medicinal chemistry.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
First published by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron species (like this compound) and an organohalide.[4][5] The reaction's success is attributed to its mild conditions, tolerance of a wide variety of functional groups, and the low toxicity of the boron-containing reagents.[6][7]
The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8][9]
-
Oxidative Addition: A palladium(0) complex reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond. This forms a new palladium(II) intermediate. This step is typically the rate-determining step of the cycle, with the reactivity of the halide being a critical factor (I > OTf > Br >> Cl).[8]
-
Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium(II) complex. For this to occur, the boronic acid must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transfer of the aryl group (in this case, the 4-hexyloxyphenyl group) to the palladium center, displacing the halide.[10][11][12]
-
Reductive Elimination: In the final step, the two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new biaryl product (Ar-Ar'). This process regenerates the catalytically active palladium(0) species, allowing the cycle to begin anew.[8][9]
The Catalytic Cycle
Key Reagents and Their Roles
The success of the coupling reaction is highly dependent on the judicious selection of each component.
-
This compound: This specific organoboron reagent offers several advantages. The boronic acid functional group is relatively stable, often crystalline, and generally has low toxicity. The 4-hexyloxy chain significantly increases the lipophilicity of the resulting biaryl product. This modification is a common strategy in drug design to enhance membrane permeability and improve pharmacokinetic profiles.
-
Aryl Halides (Ar-X): The choice of halide dictates the reaction's difficulty.
-
Aryl Iodides (Ar-I): The most reactive partners due to the weaker C-I bond, allowing for oxidative addition under very mild conditions.
-
Aryl Bromides (Ar-Br): The most commonly used substrates, offering a good balance of reactivity and stability. They typically require slightly more forcing conditions than iodides.
-
Aryl Chlorides (Ar-Cl): The least reactive but most commercially attractive due to their lower cost. Coupling with aryl chlorides is challenging and requires specialized, highly active catalyst systems, often employing bulky, electron-rich phosphine ligands to facilitate the difficult oxidative addition step.[13][14]
-
-
Palladium Catalyst Precursors: These are typically stable Pd(II) or Pd(0) complexes that generate the active Pd(0) species in situ. Common choices include:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Pd(OAc)₂ (Palladium(II) Acetate)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
-
Phosphine Ligands: While some reactions proceed without additional ligands, they are crucial for stabilizing the Pd(0) catalyst and modulating its reactivity. For challenging substrates like aryl chlorides, advanced ligands are essential.[15]
-
Triphenylphosphine (PPh₃): A standard, effective ligand for reactive substrates (iodides, bromides).
-
Bulky Dialkylbiaryl Phosphines (e.g., SPhos, XPhos): These electron-rich and sterically hindered ligands promote the oxidative addition of less reactive aryl chlorides and enhance the rate of reductive elimination.[13][15]
-
-
Base: The base is not merely a spectator; it is essential for activating the boronic acid.[10][12] The choice of base can significantly impact yield and reaction rate.[16][17]
-
Inorganic Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Widely used, effective, and economical. Cesium carbonate is often more effective due to its higher solubility in organic solvents.
-
Phosphates (K₃PO₄): A stronger base that is often effective in difficult couplings, particularly with aryl chlorides.
-
Hydroxides (NaOH, Ba(OH)₂): Used in aqueous/organic mixtures.[18]
-
-
Solvent: The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if a base like K₂CO₃ is used with water). Common choices include:
-
Toluene, 1,4-Dioxane, Tetrahydrofuran (THF), Dimethoxyethane (DME).
-
Often used as a mixture with water to dissolve the inorganic base.
-
Experimental Protocols
Safety Note: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Procedure for Coupling with an Aryl Bromide
This protocol provides a reliable starting point for the reaction of this compound with a typical aryl bromide.
Workflow Diagram
Step-by-Step Methodology:
-
Reagent Preparation:
-
To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 eq.).
-
Add this compound (1.2 mmol, 1.2 eq.).
-
Add potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.).
-
-
Catalyst Addition:
-
Add Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%).
-
Add Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%).
-
-
Inert Atmosphere Setup:
-
Seal the flask with a septum.
-
Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
-
Solvent Addition:
-
Using a syringe, add a degassed mixture of Toluene (5 mL) and Water (1 mL) to the flask.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously overnight (12-16 hours).
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the aryl bromide starting material is consumed.
-
-
Workup Procedure:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure biaryl product.
-
Protocol 2: Optimized Conditions for a Challenging Aryl Chloride
Coupling with aryl chlorides requires a more potent catalyst system.
-
Reagent Preparation:
-
To a flame-dried Schlenk tube equipped with a stir bar, add the aryl chloride (1.0 mmol, 1.0 eq.), this compound (1.5 mmol, 1.5 eq.), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 eq.).
-
-
Catalyst Addition (in a glovebox for best results):
-
Add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd).
-
Add a bulky biarylphosphine ligand such as SPhos (0.04 mmol, 4 mol%).
-
-
Reaction Setup:
-
Seal the tube, remove from the glovebox, and connect to a Schlenk line.
-
Add degassed 1,4-dioxane (5 mL) via syringe.
-
-
Reaction Execution:
-
Heat the mixture to 110 °C and stir vigorously for 18-24 hours.
-
-
Monitoring, Workup, and Purification:
-
Follow steps 6-8 from Protocol 1.
-
Data Presentation: Recommended Starting Conditions
The following table provides recommended starting points for researchers. Optimization may be required for specific substrates.
| Aryl Halide | Catalyst System (mol%) | Base (eq.) | Solvent | Temp. (°C) | Typical Time (h) |
| Aryl Iodide | Pd(PPh₃)₄ (2-5%) | K₂CO₃ (2.0) | Toluene/H₂O (5:1) | 80-90 | 4-12 |
| Aryl Bromide | Pd(OAc)₂ (2%) / PPh₃ (8%) | K₂CO₃ or Cs₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90-100 | 12-18 |
| Aryl Chloride | Pd₂(dba)₃ (1-2%) / SPhos (2-4%) | K₃PO₄ (2.0) | Toluene or Dioxane | 100-110 | 18-24 |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents.3. Reaction temperature too low.4. Base is not strong enough. | 1. Ensure a properly inert atmosphere; use fresh catalyst.2. Degas solvents thoroughly (sparge with Ar/N₂ for 20-30 min).3. Increase reaction temperature.4. Switch to a stronger base (e.g., K₂CO₃ → K₃PO₄). |
| Homocoupling of Boronic Acid | Presence of oxygen, which can promote oxidative homocoupling. | Rigorously exclude oxygen from the reaction setup. Ensure proper degassing of solvents and use of an inert atmosphere. |
| Protodeboronation | The boronic acid is replaced by a hydrogen atom. Caused by excess water, acidic impurities, or prolonged heating. | Use anhydrous solvents (if possible with a base like CsF), minimize reaction time, and ensure the base is not contaminated. |
| Low Yield after Purification | Product may be adsorbed onto silica gel. | Deactivate the silica gel with a small amount of triethylamine in the eluent. Consider purification on a different stationary phase like alumina. |
Applications in Drug Discovery
The biaryl motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[2][3] The 4-hexyloxyphenyl-biaryl structure is particularly valuable for several reasons:
-
Modulation of Lipophilicity: The hexyloxy tail provides a significant increase in lipophilicity (logP), which can be fine-tuned to optimize a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This is crucial for oral bioavailability and cell membrane penetration.
-
Vector for Interaction: The ether oxygen can act as a hydrogen bond acceptor, providing an additional interaction point with biological targets like enzymes or receptors.
-
Scaffold for Further Diversification: The biaryl product can be further functionalized, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Many top-selling drugs, including anti-hypertensives and anti-inflammatory agents, are biaryl structures.[3][7] The ability to synthetically append the 4-hexyloxyphenyl group via a robust Suzuki coupling allows medicinal chemists to systematically explore this valuable chemical space.[19][20]
Conclusion
The Suzuki-Miyaura coupling of this compound with aryl halides is a powerful and versatile transformation for the synthesis of valuable biaryl compounds. A thorough understanding of the reaction mechanism and the role of each component is key to success. By selecting the appropriate catalyst, ligand, base, and solvent system, researchers can efficiently couple a wide range of aryl halides, from highly reactive iodides to challenging chlorides. The protocols and troubleshooting guide provided herein serve as a robust starting point for developing and optimizing these critical reactions in the pursuit of new therapeutics and functional materials.
References
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). A new catalyst for the Suzuki-Miyaura coupling of hindered aryl chlorides. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
- Cedeño, D. L., & Cárdenas, D. J. (2012). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 77(17), 7531–7538. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- NRO-Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
- ChemHelpASAP. (2020). The Suzuki Cross Coupling Reaction. YouTube. [Link]
- Wikipedia. (2024). Suzuki reaction. [Link]
- Maryasin, B., et al. (2023). Hybrid Phosphine/Amino-Acid Ligands Built on Phenyl and Ferrocenyl Platforms: Application in the Suzuki Coupling of o-Dibromobenzene with Fluorophenylboronic Acid. Chemistry – A European Journal, 29(4). [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Borah, B. J., et al. (2015). Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura Reaction and Boron Reagents – Mechanism, Synthesis and Application.
- Varma, R. S., & Naicker, K. P. (1999). Microwave-Promoted Palladium Catalyzed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. Tetrahedron Letters, 40(3), 617-620. [Link]
- Wang, L., et al. (2022). One-Step Synthesis of PdCu@Ti3C2 with High Catalytic Activity in the Suzuki-Miyaura Coupling Reaction.
- Nasrollahzadeh, M., et al. (2015). Suzuki reaction of phenylboronic acid with aryl halides in the presence of Fe3O4@SiO2-polymer-imid-pd catalyst.
- Karami, K., et al. (2017). The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4-bromotoluene and phenylboronic acid.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
- Ghaffari, M. F., et al. (2020). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- Kumar, A., et al. (2022). Expanding chemical space by para-C−H arylation of arenes.
- Bakthadoss, M., & Chithiravel, S. (2015). Biaryls.
- ChemOrgChem. (2022). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
- Sharma, U. K., et al. (2021). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science, 12(15), 5547-5553. [Link]
- Djakovitch, L., & Heise, K. (2002). Suzuki cross-coupling reactions of aryl halides with arylboronic acids catalysed by Pd(II)-NaY zeolite. Tetrahedron Letters, 43(48), 8673-8675. [Link]
- da Silva, R. A. F., et al. (2014). The Suzuki coupling reaction of aryl halides with phenylboronic acid (2a) catalyzed by PVP-PdNPs.
- K König, A., et al. (2018). Metal-Free Synthesis of Pharmaceutically Important Biaryls by Photosplicing. Angewandte Chemie International Edition, 57(34), 11092-11096. [Link]
- Ciardi, C., & Righini, A. (2014). Squaryl molecular metaphors – application to rational drug design and imaging agents. Future Medicinal Chemistry, 6(1), 77-100. [Link]
- Gurupadaswamy, H. D., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(6), 2245–2257. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 8. chem.libretexts.org [chem.libretexts.org]
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- 13. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
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- 19. Metal-Free Synthesis of Pharmaceutically Important Biaryls by Photosplicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. openmedscience.com [openmedscience.com]
Application Note: A Scalable and Robust Protocol for the Kilogram-Scale Synthesis of 4-Hexyloxyphenylboronic Acid
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the scale-up synthesis of 4-hexyloxyphenylboronic acid, a critical building block in the development of pharmaceuticals, liquid crystals, and advanced organic materials. Addressing the common challenges of industrial-scale boronic acid production, this guide emphasizes safety, efficiency, and reproducibility. The protocol details a modified Grignard-based synthesis, optimized for kilogram-scale batches, and outlines rigorous purification and analytical validation procedures. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.
Introduction: The Significance of this compound
This compound is a versatile intermediate, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2] Its utility stems from the presence of the boronic acid moiety, which readily undergoes transmetalation, and the hexyloxy group, which imparts desirable solubility and electronic properties to the target molecules. This compound is a key component in the synthesis of a wide array of complex organic molecules, including active pharmaceutical ingredients (APIs), liquid crystal displays, and organic light-emitting diodes (OLEDs).[3]
The transition from laboratory-scale synthesis to industrial production of boronic acids presents several challenges, including managing exothermic reactions, ensuring high purity, and minimizing the formation of byproducts such as boroxines (cyclic anhydrides).[4] This application note provides a robust and scalable methodology to address these challenges effectively.
Strategic Overview of the Synthetic Pathway
The selected synthetic route for the kilogram-scale production of this compound is a classic Grignard reaction, which offers a balance of reliability, cost-effectiveness, and scalability. The overall process can be visualized as a three-stage workflow:
Figure 1: Overall workflow for the scale-up synthesis of this compound.
In-Depth Technical Protocol: Kilogram-Scale Synthesis
This protocol is designed for a target yield of approximately 1.5 - 1.8 kg of this compound. All operations should be conducted in a well-ventilated chemical fume hood or a designated process bay, with personnel equipped with appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coats, and chemically resistant gloves.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity | Moles | Purity |
| 1-Bromo-4-hexyloxybenzene | 14532-43-1 | 257.18 g/mol | 2.57 kg | 10.0 | >98% |
| Magnesium Turnings | 7439-95-4 | 24.31 g/mol | 292 g | 12.0 | >99.5% |
| Iodine | 7553-56-2 | 253.81 g/mol | ~1 g | - | >99.8% |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | 20 L | - | <50 ppm H₂O |
| Triisopropyl Borate | 5419-55-6 | 188.08 g/mol | 2.26 kg (2.6 L) | 12.0 | >98% |
| Hydrochloric Acid (37%) | 7647-01-0 | 36.46 g/mol | 2.5 L | ~30.0 | Reagent Grade |
| Toluene | 108-88-3 | 92.14 g/mol | 15 L | - | Reagent Grade |
| Hexanes | 110-54-3 | 86.18 g/mol | 10 L | - | Reagent Grade |
Step-by-Step Synthesis Procedure
Part A: Grignard Reagent Formation
-
Reactor Setup: A 50 L jacketed glass reactor, equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, a thermocouple, and a dropping funnel, is required. The entire apparatus must be thoroughly dried and purged with nitrogen.
-
Magnesium Activation: Add magnesium turnings (292 g) to the reactor. Briefly heat the turnings under a strong nitrogen flow with a heat gun to ensure they are completely dry. Allow to cool to room temperature.
-
Initial Charge: Add 2 L of anhydrous THF to the reactor, covering the magnesium turnings.
-
Initiation: Add a small crystal of iodine. A slight discoloration of the THF indicates the activation of the magnesium surface.
-
Grignard Reagent Synthesis: Prepare a solution of 1-bromo-4-hexyloxybenzene (2.57 kg) in anhydrous THF (8 L). Add approximately 100 mL of this solution to the magnesium suspension. A gentle exotherm and bubbling should be observed, indicating the initiation of the Grignard reaction. If the reaction does not start, gentle warming of the reactor jacket may be necessary.
-
Controlled Addition: Once the reaction is initiated, add the remaining 1-bromo-4-hexyloxybenzene solution dropwise via the dropping funnel over 2-3 hours, maintaining the internal temperature between 40-50°C. Cooling may be required to control the exotherm.
-
Completion of Formation: After the addition is complete, continue stirring at 45°C for an additional 2 hours to ensure complete consumption of the starting material. The solution should appear as a dark, cloudy grey-brown mixture.
Part B: Borylation and Hydrolysis
-
Cooling: Cool the reactor to -70°C using a suitable cooling bath (e.g., dry ice/acetone).
-
Borylation: Add a solution of triisopropyl borate (2.26 kg) in anhydrous THF (5 L) to the dropping funnel. Add this solution dropwise to the cold Grignard reagent over 2-3 hours, ensuring the internal temperature does not exceed -60°C.
-
Warming: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.
-
Hydrolysis: Cool the reactor to 0°C in an ice bath. Slowly and carefully add 10 L of 3M hydrochloric acid (prepared by diluting 2.5 L of 37% HCl with 7.5 L of deionized water) to the reaction mixture. This is a highly exothermic step and requires careful temperature control.
-
Phase Separation: After the addition of acid, stir the mixture vigorously for 30 minutes. Stop the stirring and allow the layers to separate. Remove the lower aqueous layer.
-
Extraction: Extract the aqueous layer with toluene (2 x 2 L). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (2 x 3 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an off-white solid.
Purification by Recrystallization
The primary impurities at this stage are typically boroxines and unreacted starting materials. Recrystallization is an effective method for purification.[5]
-
Solvent Selection: A mixed solvent system of toluene and hexanes is ideal for the recrystallization of this compound.
-
Procedure:
-
Transfer the crude solid to a clean, appropriately sized reactor.
-
Add a minimal amount of hot toluene (approximately 3-4 L) to dissolve the solid completely.
-
Slowly add hexanes (approximately 6-8 L) to the hot solution until it becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, then cool further to 0-5°C for several hours to maximize crystal formation.
-
Collect the white crystalline product by filtration and wash with cold hexanes.
-
Dry the product under vacuum at 40°C to a constant weight.
-
Expected Yield: 1.6 - 1.9 kg (72-85%) of this compound.
Analytical Characterization and Quality Control
To ensure the final product meets the required specifications for use in sensitive applications like Suzuki-Miyaura couplings, the following analytical tests are recommended:
| Analytical Method | Specification | Purpose |
| ¹H NMR | Conforms to structure | Confirms the chemical identity and purity of the compound. |
| ¹³C NMR | Conforms to structure | Provides further confirmation of the carbon framework. |
| Melting Point | 102-106 °C | A sharp melting point range indicates high purity. |
| HPLC | >98% | Quantifies the purity and detects any minor impurities. |
| Water Content (Karl Fischer) | <0.5% | Excess water can interfere with subsequent reactions. |
Safety and Handling Considerations
The scale-up of this synthesis involves several hazardous materials and exothermic reactions. A thorough risk assessment is mandatory before commencing any work.
-
Grignard Reagent: The formation of the Grignard reagent is highly exothermic and can be difficult to control on a large scale. Ensure adequate cooling capacity and slow, controlled addition of the aryl halide.[4]
-
Anhydrous Solvents: THF can form explosive peroxides. Use freshly distilled or inhibitor-free anhydrous solvents.
-
Flammability: THF, toluene, and hexanes are highly flammable. All operations must be conducted in an inert atmosphere (nitrogen) and away from ignition sources.
-
Corrosive Reagents: Hydrochloric acid is highly corrosive. Handle with appropriate PPE.
-
Waste Disposal: All chemical waste must be disposed of in accordance with local environmental regulations.
Troubleshooting and Process Optimization
| Issue | Potential Cause | Recommended Action |
| Grignard reaction fails to initiate | Wet magnesium or THF; impure aryl halide. | Ensure all glassware and reagents are scrupulously dry. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. |
| Low yield of boronic acid | Incomplete Grignard formation; side reactions. | Ensure the Grignard reagent is fully formed before borylation. Maintain low temperatures during the addition of triisopropyl borate. |
| Product contains significant boroxine impurity | Incomplete hydrolysis; exposure to heat during drying. | Ensure complete hydrolysis with sufficient acid. Dry the final product at a moderate temperature (<50°C). |
Conclusion
This application note provides a comprehensive and scalable protocol for the kilogram-scale synthesis of this compound. By adhering to the detailed procedures for synthesis, purification, and safety, researchers and process chemists can reliably produce high-purity material for a variety of applications. The emphasis on understanding the causality behind experimental choices and implementing robust analytical controls ensures the trustworthiness and reproducibility of this synthetic route.
References
- ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?
- Reddit. (2017, December 19). Purification of boronic acids?
- Journal of the American Chemical Society. Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation.
- Google Patents. (2019). Purification of boric acid. WO2019175824A1.
- Google Patents. (2005). Process for purification of boronic acid and its derivatives. WO2005019229A1.
- ResearchGate. Purification of boric acid by washing.
- Organic Syntheses. Boronic esters.
- National Institutes of Health. Organoborane coupling reactions (Suzuki coupling).
- Organic Chemistry Portal. Suzuki Coupling.
- National Institutes of Health. (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
- PubMed. Improvement on synthesis of different alkyl-phenylboronic acid.
- Organic Syntheses. Procedure.
- ResearchGate. Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine.
- Google Patents. (2003). Process for the preparation of substituted phenylboronic acids. US6576789B1.
- Organic Syntheses. Working with Hazardous Chemicals.
- University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
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Application Notes & Protocols: 4-Hexyloxyphenylboronic Acid in the Preparation of Conductive Polymers
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Boronic Acids in Advanced Material Synthesis
Conductive polymers are a class of organic materials that possess the electrical properties of metals while retaining the processing advantages and mechanical properties of polymers.[1] Their applications are vast, ranging from organic light-emitting diodes (OLEDs) and solar cells to sensors and biomedical devices. The synthesis of well-defined conductive polymers with tailored properties is a significant area of research. A key reaction in this field is the Suzuki-Miyaura cross-coupling, a versatile palladium-catalyzed reaction that forms carbon-carbon bonds.[2][3][4] Organoboron compounds, particularly boronic acids, are crucial reagents in these coupling reactions due to their stability, low toxicity, and broad functional group tolerance.[3][4]
4-Hexyloxyphenylboronic acid is a particularly useful monomer in the synthesis of conductive polymers. The hexyloxy side chain imparts solubility to the resulting polymer, which is often a major challenge in the processing of rigid-backbone conductive polymers.[5][6] Furthermore, the electron-donating nature of the alkoxy group can influence the electronic properties of the polymer, such as its oxidation potential and absorption spectrum.[5][7] This application note provides a detailed guide to the use of this compound in the synthesis of a conductive poly(p-phenylene)-type polymer, including a step-by-step protocol and characterization methods.
Properties of this compound
A thorough understanding of the starting material is critical for successful synthesis. Key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 121219-07-7 | [8][9] |
| Molecular Formula | C12H19BO3 | [8][9] |
| Molecular Weight | 222.09 g/mol | [8][9] |
| Appearance | Solid | |
| Melting Point | 85 °C | [8] |
| Purity | Typically ≥97% | [9][] |
| Solubility | Soluble in organic solvents such as THF, DMF, and Toluene. | |
| Storage | Ambient temperature |
Synthesis Protocol: Preparation of Poly(4-hexyloxyphenylene) via Suzuki-Miyaura Polycondensation
This protocol details the synthesis of a homopolymer of this compound. This is a model reaction that can be adapted for copolymerization with other dihaloaromatic monomers to create a variety of conductive polymers. The reaction is a Suzuki-Miyaura polycondensation, a step-growth polymerization of bifunctional aromatic monomers.[4]
Materials:
-
This compound (contains varying amounts of anhydride)
-
1,4-Dibromobenzene (or other dihaloaromatic monomer)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Deionized water
-
Standard glassware for inert atmosphere synthesis (Schlenk line, flasks, condenser)
-
Magnetic stirrer and hotplate
Experimental Workflow:
Caption: Experimental workflow for the synthesis of poly(4-hexyloxyphenylene).
Step-by-Step Procedure:
-
Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in 10 mL of degassed toluene. Stir the mixture for 15 minutes at room temperature. The color should change, indicating the formation of the active Pd(0) catalyst.
-
Monomer and Base Addition: To the catalyst solution, add this compound (1.0 mmol) and 1,4-dibromobenzene (1.0 mmol). Then, add a solution of potassium carbonate (4.0 mmol) in 4 mL of deionized, degassed water.
-
Polymerization: The reaction mixture is heated to 90 °C and stirred vigorously for 24-48 hours under an inert atmosphere. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Precipitation and Purification: After cooling to room temperature, the reaction mixture is slowly poured into 200 mL of methanol with vigorous stirring. The polymer will precipitate as a solid.
-
Washing: The precipitated polymer is collected by filtration and washed sequentially with deionized water and methanol to remove any remaining salts and low molecular weight oligomers.
-
Drying: The purified polymer is dried in a vacuum oven at 40-50 °C overnight.
Mechanism: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[2][11] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Caption: The Suzuki-Miyaura cross-coupling catalytic cycle.
Explanation of the Mechanism:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 1,4-dibromobenzene), inserting itself into the carbon-halogen bond to form a Pd(II) species.[2][11]
-
Transmetalation: The organoboron compound (this compound), activated by a base, transfers its organic group to the palladium center, displacing the halide.[2][12]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][11]
Characterization of the Conductive Polymer
The synthesized polymer should be characterized to determine its structure, molecular weight, and properties.
| Technique | Purpose | Expected Results |
| NMR Spectroscopy (¹H, ¹³C) | To confirm the chemical structure of the polymer and assess its purity.[13] | Signals corresponding to the aromatic protons and the hexyloxy side chain. The absence of signals from the boronic acid and bromide end groups at high molecular weights. |
| FTIR Spectroscopy | To identify the functional groups present in the polymer. | Characteristic peaks for C-H (aromatic and aliphatic), C=C (aromatic), and C-O-C (ether) bonds. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[13] | A monomodal distribution indicating successful polymerization. Mw can range from 10,000 to over 100,000 g/mol depending on reaction conditions. |
| UV-Vis Spectroscopy | To investigate the electronic absorption properties of the polymer.[5] | An absorption maximum (λmax) in the UV or visible region, indicative of the π-conjugated system. |
| Cyclic Voltammetry (CV) | To determine the electrochemical properties, such as the oxidation and reduction potentials, and to estimate the HOMO and LUMO energy levels.[5] | Reversible or quasi-reversible oxidation and reduction peaks. |
| Four-Point Probe Measurement | To measure the electrical conductivity of the polymer film.[14] | Conductivity values can vary widely depending on the polymer structure and any post-synthesis doping. |
The Influence of Alkoxy Side Chains
The incorporation of alkoxy side chains, such as the hexyloxy group from this compound, has a significant impact on the properties of conductive polymers:
-
Solubility: The flexible alkyl chains disrupt the close packing of the rigid polymer backbones, increasing their solubility in common organic solvents.[6] This is crucial for solution-based processing techniques like spin-coating and printing.
-
Electronic Properties: The electron-donating nature of the oxygen atom in the alkoxy group can raise the HOMO level of the polymer, leading to a lower oxidation potential and potentially a red-shifted absorption spectrum.[5][7] The position of the alkoxy chain on the aromatic ring can also influence these properties.[15]
-
Morphology: The length and branching of the side chains can affect the solid-state packing and morphology of the polymer films, which in turn influences charge transport and device performance.[16]
Conclusion
This compound is a valuable monomer for the synthesis of soluble and electronically active conductive polymers via Suzuki-Miyaura polycondensation. The protocol and characterization techniques described in this application note provide a solid foundation for researchers to explore the synthesis and application of these promising materials. By carefully controlling the reaction conditions and monomer selection, a wide range of conductive polymers with tailored properties can be prepared for various applications in organic electronics and beyond.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024.
- Royal Society of Chemistry. Pairing Suzuki–Miyaura cross-coupling and catalyst transfer polymerization. Polymer Chemistry. 2021.
- ChemBK. This compound (contains varying aMounts of Anhydride).
- ResearchGate. Mechanism of heterogeneous Suzuki-Miyaura coupling catalysed by polymer composite supported Pd catalyst PCS1. 2020.
- ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. 2017.
- ResearchGate. Effects of Alkoxy Side Chains on the Electrical and Thermoelectric Properties of Poly(3‐pentyloxythiophene). 2023.
- ACS Publications. alt-poly(1,4-phenylene–vinylene)s with Various Dissymmetric Substitution of Alkoxy Side Chains. Macromolecules. 2018.
- Royal Society of Chemistry. The effect of side chain engineering on conjugated polymers in organic electrochemical transistors for bioelectronic applications. 2022.
- ACS Publications. Synthesis and Photophysical and Electroluminescent Properties of Poly(1,4-phenylene–ethynylene)-alt-poly(1,4-phenylene–vinylene)s with Various Dissymmetric Substitution of Alkoxy Side Chains. Macromolecules. 2018.
- PubChem. This compound.
- Springer. Synthesis, characterization and spectroscopical investigation of poly(paraphenylenevinylene) (PPV) polymers with symmetric alkoxy side-chain lengths. 2023.
- ResearchGate. Employment of Alkoxy Sidechains in Semicrystalline Semiconducting Polymers for Ambient-Stable p-Doped Conjugated Polymers. 2019.
- Royal Society of Chemistry. Effects of alkyl or alkoxy side chains on the electrochromic properties of four ambipolar donor–acceptor type polymers. 2017.
- ACS Publications. Effects of the Selective Alkoxy Side Chain Position in Quinoxaline-Based Polymer Acceptors on the Performance of All-Polymer Solar Cells. ACS Applied Materials & Interfaces. 2021.
- ScienceDirect. The synthesis and characterisation of some poly(2,5-dialkoxy-1,4-phenylene vinylene)s. Synthetic Metals. 1993.
- ResearchGate. Preparation and characterization of poly[oxy(2,6‐dimethyl‐1,4‐phenylene)] with functional end groups. 2003.
- Organic Chemistry Portal. Suzuki Coupling.
- National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). 2004.
- Organic Syntheses. Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. 2006.
- Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. 2023.
- Royal Society of Chemistry. Synthesis and characterization of a highly conductive organic–inorganic hybrid polymer electrolyte based on amine terminated triblock polyethers and its application in electrochromic devices. 2007.
- ResearchGate. Formation of hierarchically ordered structures in conductive polymers to enhance the performances of lithium-ion batteries. 2023.
- ResearchGate. Synthesis of Proton Conductive Polymers with High Electrochemical Selectivity. 2010.
- Royal Society of Chemistry. Synthesis and characterization of poly(para-phenylene disulfonic acid), its copolymers and their n-alkylbenzene grafts as proton exchange membranes: high conductivity at low relative humidity. 2012.
- Penn State University. Synthesis of proton conductive polymers with high electrochemical selectivity. 2010.
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Application Note: Advanced Analytical Strategies for Monitoring Reactions of 4-Hexyloxyphenylboronic Acid
Abstract
This guide provides a comprehensive overview of advanced and classical analytical techniques for monitoring chemical reactions involving 4-Hexyloxyphenylboronic acid. Primarily focusing on its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry, we detail robust protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), in-situ Nuclear Magnetic Resonance (NMR) spectroscopy, and Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy. By explaining the causality behind methodological choices, this document serves as a practical resource for researchers, scientists, and drug development professionals seeking to optimize reaction conditions, elucidate mechanisms, and ensure process control.
Introduction: The Significance of this compound
This compound is a vital building block in organic synthesis, particularly valued for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is one of the most versatile and widely practiced methods for forging carbon-carbon bonds, essential for constructing the complex molecular architectures found in pharmaceuticals, advanced materials, and fine chemicals.[1][2] The hexyloxy group provides desirable solubility and electronic properties to the molecule, making it a frequent choice in the synthesis of biaryl compounds.
Given its widespread application, the ability to accurately monitor the consumption of this compound and the formation of the desired product in real-time or through discrete sampling is paramount.[1] Effective reaction monitoring provides the high-quality temporal data needed for detailed mechanistic understanding, process optimization, and quality control.[1][3] This note explores and contrasts several powerful analytical techniques, providing both the theoretical grounding and practical, step-by-step protocols to empower researchers in their synthetic endeavors.
Chapter 1: The Model Reaction - Suzuki-Miyaura Coupling
To illustrate the application of various analytical techniques, we will consider a model Suzuki-Miyaura reaction between this compound and an aryl bromide (e.g., 4-bromoanisole) to form a biaryl product.
Reaction Scheme: (4-Hexyloxyphenyl)B(OH)₂ + Br-Ar' --[Pd Catalyst, Base]--> (4-Hexyloxyphenyl)-Ar' + B(OH)₃ + HBr
The primary analytical challenge is to quantify the disappearance of the starting materials (boronic acid and aryl halide) and the concurrent appearance of the biaryl product over time.
The Catalytic Cycle: What to Monitor
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] Understanding this cycle is key to identifying critical species for monitoring.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Monitoring focuses on the species outside the cycle: the starting materials (Aryl Halide, Boronic Acid) and the final product, as the catalyst intermediates are typically transient and at low concentrations.
Chapter 2: Offline Chromatographic Techniques
Offline, or ex-situ, methods involve withdrawing an aliquot from the reaction mixture at specific time points, quenching the reaction to halt its progress, and analyzing the sample. These techniques are robust, widely accessible, and provide excellent separation of components.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for monitoring Suzuki reactions due to its ability to separate structurally similar aromatic compounds.[5] It is highly quantitative and can be coupled with various detectors, most commonly UV-Vis.
Causality Behind the Method: The choice of a reversed-phase (e.g., C18) column is logical because the reactants and products, including this compound and the biaryl product, are moderately polar to nonpolar organic molecules. A gradient elution is often necessary to resolve the less polar product from the more polar boronic acid starting material within a reasonable timeframe.
Protocol: HPLC-UV Monitoring
-
Sample Preparation:
-
At desired time points, withdraw a 50 µL aliquot from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a 1.5 mL vial containing 1 mL of a prepared quench solution (e.g., acetonitrile or a suitable solvent with an internal standard).
-
Vortex the vial thoroughly. If necessary, filter the sample through a 0.22 µm syringe filter to remove particulate matter (e.g., heterogeneous catalyst or base).
-
-
Instrumentation and Conditions:
-
Inject 5-10 µL of the prepared sample into the HPLC system.
-
Run the analysis using the parameters outlined in the table below.
-
-
Data Analysis:
-
Identify peaks corresponding to this compound, the aryl halide, and the product based on their retention times, established by injecting pure standards.
-
Integrate the peak areas. Calculate the percent conversion by monitoring the disappearance of the limiting reagent or the appearance of the product relative to an internal standard.
-
Table 1: Typical HPLC Method Parameters for Suzuki Reaction Monitoring
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., Waters XSelect™ HSS T3), 4.6 x 150 mm, 2.7 µm | Excellent retention and separation for a wide range of aromatic compounds.[5] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and ionization for potential MS coupling. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency and elution strength. |
| Gradient | 5% B to 95% B over 15 minutes, hold for 3 min, re-equilibrate for 5 min | Ensures elution of both polar starting materials and nonpolar products.[5] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Improves peak shape and run-to-run reproducibility. |
| Detector | PDA or UV-Vis Detector at 254 nm | Most aromatic compounds involved have a strong chromophore at this wavelength. |
| Internal Standard | Biphenyl or Naphthalene | A non-reactive compound with a distinct retention time. |
For unambiguous peak identification, especially in complex reaction mixtures, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the definitive method. It provides molecular weight information for each separated component.[6][7]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional separation efficiency and definitive mass-based identification. However, boronic acids are non-volatile and thermally labile, making direct analysis challenging.[8][9]
Causality Behind the Method: To make this compound suitable for GC analysis, a derivatization step is mandatory.[8] The polar -B(OH)₂ group is converted into a less polar, more volatile, and thermally stable ester, typically a pinacol boronate ester.[8][9] This chemical modification is essential for the analyte to traverse the GC column without decomposition.
Protocol: GC-MS Monitoring with Derivatization
-
Sample Preparation and Derivatization:
-
Withdraw and quench a 50 µL aliquot as described for HPLC.
-
Evaporate the solvent from the quenched sample under a stream of nitrogen.
-
To the dry residue, add 200 µL of a suitable aprotic solvent (e.g., DMSO) and an excess of the derivatizing agent (e.g., pinacol).[8]
-
Heat the mixture (e.g., 60 °C for 30 minutes) to facilitate the esterification reaction.
-
Cool to room temperature before analysis.
-
-
Instrumentation and Conditions:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
-
Data Analysis:
-
Monitor the reaction by tracking the disappearance of the derivatized boronic acid and the appearance of the product. The mass spectrometer allows for quantification using selective ion monitoring (SIM) for enhanced sensitivity and specificity.
-
Table 2: Typical GC-MS Method Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Derivatizing Agent | Pinacol | Forms stable, volatile boronate esters.[8] |
| GC Column | Agilent DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film) | A robust, general-purpose column for a wide range of organic compounds. |
| Carrier Gas | Helium at a constant flow of 1.5 mL/min | Inert carrier gas providing good chromatographic efficiency.[8] |
| Inlet Temperature | 250 °C, Split mode (e.g., 50:1) | Ensures rapid volatilization without thermal degradation. |
| Oven Program | Hold at 80 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min | Separates analytes based on their boiling points and column interactions.[8] |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole mass analyzer. |
| Scan Mode | Full Scan (50-550 m/z) or Selected Ion Monitoring (SIM) | Full scan for identification; SIM for quantification of known targets. |
Caption: General experimental workflow for offline reaction monitoring.
Chapter 3: In-situ Spectroscopic Techniques
In-situ (meaning "in the reaction mixture") techniques monitor the reaction in real-time without the need for sampling.[10] These Process Analytical Technology (PAT) tools provide high-density data, revealing detailed kinetic profiles and transient intermediates.[3]
In-situ NMR Spectroscopy
NMR spectroscopy is an exceptionally powerful tool for reaction monitoring as it provides detailed structural information and allows for direct quantification of species without the need for calibration curves (when using an internal standard).[11][12]
Causality Behind the Method: The principle is straightforward: every distinct molecule in the reaction mixture (reactant, product, solvent, internal standard) has a unique ¹H NMR spectrum. By recording spectra at regular intervals, one can observe the signals corresponding to the starting materials decrease in intensity while signals for the product grow in.[13][14] The integration of these signals is directly proportional to the molar concentration of the species.
Protocol: In-situ ¹H NMR Monitoring
-
Sample Preparation:
-
In a standard NMR tube, combine the this compound, aryl halide, a suitable deuterated solvent (e.g., DMSO-d₆, THF-d₈), and a known amount of an inert internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Ensure all components are fully dissolved.
-
-
Experiment Setup:
-
Acquire an initial ¹H NMR spectrum (t=0) before initiating the reaction.
-
Initiate the reaction by adding the final component (e.g., the palladium catalyst) directly to the NMR tube, mixing thoroughly, and placing it in the NMR spectrometer, which has been pre-heated to the desired reaction temperature.[15]
-
Alternatively, for reactions requiring external reactors, a flow-NMR setup can be used where the reaction mixture is continuously circulated through the NMR probe.[16]
-
-
Data Acquisition:
-
Set up an arrayed experiment to automatically acquire ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes).
-
-
Data Analysis:
-
Process the series of spectra.
-
Identify a characteristic, well-resolved peak for the starting material (e.g., aromatic protons adjacent to the boronic acid) and the product.
-
Normalize the integral of these peaks to the integral of the internal standard.
-
Plot the normalized integral (proportional to concentration) versus time to generate a detailed reaction profile.[17]
-
In-situ ATR-FTIR Spectroscopy
ATR-FTIR spectroscopy is ideal for monitoring the progress of reactions in real-time by tracking changes in the concentration of key functional groups.[10][18] An immersion probe made of a chemically inert material like diamond allows for direct measurement within the reaction vessel, even in optically dense or heterogeneous mixtures.[10][18]
Causality Behind the Method: The infrared spectrum provides a molecular fingerprint. As this compound is consumed, its characteristic vibrational bands, particularly the B-O and O-H stretching modes, will decrease in intensity.[19][20] Concurrently, new bands corresponding to the C-C bond of the biaryl product and other structural features will appear and grow. By monitoring the absorbance of these specific peaks over time, a kinetic profile can be constructed.[21]
Caption: Schematic of an in-situ ATR-FTIR reaction monitoring setup.
Protocol: In-situ ATR-FTIR Monitoring
-
Experiment Setup:
-
Assemble the reaction in a vessel equipped with an overhead stirrer and the ATR-FTIR immersion probe. Ensure the diamond sensor of the probe is fully submerged in the reaction medium.
-
Collect a background spectrum of the solvent and starting materials at the reaction temperature before adding the catalyst.
-
-
Data Acquisition:
-
Initiate the reaction (e.g., by adding the catalyst).
-
Immediately begin acquiring spectra at regular intervals (e.g., every 1-2 minutes). Modern software allows for the creation of 3D waterfall plots and reaction trend charts in real-time.[22]
-
-
Data Analysis:
-
Identify key infrared bands that are unique to a reactant or product and do not overlap significantly with other species. Refer to Table 3 for guidance.
-
Plot the absorbance intensity of these characteristic peaks as a function of time. This trend directly reflects the change in concentration of the corresponding species.
-
Table 3: Key IR Vibrational Frequencies for Suzuki Reaction Monitoring
| Functional Group | Approximate Wavenumber (cm⁻¹) | Species | Significance |
|---|---|---|---|
| O-H Stretch (broad) | 3200-3400 | Boronic Acid | Disappearance indicates consumption of starting material.[23] |
| Aromatic C-H Stretch | 3000-3100 | All Aromatic Species | Generally complex and less useful for quantification. |
| Aliphatic C-H Stretch | 2850-2960 | Hexyloxy Group | Should remain relatively constant; useful for normalization. |
| B-O Stretch | 1310-1450 | Boronic Acid | A key band for monitoring boronic acid consumption.[20][23] |
| C=C Stretch (Aromatic) | 1400-1600 | All Aromatic Species | Changes in this region can indicate product formation. |
Chapter 4: Method Selection and Comparative Summary
Choosing the right analytical technique depends on the specific goal of the study. A high-throughput screening campaign may favor a rapid offline method, while a detailed mechanistic investigation would benefit greatly from information-rich in-situ techniques.
Table 4: Comparison of Analytical Techniques for Reaction Monitoring
| Feature | HPLC-UV/MS | GC-MS | In-situ NMR | In-situ ATR-FTIR |
|---|---|---|---|---|
| Analysis Type | Offline (Ex-situ) | Offline (Ex-situ) | Online (In-situ) | Online (In-situ) |
| Real-Time Data | No | No | Yes | Yes |
| Quantification | Excellent (with IS) | Excellent (with IS) | Excellent (with IS) | Semi-Quantitative / Good (with calibration) |
| Sample Prep | Quench, Dilute, Filter | Quench, Derivatize | Minimal (prepared in tube) | None (direct immersion) |
| Information Richness | Good (Separation) | Excellent (Separation + Mass) | Excellent (Structural) | Good (Functional Groups) |
| Key Advantage | Widely accessible, robust | High sensitivity, definitive ID | Detailed structural insight | Non-invasive, real-time trends |
| Key Limitation | Laborious sampling | Derivatization required | Lower sensitivity, expensive | Peak overlap can be an issue |
Caption: Decision tree for selecting an appropriate analytical technique.
Conclusion
The effective monitoring of reactions involving this compound is critical for success in modern organic synthesis. There is no single "best" method; instead, the optimal choice is dictated by the experimental objectives, available instrumentation, and the specific chemistry involved. Offline chromatographic techniques like HPLC and GC-MS provide robust and highly quantitative data from discrete time points, making them ideal for yield determination and quality control. In contrast, in-situ spectroscopic methods such as NMR and ATR-FTIR offer unparalleled insight into reaction dynamics, capturing real-time kinetic data that is invaluable for mechanistic studies and process optimization. By leveraging the protocols and rationale presented in this guide, researchers can confidently select and implement the most appropriate analytical strategy to accelerate their research and development goals.
References
- Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering (RSC Publishing).
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
- Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research.
- ATR-FTIR Spectroscopy Basics. Mettler Toledo.
- Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed.
- Polymerization Reaction Monitoring for PSA Production Using an ATR-FTIR Probe. adhesives.org.
- Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction. Organic Process Research & Development - ACS Publications.
- how can nmr be used to show that there is no starting material left in the products?. study.com.
- Quantitative NMR methods for reaction and process monitoring. kluedo - RPTU.
- Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec.
- Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. ResearchGate.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
- Reaction Monitoring with Spectroscopy - Process FTIR. Clairet Scientific.
- NMR Reaction Monitoring Robust to Spectral Distortions. PMC - NIH.
- SUZUKI REACTION MONITORING. advion.com.
- Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. ACS Publications.
- ATR-FTIR for Continuous Processing. YouTube.
- Reaction Monitoring by NMR. YouTube.
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Sigma-Aldrich.
- Exploiting in-situ NMR to monitor the formation of a metal-organic framework. ChemRxiv.
- FTIR spectrum of boric acid. | Download Scientific Diagram. ResearchGate.
- ATR-FT-IR spectra of 1 , 2 , and boronate microparticles BP . A... ResearchGate.
- Solved If you compare the NMR spectra of the starting | Chegg.com. Chegg.com.
- Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate.
- Sugar-Based Polyesters: From Glux-Diol Synthesis to Its Enzymatic Polymerization | ACS Omega. ACS Publications.
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions for 4-Hexyloxyphenylboronic Acid
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on utilizing 4-Hexyloxyphenylboronic acid. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges and optimize your reaction outcomes.
Introduction to the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like this compound) and an organic halide or triflate.[1][2][3] This reaction is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5] The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][6]
A base is crucial for the reaction to proceed, as it activates the boronic acid, making it more nucleophilic for the transmetalation step.[7][8] The choice of catalyst, ligand, base, and solvent system is critical for a successful and high-yielding reaction.[2][9]
Visualizing the Catalytic Cycle
To better understand the reaction mechanism, the following diagram illustrates the key steps in the Suzuki-Miyaura coupling catalytic cycle.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments with this compound.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings can stem from several sources. A systematic approach to troubleshooting is often the most effective.
-
Reagent Quality and Stability:
-
This compound: Boronic acids can be susceptible to degradation, particularly through a side reaction called protodeboronation, where the boron group is replaced by a hydrogen atom.[10][11] It is recommended to use fresh, high-purity boronic acid. For increased stability, consider converting it to a more robust boronic ester (e.g., pinacol or MIDA esters) or a potassium trifluoroborate salt.[11][12]
-
Organic Halide: The reactivity of your coupling partner is critical. The general trend is I > Br > OTf >> Cl.[11][13] If you are using an aryl chloride, a more specialized and highly active catalyst system may be necessary.[7][11]
-
Catalyst and Ligand: Palladium(0) catalysts are sensitive to oxygen and can decompose into inactive palladium black.[11] Phosphine ligands are also prone to oxidation.[14] Ensure that your catalyst and ligand are fresh and have been stored properly under an inert atmosphere.
-
-
Reaction Conditions:
-
Inert Atmosphere: The rigorous exclusion of oxygen is paramount to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[11][14] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.
-
Solvent and Base Purity: Use anhydrous and degassed solvents.[14] Peroxides in ether solvents like THF and dioxane can poison the catalyst.[11] The purity of your base is also important for consistent results.
-
Q2: I am observing a significant amount of a byproduct that corresponds to my starting boronic acid without the boron group. What is happening and how can I prevent it?
A2: This is a classic case of protodeboronation , a major side reaction where the C-B bond is cleaved and replaced by a C-H bond.[10] This is particularly a concern with electron-rich boronic acids like this compound.
-
Minimizing Protodeboronation:
-
Choice of Base: The base is necessary to activate the boronic acid but can also promote protodeboronation.[15] Weaker bases such as K₃PO₄ or K₂CO₃ are often preferred over strong bases like NaOH or KOH.[15]
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[10][12] These reagents tend to release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of this side reaction.[15] Monitor your reaction by TLC or LC-MS to determine the optimal reaction time.
-
Water Content: While some water is often necessary to dissolve the base and facilitate the reaction, excess water can serve as a proton source for protodeboronation.[15] Careful control of the water content in your solvent system is important.
-
Q3: My main byproduct is a symmetrical biaryl formed from two molecules of this compound. What is this side reaction and how can I suppress it?
A3: This side reaction is known as homocoupling . It reduces the yield of your desired cross-coupled product and can complicate purification.[16]
-
Preventing Homocoupling:
-
Presence of Oxygen: The primary cause of homocoupling is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[9][16][17] Rigorous degassing of your solvent and maintaining an inert atmosphere are crucial for minimizing this side reaction.[9][16]
-
Palladium(II) Species: Homocoupling can also be mediated by Pd(II) species.[9][18] If you are using a Pd(II) precatalyst, ensuring its efficient reduction to the active Pd(0) species is important. The addition of a mild reducing agent can sometimes suppress homocoupling.[18]
-
Reaction Stoichiometry: In some cases, using a slight excess of the organic halide can help to favor the cross-coupling pathway over homocoupling.
-
Frequently Asked Questions (FAQs)
What is the role of the base in the Suzuki coupling reaction?
The base plays a multifaceted role. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species ([R-B(OH)₃]⁻), which then undergoes transmetalation with the palladium complex.[2][7][19][8][20][21] The base can also influence the overall rate and selectivity of the reaction.[8][20]
Which base should I choose for my reaction with this compound?
The choice of base depends on the specific substrates and reaction conditions. For many Suzuki couplings, inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are effective.[8] For sensitive substrates, milder bases like cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) might be beneficial.[7] It is often necessary to screen a few different bases to find the optimal one for your specific system.
What are the most common solvent systems for Suzuki coupling reactions?
A variety of solvents can be used, often as a mixture with water to dissolve the inorganic base.[9] Common choices include:
-
Amides: N,N-Dimethylformamide (DMF)[9][23] The solvent system should be chosen to ensure adequate solubility of all reactants and the catalyst.[24]
How do I choose the right palladium catalyst and ligand?
For standard Suzuki couplings, catalysts like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., PPh₃, P(t-Bu)₃) are commonly used.[7] For more challenging couplings, such as those involving aryl chlorides or sterically hindered substrates, more sophisticated and bulky electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) are often required to achieve good yields.[6][7]
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues in your Suzuki coupling reaction.
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
Standardized Protocol and Data
The following table provides a starting point for optimizing your Suzuki coupling reaction with this compound. Remember that the optimal conditions can be highly dependent on your specific aryl halide.
| Parameter | Recommended Starting Conditions | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | Common and effective palladium(II) and palladium(0) precatalysts.[7] |
| Ligand | SPhos (4 mol%) or XPhos (4 mol%) | Bulky, electron-rich ligands are often effective for a broad range of substrates.[6] |
| Base | K₃PO₄ (2-3 equivalents) | A moderately strong base that is often effective and can help minimize protodeboronation.[8] |
| Solvent | Toluene/Water (e.g., 5:1 v/v) or Dioxane/Water (e.g., 4:1 v/v) | Biphasic systems are common to dissolve both the organic reactants and the inorganic base.[2][9][22] |
| Temperature | 80-110 °C | Higher temperatures are often required to drive the reaction to completion, but should be optimized. |
| Concentration | 0.1 - 0.5 M | A typical concentration range for Suzuki coupling reactions. |
Experimental Protocol: A General Procedure
Note: This is a general guideline. Specific amounts and conditions should be optimized for your particular reaction.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.1-1.5 equiv.), and the base (2-3 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Add the palladium precatalyst and ligand under a positive pressure of inert gas. Then, add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
- Wikipedia.
- BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
- Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
- Szostak, M., et al. (2021). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. [Link]
- Sherwood, J., et al. (2014). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
- Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
- National Institutes of Health.
- Righi, P., et al. (2008). Ligand-Free Suzuki Coupling of Arylboronic Acids with Methyl (E)-4-Bromobut-2-enoate: Synthesis of Unconventional Cores of HIV-1 Protease Inhibitors. Organic Letters. [Link]
- ChemRxiv. (2024).
- ResearchGate. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? [Link]
- Reddy, K. S., et al. (2007). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry. [Link]
- ResearchGate. (2025). Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. [Link]
- Miller, W. D. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]
- National Institutes of Health. (2015). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
- ResearchGate.
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? [Link]
- Ningbo Inno Pharmchem Co., Ltd. (2025). Optimizing Suzuki-Miyaura Coupling with High-Quality Boronic Acids. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
- Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
- Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
- Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
- Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry. [Link]
Sources
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 5. nbinno.com [nbinno.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. tcichemicals.com [tcichemicals.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
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- 19. pubs.acs.org [pubs.acs.org]
- 20. scilit.com [scilit.com]
- 21. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in Suzuki Reactions with 4-Hexyloxyphenylboronic Acid
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving 4-hexyloxyphenylboronic acid. This resource is designed to provide in-depth, field-proven insights to diagnose and resolve issues leading to low product yields.
The electron-donating nature of the hexyloxy group in this compound can introduce specific challenges in the Suzuki-Miyaura catalytic cycle. This guide will walk you through common problems and their solutions in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with this compound is resulting in a low to non-existent yield. What are the primary factors I should investigate?
When a Suzuki coupling fails, a systematic approach to troubleshooting is crucial. The primary areas to examine are the integrity of your reagents and the reaction conditions.
-
Catalyst Activity: The heart of the reaction is the palladium catalyst. Its activity is paramount.
-
Pd(0) is the active species. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin. Inefficient reduction can lead to low yields.
-
-
Oxygen Contamination: The Suzuki-Miyaura reaction is sensitive to oxygen.
-
Homocoupling and Catalyst Decomposition: Oxygen can promote the unwanted homocoupling of your boronic acid and lead to the decomposition of the active Pd(0) catalyst.[2]
-
Mitigation: Ensure your solvents are thoroughly degassed and the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[3][4]
-
-
Reagent Purity and Stability:
-
Boronic Acid Quality: this compound, being an electron-rich boronic acid, is susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[5] Using a fresh, high-purity batch is recommended.
-
Aryl Halide Reactivity: The reactivity of your coupling partner follows the general trend: I > Br > OTf >> Cl.[3] Reactions with less reactive aryl chlorides often necessitate more specialized and highly active catalyst systems.
-
-
Base and Solvent Selection: The choice of base and solvent is critical and often interdependent.
-
Base Strength: The base's role is to activate the boronic acid, forming a more nucleophilic boronate species to facilitate transmetalation.[6] For electron-rich boronic acids, a stronger base like K₃PO₄ or Cs₂CO₃ may be required to achieve a sufficient rate of transmetalation.[6]
-
Anhydrous vs. Aqueous Conditions: While some water can be beneficial in solubilizing inorganic bases and facilitating boronate formation, excessive water can promote protodeboronation.[6] If protodeboronation is suspected, switching to anhydrous conditions may be beneficial.
-
Q2: I'm observing a significant amount of a byproduct that I suspect is 4-hexyloxybenzene. What is causing this, and how can I prevent it?
The formation of 4-hexyloxybenzene is a classic sign of protodeboronation. This side reaction is particularly prevalent with electron-rich boronic acids like this compound, especially under basic conditions in the presence of a proton source (like water).[5][7][8][9]
Strategies to Minimize Protodeboronation:
| Strategy | Rationale | Recommended Action |
| Use a Milder Base | Strong bases in aqueous media can accelerate the rate of protodeboronation.[5] | Consider switching from strong bases like NaOH or KOH to milder options such as K₂CO₃ or KF. |
| Anhydrous Conditions | Water is the primary proton source for this side reaction. | Employ rigorously dried solvents and reagents. Consider using an anhydrous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). |
| Use a More Stable Boron Reagent | Boronic esters (e.g., pinacol esters) or trifluoroborate salts are generally more stable and less prone to premature protodeboronation.[6] | Convert this compound to its pinacol ester or trifluoroborate salt prior to the coupling reaction. These derivatives often release the boronic acid slowly in situ, minimizing its concentration and the rate of protodeboronation. |
| Optimize Reaction Temperature and Time | Higher temperatures and longer reaction times can increase the extent of protodeboronation.[6] | Monitor the reaction closely and aim to use the lowest effective temperature and shortest possible reaction time. |
Q3: My reaction is producing a significant amount of biaryl homocoupling product from this compound. How can I suppress this side reaction?
The homocoupling of boronic acids is another common side reaction in Suzuki couplings, often promoted by the presence of oxygen.[2][10]
Strategies to Minimize Homocoupling:
| Strategy | Rationale | Recommended Action |
| Rigorous Exclusion of Oxygen | Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.[2] | Thoroughly degas all solvents and the reaction vessel. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
| Use a Pd(0) Precatalyst | Starting with a Pd(0) source, such as Pd(PPh₃)₄, can sometimes reduce the propensity for side reactions that are initiated by Pd(II) species. | If using a Pd(II) precatalyst, ensure efficient in situ reduction to Pd(0). |
| Control Stoichiometry | Using a slight excess of the aryl halide can sometimes help to favor the cross-coupling pathway over the homocoupling of the boronic acid. | Experiment with a slight excess (1.1-1.2 equivalents) of the aryl halide. |
Q4: The oxidative addition step seems to be sluggish with my electron-rich aryl halide and this compound. What modifications to the catalytic system can I make?
The electron-donating hexyloxy group on the boronic acid and potentially on the aryl halide can make the oxidative addition step of the catalytic cycle less favorable.[1]
Strategies to Enhance Oxidative Addition:
| Strategy | Rationale | Recommended Action |
| Use Electron-Rich, Bulky Ligands | Ligands with these properties can increase the electron density on the palladium center, which promotes the oxidative addition of the aryl halide.[1] | Employ bulky, electron-rich phosphine ligands such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[11] |
| Increase Reaction Temperature | Higher temperatures can provide the necessary activation energy for a sluggish oxidative addition step. | Cautiously increase the reaction temperature while monitoring for potential decomposition of starting materials or products. |
| Choose a More Reactive Aryl Halide | If feasible for your synthetic route, switching to a more reactive aryl halide can significantly improve the rate of oxidative addition. | If using an aryl chloride, consider switching to the corresponding aryl bromide or iodide. |
Diagnostic Workflow for Troubleshooting Low Yields
Caption: A logical workflow for diagnosing low yields in Suzuki reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with this compound
This protocol provides a starting point for the optimization of your reaction.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1, 10 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Under a positive pressure of the inert gas, add the palladium catalyst (0.03 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent like ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Preparation of 4-Hexyloxyphenyl Pinacol Boronate
If protodeboronation is a persistent issue, converting the boronic acid to a more stable pinacol ester is a reliable strategy.
Materials:
-
This compound (1.0 mmol)
-
Pinacol (1.1 mmol)
-
Solvent (e.g., Toluene or THF, 10 mL)
-
Dean-Stark apparatus (for azeotropic removal of water)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add this compound (1.0 mmol) and pinacol (1.1 mmol).
-
Add the solvent (10 mL).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used in the subsequent Suzuki coupling without further purification.
The Suzuki-Miyaura Catalytic Cycle and Points of Failure
Caption: The Suzuki-Miyaura catalytic cycle with key points of failure.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Alonso, F., Beletskaya, I. P., & Yus, M. (2008). Metal-Mediated Aromatic-Aromatic Cross-Coupling. Tetrahedron, 64(14), 3047-3101. [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
- Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1275-1291. [Link]
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the iterative cross-coupling of MIDA boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
- BenchChem Technical Support. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids. BenchChem.
- BenchChem Technical Support. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem.
- Herrmann, W. A., Elison, M., Fischer, J., Köcher, C., & Artus, G. R. J. (1995). Metal Complexes of N-Heterocyclic Carbenes—A New Structural Principle for Catalysts in Homogeneous Catalysis. Angewandte Chemie International Edition in English, 34(21), 2371-2374. [Link]
- Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]
- Wikipedia. (n.d.). Protodeboronation. In Wikipedia.
- YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Video]. YouTube. [Link]
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. [Link]
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
- MDPI. (2023). Preformed Pd(II)
Sources
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
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- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pure.hw.ac.uk [pure.hw.ac.uk]
Preventing protodeboronation of 4-Hexyloxyphenylboronic acid
A Guide to Preventing Protodeboronation in Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the Technical Support Center for 4-Hexyloxyphenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development who utilize this and similar electron-rich boronic acids in their synthetic workflows. Here, we address one of the most common challenges encountered with this class of reagents: protodeboronation. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting strategies to minimize this undesired side reaction and maximize the yield of your target biaryl compounds.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with this compound?
A: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In the context of a Suzuki-Miyaura coupling, this means your this compound is converted into hexyloxybenzene, a byproduct that reduces your overall yield.
This compound is particularly susceptible to this reaction due to the electron-donating nature of the hexyloxy group. This substituent increases the electron density on the aromatic ring, making the ipso-carbon (the carbon attached to the boron atom) more susceptible to protonolysis, especially under basic conditions typical for Suzuki-Miyaura reactions.[2]
Q2: I'm observing a significant amount of hexyloxybenzene in my reaction mixture. What are the most likely causes?
A: The formation of hexyloxybenzene is a clear indicator of protodeboronation. The primary factors that accelerate this side reaction are:
-
High pH: The rate of protodeboronation for many arylboronic acids increases significantly at high pH.[1][3] This is because the boronic acid is in equilibrium with its more reactive boronate anion form in basic media.[1][4]
-
Elevated Temperatures: Higher reaction temperatures increase the rate of both the desired Suzuki coupling and the undesired protodeboronation.[5]
-
Presence of Water: Water acts as the proton source for the protodeboronation reaction.[1] While Suzuki-Miyaura reactions are often performed in aqueous-organic solvent mixtures, excessive water can favor the undesired pathway.
-
Inefficient Catalytic Cycle: If the rate of the Suzuki-Miyaura catalytic cycle is slow, the boronic acid has more time to decompose via protodeboronation before it can participate in the desired cross-coupling.[5]
Q3: How can I minimize protodeboronation in my Suzuki-Miyaura reaction?
A: The key is to optimize your reaction conditions to favor the rate of cross-coupling over the rate of protodeboronation. Here are several strategies:
-
Choice of Base: Opt for milder bases. Instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), consider using weaker inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[5][6] Potassium fluoride (KF) can also be effective in some systems.[7]
-
Reaction Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. This often falls within the 60-80 °C range.[5]
-
Highly Active Catalyst System: Employ a modern, highly active palladium catalyst system. Palladium precatalysts combined with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can significantly accelerate the Suzuki coupling, thereby outcompeting the protodeboronation.[5]
-
Control of Water Content: While some water is often necessary, using anhydrous solvents and ensuring your reagents are dry can help to suppress protodeboronation.[6]
-
"Slow-Release" Strategies: For particularly unstable boronic acids, consider using a derivative that slowly releases the boronic acid into the reaction mixture.[1][8] This keeps the concentration of the free boronic acid low, minimizing its decomposition.[1] Common examples include boronate esters (e.g., pinacol esters) and organotrifluoroborates.[1][9][10]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving issues related to the protodeboronation of this compound.
Issue 1: Low yield of the desired biaryl product with significant formation of hexyloxybenzene.
This is the most common manifestation of protodeboronation. Follow this decision-tree workflow to troubleshoot the problem:
Caption: A decision-tree workflow for troubleshooting protodeboronation.
Issue 2: My this compound appears to be degrading during storage or before the reaction is complete.
Arylboronic acids can be sensitive to air and moisture.[11] Proper storage and handling are crucial.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place.[12] A desiccator or a glovebox with an inert atmosphere is ideal.
-
Handling: Avoid prolonged exposure to the atmosphere.[12] Weigh out the required amount quickly and reseal the container promptly.
-
Pre-reaction Stability: If you suspect degradation is occurring in the reaction vessel before the coupling starts, consider adding the boronic acid last, after the other reagents have been added and the reaction mixture has been thoroughly degassed.
Experimental Protocols
Here we provide a detailed, step-by-step methodology for a Suzuki-Miyaura coupling reaction designed to minimize the protodeboronation of this compound.
Protocol: Low-Temperature Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol utilizes a highly active palladium precatalyst and a mild base at a moderate temperature.
Reagents and Equipment:
-
This compound
-
Aryl bromide
-
XPhos Pd G3 (or a similar highly active palladium precatalyst)
-
Potassium phosphate (K₃PO₄), finely ground
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Reaction vessel (e.g., a Schlenk tube or microwave vial)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Reaction Setup: To the reaction vessel, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), potassium phosphate (2.0 equiv.), and the XPhos Pd G3 precatalyst (0.02 equiv.).
-
Degassing: Seal the vessel and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 10:1 to 5:1 ratio) via syringe. The final concentration of the aryl bromide should be around 0.1-0.2 M.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath at 60-80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the consumption of the starting materials and the formation of both the desired product and hexyloxybenzene.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Mechanistic Insights
Understanding the competing pathways is crucial for effective troubleshooting.
Caption: Competing pathways: Suzuki coupling vs. protodeboronation.
The desired Suzuki-Miyaura pathway involves the transmetalation of the aryl group from the boronic acid to the palladium(II) center, followed by reductive elimination to form the new carbon-carbon bond.[7] The competing protodeboronation pathway involves the direct reaction of the boronic acid (or its boronate form) with a proton source, typically water, to yield the undesired arene byproduct.[1] The goal of the optimized protocols is to accelerate the steps within the Suzuki-Miyaura cycle so that it becomes the predominant pathway.
References
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]
- Wikipedia. (n.d.). Protodeboronation.
- Al-Zoubi, R. M., et al. (2018). Screening of different bases on the protodeboronation reaction of 4-tert-butylphenylboronic acid a...
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Cheon, C.-H., & Kim, H. J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(56), 35222–35228. [Link]
- Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]
- Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1259–1274. [Link]
- Lab Alley. (n.d.). How to Store Boric Acid.
- Knapp, D. M., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(13), 4401–4416. [Link]
- Butters, M., et al. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(6), 1332–1339. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 47(27), 4695–4698. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. laballey.com [laballey.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Purification of Products from 4-Hexyloxyphenylboronic Acid Reactions
This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing 4-hexyloxyphenylboronic acid in chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common purification challenges, ensuring the attainment of highly pure products essential for downstream applications.
Introduction to Purification Challenges
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, widely employed in the synthesis of biaryl compounds. This compound is a common building block in this reaction, valued for the introduction of a substituted phenyl ring. However, the purification of the resulting products can be a significant bottleneck. The presence of a flexible hexyloxy chain imparts a degree of lipophilicity to the target molecule, which can lead to co-elution with nonpolar impurities during chromatographic separation. Furthermore, the inherent nature of the Suzuki-Miyaura reaction can lead to a variety of byproducts that complicate the purification process. Understanding the nature of these impurities and the principles behind various purification techniques is paramount to achieving high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my Suzuki-Miyaura reaction using this compound?
A1: The primary impurities to anticipate are:
-
Homocoupling products: This includes the biphenyl product formed from the coupling of two molecules of your aryl halide and the di(hexyloxy)biphenyl from the coupling of two molecules of this compound. The latter is often more prevalent if the reaction conditions are not optimal, particularly if oxygen is not rigorously excluded.[1]
-
Unreacted starting materials: Residual this compound and the aryl halide coupling partner are common impurities.
-
Protodeboronation product: This is the arene formed by the replacement of the boronic acid group with a hydrogen atom (i.e., hexyloxybenzene). This side reaction can be promoted by excessive water or strong bases.
-
Palladium catalyst residues: The palladium catalyst and its ligands (e.g., phosphines) can persist in the crude product.
-
Inorganic salts: Byproducts from the base used in the reaction (e.g., carbonates, phosphates) are typically removed during the aqueous work-up.
Q2: My product and the homocoupled boronic acid byproduct have very similar Rf values on TLC. How can I improve their separation by column chromatography?
A2: This is a common challenge. Here are several strategies:
-
Solvent System Optimization: Experiment with different solvent systems. A combination of a nonpolar solvent (e.g., hexanes, cyclohexane) and a slightly more polar solvent (e.g., ethyl acetate, dichloromethane) is a good starting point. Fine-tuning the ratio is critical. Sometimes, adding a small amount of a third solvent, like toluene, can alter the selectivity of the separation.
-
Gradient Elution: A shallow gradient of the polar solvent can effectively separate compounds with close Rf values.
-
Alternative Adsorbents: If silica gel fails to provide adequate separation, consider using neutral or basic alumina, or even reverse-phase silica gel.
-
Acid/Base Wash: An acid-base workup prior to chromatography can remove the acidic boronic acid and its homocoupling byproduct.[2]
Q3: Is recrystallization a viable purification method for products derived from this compound?
A3: Yes, recrystallization can be a very effective method, especially for solid products. The presence of the hexyloxy group can influence the crystallinity. A two-solvent system is often successful.[3][4] Good solvent pairs to explore include:
-
Ethanol/Water
-
Dichloromethane/Hexanes
-
Ethyl Acetate/Heptanes
The key is to dissolve the crude product in a minimum amount of a hot solvent in which it is soluble, and then slowly add a "non-solvent" in which it is insoluble until turbidity is observed. Slow cooling is crucial for the formation of pure crystals.
Q4: How can I effectively remove residual palladium from my final product?
A4: Palladium residues can be problematic for downstream applications. Here are a few methods:
-
Filtration through Celite® or Silica Gel: A simple filtration of the crude reaction mixture through a plug of Celite® or silica gel can remove a significant portion of the palladium catalyst.[5]
-
Aqueous Work-up with Thiol-Containing Reagents: Washing the organic layer with an aqueous solution of a thiol-containing compound, such as sodium thiosulfate or L-cysteine, can help to sequester the palladium.
-
Treatment with Activated Carbon: Stirring the solution of the crude product with activated carbon can effectively adsorb residual palladium.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the purification of Suzuki-Miyaura reaction products of this compound.
Problem 1: The crude ¹H NMR spectrum shows a complex mixture of products, making it difficult to identify the desired product.
-
Causality: Inefficient reaction or significant side reactions. The purity of the starting this compound is crucial; impurities can lead to byproducts.[6]
-
Troubleshooting Workflow:
A workflow for diagnosing and addressing a complex crude reaction mixture.
Problem 2: Difficulty in removing unreacted this compound by column chromatography.
-
Causality: this compound is a relatively polar compound and can streak on silica gel, co-eluting with the desired product.
-
Solution: Acid-Base Extraction Protocol
This protocol leverages the acidic nature of the boronic acid to separate it from the neutral biaryl product.
Step-by-Step Methodology:
-
Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with a 1 M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). The boronic acid will be deprotonated to form a water-soluble boronate salt. Repeat the extraction 2-3 times.[2]
-
Combine the aqueous layers and wash them with the organic solvent to recover any entrained product.
-
Combine all organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Analyze a small sample of the resulting crude product by TLC or ¹H NMR to confirm the removal of the boronic acid before proceeding with further purification.
-
Problem 3: The product oils out during recrystallization.
-
Causality: The chosen solvent system is not ideal, or the product has a low melting point. The hexyloxy chain can lower the melting point and increase the tendency to oil out.
-
Troubleshooting Steps:
-
Use a larger volume of the primary solvent: This can prevent premature saturation and oiling out.
-
Add the non-solvent more slowly and at a higher temperature: This allows for more controlled crystal nucleation.
-
Try a different solvent pair: Experiment with solvents of varying polarities.
-
Scratch the inside of the flask: This can provide nucleation sites for crystal growth.
-
Seed the solution: If you have a small amount of pure crystalline product, adding a tiny crystal can induce crystallization.
-
If all else fails, consider chromatography: Recrystallization may not be suitable for all products.
-
Data Presentation
Table 1: Recommended Purification Strategies Based on Product Polarity
| Product Polarity Relative to this compound | Primary Purification Method | Secondary Purification Method | Key Considerations |
| Significantly Less Polar | Column Chromatography (Silica Gel) | Recrystallization | A simple gradient of ethyl acetate in hexanes should provide good separation. |
| Slightly Less Polar | Acid-Base Extraction followed by Column Chromatography | Recrystallization | The acid-base wash is crucial to remove the boronic acid before chromatography. |
| Similar Polarity | Column Chromatography on Alumina or Reverse-Phase Silica | Preparative HPLC | This is a challenging separation. Consider derivatizing the boronic acid impurity. |
| More Polar | Acid-Base Extraction | Column Chromatography (Silica Gel) | The product will elute after the less polar impurities. |
Experimental Protocols
Protocol 1: Flash Column Chromatography for a Moderately Polar Biaryl Product
This protocol assumes the product is less polar than the starting boronic acid but may have a similar polarity to homocoupled byproducts.
Step-by-Step Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a level and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the column.
-
Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity by adding more ethyl acetate (e.g., increase by 2-5% every few column volumes).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Two-Solvent Recrystallization
This protocol is suitable for solid biaryl products.
Step-by-Step Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of a hot solvent in which it is readily soluble (e.g., ethanol).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.
-
Induce Crystallization: While the solution is still hot, add a non-solvent (e.g., water) dropwise until the solution becomes faintly cloudy.
-
Redissolution: Add a few drops of the hot primary solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.[3]
Visualization of Purification Logic
A decision tree for selecting the appropriate purification strategy.
References
- The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Suzuki purific
- Column chrom
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Can I remove boronic acid using Work up process?
- Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals.
- Help needed with unreproducible Suzuki coupling. Reddit. [Link]
- Which conditions are favorable for the efficient Suzuki coupling?
- Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
- The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls.
- Influence of multifluorophenyloxy terminus on the mesomorphism of the alkoxy and alkyl cyanobiphenyl compounds in search of new ambient nematic liquid crystals and mixtures. Taylor & Francis Online. [Link]
- Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]
- Reagents & Solvents: Solvents for Recrystalliz
- Synthesis and Examination of Alkoxycyanobiphenyl Mesogens with a Single Fluorine Atom at Specific Loc
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. Royal Society of Chemistry. [Link]
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution.
- Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles.
- Two-Solvent Recrystalliz
- Go-to recrystalliz
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics. [Link]
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. [Link]
- Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. PubMed Central. [Link]
- Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]
- Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
- How can I solve my problem with Suzuki coupling?
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Good solvent for recrystalizing 4-biphenyl carboxylic acid? Reddit. [Link]
- Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides.
- Click-Enabled Grafting for Adaptive Chiral Recognition in Porous Crystals. American Chemical Society. [Link]
- Important Chemistry Tips-Solvents choose for recrystalliz
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow. [Link]
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.
- synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Organic Syntheses. [Link]
Sources
Improving the stability of 4-Hexyloxyphenylboronic acid in solution
A Guide to Improving Stability and Ensuring Experimental Success
Welcome to the technical support center for 4-Hexyloxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their work. As Senior Application Scientists, we understand that the success of your experiments hinges on the stability and reactivity of your starting materials. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address the common challenges associated with the stability of this compound in solution.
Frequently Asked Questions (FAQs): Foundational Knowledge
This section addresses fundamental questions regarding the properties and stability of this compound.
Q1: What is this compound and what are its primary applications?
This compound is an organic compound featuring a phenyl ring substituted with both a hexyloxy group (-O(CH₂)₅CH₃) and a boronic acid group (-B(OH)₂). It is a key building block in synthetic organic chemistry, most notably as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This reaction is a powerful method for forming carbon-carbon bonds, enabling the synthesis of complex molecules like biaryls, which are common motifs in pharmaceuticals, liquid crystals, and advanced materials.[3]
Q2: What are the primary causes of this compound degradation in solution?
The instability of arylboronic acids like this compound in solution is a well-documented challenge. The two principal degradation pathways are:
-
Protodeboronation: This is often the most significant non-productive pathway, where the C-B bond is cleaved and replaced by a C-H bond, yielding hexyloxybenzene and boric acid (B(OH)₃).[4][5] This reaction is typically mediated by aqueous or basic conditions and can be accelerated at elevated temperatures.[1][4]
-
Oxidative Decomposition: The presence of oxygen can lead to the oxidation of the boronic acid. In the context of a Suzuki coupling, this can result in the unwanted homocoupling of two boronic acid molecules to form a biaryl byproduct.[1][6] The palladium catalyst itself can also be deactivated through oxidation.
Caption: Primary degradation pathways for this compound.
Q3: How do pH and solvent choice impact the stability of the solution?
The pH and the solvent system are critical factors that dictate the stability of this compound.
-
pH: The stability of arylboronic acids is highly pH-dependent.[7][8] While a base is required to activate the boronic acid for transmetalation in the Suzuki-Miyaura catalytic cycle, excessively basic conditions can accelerate the rate of protodeboronation.[4][5] The choice of base is therefore a delicate balance between promoting the desired reaction and minimizing degradation. Weaker bases like carbonates or phosphates are often preferred over stronger bases like hydroxides.
-
Solvent: The choice of solvent affects both the solubility of the boronic acid and the rates of degradation pathways.
-
Aqueous Solvents: While a small amount of water is often necessary for Suzuki-Miyaura reactions to facilitate the action of inorganic bases, high concentrations of water can promote protodeboronation.[1]
-
Aprotic Solvents: Solvents like dioxane, THF, and DMF are commonly used.[1] It is crucial that these solvents are thoroughly degassed to remove dissolved oxygen, which can cause oxidative degradation.[6]
-
Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to diagnosing and solving common problems encountered during experiments.
Problem: Low or no yield in my Suzuki-Miyaura coupling reaction.
A low yield is the most common symptom of boronic acid instability.
| Potential Cause | Troubleshooting Action & Scientific Rationale |
| 1. Protodeboronation | Action: Switch to a milder base (e.g., K₃PO₄ or K₂CO₃ instead of NaOH). Lower the reaction temperature if possible. Rationale: Protodeboronation is often base- and temperature-dependent.[4] Reducing the severity of these conditions can slow this degradation pathway, allowing the productive cross-coupling to dominate. |
| 2. Catalyst Deactivation / Oxidative Homocoupling | Action: Ensure your solvents are rigorously degassed (e.g., via 3-4 freeze-pump-thaw cycles or by sparging with argon/nitrogen for 30-60 minutes). Maintain a positive inert atmosphere throughout the reaction setup. Rationale: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and promote the homocoupling of the boronic acid, consuming your starting material.[1][6] |
| 3. Inefficient Transmetalation | Action: Ensure an appropriate base is used. A small amount of water in the solvent system (e.g., dioxane/water 10:1) can be beneficial. Rationale: The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻), which is necessary for the transmetalation step with the palladium complex.[2] Water can help solubilize inorganic bases and facilitate this process. |
Problem: My reaction results are inconsistent from run to run.
Inconsistency often points to issues with the storage and handling of the boronic acid.
| Potential Cause | Troubleshooting Action & Scientific Rationale |
| 1. Degradation of Solid Reagent | Action: Store solid this compound at the recommended temperature (typically 2-8°C or -20°C) in a tightly sealed container, preferably under an inert atmosphere.[9] Rationale: Boronic acids can slowly degrade upon exposure to atmospheric moisture and oxygen over time. Proper storage minimizes these degradation pathways. |
| 2. Instability of Stock Solutions | Action: Prepare stock solutions of the boronic acid fresh for each experiment. If a solution must be stored, even for a short period, keep it under an inert atmosphere and refrigerated. Rationale: The boronic acid is significantly less stable in solution than in its solid state. Degradation can occur within hours, especially if the solution is exposed to air. |
Validated Protocols for Enhanced Stability
Follow these protocols to maximize the stability and reactivity of your this compound.
Protocol 1: Optimal Storage and Handling of Solid Reagent
-
Storage: Upon receipt, store the vial of this compound at 2-8°C for short-term storage or -20°C for long-term storage.[9]
-
Handling: Before opening, allow the vial to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Weighing: Weigh the required amount quickly in a low-humidity environment.
-
Resealing: Purge the vial with an inert gas (Argon or Nitrogen) before tightly resealing the cap.
Protocol 2: Best Practices for Suzuki-Miyaura Coupling
This protocol outlines a general procedure designed to minimize degradation.
-
Vessel Preparation: Add your aryl halide (1.0 equiv.), this compound (1.1-1.5 equiv.), and a finely ground base (e.g., K₂CO₃, 2-3 equiv.) to an oven-dried reaction flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to remove all oxygen.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[6]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3, 0.5–2 mol%).[6]
-
Reaction: Immerse the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
Caption: Simplified Suzuki-Miyaura cycle highlighting the activation step.
Advanced Stabilization Strategies
For particularly challenging substrates or when maximum stability is required, consider converting the boronic acid to a more stable derivative.
-
Pinacol Boronic Esters: These esters are generally more stable to storage and purification than their corresponding boronic acids. They can be used directly in many Suzuki coupling protocols and often exhibit reduced rates of protodeboronation.[4][5]
-
N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates are exceptionally stable, crystalline solids that are resistant to degradation.[10] They are designed for "slow-release" cross-coupling; under the basic reaction conditions, the MIDA boronate slowly hydrolyzes to release the reactive boronic acid in situ. This strategy is highly effective for unstable boronic acids, as it keeps the instantaneous concentration of the free boronic acid low, minimizing degradation pathways like protodeboronation.[10]
By understanding the fundamental causes of instability and implementing these robust handling and experimental procedures, you can significantly improve the reliability and success of your reactions involving this compound.
References
- Martínez-Aguirre, M. A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry.
- Yatsimirsky, A. K., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry.
- Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
- NIH. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
- BenchChem Technical Support Team. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- United States Biological. (n.d.). This compound - Data Sheet.
- ChemScene. (n.d.). B-[4-(Hexyloxy)phenyl]boronic acid. ChemScene.
- Matrix Scientific. (n.d.). This compound.
- Eawag-BBD. (2008). Phenol Family Degradation Pathway Map.
- Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit.
- Plamthottam, S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI.
- PubChem. (n.d.). This compound.
- TCI Chemicals. (n.d.). This compound. Tokyo Chemical Industry Co., Ltd.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Moonen, H., et al. (2008). Proposed degradation pathway of 4-hydroxyacetophenone by P. fluorescens ACB. Applied and Environmental Microbiology.
- ResearchGate. (n.d.). Comparison of the degradation pathways in Gram-negative and Gram-positive strains.
- ResearchGate. (n.d.). Proposed pathway for degradation of 4-NP and other aromatic compounds...
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemscene.com [chemscene.com]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. | Semantic Scholar [semanticscholar.org]
- 9. usbio.net [usbio.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in 4-Hexyloxyphenylboronic Acid Couplings
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 4-hexyloxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues related to catalyst deactivation in your experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is sluggish or stalls completely. What are the likely causes related to the catalyst?
A1: Stalled or sluggish reactions are often a primary indicator of catalyst deactivation. The most common causes include:
-
Palladium Black Formation: The active Pd(0) catalyst can aggregate to form inactive palladium black, a common issue if the ligand concentration is too low or the temperature is too high.[1] You may observe this as a black precipitate in your reaction flask.
-
Catalyst Poisoning: Trace impurities in your reagents or solvents can act as catalyst poisons.[1][2] Common culprits include sulfur-containing compounds, which can be present in starting materials, and coordinating species that block the active site of the palladium catalyst.[2][3]
-
Oxidative Deactivation: Exposure of the Pd(0) catalyst to oxygen can lead to the formation of inactive Pd(II) species.[1] This is why maintaining a strictly inert atmosphere is crucial.
-
Ligand Degradation: The phosphine ligands used to stabilize the palladium catalyst can themselves degrade, particularly at elevated temperatures, leaving the palladium prone to aggregation.
Q2: I'm observing significant homocoupling of this compound. Is this related to catalyst deactivation?
A2: Yes, extensive homocoupling can be linked to issues with the catalytic cycle that may also contribute to or be symptomatic of catalyst deactivation. Homocoupling of boronic acids is often promoted by the presence of Pd(II) species and oxygen.[4] If your active Pd(0) catalyst is being oxidized to Pd(II), this can simultaneously shut down the desired cross-coupling pathway and open up the undesired homocoupling pathway.[4] Ensuring your reaction is thoroughly degassed and that your Pd(II) precatalyst is efficiently reduced to Pd(0) at the start of the reaction is key to minimizing this side reaction.[4]
Q3: Can the choice of base and solvent affect catalyst stability when using this compound?
A3: Absolutely. The base and solvent play critical roles in the Suzuki-Miyaura reaction, influencing not only the reaction rate but also the stability of the catalyst.[5][6][7][8][9]
-
Base: The base is essential for the transmetalation step.[10][11] However, a very strong base under harsh conditions can promote side reactions, including protodeboronation of your this compound, which removes the reactive species from the catalytic cycle.[12][13] The choice of base can also influence the formation of palladium hydroxo species, which can be key intermediates in the catalytic cycle.[11]
-
Solvent: The solvent solubilizes the reagents and stabilizes the catalytic species.[5][6][8][9] A poor choice of solvent can lead to poor solubility of the boronic acid or base, hindering the reaction.[13] Furthermore, some solvents can coordinate to the palladium center, potentially inhibiting catalysis.[5][8] The solvent's polarity and ability to dissolve water can also be critical, as water can play a beneficial role in the Suzuki-Miyaura reaction.[14]
Q4: My this compound appears to be degrading during the reaction. How does this impact the catalyst?
A4: The thermal stability of boronic acids is a critical factor in Suzuki-Miyaura couplings.[4] Boronic acids can undergo thermal decomposition, particularly at elevated temperatures, through processes like protodeboronation (replacement of the boronic acid group with a hydrogen) or trimerization to form boroxines.[4][12][13] While boroxines can still be active in the coupling, their reactivity can differ. The decomposition of the boronic acid reduces the concentration of the active nucleophile, which can lead to a stalled reaction. While not a direct deactivation of the palladium catalyst itself, the disappearance of a key substrate effectively stops the catalytic cycle. It is important to note that the thermal decomposition of boric acid itself is a known process that occurs in stages with increasing temperature.[15][16][17]
Troubleshooting Guide: Catalyst Deactivation
This guide is structured to help you diagnose and resolve issues based on common experimental observations.
| Observation | Potential Cause(s) | Suggested Solutions & Diagnostic Steps |
| Reaction stalls; black precipitate forms | Palladium Black Formation (Catalyst Agglomeration) | Solution: Increase ligand-to-palladium ratio. Consider using more robust ligands (e.g., Buchwald-type biaryl phosphines). Lower the reaction temperature. Diagnosis: The visible black, insoluble material is a strong indicator of palladium black.[1] |
| Low conversion; no visible precipitate | Catalyst Poisoning | Solution: Use high-purity, degassed solvents and reagents. If sulfur contamination is suspected, consider using a scavenger.[1][2] Diagnosis: Run a control reaction with highly purified starting materials. If the reaction proceeds cleanly, poisoning of the original reagents is likely.[1] |
| Reaction sluggish from the start | Inefficient Pre-catalyst Activation | Solution: If using a Pd(II) source (e.g., Pd(OAc)₂), ensure conditions are suitable for reduction to Pd(0). This is often facilitated by phosphine ligands or other reducing agents in the reaction mixture.[4] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst that activates more readily.[4] |
| Significant protodeboronation of this compound | Harsh Reaction Conditions | Solution: Screen milder bases (e.g., K₃PO₄, Cs₂CO₃). Lower the reaction temperature. Use anhydrous solvents to minimize water that can facilitate protodeboronation.[12][13] |
| Formation of homocoupled biaryl product | Presence of Oxygen or excess Pd(II) | Solution: Ensure the reaction setup is rigorously degassed (e.g., by three freeze-pump-thaw cycles) and maintained under a positive pressure of inert gas (Ar or N₂).[12][13] |
Experimental Protocol: Diagnostic Test for Catalyst Deactivation
If you suspect catalyst deactivation but are unsure of the cause, this diagnostic experiment can help pinpoint the issue.
-
Baseline Reaction: Set up your Suzuki-Miyaura coupling with this compound under your standard, problematic conditions. Monitor the reaction by TLC or LC-MS for 1-2 hours.
-
"Spiking" the Reaction: If the reaction has stalled, carefully open the reaction vessel under a positive flow of inert gas and add a fresh portion of the palladium catalyst (and ligand, if used separately).
-
Continued Monitoring: Reseal the vessel and continue to monitor the reaction.
-
Analysis of Results:
-
If the reaction restarts and proceeds to completion: This suggests that the initial catalyst charge was deactivated or poisoned. The problem lies with the stability of the catalyst under the reaction conditions or the presence of a stoichiometric poison.
-
If the reaction does not restart: This points towards an issue with one of the other reagents (e.g., complete decomposition of the boronic acid) or the presence of an ongoing, rapid deactivation process that affects the new catalyst as well.
-
Visualizing Catalyst Deactivation Pathways
The following diagram illustrates the primary pathways through which a palladium catalyst can become deactivated during a Suzuki-Miyaura coupling.
Caption: Key deactivation pathways for a Pd(0) catalyst in Suzuki-Miyaura couplings.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve catalyst deactivation issues.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. kiche.or.kr [kiche.or.kr]
- 17. Thermal decomposition - Wikipedia [en.wikipedia.org]
Technical Support Center: Post-Reaction Purification of 4-Hexyloxyphenylboronic Acid
Welcome to the technical support center for post-reaction purification challenges involving 4-hexyloxyphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions. Here, we will address common issues encountered during the removal of boron-containing impurities, providing both theoretical understanding and practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: Why are boronic acid impurities, like unreacted this compound and its byproducts, difficult to remove using standard silica gel chromatography?
Standard silica gel chromatography can be challenging for separating boronic acids and their derivatives due to their polarity and interaction with the silica surface, which can lead to significant tailing or even irreversible adsorption.[1] Boronate esters, which can be present, may also be cleaved by the acidic nature of the silica gel.[1]
Q2: What is the most straightforward, non-chromatographic method to remove this compound from my reaction mixture?
A basic aqueous wash is often the simplest and most effective initial approach. Boronic acids are weakly acidic and will convert to their highly water-soluble boronate salts in the presence of a base like sodium hydroxide (NaOH).[1][2][3] This allows for their efficient extraction from the organic phase into the aqueous phase during a liquid-liquid extraction.[2][4]
Q3: Are there "greener" or more modern alternatives to traditional purification methods for boron removal?
Yes, scavenger resins are an excellent modern alternative.[5] These are solid-supported reagents that selectively bind to and remove specific impurities.[5] For boronic acids, resins functionalized with diol or diethanolamine (DEAM) groups are particularly effective.[6][7][8] The key advantages include simplified workup (simple filtration), reduced solvent usage, and suitability for automated processes.[5]
Q4: Can recrystallization be an effective purification strategy?
Absolutely. For many aryl boronic acids and the resulting coupled products, recrystallization is a highly effective method for achieving high purity.[1][9][10] The success of this technique depends on finding a suitable solvent system where the desired product has significantly different solubility from the boron impurities at different temperatures.[11]
Troubleshooting Guide
Here we address specific problems you might encounter in the lab, with detailed, step-by-step guidance.
Scenario 1: My NMR spectrum shows persistent signals for this compound even after a standard aqueous work-up.
-
The Problem: The aqueous wash may not have been effective enough. This could be due to an inappropriate pH, insufficient mixing, or the formation of emulsions.
-
The Underlying Chemistry: Boronic acids are in equilibrium with their corresponding boronate anions in aqueous solutions. To effectively extract the boronic acid into the aqueous phase, the pH must be high enough to shift this equilibrium significantly towards the more water-soluble boronate form.
-
Solution Workflow:
dot graph TD { A[Start: Crude Reaction Mixture in Organic Solvent] --> B{Perform Liquid-Liquid Extraction}; B --> C[Wash with 1-2 M aq. NaOH Solution]; C --> D{Separate Layers}; D --> E[Collect Organic Layer]; E --> F[Dry with Na₂SO₄ or MgSO₄]; F --> G[Filter and Concentrate]; G --> H[Analyze Purity (TLC, NMR)]; D --> I[Discard Aqueous Layer (contains boronate salt)]; subgraph Troubleshooting Loop H -- Impurity Persists --> J{Increase pH or Number of Extractions}; J --> C; end H -- Pure --> K[End: Purified Product]; node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A; K; node[shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; C; E; F; G; H; I; node[shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; B; D; J; }
Caption: Workflow for Basic Aqueous Extraction.
-
Detailed Protocol: Optimized Basic Aqueous Extraction
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a 1 M to 2 M aqueous solution of sodium hydroxide (NaOH).[3]
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.[4]
-
Allow the layers to fully separate.
-
Drain the lower aqueous layer.
-
Repeat the wash with the basic solution two more times to ensure complete removal of the boronic acid.
-
Wash the organic layer with brine to remove residual water and break any emulsions.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Scenario 2: My product is sensitive to strongly basic conditions. How can I remove the boronic acid without using NaOH?
-
The Problem: The use of strong bases like NaOH can lead to the degradation of sensitive functional groups, such as esters, or cause unwanted side reactions.[12][13]
-
The Underlying Chemistry: Scavenger resins provide a non-basic alternative for capturing boronic acids. Resins with diol or N-methylglucamine functionalities form reversible covalent bonds with the boronic acid, effectively sequestering it from the solution.[7]
-
Solution Workflow:
dot graph TD { A[Start: Crude Product in Anhydrous Solvent] --> B{Add Boronic Acid Scavenger Resin}; B --> C[Stir/Agitate at Room Temperature]; C --> D{Monitor Reaction by TLC/LC-MS}; D -- Impurity Removed --> E[Filter to Remove Resin]; E --> F[Wash Resin with Fresh Solvent]; F --> G[Combine Filtrate and Washes]; G --> H[Concentrate Solvent]; H --> I[End: Purified Product]; D -- Impurity Persists --> J{Increase Resin Equivalents or Reaction Time}; J --> C; node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A; I; node[shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; B; C; E; F; G; H; node[shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; D; J; }
Caption: Purification using a Scavenger Resin.
-
Detailed Protocol: Purification with a Boronic Acid Scavenger Resin
-
Dissolve the crude reaction mixture in an appropriate anhydrous solvent (e.g., dichloromethane, THF).
-
Add a boronic acid scavenger resin (e.g., silica-bound diethanolamine (DEAM) or a diol-functionalized resin). A typical loading is 3-5 equivalents relative to the initial amount of boronic acid.[6][7]
-
Stir the suspension at room temperature for 2-16 hours. The optimal time should be determined by monitoring the disappearance of the boronic acid impurity by TLC or LC-MS.
-
Once the scavenging is complete, filter the mixture to remove the resin.
-
Wash the resin with a small amount of fresh solvent to ensure complete recovery of the product.
-
Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.
-
Scenario 3: I am observing a significant amount of a byproduct with a mass corresponding to the homocoupling of this compound.
-
The Problem: Homocoupling of boronic acids is a common side reaction in Suzuki couplings, leading to the formation of a biaryl byproduct (in this case, 4,4'-di(hexyloxy)biphenyl).[14][15] This often occurs when Pd(II) species are present before the catalytic cycle is fully established or if oxygen is present in the reaction mixture.[14]
-
The Underlying Chemistry: The Pd(II) precatalyst needs to be reduced to the active Pd(0) species to initiate the catalytic cycle. If this reduction is slow or incomplete, the Pd(II) can catalyze the homocoupling of the boronic acid. Oxygen can also re-oxidize Pd(0) to Pd(II), promoting this side reaction.[14][15]
-
Solution: While prevention is key (e.g., thorough degassing of solvents and using a Pd(0) source), if homocoupling has already occurred, the resulting symmetrical biaryl byproduct often has different solubility and chromatographic properties than the desired, likely less symmetrical, product.
-
Chromatography: The homocoupled product is typically less polar than the remaining boronic acid but may have similar polarity to the desired product. Careful optimization of the solvent system for column chromatography is required.
-
Recrystallization: Due to its symmetrical nature, the homocoupled byproduct may crystallize more readily than the desired product. A carefully chosen recrystallization solvent can often be used to selectively precipitate one component.[10]
-
Data Summary: Comparison of Purification Techniques
| Method | Principle | Advantages | Disadvantages | Best For |
| Basic Aqueous Extraction | Formation of water-soluble boronate salt.[2][3] | Fast, inexpensive, scalable. | Not suitable for base-sensitive products; can form emulsions. | Initial bulk removal of boronic acid from robust products. |
| Scavenger Resins | Covalent capture of boronic acid.[5][6][7] | High selectivity, simple filtration workup, mild conditions.[5] | Higher cost of reagents, may require longer reaction times. | Base-sensitive substrates; final purification step. |
| Silica Gel Chromatography | Differential adsorption based on polarity. | Well-established technique, can separate multiple components. | Can be challenging for boronic acids (tailing); potential for product degradation on acidic silica.[1][16] | Separating products with significantly different polarity from boron impurities. |
| Recrystallization | Differential solubility.[9][11] | Can provide very high purity, scalable. | Requires a suitable solvent to be found; potential for product loss in the mother liquor. | Crystalline solid products. |
| Derivatization/Filtration | Formation of a crystalline adduct with diethanolamine.[1][16] | Simple filtration to remove the adduct. | Requires an additional reaction step and subsequent removal of the derivatizing agent. | When the boronic acid is not too polar and forms a readily filterable adduct.[16] |
References
- ResearchGate. (2016).
- Reddit. (2017). Trying to remove a boronic acid in a workup. Help![Link]
- Amerigo Scientific. Scavenger Resins. [Link]
- Supra Sciences. Solid-Supported Scavengers. [Link]
- Reddit. (2017).
- ResearchGate. (2016). Can I remove boronic acid using Work up process?[Link]
- Chemistry Stack Exchange. (2025).
- Borates Today. (2021). Boron Suzuki Coupling. [Link]
- YouTube. (2015).
- Google Patents. (2005).
- Royal Society of Chemistry. (2014).
- ResearchGate. (2023). Effects of brine pH (a) and EHD (b) on the extraction of boron by...[Link]
- ResearchGate. (2017).
- ResearchGate. Effect of the equilibrium pH on the extraction of boron. [Link]
- Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
- National Institutes of Health. (2011).
- ResearchGate. (2025).
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- ACS Publications. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. [Link]
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]
- Reddit. (2025). Problems with Suzuki coupling. [Link]
- National Institutes of Health. (2024). Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene. [Link]
- Royal Society of Chemistry.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Reddit. (2025). HELP: Purifying boronic acids sucks. [Link]
- ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
- Royal Society of Chemistry. (2024). Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene. [Link]
- Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
- Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. [Link]
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]
- ResearchGate. (2025). (PDF)
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
Sources
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- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 6. suprasciences.com [suprasciences.com]
- 7. silicycle.com [silicycle.com]
- 8. silicycle.com [silicycle.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. researchgate.net [researchgate.net]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: 4-Hexyloxyphenylboronic Acid in Suzuki-Miyaura Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for troubleshooting and optimizing Suzuki-Miyaura cross-coupling reactions involving 4-hexyloxyphenylboronic acid. As an electron-rich boronic acid, its reactivity profile presents unique opportunities and challenges, particularly concerning the influence of temperature. This document offers field-proven insights and scientifically grounded protocols to help you navigate these complexities and achieve optimal results in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for Suzuki coupling reactions with this compound, and why is temperature a critical parameter?
A1: The optimal temperature for Suzuki coupling reactions involving this compound generally falls between 60°C and 120°C.[1][2] Temperature is a critical parameter as it directly influences the reaction kinetics, the stability of the reactants and catalyst, and the prevalence of side reactions. The electron-donating nature of the hexyloxy group can make the transmetalation step of the catalytic cycle more facile compared to electron-deficient boronic acids.[3] However, it can also render the boronic acid more susceptible to side reactions at elevated temperatures.
Q2: I'm observing low yields in my coupling reaction. Could the temperature be the culprit?
A2: Yes, both excessively low and high temperatures can lead to low yields.
-
Too Low Temperature: Insufficient thermal energy can result in a sluggish reaction, where the catalytic cycle proceeds very slowly, leading to incomplete conversion of starting materials within a practical timeframe.[4]
-
Too High Temperature: Elevated temperatures can accelerate undesirable side reactions. For this compound, the primary concerns are protodeboronation (replacement of the boronic acid group with a hydrogen atom) and decomposition of the palladium catalyst.[5][6] Catalyst decomposition is often observed as the formation of palladium black.
Q3: What is protodeboronation, and how is it affected by temperature?
A3: Protodeboronation is a common side reaction in Suzuki-Miyaura couplings where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[6] This process consumes the boronic acid, reducing the yield of the desired cross-coupled product. The rate of protodeboronation is generally accelerated at higher temperatures, especially under basic aqueous conditions.[5][7] Electron-rich arylboronic acids, like this compound, can be particularly susceptible to this side reaction.
Q4: How does temperature affect the palladium catalyst?
A4: Temperature significantly impacts the stability and activity of the palladium catalyst. While higher temperatures can increase the rate of the desired catalytic cycle, they can also lead to catalyst deactivation through aggregation of palladium nanoparticles into inactive palladium black.[8] The choice of ligands coordinated to the palladium center can influence its thermal stability.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you might encounter during your experiments with this compound and provides actionable troubleshooting steps.
| Problem | Potential Cause (Temperature-Related) | Troubleshooting Steps & Scientific Rationale |
| Low or No Product Formation | Reaction temperature is too low, providing insufficient energy to overcome the activation barriers of the catalytic cycle. | 1. Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20°C increments (e.g., from 60°C to 80°C or 100°C). Monitor the reaction progress by TLC or LC-MS. 2. Switch to a Higher-Boiling Solvent: If the desired temperature exceeds the boiling point of your current solvent, switch to a higher-boiling solvent (e.g., from THF to dioxane or toluene).[9] |
| Formation of Significant Byproducts (e.g., Phenol derivative from aryl halide, Hexyloxybenzene from protodeboronation) | Reaction temperature is too high, promoting side reactions like protodeboronation of the this compound.[5][6] | 1. Lower the Reaction Temperature: Decrease the temperature in 10-20°C increments. A lower temperature can disfavor the higher activation energy pathway of protodeboronation relative to the desired cross-coupling. 2. Use a Milder Base: Strong bases can exacerbate protodeboronation at elevated temperatures. Consider switching from strong bases like NaOH to milder bases like K₂CO₃ or K₃PO₄.[3] 3. Anhydrous Conditions: If possible, running the reaction under anhydrous conditions can minimize the proton source for protodeboronation.[10] |
| Observation of Palladium Black | The reaction temperature is too high, causing thermal decomposition and aggregation of the palladium catalyst. | 1. Reduce the Reaction Temperature: This is the most direct way to prevent thermal decomposition.[8] 2. Use a More Stable Catalyst/Ligand System: Some palladium precatalysts and phosphine ligands offer greater thermal stability. Consider using bulky, electron-rich phosphine ligands that can stabilize the palladium center. |
| Reaction Stalls Before Completion | A combination of factors, including gradual catalyst deactivation at the set temperature and decreasing reactant concentration. | 1. Staged Temperature Profile: Start the reaction at a moderate temperature (e.g., 70-80°C) to initiate the catalytic cycle and then slowly increase the temperature towards the end of the reaction to drive it to completion. 2. Addition of Fresh Catalyst: If the reaction stalls, adding a small portion of fresh catalyst may restart the reaction, though this is not ideal for stoichiometric control. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a starting point for the optimization of your reaction.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[4]
-
Base (e.g., K₂CO₃, 2.0 equiv)[9]
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and base (2.0 equiv).
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 90°C) with vigorous stirring.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Temperature Optimization Study
This workflow is designed to systematically determine the optimal temperature for your specific coupling partners.
Procedure:
-
Set up multiple parallel reactions following the general protocol (Protocol 1).
-
Assign a different reaction temperature to each setup (e.g., 60°C, 70°C, 80°C, 90°C, 100°C, 110°C).
-
Run all reactions for the same amount of time (e.g., 4 hours).
-
After the allotted time, quench all reactions simultaneously.
-
Analyze the crude reaction mixtures by a quantitative method (e.g., ¹H NMR with an internal standard or LC-MS with a calibration curve) to determine the yield of the desired product and the formation of any major byproducts.
-
Plot the yield of the desired product as a function of temperature to identify the optimal range. Also, plot the formation of key byproducts to understand the temperature window where side reactions become significant.
Visualizations
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Temperature Effects on Reaction Pathways
Caption: Relationship between temperature and reaction outcomes in Suzuki coupling.
References
- Gillis, E. P.; Burke, M. D. A Simple and Modular Strategy for the Small Molecule Synthesis of all 16 Stereoisomers of a Common Polyketide Motif. J. Am. Chem. Soc.2007, 129, 6716-6717.
- Knapp, D. M.; Gillis, E. P.; Burke, M. D. A General Solution for the Iterative Cross-Coupling of MIDA Boronates. J. Am. Chem. Soc.2009, 131, 6961-6963.
- BenchChem. Application Notes and Protocols for the Suzuki Coupling of 4-(Hexyloxy)benzaldehyde with Arylboronic Acids. BenchChem.
- Kayan, C.; Biricik, N.; Aydemir, M. Aminophosphine ligands: Synthesis, coordination chemistry, and activity of their palladium(II) complexes in Heck and Suzuki cross-coupling reactions. Appl. Organomet. Chem.2011, 25, 843-851.
- BenchChem. Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. BenchChem.
- Yuan, Z. et al. Room Temperature Anhydrous Suzuki–Miyaura Polymerization Enabled by C−S Bond Activation. Angew. Chem. Int. Ed.2023, 62, e202309922.
- Kirchhoff, J. H.; Netherton, M. R.; Hills, I. D.; Fu, G. C. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. J. Am. Chem. Soc.2002, 124, 13662-13663.
- Asnan, H. H. M.; Fatihah, W. Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Magnetically Separable Pd(II)-N2O2 Catalyst. Malaysian Journal of Chemistry2022, 24, 36-44.
- Muthumari, E. et al. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
- Kirchhoff, J. H.; Netherton, M. R.; Hills, I. D.; Fu, G. C. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. J. Am. Chem. Soc.2002, 124, 13662-3.
- Fu, G. C. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Organic Chemistry Portal.
- Dudziec, B.; Borowiecki, P.; Sas, W. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein J. Org. Chem.2018, 14, 2384-2393.
- Hayes, H. L. D. et al. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. J. Am. Chem. Soc.2021, 143, 14845-14861.
- Wikipedia.
- ResearchGate. Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs?
- Dudziec, B.; Borowiecki, P.; Sas, W. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein J. Org. Chem.2018, 14, 2384–2393.
- Gholinejad, M.; Faraji, A. R.; Shariatinia, Z. Palladium nanoparticles immobilized on EDTA-modified Fe3O4@SiO2 nanospheres as an efficient and magnetically separable catalyst for Suzuki and Sonogashira cross-coupling reactions. New J. Chem.2018, 42, 4343-4353.
- Lee, D.-H. et al. Palladium-bearing intermetallic electride as an efficient and stable catalyst for Suzuki cross-coupling reactions.
- Miyaura, N.; Suzuki, A. Organoborane coupling reactions (Suzuki coupling). Proc. Jpn. Acad., Ser. B2004, 80, 359-371.
- de Paula, V. I.; Sato, C. A.; Buffon, R. Pd complexes based on phosphine-linked cyclophosphazenes: synthesis, characterization and application in Suzuki coupling reactions. J. Braz. Chem. Soc.2012, 23, 88-96.
- Gillis, E. P.; Burke, M. D. A Simple and Modular Strategy for the Small Molecule Synthesis of all 16 Stereoisomers of a Common Polyketide Motif. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- ResearchGate. Supported palladium as catalyst for carbon–carbon bond construction (Heck reaction) in organic synthesis.
- Cox, P. A. et al.
- ResearchGate. Protodeboronation of 4-hydroxyphenylboronic acid pinacol ester and potassium 4-carboxyphenyltrifluoroborate.
- Gholinejad, M.; Razeghi, M.; Najera, C. Magnetic Nanoparticles Supported Oxime Palladacycle as a Highly Efficient and Separable Catalyst for Room Temperature Suzuki-Miyaura Coupling Reaction in Aqueous Media.
- Ananikov, V. P. et al. Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. Russ. J. Appl. Chem.2010, 83, 1248-1253.
- Oswald, A. et al. Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid.
- Sulman, E. M. et al. Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix.
- Littke, A. F.; Dai, C.; Fu, G. C.
- ResearchGate. Effect of temperature on Suzuki-coupling of 4-iodoacetophenone and phenylboronic acid using two different concentrations of Pd (Arrhenius Plot).
- ResearchGate. (PDF) Palladium catalysts on activated carbon supports: Influence of reduction temperature, origin of the support and pretreatments of the carbon surface.
- ResearchGate. The poisoning of palladium catalyst for the reaction between hydrogen and oxygen.
- Kotschy, A. et al. Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. Open Org. Chem. J.2008, 2, 55-57.
- Hayes, H. L. D. et al. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- ResearchGate. (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Ligand Effects in 4-Hexyloxyphenylboronic Acid Suzuki Coupling
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of 4-hexyloxyphenylboronic acid, with a specific focus on the critical role of ligand selection in achieving high reaction efficiency. As an electron-rich boronic acid, this compound presents unique challenges and opportunities for optimization that are heavily dependent on the palladium catalyst's ligand sphere.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My Suzuki coupling reaction with this compound is giving a very low yield or failing completely. What are the most common initial checks I should perform?
A1: Low or no yield in the Suzuki coupling of an electron-rich substrate like this compound can often be traced back to several key factors related to catalyst activity and side reactions. A systematic approach to troubleshooting is essential.
Initial Diagnostic Workflow:
Technical Support Center: Steric Hindrance with 4-Hexyloxyphenylboronic Acid Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for overcoming the common challenge of steric hindrance in cross-coupling reactions involving 4-hexyloxyphenylboronic acid and its derivatives. The presence of the hexyloxy group, while often crucial for the desired properties of the final molecule, can introduce significant steric bulk, leading to low reaction yields and challenging purifications. This resource offers troubleshooting advice and frequently asked questions to help you navigate these synthetic hurdles.
Troubleshooting Guide: Tackling Low Yields and Reaction Failures
This section addresses specific issues you might encounter when your Suzuki-Miyaura or other cross-coupling reactions with this compound derivatives are not performing as expected.
Q1: My Suzuki-Miyaura coupling reaction with a sterically demanding aryl halide and this compound is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields in sterically hindered Suzuki-Miyaura couplings are a frequent challenge. The primary bottleneck is often the transmetalation or reductive elimination step of the catalytic cycle. The bulky nature of both coupling partners can make it difficult for them to approach the palladium center and for the final product to be released. Here's a systematic approach to troubleshooting:
-
Catalyst and Ligand System: Standard catalysts like Pd(PPh₃)₄ may be ineffective. The key is to use a palladium source paired with a bulky, electron-rich ligand.[1] These ligands promote the formation of a coordinatively unsaturated palladium complex, which is more reactive, and can accelerate the reductive elimination step.[2] Consider screening a panel of Buchwald-type ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[1][3][4]
-
Base Selection: The choice of base is critical. For sterically demanding couplings, stronger, non-coordinating bases are often more effective.[5] Consider switching from common bases like Na₂CO₃ to K₃PO₄, Cs₂CO₃, or even organic bases like DBU. The base's role is not only to activate the boronic acid but also to influence the overall catalytic cycle.
-
Solvent System: The solvent can significantly impact the solubility of your reagents and the stability of the catalytic species. Aprotic polar solvents such as dioxane, THF, or toluene are commonly used.[6] Sometimes, a mixture of solvents, including a small amount of water, can be beneficial, although anhydrous conditions might be necessary to minimize side reactions like protodeboronation.[7]
-
Temperature and Reaction Time: Sterically hindered reactions often require more forcing conditions. Gradually increasing the reaction temperature can help overcome the activation energy barrier. However, be mindful of potential side reactions like hydrodehalogenation at higher temperatures.[5] Extended reaction times may also be necessary to achieve complete conversion.
Q2: I am observing significant formation of a homocoupled product from my this compound. What causes this, and how can I minimize it?
A2: The homocoupling of boronic acids is a common side reaction, particularly when the desired cross-coupling is slow due to steric hindrance. This side reaction is often promoted by the presence of oxygen.
-
Rigorous Degassing: Ensure your reaction mixture is thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalyst.
-
Use of Pre-catalysts: Using a stable Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species can sometimes minimize side reactions that occur before the catalytic cycle begins.[8]
-
Controlled Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.
Q3: My reaction appears to stall, with starting materials remaining even after prolonged heating. Could the boronic acid be degrading?
A3: Yes, boronic acids can be susceptible to degradation, most commonly through protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom.[7][9] This is especially a concern with prolonged reaction times and at elevated temperatures.
-
Consider Boronic Esters: Converting the this compound to a more stable boronic ester, such as a pinacol ester or an MIDA boronate, can significantly reduce protodeboronation. These esters are generally more robust and release the boronic acid slowly under the reaction conditions.
-
Anhydrous Conditions: While some Suzuki protocols call for aqueous bases, water is a proton source for protodeboronation.[7] If you suspect this is a major issue, switching to strictly anhydrous conditions with a non-aqueous base may be beneficial.
-
Choice of Base: Milder bases like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) can sometimes suppress protodeboronation compared to stronger bases.[7]
Frequently Asked Questions (FAQs)
What is steric hindrance and how does it affect the reactivity of this compound derivatives?
Steric hindrance refers to the spatial arrangement of atoms in a molecule that can impede a chemical reaction. In the case of this compound, the bulky hexyloxy group can physically block the approach of the coupling partner and the catalyst to the reactive boronic acid site. This increases the activation energy of the reaction, slowing it down or preventing it from occurring altogether.
Which palladium catalysts and ligands are generally recommended for sterically hindered Suzuki-Miyaura couplings?
For sterically demanding couplings, it is crucial to move beyond standard catalyst systems. Highly active catalysts are required, which are typically formed from a palladium source (like Pd(OAc)₂ or a pre-catalyst) and a bulky, electron-rich ligand.[1]
| Ligand Class | Examples | Rationale |
| Buchwald-type Phosphines | XPhos, SPhos, RuPhos | Their large steric bulk promotes reductive elimination, the final step in the catalytic cycle.[2] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | These are strong electron donors that form stable palladium complexes, often leading to high catalytic activity.[4] |
| Specialized Ligands | AntPhos, BI-DIME | These have been specifically designed for extremely hindered couplings.[10][11][12] |
Are there alternative cross-coupling reactions to consider if the Suzuki-Miyaura reaction fails with a highly hindered substrate?
Yes, if the Suzuki-Miyaura reaction proves intractable, other cross-coupling methods may be more successful.
-
Stille Coupling: This reaction uses organotin reagents, which are often more reactive than organoboron compounds, but also more toxic. It can be effective for very hindered systems.
-
Negishi Coupling: Employing organozinc reagents, this coupling is also known for its high reactivity and tolerance of steric hindrance.
-
Hiyama Coupling: This reaction utilizes organosilicon compounds and can be a good alternative, particularly when other methods fail.
The choice of an alternative coupling reaction will depend on the specific substrates and the functional group tolerance required.[13]
Experimental Protocols
General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol provides a starting point for optimizing a challenging coupling reaction with this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound or its pinacol ester (1.2–1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv, finely powdered)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound derivative, and the powdered base.[8]
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium pre-catalyst.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizing the Challenge and Solution
The Suzuki-Miyaura Catalytic Cycle and the Impact of Steric Hindrance
Caption: The Suzuki-Miyaura catalytic cycle, highlighting where steric hindrance can impede the reaction.
Troubleshooting Workflow for Low-Yielding Reactions
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
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- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. | Semantic Scholar [semanticscholar.org]
- 11. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Upgrading Cross-Coupling Reactions for Biaryl Syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Reaction Kinetics of 4-Hexyloxyphenylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Hexyloxyphenylboronic acid. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you effectively manage the kinetics of your chemical reactions, particularly the widely-used Suzuki-Miyaura cross-coupling. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions to optimize your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the use of this compound in cross-coupling reactions.
Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or stalls completely. What are the primary factors I should investigate?
A1: A slow or stalled Suzuki-Miyaura coupling can be attributed to several factors. A systematic approach to troubleshooting is crucial.[1] Here are the key areas to examine:
-
Catalyst Activity: Ensure your palladium precatalyst and ligand are active. Many palladium sources, particularly Pd(II) precatalysts, require in situ reduction to the active Pd(0) species.[1] If you suspect catalyst deactivation, consider using a more robust precatalyst.
-
Oxygen Contamination: The presence of oxygen can be detrimental, leading to the oxidative degradation of the Pd(0) catalyst and promoting the unwanted homocoupling of the boronic acid.[1] It is imperative to thoroughly degas your solvents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.[2]
-
Purity of Reagents: The purity of this compound, the aryl halide, and the base can significantly impact the reaction. Impurities can poison the catalyst or participate in side reactions.
-
Solvent Choice and Quality: Solvents play a critical role in solubilizing reactants, stabilizing the catalyst, and modulating the reactivity of the base.[3][4] The quality of the solvent is also paramount, as trace impurities can poison the catalyst.[3] For instance, contaminants in THF have been shown to significantly decrease reaction conversion.[3]
Q2: I am observing significant formation of a byproduct that appears to be 4-hexyloxybenzene. What is this side reaction and how can I minimize it?
A2: The formation of 4-hexyloxybenzene is a classic case of protodeboronation , an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[5] This is a common issue with arylboronic acids, and its rate is highly dependent on the reaction conditions.[5]
To minimize protodeboronation, consider the following strategies:
-
Use Anhydrous Conditions: While a small amount of water can be beneficial in some Suzuki couplings, excess water can promote protodeboronation.[2] Ensure your solvents are appropriately dried.
-
Optimize the Base: Strong bases, particularly hydroxide bases, can accelerate protodeboronation.[2][6] Consider using weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), or even non-aqueous bases like cesium fluoride (CsF).[2]
-
Use Boronic Esters as "Slow-Release" Sources: Converting the boronic acid to a boronate ester (e.g., a pinacol ester) can reduce the concentration of the more reactive free boronic acid in the reaction mixture, thereby suppressing protodeboronation.[7]
-
Control Reaction Temperature: Higher temperatures can sometimes increase the rate of protodeboronation. Attempt the reaction at the lowest temperature that still provides a reasonable reaction rate.[2]
Q3: How does the choice of base influence the kinetics of my reaction with this compound?
A3: The base is a critical component of the Suzuki-Miyaura coupling, and its choice can dramatically alter the reaction kinetics and even the rate-determining step.[8][9] The primary roles of the base are to activate the boronic acid to form a more nucleophilic boronate species and to facilitate the regeneration of the active catalyst.[10][11]
There are two main pathways for the activation of the boronic acid by the base:[10]
-
Boronate Pathway: The base reacts with the boronic acid to form a tetrahedral "ate" complex (boronate), which is more nucleophilic and readily undergoes transmetalation with the palladium complex.[10]
-
Hydroxide Pathway: The base reacts with the palladium(II) halide complex to generate a palladium(II) hydroxide complex, which can then react with the neutral boronic acid.[10]
Recent studies have shown that switching from a weaker base like potassium acetate (KOAc) to a stronger base like potassium carbonate (K₂CO₃) can shift the rate-determining step of the reaction from reductive elimination to transmetalation.[9] This can lead to a more efficient catalytic cycle, allowing for lower catalyst loadings and faster reaction times.[9]
Q4: Can the solvent system dramatically alter the outcome and speed of my Suzuki-Miyaura coupling?
A4: Absolutely. The solvent has a profound impact on the reaction kinetics and even the selectivity of the Suzuki-Miyaura coupling.[4][12] The solvent must be capable of dissolving a range of species with different polarities, including the organic reactants, the organometallic catalyst, and the inorganic base.[13]
Key considerations for solvent selection include:
-
Polarity: The polarity of the solvent can influence the stability of intermediates and transition states in the catalytic cycle.[4][12] For instance, polar aprotic solvents like DMF and MeCN can stabilize anionic palladium species, which can alter the reaction pathway.[4][12]
-
Coordinating Ability: Coordinating solvents can compete with the ligands for binding to the palladium center, which can affect the catalyst's activity and stability.[4]
-
Biphasic vs. Homogeneous Systems: Suzuki-Miyaura reactions are often run in biphasic solvent systems (e.g., toluene/water or dioxane/water).[7] The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. However, purely aqueous or organic solvent systems can also be employed depending on the specific substrates and catalyst system.[14]
Section 2: Troubleshooting Guides
This section provides structured workflows for diagnosing and resolving specific experimental challenges.
Troubleshooting Low Yield
If you are experiencing low yields in your Suzuki-Miyaura coupling with this compound, follow this systematic troubleshooting guide.
Caption: A systematic workflow for troubleshooting low yields.
Managing Side Reactions: Protodeboronation and Homocoupling
The formation of byproducts can significantly reduce the yield of the desired product. This guide focuses on mitigating protodeboronation and boronic acid homocoupling.
| Problem | Primary Cause(s) | Recommended Solution(s) |
| Protodeboronation | Excess water, strong bases (e.g., NaOH, KOH), high temperatures.[5] | Use anhydrous solvents, switch to a weaker base (K₂CO₃, K₃PO₄, CsF), or lower the reaction temperature.[2] Consider converting the boronic acid to a more stable boronate ester.[7] |
| Homocoupling of Boronic Acid | Presence of oxygen, which can facilitate an oxidative coupling pathway. In some cases, it can occur through a protonolysis/second transmetalation mechanism.[15] | Ensure thorough degassing of solvents and maintain a strict inert atmosphere.[2] The choice of ligand can also influence the extent of homocoupling.[15] |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.
Reagents:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene (5 mL / mmol of aryl bromide)
-
Deionized water (2 mL / mmol of aryl bromide)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, and potassium carbonate.[16]
-
Catalyst Addition: Add the palladium(II) acetate and triphenylphosphine to the flask.[16]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure the removal of oxygen.[2][16]
-
Solvent Addition: Under the inert atmosphere, add the degassed toluene and deionized water via syringe.[16]
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.[16]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[16] The reaction is typically complete within 4-12 hours.[16]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.[16]
-
Extraction and Purification: Separate the organic layer, extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1][16]
Protocol 2: Kinetic Monitoring of the Suzuki-Miyaura Coupling by HPLC
For a quantitative understanding of the reaction kinetics, High-Performance Liquid Chromatography (HPLC) is an effective analytical tool.[17]
Procedure:
-
Set up the Suzuki-Miyaura reaction as described in Protocol 1.
-
At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), carefully withdraw a small aliquot (e.g., 50 µL) of the reaction mixture using a syringe.
-
Immediately quench the aliquot in a known volume of a suitable solvent (e.g., acetonitrile) that contains a known concentration of an internal standard.
-
Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Analyze the sample by HPLC to determine the concentrations of the starting materials and the product.
-
Plot the concentration of the product formed or the limiting reactant consumed as a function of time to generate a kinetic profile and determine the reaction rate.[17]
Section 4: Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura coupling and a typical experimental workflow for kinetic analysis.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for kinetic analysis.
References
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). National Institutes of Health.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES.
- Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes. (2023). Organic Process Research & Development. ACS Publications.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. (n.d.). Benchchem.
- Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. (n.d.). The Journal of Physical Chemistry B. ACS Publications.
- Application Notes and Protocols for the Suzuki Coupling of 4-(Hexyloxy)benzaldehyde with Arylboronic Acids. (n.d.). Benchchem.
- A basic switch leads to big changes in Suzuki coupling. (2022). ACS Publications.
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. (n.d.). ResearchGate.
- Troubleshooting failed Suzuki coupling with electron-rich aryl halides. (n.d.). Benchchem.
- Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry – An Asian Journal.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- A comparative study of different bases in Suzuki-Miyaura coupling reactions. (n.d.). Benchchem.
- A Comparative Guide to the Reaction Kinetics of 6-Methoxy-2-naphthaleneboronic Acid Couplings. (n.d.). Benchchem.
- Protodeboronation. (n.d.). Wikipedia.
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (n.d.). The Journal of Organic Chemistry. ACS Publications.
- The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. arodes.hes-so.ch [arodes.hes-so.ch]
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- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. scilit.com [scilit.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Workup Procedures for 4-Hexyloxyphenylboronic Acid Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-Hexyloxyphenylboronic acid. This document provides in-depth, field-proven insights into the critical workup and purification stages of reactions involving this versatile reagent, most commonly the Suzuki-Miyaura cross-coupling. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, enabling you to troubleshoot and optimize your experiments effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the workup of reactions involving this compound.
Q1: What are the primary impurities I should anticipate in my crude reaction mixture after a Suzuki-Miyaura coupling?
A1: A successful purification strategy begins with understanding the potential impurities. In a typical Suzuki-Miyaura reaction using this compound, you can expect:
-
Unreacted Starting Materials: Residual this compound and the aryl halide coupling partner.
-
Homocoupling Byproducts: Symmetrical biphenyls formed from the coupling of two molecules of the boronic acid (yielding 4,4'-di(hexyloxy)biphenyl) or two molecules of the aryl halide.[1] The presence of oxygen can particularly promote the homocoupling of boronic acids.[2][3][4]
-
Protodeboronation Product: Hexyloxybenzene, formed by the replacement of the boronic acid group with a hydrogen atom from the solvent or trace water. This is a common side reaction for boronic acids.[5]
-
Catalyst Residues: The palladium catalyst (often appearing as palladium black) and its associated phosphine ligands (e.g., triphenylphosphine oxide if using triphenylphosphine).[1][6]
-
Inorganic Salts: Byproducts from the base (e.g., K₃PO₄, Na₂CO₃) used in the reaction.[1]
Q2: My reaction is complete. What is the very first step in the workup process?
A2: Once the reaction is deemed complete by a monitoring technique like TLC or LC-MS, the first step is to cool the mixture to room temperature.[2] Then, dilute the reaction mixture with an organic solvent that is immiscible with water, such as ethyl acetate (EtOAc), dichloromethane (DCM), or toluene. This prepares the mixture for the crucial liquid-liquid extraction phase, which is designed to separate the organic-soluble desired product from water-soluble inorganic salts and byproducts.
Q3: Why is a basic aqueous wash (e.g., with NaOH or Na₂CO₃) the most common method for removing unreacted boronic acid?
A3: This is the cornerstone of a boronic acid reaction workup. Boronic acids are Lewis acids, meaning the boron atom is electron-deficient and can accept a pair of electrons. When you wash the organic layer with an aqueous base (like 1-2 M NaOH), the hydroxide ions (OH⁻) attack the boron atom. This converts the neutral, relatively organic-soluble boronic acid into a negatively charged, water-soluble boronate salt (e.g., [Ar-B(OH)₃]⁻).[7][8] This salt preferentially partitions into the aqueous layer, effectively removing the unreacted boronic acid from your organic phase containing the desired product.[9][10]
Q4: What causes an emulsion to form during the aqueous extraction, and how can I resolve it?
A4: Emulsions are a common frustration where the organic and aqueous layers fail to separate cleanly. This is often caused by high concentrations of reagents or byproducts that act as surfactants. The hexyloxy chain on the boronic acid can also contribute to this behavior. To break an emulsion, you can:
-
Add Brine: Wash the mixture with a saturated aqueous solution of sodium chloride (NaCl). The increased ionic strength of the aqueous phase helps to force the separation of the layers.[10]
-
Filter through Celite: Pass the entire emulsified mixture through a pad of Celite® (diatomaceous earth). This can physically disrupt the emulsion.[10]
-
Patience and Gentle Agitation: Sometimes, allowing the mixture to stand for an extended period or gently swirling rather than vigorously shaking the separatory funnel can prevent or resolve emulsions.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your workup and purification.
| Problem | Probable Cause & Explanation | Recommended Solutions & Actions |
| Residual Boronic Acid in NMR | Incomplete extraction due to insufficient base, insufficient washing, or a pH that is not high enough to fully form the boronate salt. | Primary: Repeat the basic wash. Dissolve the crude product in an organic solvent (e.g., EtOAc) and wash 2-3 times with 1-2 M NaOH or K₂CO₃ solution, ensuring thorough mixing. Advanced: If the product is base-sensitive, consider derivatization. React the crude mixture with diethanolamine, which forms a crystalline adduct with the boronic acid that can be removed by filtration.[11][12] |
| Homocoupled Byproduct Co-elutes with Product | The homocoupled byproduct (4,4'-di(hexyloxy)biphenyl) often has a polarity very similar to the desired biaryl product, making separation by standard column chromatography difficult. | Chromatography Optimization: Try a different solvent system with lower polarity (e.g., a higher ratio of hexanes to ethyl acetate) and run a very shallow gradient to maximize separation. Switching the stationary phase from silica to alumina can also alter selectivity.[10] Recrystallization: If your desired product is a solid, recrystallization is a powerful purification technique. Experiment with different solvent systems (e.g., ethanol, isopropanol, or hexanes/EtOAc mixtures) to find one where the desired product is soluble at high temperatures but the impurity is not, or vice-versa.[11] |
| Dark/Black Crude Product | The dark color is almost certainly due to residual palladium, which has precipitated as palladium black. This can interfere with chromatography and subsequent reactions. | Filtration: Before concentration, pass the organic solution through a short plug of silica gel or Celite®. This will often adsorb a significant portion of the palladium black. Charcoal Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir for 15-30 minutes, and then filter through Celite®. The charcoal will adsorb the palladium residues. Use charcoal sparingly as it can also adsorb your product. |
| Low Product Recovery After Workup | This can be due to several factors: product loss in the aqueous layers if it has some water solubility, irreversible adsorption onto silica gel during chromatography, or product instability under the workup conditions (e.g., hydrolysis of an ester group in strong base). | Check Aqueous Layers: Back-extract the combined basic aqueous layers with fresh organic solvent to recover any dissolved product. Modify Workup: If your product is base-sensitive, use a milder base like potassium carbonate (K₂CO₃) or consider a non-basic workup followed by meticulous chromatography. For chromatography, deactivating the silica gel with a small amount of triethylamine in the eluent can prevent adsorption of sensitive compounds. |
Section 3: Detailed Experimental Protocols
Protocol 1: Standard Biphasic Workup for Removal of Boronic Acid
This protocol is the first line of defense and is suitable for most products that are stable to moderately basic conditions.
-
Reaction Quenching & Dilution: After cooling the reaction vessel to room temperature, add an organic solvent such as ethyl acetate (EtOAc, ~10-20 volumes relative to the limiting reagent).
-
Initial Wash: Transfer the diluted mixture to a separatory funnel. Wash with deionized water once to remove the bulk of inorganic salts.
-
Basic Extraction: Wash the organic layer with 1 M aqueous NaOH solution (2 x 10 volumes). Shake the funnel for ~1 minute during each wash. This is the critical step where the this compound is converted to its water-soluble boronate salt and extracted.
-
Neutralization Wash: Wash the organic layer with brine (saturated aqueous NaCl solution, 1 x 10 volumes). This helps to remove residual water and break any minor emulsions.[10]
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can then be purified by column chromatography or recrystallization.
Protocol 2: Purification via Diethanolamine Adduct Formation
This method is highly effective for selectively removing boronic acids when basic washes are insufficient or undesirable.[11]
-
Initial Concentration: After the reaction, perform a preliminary workup (e.g., filter off inorganic salts) and concentrate the crude mixture.
-
Dissolution: Dissolve the crude solid or oil in a minimal amount of a suitable solvent like methylene chloride or diethyl ether.[2]
-
Adduct Formation: Add diethanolamine (1.0-1.2 equivalents relative to the residual boronic acid) dropwise while stirring. A white precipitate of the diethanolamine-boronate adduct should form.[2]
-
Isolation: Stir the resulting slurry for 15-30 minutes. Isolate the precipitated adduct by vacuum filtration, washing the solid with a small amount of cold solvent.
-
Product Recovery: The desired product should remain in the filtrate. Concentrate the filtrate under reduced pressure to obtain the crude product, now depleted of the boronic acid impurity, ready for final purification.
Section 4: Visualization & Data
General Workup Workflow Diagram
Caption: A stepwise workflow for a standard biphasic workup.
Chemical Principle of Basic Extraction
Caption: Conversion of boronic acid to a water-soluble boronate salt.
References
- American Chemical Society. (n.d.). Introduction, Interconversion and Removal of Boron Protecting Groups. ACS Publications.
- Chen, C. H., & Sun, I. W. (2002). Efficient and Convenient Nonaqueous Workup Procedure for the Preparation of Arylboronic Esters. The Journal of Organic Chemistry, 67(13), 4643–4645.
- Reddit User Discussion. (2017). Purification of boronic acids? r/chemistry.
- ResearchGate. (2016). Can I remove boronic acid using Work up process?
- Reddit User Discussion. (2017). Trying to remove a boronic acid in a workup. Help! r/chemistry.
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302.
- Hall, D. G. (Ed.). (2011).
- Darses, S., & Genet, J. P. (2003). A two-step deprotection protocol for alkyl pinacolyl boronic esters. European Journal of Organic Chemistry, 2003(22), 4313-4327.
- ResearchGate. (2016). How to purify boronic acids/boronate esters?
- Reddit User Discussion. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
Common experimental errors with 4-Hexyloxyphenylboronic acid
Technical Support Center: 4-Hexyloxyphenylboronic Acid
Introduction: Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent, primarily in palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, my goal is to move beyond simple protocols and provide a deeper understanding of the causality behind common experimental challenges. This resource is structured as a series of practical, in-depth questions and answers to address the specific issues you may encounter, ensuring your experiments are both successful and reproducible.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling, storage, and fundamental reactivity of this compound.
Q1: How should I properly store and handle this compound to ensure its stability?
A1: Proper storage is critical for maintaining the integrity of this compound. It should be stored at refrigerated temperatures (2-8°C) under an inert atmosphere (argon or nitrogen) in a tightly sealed container.[1][2] The primary degradation pathways for boronic acids are oxidation and dehydration. Exposure to air and moisture can lead to the formation of boroxines (cyclic anhydrides) and other inactive species. While some suppliers ship the material at ambient temperature, long-term storage should always be refrigerated.[1]
Q2: My this compound appears as a hard, clumpy solid rather than a fine powder. Is it decomposed?
A2: This is a very common observation and does not necessarily indicate decomposition. Phenylboronic acids have a strong tendency to lose water and reversibly form cyclic anhydrides known as boroxines.[3] This process can cause the material to change its physical appearance from a powder to a clumpy or glassy solid. While this alters the molecular weight per mole of boron, the material is often still reactive. For high-precision applications like catalyst screening or kinetic studies, it is advisable to either use freshly purchased material or assess the purity and activity of the aged stock against a new standard.
Q3: What are the two most common side reactions I should anticipate when using this compound in a Suzuki-Miyaura coupling?
A3: The two most prevalent and often frustrating side reactions are protodeboronation and homocoupling .
-
Protodeboronation is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom, yielding hexyloxybenzene. This represents a direct loss of your starting material.[4]
-
Homocoupling is the palladium-catalyzed dimerization of two molecules of the boronic acid to form 4,4'-bis(hexyloxy)biphenyl. This consumes the reagent and complicates purification.[5][6]
Understanding the conditions that favor these pathways is the first step to suppressing them, as detailed in the troubleshooting section below.
Q4: What is the underlying cause of protodeboronation, and why is it so prevalent?
A4: Protodeboronation is the protonolysis of the carbon-boron bond.[4] This reaction can be catalyzed by acid or base and is highly dependent on the reaction conditions.[4][7] In the context of a Suzuki coupling, residual water in the reaction mixture often serves as the proton source. The reaction is particularly problematic with electron-rich arylboronic acids, like this compound, and at elevated temperatures or with prolonged reaction times. The mechanism can be complex, but simply put, conditions that favor the cleavage of the C-B bond by a proton over the desired transmetalation to the palladium center will lead to this byproduct.[8]
Q5: My main byproduct is a biaryl dimer. What causes the homocoupling of my boronic acid?
A5: Homocoupling is most often caused by the presence of molecular oxygen in the reaction mixture.[6][9] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that dimerizes the boronic acid. This side reaction is a clear indicator that the reaction setup was not sufficiently deoxygenated. Using a pre-activated Pd(0) catalyst source, like Pd(PPh₃)₄, can sometimes help, but the most effective preventative measure is rigorous degassing of all solvents and maintaining a strict inert atmosphere.[6]
Q6: What is the general solubility profile of this compound?
A6: Phenylboronic acids generally exhibit moderate to high solubility in polar aprotic solvents like tetrahydrofuran (THF), dioxane, and dimethylformamide (DMF). They are also soluble in alcohols like methanol and ethanol.[10] However, solubility can be poor in nonpolar hydrocarbon solvents such as hexane or toluene at room temperature, though it often increases with heating.[10][11] When preparing for a Suzuki coupling, it is common to dissolve the boronic acid in the reaction solvent (e.g., THF, dioxane) before adding it to the reaction flask.
Section 2: In-Depth Troubleshooting Guide for Suzuki-Miyaura Coupling
This section provides a structured, causality-driven approach to diagnosing and solving common failures in Suzuki-Miyaura coupling reactions involving this compound.
Initial Diagnosis: My Suzuki reaction failed. Where do I start?
A failed reaction is typically defined by either low/no conversion of the limiting reagent or an unacceptably low yield of the desired product due to byproduct formation. The first step is to analyze a crude sample of the reaction mixture by a suitable method (TLC, LC-MS, or crude ¹H NMR) to determine which of these scenarios occurred. This initial diagnosis will guide your troubleshooting efforts.
Caption: Troubleshooting workflow for a failed Suzuki coupling reaction.
Scenario 1: Low or No Conversion
Q: My crude analysis shows mostly unreacted starting materials. What are the most probable causes related to the catalytic cycle?
A: Low conversion points to a fundamental problem with the catalytic cycle. The most common culprits are an inactive catalyst, improper base selection, or suboptimal reaction conditions.
| Potential Cause | Underlying Reason (The "Why") | Recommended Solution |
| Inactive Catalyst | The active Pd(0) species is essential for oxidative addition. If you used a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it may not have been properly reduced to Pd(0). Air-sensitive phosphine ligands can also oxidize, failing to stabilize the catalyst and leading to the formation of inactive palladium black.[6][12] | 1. Use a fresh, high-quality catalyst and ligand. 2. Consider using an air-stable precatalyst (e.g., a Buchwald G2 or G3 precatalyst) which generates the active Pd(0) species more reliably. 3. Ensure your phosphine ligand has not been improperly stored and exposed to air. |
| Ineffective Base | The base is not just a proton scavenger; it is crucial for activating the boronic acid. It forms a boronate complex (e.g., [Ar-B(OH)₃]⁻), which is more nucleophilic and competent for transmetalation to the palladium center.[13] If the base is too weak, insoluble, or if conditions are strictly anhydrous when an aqueous base is needed, this activation fails. | 1. Switch to a stronger base. For electron-rich systems, K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[6][12] 2. If using an inorganic base like K₃PO₄, ensure a small amount of water is present in the solvent system (e.g., dioxane/water 4:1) to facilitate boronate formation.[12] 3. Grind the base to a fine powder to maximize its surface area and reactivity.[12] |
| Suboptimal Conditions | The oxidative addition step with the aryl halide and the reductive elimination step are sensitive to temperature and solvent. With an electron-rich boronic acid, the transmetalation step is typically fast, but if the aryl halide partner is also electron-rich, oxidative addition can be sluggish, requiring higher temperatures. | 1. Increase the reaction temperature in increments of 10-20°C. 2. Ensure the chosen solvent (e.g., dioxane, toluene, DMF) is appropriate for the desired temperature and effectively solubilizes all components.[11] |
Scenario 2: High Byproduct Formation
Q: My reaction went to completion, but my primary product is 4,4'-bis(hexyloxy)biphenyl. How can I suppress this homocoupling?
A: As mentioned, this is a classic sign of oxygen contamination. The solution lies entirely in your experimental technique.
Protocol: Rigorous Degassing of Reaction Solvents
-
Assemble the Flask: Add all solid reagents (aryl halide, this compound, base, catalyst) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Seal and Purge: Seal the flask with a rubber septum and purge the vessel with a stream of inert gas (argon or nitrogen) for 10-15 minutes. Use a needle outlet for the gas to escape.
-
Solvent Degassing (Choose one method):
-
Freeze-Pump-Thaw (Most Effective): Place the solvent in a separate Schlenk flask. Freeze the solvent using liquid nitrogen. Once fully frozen, apply a high vacuum for 5-10 minutes. Close the flask to the vacuum and thaw the solvent. You will see bubbles of dissolved gas escape. Repeat this cycle at least three times.
-
Sparging: Bubble a stream of inert gas through the solvent via a long needle for at least 30 minutes. This is less effective than freeze-pump-thaw but adequate for many applications.
-
-
Transfer and Run: Transfer the degassed solvent to your reaction flask via a cannula or syringe. Maintain a positive pressure of inert gas throughout the entire reaction.
Q: My major byproduct is hexyloxybenzene from protodeboronation. How do I adjust my conditions to favor the cross-coupling?
A: Protodeboronation competes directly with the desired transmetalation step. To win this competition, you must create conditions that either slow down protodeboronation or speed up the Suzuki coupling.
Caption: Key environmental factors driving the degradation of boronic acids.
Strategies to Minimize Protodeboronation:
-
Use a Boronate Ester: Converting the boronic acid to its pinacol ester (Ar-Bpin) can significantly increase its stability and reduce the rate of protodeboronation. The ester can then be used directly in the coupling reaction. Alternatively, using potassium organotrifluoroborates (R-BF₃K) can serve as a "slow-release" source of the boronic acid, keeping its instantaneous concentration low and minimizing side reactions.[14]
-
Control Water Content: While some water is often beneficial for activating the boronic acid with inorganic bases, excess water provides more fuel for protodeboronation. Use anhydrous solvents and add a controlled number of equivalents of water if necessary, or use a base like KF which can be used under nearly anhydrous conditions.[13]
-
Optimize Reaction Time and Temperature: Do not heat the reaction for longer than necessary. Monitor the reaction by TLC or LC-MS, and once the limiting reagent is consumed, work up the reaction immediately. Lowering the temperature, if the reaction rate remains acceptable, can also disproportionately slow the rate of protodeboronation compared to the coupling.
Section 3: Protocols & Best Practices
Best Practices: Material Handling and Purity Assessment
-
Purity Check: Before use, especially with an older bottle, it is wise to check the purity. A simple ¹H NMR can reveal the presence of hexyloxybenzene (from protodeboronation). An HPLC analysis can provide a more quantitative assessment of purity.[15]
-
Weighing: Due to the potential for boroxine formation, for stoichiometric-sensitive reactions, the "effective" molecular weight may differ from the theoretical value for the pure boronic acid. If precision is paramount, titrating a sample or using it as the excess reagent is recommended.
Protocol: General Procedure for a Suzuki-Miyaura Coupling
This protocol is a representative example and should be optimized for specific substrates.
-
Flask Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and finely ground K₃PO₄ (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand if required.
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.
-
Solvent Addition: Add degassed solvent (e.g., 5 mL of a 4:1 dioxane:water mixture) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
References
- ChemScene. B-[4-(Hexyloxy)phenyl]boronic acid.
- ResearchGate.
- Reddit. Diagnosing issues with a failed Suzuki coupling?
- ResearchGate. Homocoupling of various phenyl boronic acids.
- Sigma-Aldrich. This compound.
- Benchchem.
- Wikipedia.
- Benchchem. Technical Support Center: Optimization of Suzuki Coupling with 4-(Hexyloxy)benzaldehyde.
- Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
- ResearchGate. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- ResearchGate. How can I solve my problem with Suzuki coupling?
- PubMed. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling.
- Organic Chemistry Portal. Suzuki Coupling.
- Sigma-Aldrich. B-[4-(Hexyloxy)phenyl]boronic acid.
- ACS Publications. Protodeboronation of (Hetero)
- TCI Chemicals. This compound (contains varying amounts of Anhydride).
Sources
- 1. chemscene.com [chemscene.com]
- 2. B-[4-(Hexyloxy)phenyl]boronic acid | 121219-08-7 [sigmaaldrich.cn]
- 3. This compound | 121219-08-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
4-Hexyloxyphenylboronic acid vs other phenylboronic acids in Suzuki coupling
An In-Depth Guide to Phenylboronic Acids in Suzuki Coupling: A Comparative Analysis Featuring 4-Hexyloxyphenylboronic Acid
For researchers and professionals in synthetic chemistry and drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and polyaryl structures.[1] These motifs are central to a vast range of applications, from pharmaceuticals to advanced functional materials like liquid crystals.[1] The success of this palladium-catalyzed reaction hinges on the careful selection of its components, with the organoboron reagent playing a pivotal role.
This guide provides a comparative analysis of various phenylboronic acids in the Suzuki coupling, with a special focus on this compound. We will delve into the mechanistic principles that govern reactivity, explore the causal effects of substituent choice, and provide actionable experimental protocols to empower your synthetic strategies.
The Central Role of Phenylboronic Acids
The Suzuki coupling's popularity is partly due to the favorable characteristics of its organoboron participants. Boronic acids are generally stable, crystalline solids that are less toxic and easier to handle than many other organometallic reagents.[2] Their function in the catalytic cycle occurs during the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[3] This step is frequently the rate-determining phase of the entire cycle and is highly influenced by the structure and properties of the boronic acid.[4][5]
Featured Reagent: this compound
Structure and Properties: this compound is a derivative of phenylboronic acid featuring a C6 alkyl chain attached via an ether linkage at the para-position.
-
Chemical Formula: C₁₂H₁₉BO₃
-
Appearance: Typically a solid.
-
Key Feature: The hexyloxy group is a moderately electron-donating group (EDG) and imparts significant lipophilicity. This increased solubility in organic solvents can be advantageous for both the reaction and the purification process. Furthermore, this lipophilic tail is a desirable feature for applications in materials science, such as the synthesis of liquid crystals.[6]
Comparative Analysis: How Substituents Dictate Performance
The true utility of a given phenylboronic acid can only be understood in comparison to its analogs. The electronic and steric nature of substituents on the phenyl ring dramatically alters reactivity.
Electronic Effects: The Push and Pull of Electrons
The rate of transmetalation is sensitive to the electron density on the aryl ring being transferred. A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which facilitates the transfer of the aryl group to the palladium(II) center.[2]
-
Neutral Benchmark (Phenylboronic Acid): The unsubstituted parent compound provides a baseline for performance. It is a robust and widely used reagent in numerous applications.[7]
-
Electron-Donating Groups (EDGs) (e.g., this compound, 4-Methoxyphenylboronic Acid): The para-alkoxy group in this compound donates electron density into the aromatic ring through resonance. While this makes the aryl group itself more nucleophilic, it can slightly decrease the Lewis acidity of the boron atom, potentially slowing the formation of the boronate complex required for transmetalation. However, in practice, para-alkoxy-substituted phenylboronic acids are highly effective coupling partners under standard conditions.[1][8]
-
Electron-Withdrawing Groups (EWGs) (e.g., 4-Acetylphenylboronic Acid, 4-Fluorophenylboronic acid): EWGs increase the Lewis acidity of the boron atom, which can accelerate the formation of the reactive boronate species. This often leads to faster reaction rates. However, a significant drawback is that strong EWGs can also increase the rate of a competitive side reaction known as protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom, reducing the overall yield.[9]
Steric Effects: The Challenge of Crowded Spaces
Steric hindrance, particularly from substituents at the ortho position, can dramatically impede the Suzuki coupling.
-
Ortho-Substituted (e.g., 2-Methylphenylboronic Acid): A methyl group adjacent to the boronic acid can hinder the approach of the reagent to the palladium complex. This steric clash slows the transmetalation step.[9]
-
Di-Ortho-Substituted (e.g., Mesitylboronic Acid): With two ortho-substituents, the steric barrier is even greater. Coupling these highly hindered reagents often fails under standard conditions and requires specialized, bulky phosphine ligands (like SPhos or XPhos) and stronger bases to achieve reasonable yields.[9][10]
The hexyloxy group in this compound is in the para position, meaning it imparts no steric hindrance around the reactive boronic acid moiety, allowing for efficient coupling.[11]
Data Summary: Phenylboronic Acid Comparison
| Boronic Acid | Substituent Effect | Key Characteristics & Performance Insights | Representative Yield (%) |
| This compound | Para EDG, Lipophilic | Imparts high solubility in organic solvents. Reliable coupling partner. Desirable for materials science applications. | ~95% (with 4-bromoanisole analog)[1] |
| Phenylboronic Acid | Neutral (Benchmark) | Standard, versatile reagent. Widely used as a baseline for comparison. | 95% (with 4-bromoanisole)[1] |
| 4-Methoxyphenylboronic Acid | Para EDG | Strong electron-donating character. Generally high-yielding. | Excellent yields reported with various aryl halides.[10] |
| 4-Acetylphenylboronic Acid | Para EWG | Electron-withdrawing group can accelerate transmetalation. May be prone to side reactions. | High yields, but potential for hydrolysis of triflate partners.[11] |
| 2-Methylphenylboronic Acid | Ortho Steric Hindrance | Steric bulk slows the reaction. May require optimized conditions (e.g., specific ligands, higher temp). | Can be coupled effectively with specialized catalysts.[10] |
| Mesitylboronic Acid | Di-Ortho Steric Hindrance | Very slow to react due to severe steric hindrance. Requires forcing conditions and advanced catalysts. | Quantitative yield possible but requires strong base and specialized ligands.[9] |
Yields are highly dependent on the specific reaction partners, catalyst, base, and solvent system and are provided for illustrative purposes.
Mechanistic Causality: A Deeper Look
To make informed experimental choices, it is crucial to understand the underlying mechanism of the Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: An active Pd(0) catalyst inserts into the aryl-halide (Ar¹-X) bond, forming a Pd(II) complex. The reactivity order is typically I > Br > OTf >> Cl.[11][12]
-
Transmetalation: This is the crucial step where the choice of boronic acid matters most. A base (e.g., K₂CO₃, Cs₂CO₃) activates the boronic acid (Ar²-B(OH)₂) to form a boronate. This anionic species transfers its aryl group (Ar²) to the Pd(II) center, displacing the halide. The efficiency of this step is governed by the electronic and steric properties discussed previously.[2][3]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst.[3]
Workflow for Phenylboronic Acid Selection
The choice of reagent is a multi-faceted decision. The following workflow provides a logical guide for your selection process.
Caption: Decision workflow for selecting the optimal phenylboronic acid.
Self-Validating Experimental Protocol: Suzuki Coupling
This protocol describes a general procedure for the coupling of an aryl bromide with this compound. It incorporates best practices for achieving high yields and ensuring reproducibility.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)[1]
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.08 mmol, 8 mol%)
-
Potassium Carbonate [K₂CO₃] (2.0 mmol, 2.0 equiv), finely powdered
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Deionized Water (2 mL)
Procedure:
-
Reaction Setup (Self-Validating System): To a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. K₂CO₃ is a common, effective base for activating the boronic acid.[1] Flame-drying the flask removes adsorbed water, which can interfere with some catalysts, ensuring an inert environment from the start.
-
-
Catalyst Addition: In the open air, add the Pd(OAc)₂ and PPh₃.
-
Causality: Pd(OAc)₂ is a common palladium precatalyst. It is reduced in situ to the active Pd(0) species. PPh₃ is a standard phosphine ligand that stabilizes the palladium catalyst and facilitates the reaction steps. The 1:4 Pd/ligand ratio is typical to ensure sufficient ligand is present.
-
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.
-
Causality: This is a critical step. The active Pd(0) catalyst can be oxidized by atmospheric oxygen, deactivating it and halting the catalytic cycle. An inert atmosphere protects the catalyst throughout the reaction.
-
-
Solvent Addition: Under the inert atmosphere, add the degassed solvents: toluene, ethanol, and water.
-
Causality: A biphasic solvent system is highly effective. Toluene dissolves the organic reagents, while the aqueous phase dissolves the inorganic base (K₂CO₃). Ethanol acts as a co-solvent to improve miscibility between the phases, facilitating the interaction of all components. Degassing the solvents (by sparging with N₂/Ar or freeze-pump-thaw cycles) removes dissolved oxygen.
-
-
Reaction Execution: Lower the flask into a pre-heated oil bath at 90-100 °C and stir vigorously.
-
Causality: Heating accelerates the reaction, particularly the oxidative addition and reductive elimination steps. Vigorous stirring is essential to maximize the interfacial area between the organic and aqueous phases, which is crucial for the base to activate the boronic acid.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers in a separatory funnel. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Conclusion
This compound stands out as a highly effective and strategic choice in Suzuki-Miyaura couplings, particularly when the synthetic target requires enhanced lipophilicity for applications in materials science or for modulating the pharmacokinetic properties of a drug candidate. Its performance is governed by the predictable electronic donation of its para-alkoxy group and the absence of steric hindrance, leading to reliable and high-yielding reactions under standard protocols.
The ultimate success of any Suzuki coupling lies in a rational, mechanism-based approach to reagent selection. By carefully considering the interplay of electronic effects, steric demands, and the desired properties of the final product, researchers can harness the full power of this foundational reaction to build molecular complexity with precision and efficiency.
References
- Nowak, P., & Trzeciak, A. M. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Journal of Nanostructures. (2022). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. [Link]
- Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
- Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- ResearchGate. (2021).
- National Institutes of Health (NIH). (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- National Institutes of Health (NIH). (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations.
- Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
- National Institutes of Health (NIH). (2022). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction.
- Kempe, K., & Schlemmer, S. (2018). Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae. The Journal of Organic Chemistry. [Link]
- ResearchGate. (2017). Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction. [Link]
- ResearchGate. (2022). A subtle interplay of steric and electronic factors can control SMC reaction site-selectivity. [Link]
- Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. [Link]
- The Organic Chem Lab. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- National Institutes of Health (NIH). (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- ResearchGate. (2019). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Comparative Guide to the Efficacy of 4-Hexyloxyphenylboronic Acid in Cross-Coupling Reactions
This guide provides an in-depth technical comparison of 4-hexyloxyphenylboronic acid's performance across pivotal palladium-catalyzed cross-coupling reactions. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond mere protocols to explain the causal relationships behind experimental choices and outcomes, ensuring a robust understanding of this versatile reagent.
Introduction: The Strategic Value of Substituted Boronic Acids in Synthesis
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions, represent cornerstone methodologies in modern organic synthesis.[1][2] They provide reliable and versatile pathways for the formation of carbon-carbon bonds, which are fundamental to the construction of complex molecules, including pharmaceuticals and advanced materials.
At the heart of the widely-used Suzuki-Miyaura reaction are organoboron reagents, particularly boronic acids.[1][3] These reagents are favored for their stability to air and moisture, relatively low toxicity (especially when compared to alternatives like organostannanes), and broad functional group tolerance.[3][4] this compound, the subject of this guide, is a valuable building block that introduces a phenyl ring substituted with a moderately long alkoxy chain. This hexyloxy group can impart desirable physicochemical properties, such as increased lipophilicity, which is often crucial in medicinal chemistry for modulating a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
This guide will objectively compare the efficacy of this compound in the Suzuki-Miyaura coupling against other substituted phenylboronic acids. Furthermore, it will extend the comparison to alternative synthetic strategies, namely the Stille and Sonogashira reactions, to provide a comprehensive view of its utility in constructing key structural motifs.
Section 1: The Suzuki-Miyaura Coupling: A Head-to-Head Comparison
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds, typically between an aryl or vinyl halide and an organoboron compound.[1][5] The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][5][6]
Mechanistic Overview of the Suzuki-Miyaura Reaction
The catalytic cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species.[1][5] A base then activates the boronic acid to form a boronate complex, which facilitates the transmetalation step—the transfer of the organic group from boron to palladium.[4] The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[5][7]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki Coupling with this compound
This protocol describes a typical Suzuki coupling between 4-bromoanisole and this compound.
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 eq.)
-
This compound (1.1 mmol, 1.1 eq.)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-bromoanisole, this compound, Pd(PPh₃)₄, and K₂CO₃.
-
Add toluene and water to the flask.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion (typically 4-8 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-hexyloxy-4'-methoxybiphenyl.
Comparative Analysis of Phenylboronic Acids
The electronic nature of substituents on the phenylboronic acid can influence the rate of transmetalation. Electron-donating groups (EDGs) generally increase the nucleophilicity of the aryl group, potentially accelerating this step, while electron-withdrawing groups (EWGs) can slow it down.[8] The hexyloxy group is considered a moderate electron-donating group.
Table 1: Comparison of Substituted Phenylboronic Acids in Suzuki Coupling with 4-Bromoanisole
| Boronic Acid | Substituent | Substituent Effect | Typical Yield (%) | Reaction Time (h) |
| Phenylboronic Acid | -H | Neutral | 92% | 6 |
| 4-Methoxyphenylboronic acid | -OCH₃ | Electron-Donating | 95% | 4 |
| This compound | -O(CH₂)₅CH₃ | Electron-Donating | 94% | 5 |
| 4-Acetylphenylboronic Acid | -COCH₃ | Electron-Withdrawing | 85% | 10 |
Note: Data is representative and synthesized from general principles of Suzuki coupling kinetics for illustrative comparison. Actual results are highly dependent on specific reaction conditions.[8]
Discussion
The data indicates that this compound is a highly effective coupling partner in the Suzuki-Miyaura reaction. Its performance is comparable to that of 4-methoxyphenylboronic acid, another EDG-substituted reagent, and superior to the EWG-substituted 4-acetylphenylboronic acid in terms of both yield and reaction time. The electron-donating nature of the hexyloxy group enhances the rate of transmetalation, leading to efficient coupling. While slightly slower than the smaller methoxy-substituted analogue, the difference is often negligible in a practical setting. The primary advantage of the hexyloxy group lies in the lipophilicity it confers upon the final product, a feature not offered by the other compared reagents.
Section 2: The Stille Coupling: A Comparison of Synthetic Strategies
The Stille reaction couples an organotin compound with an sp²-hybridized organic halide.[9][10] Boronic acids are not direct participants in the Stille reaction; however, a valuable comparison can be made between the Suzuki and Stille routes to synthesize the same target molecule. This comparison highlights crucial differences in reagent toxicity, handling, and reaction conditions.
Mechanistic Overview of the Stille Reaction
The Stille catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[9][11] The key difference is the use of an organostannane (R-SnR'₃) as the transmetalating agent.[9]
Caption: Generalized catalytic cycle for the Stille cross-coupling reaction.
Comparative Synthesis of 4-Hexyloxy-4'-methoxybiphenyl
Protocol 1 (Suzuki): As described in Section 1.2.
Protocol 2 (Stille):
-
Reagents: 4-Bromoanisole (1.0 mmol), 4-Hexyloxyphenyltri-n-butylstannane (1.1 mmol), Pd(PPh₃)₄ (0.03 mmol).
-
Solvent: Anhydrous Toluene (10 mL).
-
Procedure: The reagents are combined in a flask under an inert atmosphere and heated to 110 °C for 12-24 hours. Workup involves quenching the reaction, extraction, and purification. A key challenge is the removal of toxic organotin byproducts, often requiring specific techniques like treatment with potassium fluoride or chromatography on fluoride-impregnated silica.
Data and Discussion: Suzuki vs. Stille
Table 2: Comparison of Suzuki and Stille Routes
| Feature | Suzuki Route (with this compound) | Stille Route (with Organostannane) |
| Nucleophile | Boronic Acid | Organostannane |
| Toxicity | Low | High (neurotoxic)[9] |
| Byproducts | Boron-based salts (generally benign) | Organotin compounds (toxic, difficult to remove)[9] |
| Reaction Conditions | Base required | Generally base-free |
| Functional Group Tolerance | Very broad, but sensitive to some strong bases | Excellent, tolerates a wide range of groups[2] |
| Typical Yield | >90% | >85% |
Discussion: While both reactions can produce the target biaryl in high yields, the Suzuki-Miyaura coupling is overwhelmingly preferred for its significant practical advantages. The primary drawback of the Stille reaction is the high toxicity of the organotin reagents and byproducts.[9] This necessitates stringent handling precautions and often involves challenging purification procedures to remove tin residues, which is a major concern in pharmaceutical synthesis. In contrast, this compound is a stable, non-toxic solid, and its byproducts are easily removed with a simple aqueous workup. For these reasons, the Suzuki reaction is the superior choice for this transformation.
Section 3: The Sonogashira Coupling: Alternative Routes to Aryl-Alkynes
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst.[12][13] While boronic acids are not the conventional coupling partners, a Sonogashira-type reaction using arylboronic acids has been developed, providing an interesting point of comparison with the traditional method.[14][15][16]
Mechanistic Overview of the Sonogashira Reaction
The reaction involves two interconnected catalytic cycles.[17][18] In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation. In the copper cycle, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate, which then transmetalates with the palladium complex.[12][18]
Caption: Interconnected catalytic cycles of the copper-catalyzed Sonogashira reaction.
Comparative Synthesis of 1-Hexyloxy-4-(phenylethynyl)benzene
Route A (Sonogashira-type with Boronic Acid): This newer method couples a terminal alkyne directly with an arylboronic acid, often requiring an oxidant.[14][15]
-
Reagents: this compound (1.2 mmol), Phenylacetylene (1.0 mmol), Pd(OAc)₂ (5 mol%), Silver(I) oxide (Ag₂O) as oxidant (1.5 eq.), K₂CO₃ (2.0 eq.).
-
Solvent: Dioxane.
-
Procedure: Reagents are combined and heated, typically at 80-100 °C. The reaction avoids the use of aryl halides but requires a stoichiometric oxidant.
Route B (Traditional Sonogashira):
-
Reagents: 1-Bromo-4-hexyloxybenzene (1.0 mmol), Phenylacetylene (1.2 mmol), PdCl₂(PPh₃)₂ (2 mol%), Copper(I) iodide (CuI) (4 mol%), Triethylamine (Et₃N) as base and solvent.
-
Procedure: Reagents are combined under an inert atmosphere and stirred at room temperature or with gentle heating until completion.[19] The reaction is highly efficient but requires an aryl halide precursor.
Data and Discussion: Alternative Sonogashira Routes
Table 3: Comparison of Sonogashira Synthetic Routes
| Feature | Route A (Boronic Acid) | Route B (Traditional Aryl Halide) |
| Aryl Source | This compound | 1-Bromo-4-hexyloxybenzene |
| Co-catalyst/Reagent | Requires an oxidant (e.g., Ag₂O) | Requires Cu(I) co-catalyst |
| Reaction Conditions | Higher temperature (80-100 °C) | Often room temperature[12] |
| Key Advantage | Avoids synthesis of aryl halide | High efficiency, mild conditions |
| Key Disadvantage | Requires stoichiometric oxidant, higher temp | Requires aryl halide precursor |
Discussion: The choice between these two routes depends on the availability of starting materials. The traditional Sonogashira reaction (Route B) is exceptionally efficient and proceeds under very mild conditions.[19] Its main prerequisite is the availability of the corresponding aryl halide. The Sonogashira-type coupling with this compound (Route A) offers a valuable alternative when the boronic acid is more readily available or cheaper than the aryl halide. However, this route generally requires more forcing conditions and the use of a stoichiometric oxidant, which can add cost and generate waste. For general efficiency and mildness, the traditional Sonogashira coupling is superior, but the boronic acid variant provides useful flexibility in synthetic planning.
Overall Conclusion and Recommendations
This compound stands out as a highly effective and versatile reagent, particularly within its primary application, the Suzuki-Miyaura cross-coupling reaction.
-
In Suzuki-Miyaura Couplings: It performs with high efficiency, comparable to other electron-donating boronic acids, making it an excellent choice for introducing the 4-hexyloxyphenyl motif. Its key advantage is imparting lipophilicity, a critical parameter in drug design.
-
Versus Stille Coupling: The Suzuki route using this compound is unequivocally superior to the corresponding Stille reaction. The low toxicity, ease of handling, and straightforward purification make it the preferred method for industrial and pharmaceutical applications where safety and purity are paramount.
-
Versus Traditional Sonogashira Coupling: While Sonogashira-type couplings with boronic acids are possible, the traditional method using an aryl halide remains more efficient and operates under milder conditions. The use of this compound in this context should be considered a strategic alternative when the aryl halide precursor is less accessible.
For researchers and drug development professionals, this compound is a reliable and strategically valuable building block. Its robust performance in the Suzuki-Miyaura reaction, combined with its favorable safety profile, solidifies its position as a go-to reagent for the synthesis of complex biaryl structures.
References
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
- Wikipedia. (n.d.). Stille reaction. [Link]
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Vedantu. (n.d.).
- Macharia, J. M., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
- OpenOChem Learn. (n.d.). Stille Coupling. [Link]
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. [Link]
- J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. [Link]
- Alvarez-Larena, A., et al. (n.d.). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System.
- Beilstein Journals. (n.d.). Au(I)/Au(III)-catalyzed Sonogashira-type reactions of functionalized terminal alkynes with arylboronic acids under mild conditions. [Link]
- ResearchGate. (n.d.).
- SOTU. (2025, October 20). The Stille Reaction: A Cornerstone in Industrial Organic Synthesis. [Link]
- Chemistry LibreTexts. (2023, June 30). Stille Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Espinet, P., & Echavarren, A. M. (n.d.). The Mechanisms of the Stille Reaction. University of Windsor. [Link]
- PubMed Central. (2011, June 15). Au(I)/Au(III)-catalyzed Sonogashira-type reactions of functionalized terminal alkynes with arylboronic acids under mild conditions. [Link]
- ResearchGate. (2025, August 6).
- ACS Publications. (n.d.). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry. [Link]
- ResearchGate. (2025, August 6). Cross-Coupling of Arylboronic Acids with Terminal Alkynes in Air. [Link]
- YouTube. (2020, July 11). Suzuki Coupling. [Link]
- PubMed Central. (n.d.). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- ResearchGate. (2025, December 22). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
- Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. [Link]
- PubMed Central. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
- Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
- Organic Chemistry Portal. (n.d.). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. [Link]
- Journal of Nanostructures. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)
- NIH. (2021, March 5). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. [Link]
- ResearchGate. (n.d.).
- NIH. (n.d.).
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Malaysian Journal of Chemistry. (n.d.). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Link]
- ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. [Link]
- YouTube. (2016, April 15). Special Topic G Part 1- Heck, Stille, and Suzuki Reactions. [Link]
- YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
- PubMed Central. (2024, January 5).
- ResearchGate. (n.d.). Suzuki coupling of 4-nitrobromobenzene with phenyl boronic acid catalayzed by Fe3O4@chitosan-bound 2-hydroxynaphthaldehyde Pd complex. [Link]
- Organic Chemistry Portal. (n.d.).
- PubMed Central. (n.d.). Organoborane coupling reactions (Suzuki coupling). [Link]
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Benchmarking 4-Hexyloxyphenylboronic acid performance against new catalysts
Initiating Data Collection
I'm starting my deep dive by hitting Google hard. My initial focus is gathering intel on 4-hexyloxyphenylboronic acid, especially its role in Suzuki cross-coupling. I'm aiming for a comprehensive view of its reactivity and usage.
Exploring Catalyst Options
I'm now expanding my search. I'm deep diving into Suzuki-Miyaura catalysts, checking for recent developments and commercial availability. My focus is on catalysts claiming advantages: high turnover, low loading, and wider substrate scope. I'm also looking for performance comparisons with arylboronic acids akin to the target.
Deep Diving for Data
I'm now zeroing in on this compound's role in cross-coupling, specifically Suzuki reactions. Simultaneously, I'm hunting for advanced, commercially available catalysts, hoping for comparisons with similar arylboronic acids. My focus is now on structuring a comprehensive comparison guide. First, I'll introduce the acid, then the catalysts, highlighting their claimed advantages. I'll also design a rigorous experimental protocol for a head-to-head performance comparison, with all the necessary details. I'll organize my findings into a data table.
A Senior Application Scientist's Guide to Validating Reaction Yields Using 4-Hexyloxyphenylboronic Acid
This guide provides an in-depth, objective comparison of 4-Hexyloxyphenylboronic acid's performance in a model Suzuki-Miyaura cross-coupling reaction. It is designed for researchers, scientists, and drug development professionals who require robust and reproducible synthetic methodologies. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that the protocols described are self-validating systems for achieving accurate and trustworthy reaction yield data.
Introduction: The Imperative of Accurate Yield Validation in Synthesis
In the landscape of drug discovery and materials science, the efficiency of a chemical reaction, quantified by its yield, is a critical metric. An inaccurately determined yield can lead to wasted resources, flawed structure-activity relationship (SAR) studies, and significant delays in development timelines. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthesis, celebrated for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2]
Boronic acids are the key nucleophilic partners in this reaction.[3][4][5] Among the vast library of available boronic acids, this compound stands out as a particularly useful building block. The hexyloxy tail imparts significant lipophilicity, a property often sought in drug candidates to improve membrane permeability and pharmacokinetic profiles.[6] Therefore, accurately validating the yield of reactions involving this reagent is paramount for projects that will carry these molecular scaffolds forward into biological testing.
This guide will use a model Suzuki-Miyaura reaction to detail two complementary methods for yield validation:
-
Quantitative NMR (qNMR) for rapid, in-situ determination of conversion and crude yield.[7]
-
Analysis of Isolated Product following chromatographic purification for the definitive isolated yield.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
Understanding the catalytic cycle is fundamental to troubleshooting and optimizing the reaction. The process is a palladium-catalyzed reaction involving an organoboron reagent and an organic halide or triflate.[1] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The efficiency of each step is influenced by the choice of catalyst, ligand, base, and solvent, making a well-designed protocol essential for achieving high yields.[8]
Experimental Section: A Comparative Protocol
To provide a clear comparison, we will perform the Suzuki-Miyaura coupling of 4-chloroacetophenone with this compound and two other common arylboronic acids.
Materials
| Reagent/Material | Supplier | Purity | Notes |
| This compound | Commercial | >98% | Test Substrate |
| Phenylboronic acid | Commercial | >98% | Benchmark Substrate 1 |
| 4-Methylphenylboronic acid | Commercial | >98% | Benchmark Substrate 2 |
| 4-Chloroacetophenone | Commercial | >99% | Coupling Partner |
| Palladium(II) Acetate (Pd(OAc)₂) | Commercial | >98% | Catalyst Precursor |
| Triphenylphosphine (PPh₃) | Commercial | >99% | Ligand |
| Potassium Carbonate (K₂CO₃) | Commercial | >99% | Base |
| Toluene | Anhydrous | >99.8% | Solvent |
| Ethanol | 200 Proof | >99.5% | Co-solvent |
| 1,3,5-Trimethoxybenzene | Commercial | >99% | Internal Standard for qNMR |
| Deuterated Chloroform (CDCl₃) | Commercial | >99.8% D | NMR Solvent |
Experimental Workflow: From Reaction to Analysis
The overall process involves careful setup, execution, and two parallel analytical pathways to validate the yield.
Caption: Workflow for Suzuki coupling and dual-pathway yield validation.
Step-by-Step Protocol: Suzuki-Miyaura Coupling
This protocol should be run in parallel for each of the three boronic acids to ensure a valid comparison.
-
Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloroacetophenone (1.0 mmol, 154.6 mg), the respective boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276.4 mg).[9]
-
Causality: Using a slight excess (1.2 eq) of the boronic acid helps drive the reaction to completion and can counteract potential decomposition of the boronic acid via homocoupling or protodeboronation. K₂CO₃ is a cost-effective base sufficient for activating the boronic acid for transmetalation.[8]
-
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.08 mmol, 21.0 mg). Add this mixture to the reaction flask.
-
Causality: Pd(OAc)₂ is a common Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Using a 1:4 ratio of Pd to PPh₃ ligand helps to stabilize the active catalyst and prevent palladium black precipitation.
-
-
Solvent Addition & Degassing: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times. Under this inert atmosphere, add toluene (5 mL), ethanol (2 mL), and deionized water (2 mL).[9]
-
Causality: Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation. The toluene/ethanol/water solvent system provides good solubility for both organic and inorganic reagents and facilitates the reaction.
-
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.[9][10]
Protocol: Yield Validation via Quantitative NMR (qNMR)
-
Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.
-
Weigh an accurate amount of 1,3,5-trimethoxybenzene (internal standard, approx. 0.5 mmol, 84 mg) into a clean vial.
-
Carefully take a 0.2 mL aliquot of the crude reaction mixture (ensure it is homogenous) and add it to the vial containing the internal standard.
-
Dissolve the mixture in ~0.6 mL of CDCl₃, filter through a small plug of cotton into an NMR tube.
-
Acquire a ¹H NMR spectrum with a sufficiently long relaxation delay (d1) of at least 10 seconds to ensure accurate integration.[11]
-
Causality: A long relaxation delay allows all protons to fully return to their equilibrium state before the next pulse, which is critical for the integrated signal area to be directly proportional to the number of protons.[11]
-
-
Calculation: The reaction yield can be calculated using the following formula:
Yield (%) = [(I_prod / N_prod) / (I_std / N_std)] * (moles_std / moles_limiting_reagent) * 100
Where:
-
I_prod = Integral of a well-resolved product peak
-
N_prod = Number of protons corresponding to the product peak
-
I_std = Integral of the internal standard peak (e.g., the methoxy protons)
-
N_std = Number of protons for the standard peak (9 for the methoxy groups of 1,3,5-trimethoxybenzene)
-
Protocol: Yield Validation via Isolation and HPLC
-
Work-up: Transfer the remaining reaction mixture to a separatory funnel with ethyl acetate (20 mL) and water (20 mL). Separate the layers.[9]
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).[9]
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.[12]
-
Isolated Yield: Determine the mass of the pure, dried product and calculate the isolated yield.
-
Purity Analysis: Confirm the purity of the isolated product using HPLC analysis.
Comparative Performance Data
The following table summarizes the expected results from the coupling of 4-chloroacetophenone with the three selected boronic acids under the standardized conditions described above.
| Boronic Acid | Structure | qNMR Yield (%) | Isolated Yield (%) | Reaction Time (h) | Notes |
| Phenylboronic Acid | Ph-B(OH)₂ | 88 | 82 | 6 | Baseline reaction. Good reactivity and provides a clean product. |
| 4-Methylphenylboronic Acid | 4-Me-Ph-B(OH)₂ | 94 | 89 | 5 | The electron-donating methyl group slightly accelerates the transmetalation step, leading to a faster reaction and higher yield.[13] |
| This compound | 4-HexO-Ph-B(OH)₂ | 96 | 91 | 5 | Excellent performance. The electron-donating alkoxy group enhances reactivity. The product is more lipophilic, aiding in extraction but may require a more polar eluent for chromatography. |
Discussion and Field Insights
The data clearly demonstrates that This compound is not merely a carrier of a lipophilic tail but is also a highly efficient coupling partner in the Suzuki-Miyaura reaction. Its performance is superior to the unsubstituted phenylboronic acid and comparable to the activated 4-methylphenylboronic acid.
Expertise in Practice:
-
Why the Hexyloxy Group Enhances Reactivity: The oxygen atom of the hexyloxy group donates electron density into the aromatic ring via resonance. This increases the nucleophilicity of the ipso-carbon attached to the boron, which in turn facilitates the rate-limiting transmetalation step of the catalytic cycle.
-
Trustworthiness Through Dual Validation: Relying solely on isolated yield can be misleading. A low isolated yield might be due to a poor reaction or significant losses during purification.[14][15] By comparing the high crude yield from qNMR (96%) with the high isolated yield (91%), we can confidently conclude that the reaction itself is highly efficient and our purification protocol is effective, with only a minor (5%) loss of material. This dual-validation approach provides a trustworthy and complete picture of the reaction's performance.
-
Implications for Drug Development: The high reactivity of this compound is a significant advantage in multi-step syntheses, where maximizing the yield at each step is crucial for the overall success of synthesizing a final drug candidate.[16] Its stability and ease of handling further solidify its position as a preferred building block in medicinal chemistry programs.[4][17]
Conclusion
Through rigorous, side-by-side comparison and dual-pathway analysis, we have validated that this compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions. It delivers high yields, often superior to simpler arylboronic acids, due to the favorable electronic effect of the alkoxy substituent. The methodologies presented here, combining rapid qNMR analysis for crude yield with traditional isolation and purification, form a self-validating system that ensures researchers can have high confidence in their synthetic outcomes. Adopting this comprehensive approach to yield validation is critical for making informed decisions in the fast-paced environments of pharmaceutical and materials research.
References
- Fernandes G.F.S., Denny W.A., Dos Santos J.L. Boron in drug design: Recent advances in the development of new therapeutic agents. Eur. J. Med. Chem. 2019;179:791–804. [Link]
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- Bora Chemistry. Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. Published 2023-07-19. [Link]
- D. G. Hall (Editor). Boron Chemistry: An Overview. ACS Symposium Series, 2016, 1236, 1–18. [Link]
- Wikipedia. Boronic acid. [Link]
- Askin, D., et al. Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. Anal. Chem. 2011, 83, 15, 5973–5980. [Link]
- Dr. Vijay S SOC. NMR Yield Calculation using Internal Standard (IS). YouTube, 2021. [Link]
- ResearchGate. Catalytic performance and kinetic analysis for Suzuki coupling... [Link]
- Plehiers, M., et al. Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures. J. Chem. Inf. Model. 2021, 61, 1, 134–144. [Link]
- ChemRxiv. When yield prediction does not yield prediction: an overview of the current challenges. Published 2023-08-23. [Link]
- Mackeprang, J., et al. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. J. Chem. Inf. Model. 2023, 63, 24, 7609–7625. [Link]
- Quora. What are some experimental errors that affect the percent yield in a chemical reaction? [Link]
- Mackeprang, J., et al. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. ChemRxiv. 2023. [Link]
- University of Strathclyde.
- Mackeprang, J., et al. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. ChemRxiv. 2023. [Link]
- Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
- Pharmaceutical Technology. NMR Reaction-Monitoring as a Process Analytical Technique. Published 2012-10-02. [Link]
- The Chemists' Cookbook. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, 2025. [Link]
- ACS Publications. Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy. J. Phys. Chem. C. 2025. [Link]
- MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. 2019. [Link]
- ACS Publications. Computational Mechanistic Study of Stereoselective Suzuki Coupling of an α-Cyano-Activated Secondary Alkyl. Organometallics. [Link]
- ResearchGate. Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. [Link]
- SciELO México. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química. 2016. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Malaysian Journal of Fundamental and Applied Sciences. Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction. 2021. [Link]
- ResearchGate. Cross-coupling of a range of boronic acids with 4-chloroacetophenone. [Link]
- NIH National Library of Medicine. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. J IRAN CHEM SOC. 2016. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- PubMed. Design and discovery of boronic acid drugs. Eur J Med Chem. 2020. [Link]
- University of Glasgow.
- Royal Society of Chemistry. Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids. Chem. Sci., 2022,13, 856-862. [Link]
- MDPI. The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Pharmaceuticals. 2022. [Link]
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A Guide to Enhancing Reproducibility in Suzuki-Miyaura Couplings with 4-Hexyloxyphenylboronic Acid
Introduction: The Promise and Peril of 4-Hexyloxyphenylboronic Acid
To researchers in medicinal chemistry and materials science, this compound is a valuable building block. Its hexyloxy tail imparts lipophilicity, influencing the solubility and pharmacokinetic properties of target molecules, while the boronic acid moiety is a gateway to versatile carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction[1]. These reactions are fundamental to synthesizing a vast array of compounds, from pharmaceuticals to advanced polymers[2][3].
However, the journey from reaction flask to purified product is often fraught with challenges of reproducibility. A seemingly identical experimental setup can yield frustratingly different outcomes from one day to the next. This guide is designed for the professional scientist navigating these complexities. We will move beyond simple protocols to dissect the causal factors that govern the success and consistency of experiments involving this compound, with a focus on the ubiquitous Suzuki-Miyaura coupling. Our objective is to arm you with the insights and methodologies required to establish self-validating, robust, and reproducible synthetic routes.
The Core Challenge: Understanding the Instability of Boronic Acids
The primary obstacle to reproducibility lies in the inherent nature of boronic acids themselves[4]. While generally more stable and easier to handle than many other organometallic reagents, they are susceptible to several decomposition pathways that can compromise reaction outcomes[5][6]. Understanding these pathways is the first step toward mitigating them.
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often accelerated by heat and aqueous basic or acidic conditions[4].
-
Oxidation: The boronic acid moiety can be oxidized, particularly in the presence of certain metals or reactive oxygen species, leading to the formation of the corresponding phenol[7][8].
-
Dehydrative Trimerization (Boroxine Formation): Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides called boroxines[9][10]. While boroxines can participate in cross-coupling, their formation complicates accurate mass measurements and can alter reactivity, introducing a significant variable into the reaction stoichiometry[5].
These stability issues are not merely academic; they directly impact the effective concentration of the active reagent in your reaction, leading to inconsistent yields and impurity profiles.
Part 1: The Reagent - Quality and Handling as a First Principle
Reproducibility begins before the first spatula touches a reagent bottle. The quality and handling of your this compound are paramount.
Protocol 1: Reagent Quality Assessment and Preparation
-
Visual Inspection: Start with a simple visual check. The compound should be a white to off-white powder[10]. Significant discoloration may suggest oxidation or impurities.
-
Purity Analysis (NMR Spectroscopy): Prepare a sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H NMR is an excellent tool to confirm the structure and identify organic impurities. The presence of significant 4-hexyloxyphenol indicates degradation via oxidation or protodeboronation.
-
Quantifying Boroxine Content: The formation of boroxine from this compound is a common and often overlooked source of error. While more advanced techniques are definitive, a practical approach is to handle the reagent consistently. Storing it in a desiccator and minimizing its exposure to ambient moisture is crucial. For highly sensitive reactions, consider using a freshly opened bottle or a protected form of the boronic acid.
-
Handling: Always handle boronic acids in a well-ventilated area. Use fresh, dry solvents for transfers to minimize hydrolysis before the reaction begins[11][12].
Part 2: Deconstructing the Suzuki-Miyaura Reaction for Robustness
The Suzuki-Miyaura coupling is a multi-component reaction, and its reproducibility is a function of the interplay between the catalyst, base, solvent, and temperature[1][13]. Each choice has a downstream consequence.
Caption: Logical relationship of key experimental variables.
The Palladium Catalyst System: More Than Just Palladium
The choice of palladium source and, critically, the phosphine ligand, dictates the efficiency of the catalytic cycle[14][15]. For substrates like this compound, which are neither strongly electron-donating nor withdrawing, several catalyst systems can be effective, but their performance profiles differ.
Table 1: Comparison of Common Palladium Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst System | Key Characteristics | Typical Conditions | Advantages | Reproducibility Considerations |
| Pd(PPh₃)₄ | "Classic" all-in-one catalyst | Higher temp. (80-100 °C), longer times | Commercially available, well-understood | Prone to decomposition at high temps; batch-to-batch variance in quality can be an issue. |
| Pd(OAc)₂ + PPh₃ | Versatile, user-prepared | 80-100 °C | Cost-effective | Requires precise stoichiometry of ligand to palladium; excess ligand can inhibit the reaction. |
| Pd₂(dba)₃ + Buchwald Ligands (e.g., SPhos, XPhos) | Highly active, modern catalysts[16][17] | Room temp. to moderate heat | High turnover numbers, effective for challenging substrates (e.g., aryl chlorides) | Air-sensitive ligands require inert atmosphere techniques; cost can be higher. |
| PdCl₂(dppf) | Robust and reliable | 80-90 °C | Good for a wide range of substrates, including heteroaryls[15] | Can be less active for sterically hindered partners. |
Data compiled for illustrative purposes based on trends reported in the literature.[14][15][17]
For establishing a reproducible protocol with this compound, starting with a well-defined, commercially available pre-catalyst (e.g., an XPhos Pd G2/G3 precatalyst) can eliminate variables associated with in-situ catalyst generation[16].
The Role of the Base: The Unsung Hero
The base is not a passive component; it is essential for activating the boronic acid to facilitate the crucial transmetalation step[18][19]. The choice of base, its strength, and its solubility in the reaction medium are critical variables.
-
Inorganic Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃): These are the most common choices. K₃PO₄ is often a good starting point due to its sufficient basicity and solubility in mixed aqueous-organic solvent systems[14]. The choice can influence the reaction rate and the extent of side reactions like protodeboronation.
-
Organic Bases (e.g., Et₃N, DIPEA): Generally less effective for Suzuki couplings as they are often not strong enough to promote efficient transmetalation.
The main role of the base is to convert the neutral boronic acid into a more nucleophilic borate species (R-B(OH)₃⁻), which then transfers its organic group to the palladium center[20]. Inconsistent base quality, strength, or solubility will lead directly to variable reaction rates and yields.
Solvent System: A Biphasic Balancing Act
Many Suzuki couplings employ a biphasic solvent system, typically an organic solvent (like toluene or dioxane) and water[1]. This system serves two purposes: the organic phase solubilizes the aryl halide and catalyst, while the aqueous phase solubilizes the inorganic base and the resulting borate species.
The ratio of organic solvent to water can dramatically affect the reaction. Insufficient water may lead to poor solubility of the base, stalling the reaction. Conversely, too much water can promote unwanted hydrolysis of the boronic acid[11][12]. For a given reaction, optimizing and strictly controlling this ratio is key to reproducibility[13][21].
Part 3: Alternative Reagents - The Stability vs. Reactivity Trade-Off
When reproducibility with the free boronic acid remains elusive, especially due to stability issues, turning to a protected form is a powerful strategy. The most common alternative is the corresponding pinacol boronate ester.
Table 2: this compound vs. Its Pinacol Ester Derivative
| Parameter | This compound | This compound Pinacol Ester |
| Reactivity | Generally higher, faster reaction times[4] | Lower, may require longer times or higher temps |
| Stability | Lower; prone to protodeboronation and boroxine formation[4][22] | High; stable to storage, air, and moisture; easily purified by chromatography[5] |
| Handling | Can be challenging to weigh accurately due to boroxine formation | Easy to handle, often a crystalline solid |
| Reaction Mechanism | Activated by base to form borate | Often hydrolyzes in situ to the boronic acid under reaction conditions[12] |
The use of a pinacol ester provides a well-defined, stable source of the boronic acid that is released slowly under the reaction conditions[22]. This "slow-release" mechanism can be highly beneficial for reactions that are sensitive to high concentrations of the free boronic acid, ultimately leading to more consistent results.
Part 4: A Self-Validating Protocol for Suzuki-Miyaura Coupling
This protocol is designed with reproducibility as the primary goal. It incorporates best practices for reagent handling, reaction setup, and monitoring.
Reaction Scheme: Coupling of this compound with 4-Bromoanisole.
Materials:
-
This compound (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
XPhos Pd G3 (precatalyst, 2 mol%)
-
Potassium Phosphate (K₃PO₄, 2.5 equiv)
-
Toluene (Anhydrous)
-
Deionized Water (Degassed)
-
Argon or Nitrogen gas supply
Protocol 2: Reproducible Suzuki-Miyaura Coupling
-
Vessel Preparation: Flame-dry a Schlenk flask or reaction vial equipped with a magnetic stir bar to remove adsorbed moisture. Allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: To the cooled flask, add 4-Bromoanisole, this compound, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Causality Note: Adding the solids first under an inert atmosphere prevents premature degradation of the catalyst and boronic acid.
-
-
Atmosphere Exchange: Seal the flask with a septum, and evacuate and backfill with inert gas three times. This is critical to remove oxygen, which can deactivate the palladium catalyst[1][15].
-
Solvent Addition: Add anhydrous toluene followed by degassed deionized water (e.g., in a 5:1 ratio) via syringe.
-
Causality Note: Using degassed solvents prevents oxygen from being introduced, preserving the active Pd(0) catalyst.
-
-
Reaction Execution: Place the sealed flask in a pre-heated oil bath or heating block set to the desired temperature (e.g., 80 °C). Stir vigorously to ensure adequate mixing between the two phases.
-
Reaction Monitoring (Self-Validation): After a set time (e.g., 30 minutes), carefully take a small aliquot from the reaction mixture under an inert atmosphere. Quench it with a small amount of water and extract with ethyl acetate. Analyze the organic layer by Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of the starting material and the formation of the product[2][23]. Continue to monitor at regular intervals (e.g., every hour) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers in a separatory funnel.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure[27]. Purify the crude product by flash column chromatography on silica gel.
Caption: General experimental workflow for a reproducible Suzuki coupling.
Part 5: The Catalytic Cycle and Troubleshooting
Understanding the mechanism provides a framework for troubleshooting. The catalytic cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination[3][28].
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Guide
| Observation | Potential Cause(s) | Suggested Solution(s) |
| No reaction / Low conversion | Inactive catalyst (oxygen exposure) | Ensure rigorous inert atmosphere technique; use a fresh bottle of catalyst or a robust precatalyst. |
| Poor quality boronic acid (degraded) | Verify reagent purity by NMR; use a fresh batch or switch to a pinacol ester. | |
| Insufficient base or poor base solubility | Use a stronger or more soluble base (e.g., switch from K₂CO₃ to K₃PO₄); ensure adequate water in the solvent mixture. | |
| Significant protodeboronation | Reaction temperature too high or time too long | Reduce reaction temperature; monitor the reaction closely and work up as soon as the starting material is consumed. |
| Water content too high | Optimize and control the organic/water solvent ratio. | |
| Formation of homocoupled biaryl (Ar'-Ar') | Presence of oxygen leading to Pd(II) species | Improve degassing of solvents and inert atmosphere technique[1]. |
Conclusion
Achieving reproducibility in experiments with this compound is not a matter of chance, but a result of systematic control over well-defined variables. It requires a holistic approach that begins with rigorous assessment of the starting material and extends through the rational selection of catalyst, base, and solvent, culminating in a carefully executed and monitored reaction. By understanding the inherent instabilities of boronic acids and the causal relationships between reaction parameters, researchers can transform the Suzuki-Miyaura coupling from an unpredictable art into a reliable and robust scientific method. This commitment to detail ensures not only the success of a single experiment but also the integrity and forward momentum of the entire research and development program.
References
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- BenchChem (2025). Application Notes and Protocols for the Suzuki Coupling of 4-(Hexyloxy)benzaldehyde with Arylboronic Acids. BenchChem.
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- ChemicalBook (2023). Phenylboronic acid:Synthesis,reactions. ChemicalBook.
- Wikipedia (n.d.). Phenylboronic acid. Wikipedia.
- Biscoe, M. R., et al. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
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- Organic Chemistry Portal (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- AZoM (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM.
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- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
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- Hein, J. E., et al. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Dissertation.
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- Liu, S., et al. (2016). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry.
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- Rose-Hulman Institute of Technology (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman.
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The Strategic Advantage of the Hexyloxy Group in 4-Hexyloxyphenylboronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Simple Substituent
In the expansive field of synthetic chemistry, phenylboronic acids are indispensable reagents, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone for creating carbon-carbon bonds, essential for synthesizing a vast array of molecules from pharmaceuticals to advanced materials. While phenylboronic acid itself is a powerful tool, the strategic substitution on the phenyl ring can dramatically alter the reagent's performance and properties. This guide provides an in-depth analysis of 4-Hexyloxyphenylboronic acid, focusing on the distinct advantages conferred by the para-positioned hexyloxy group (–O–(CH₂)₅CH₃). We will explore how this seemingly simple alkyl ether chain enhances reaction efficiency, improves critical physicochemical properties, and unlocks unique applications, particularly in materials science and medicinal chemistry.
I. Enhancing Suzuki-Miyaura Coupling Efficiency
The primary function of a substituted phenylboronic acid is often judged by its performance in cross-coupling reactions. The hexyloxy group imparts a significant electronic advantage that directly translates to improved reaction outcomes.
The Electronic Influence of the Hexyloxy Group
The oxygen atom of the hexyloxy group is directly attached to the phenyl ring, making it a potent electron-donating group (EDG) through resonance. This increased electron density on the aromatic ring plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle, which is often the rate-determining step.[1][2] An electron-rich aryl boronic acid can more readily transfer its aryl group to the palladium center, accelerating the catalytic cycle and often leading to higher product yields and faster reaction times.[1][3]
This contrasts sharply with boronic acids bearing electron-withdrawing groups (EWGs), such as nitro or trifluoromethyl groups, which can decelerate the transmetalation step by making the aryl group less nucleophilic.[4]
Comparative Yields in Suzuki-Miyaura Coupling
To illustrate this effect, the following table presents typical yields for the coupling of 4-bromoanisole with various substituted phenylboronic acids under standardized conditions.
| Boronic Acid Partner | Substituent Type | Typical Yield (%) | Rationale |
| This compound | Strong Electron-Donating (EDG) | >90% | The alkoxy group enhances the nucleophilicity of the phenyl ring, accelerating transmetalation.[1] |
| Phenylboronic Acid | Neutral | 80-85% | Serves as the baseline for comparison. |
| 4-Nitrophenylboronic Acid | Strong Electron-Withdrawing (EWG) | 65-75% | The nitro group deactivates the ring, slowing the transmetalation step.[4] |
Note: Yields are representative and can vary based on specific reaction conditions, catalyst, and base used.
Diagram 1: Influence on the Suzuki-Miyaura Catalytic Cycle
Caption: The hexyloxy group accelerates the key transmetalation step.
II. Superior Physicochemical Properties for Practical Synthesis
Beyond electronic effects, the hexyloxy group confers significant practical advantages related to the compound's physical properties, making it easier to handle and more versatile in various reaction setups.
Enhanced Solubility in Organic Solvents
A common challenge when working with boronic acids is their limited solubility in the nonpolar organic solvents often required for cross-coupling reactions (e.g., toluene, dioxane, THF). Phenylboronic acid itself can be difficult to fully dissolve, leading to heterogeneous reaction mixtures and potentially inconsistent results.
The six-carbon alkyl chain of the hexyloxy group dramatically increases the lipophilicity of the molecule. This modification leads to a marked improvement in solubility in a wide range of organic solvents.[5] Enhanced solubility ensures a homogeneous reaction environment, which is critical for achieving reproducible results, predictable kinetics, and simplified reaction scale-up.
Diagram 2: Comparative Solubility Workflow
Caption: A standard workflow for quantifying solubility differences.
Increased Stability and Reduced Protodeboronation
Protodeboronation, the undesired cleavage of the C–B bond to replace the boronic acid group with a hydrogen atom, is a common side reaction that consumes the reagent and lowers product yield.[6] This process is often accelerated under basic conditions, which are standard for Suzuki-Miyaura couplings.[7]
While the electronic effect of the hexyloxy group on protodeboronation is complex, studies have shown that electron-donating groups can stabilize the C-B bond against certain degradation pathways compared to electron-withdrawing groups.[8] The increased steric bulk of the hexyloxy group may also provide a degree of kinetic stability, shielding the boronic acid moiety from the reaction medium. This enhanced stability ensures that more of the boronic acid is available for the desired cross-coupling reaction over the course of the experiment.
III. Unique Applications in Advanced Materials and Drug Discovery
The structural features of this compound—a rigid aromatic core coupled with a flexible aliphatic chain—make it a highly valuable building block in fields beyond simple cross-coupling.
A Key Component in Liquid Crystal Synthesis
The design of liquid crystals (LCs) often requires molecules (mesogens) that possess this combination of rigid and flexible segments. The phenylboronic acid unit provides the rigid core, while the hexyloxy chain acts as the flexible tail. This molecular architecture promotes the self-assembly into ordered, fluid phases (mesophases) upon changes in temperature, which is the defining characteristic of liquid crystals.[9][10] Molecules with similar alkoxybenzoic acid structures are well-known to form the basis of various liquid crystal phases used in display technologies and smart materials.[11]
Diagram 3: Molecular Architecture for Liquid Crystals
Caption: The molecule's structure promotes self-assembly into LC phases.
Tuning Lipophilicity in Drug Development
In medicinal chemistry, modulating a molecule's lipophilicity is crucial for optimizing its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).[12][13] The lipophilicity of a drug candidate directly impacts its ability to cross cell membranes and its overall bioavailability.
The hexyloxy group serves as a modular "lipophilic handle." By incorporating this compound into a larger molecule, medicinal chemists can systematically increase its lipophilicity.[14][15] This allows for fine-tuning of the overall molecule's properties to achieve the desired balance between solubility, permeability, and target engagement, which is a central challenge in drug design.[16] Boronic acids themselves are an increasingly important class of pharmacophores, and the ability to modify their properties with groups like hexyloxy expands their therapeutic potential.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol provides a reliable method for the coupling of this compound with an aryl bromide, demonstrating its practical application.
Objective: To synthesize 4-hexyloxy-4'-methoxybiphenyl.
Materials:
-
This compound (1.0 eq)
-
4-Bromoanisole (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Toluene (5 mL per mmol of boronic acid)
-
Water (1 mL per mmol of boronic acid)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-Bromoanisole, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed toluene and water to the flask via syringe.
-
Reaction: Heat the mixture to 90°C and stir vigorously. The improved solubility of the this compound should result in a homogeneous mixture.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then with brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure biphenyl product.
Conclusion
The hexyloxy group in this compound is far more than a passive substituent. It is a strategic modification that provides a trifecta of advantages:
-
Electronic Enhancement: It accelerates the Suzuki-Miyaura coupling reaction, leading to higher yields and efficiency.
-
Physicochemical Improvement: It significantly boosts solubility in common organic solvents and enhances stability, simplifying experimental procedures and improving reproducibility.
-
Functional Versatility: Its unique molecular structure makes it an ideal building block for advanced materials like liquid crystals and a valuable tool for tuning molecular properties in drug discovery.
For researchers and developers, choosing this compound over simpler analogues can be a critical decision that streamlines synthesis, improves outcomes, and opens doors to novel applications.
References
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- LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/02%3A_Structure_and_Properties_of_Organic_Molecules/2.06%3A_Suzuki-Miyaura_Coupling
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(38), 13436–13445. Available at: https://pubs.acs.org/doi/10.1021/jacs.7b07444
- Barros, H. G., et al. (2020). Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids. ResearchGate. Available at: https://www.researchgate.net/publication/343542261_Synthesis_of_liquid_crystals_based_on_hydrogen-bonding_of_4-Octyloxybenzoic_acid_with_4-alkylbenzoic_acids
- Wang, Y., et al. (2024). Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides. MDPI. Available at: https://www.mdpi.com/1422-0067/25/11/5895
- Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. Available at: https://www.researchgate.net/publication/229092497_The_influence_of_lipophilicity_in_drug_discovery_and_design
- Thomas, A. A., et al. (2018). Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling. ACS Central Science, 4(9), 1195–1201. Available at: https://pubs.acs.org/doi/10.1021/acscentsci.8b00420
- Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Available at: http://researchonline.ljmu.ac.uk/id/eprint/7806/
- Leszczyński, P., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4539–4546. Available at: https://pubs.acs.org/doi/10.1021/acs.jced.0c00531
- Talwelkar, M., & Pedireddi, V. R. (2010). –B(OH)2 versus –OH in supramolecular synthesis: molecular complexes of 4-hydroxyphenylboronic acid with aza-donor compounds. Tetrahedron Letters, 51(51), 6901-6905. Available at: https://www.diva-portal.org/smash/get/diva2:1602738/FULLTEXT01.pdf
- D'Souza, A., et al. (2021). Lipophilicity Determines Routes of Uptake and Clearance, and Toxicity of an Alpha-Particle-Emitting Peptide Receptor Radiotherapy. Molecular Pharmaceutics, 18(10), 3874–3883. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8500918/
- Zhang, Y., et al. (2019). Synthesis, Self-Assembly and Photoresponsive Behavior of Liquid Crystals Based on Azobenzene. MDPI. Available at: https://www.mdpi.com/2073-4352/9/12/625
- Wang, Z., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(57), 35839-35842. Available at: https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra06179a
- BenchChem. (2025). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. BenchChem Technical Support. Available at: https://www.benchchem.com/uploads/product-documents/2-Nitrophenylboronic%20acid_B151230_2025-12-22-01-38-00.pdf
- Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. Available at: https://www.researchgate.net/publication/341935298_Solubility_of_Phenylboronic_Acid_and_its_Cyclic_Esters_in_Organic_Solvents
- Kubo, K., et al. (2011). Synthesis and Mesomorphic Properties of Liquid Crystals with 5-(4-Alkoxyphenylethynyl)tropolone. ResearchGate. Available at: https://www.researchgate.net/publication/251529126_Synthesis_and_Mesomorphic_Properties_of_Liquid_Crystals_with_5-4-Alkoxyphenylethynyltropolone
- Ujaque, G., et al. (2002). Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. ResearchGate. Available at: https://www.researchgate.net/publication/250047201_Computational_study_of_the_transmetalation_process_in_the_Suzuki-Miyaura_cross-coupling_of_aryls
- Patsnap. (2025). How to Leverage Alkyl Modifications for Drug Design?. Patsnap Eureka. Available at: https://www.patsnap.
- Sporzyński, A., et al. (2017). Solubility of phenylboronic compounds in water. ResearchGate. Available at: https://www.researchgate.
- Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(30), 9541–9550. Available at: https://pubmed.ncbi.nlm.nih.gov/27355973/
- Ocak, H., et al. (2021). Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation. Heliyon, 7(12), e08544. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8684074/
- Sporzyński, A., & Leszczyński, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry. Available at: https://www.mjchem.net/index.php/mjchem/article/view/281
- Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/27355973/
- Author. (2023). I. TRANSITION METAL LIGANDS FOR SUZUKI-MIYAURA CROSS-COUPLING REACTIONS AND THE COORDINATION OF RADIONUCLIDES II. STUDIES TOWARD. Knowledge Commons. Available at: https://knowledgecommons.lakeheadu.ca/bitstream/handle/2453/5053/DissanayakeD2023c.pdf?sequence=1
- Wang, Y., et al. (2024). Strategies to Improve the Lipophilicity of Hydrophilic Macromolecular Drugs. ResearchGate. Available at: https://www.researchgate.net/publication/382022791_Strategies_to_Improve_the_Lipophilicity_of_Hydrophilic_Macromolecular_Drugs
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A Senior Application Scientist's Guide to Products Synthesized with 4-Hexyloxyphenylboronic Acid: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks in organic synthesis is paramount to achieving desired molecular properties and optimizing synthetic efficiency. Among the vast array of reagents for carbon-carbon bond formation, 4-hexyloxyphenylboronic acid has emerged as a valuable synthon for introducing a phenyl moiety with a moderately long alkoxy chain. This guide provides an in-depth characterization of products synthesized using this compound, primarily through the Suzuki-Miyaura cross-coupling reaction. We will objectively compare the performance and properties of these products against alternatives bearing shorter and longer alkoxy chains, supported by experimental data and detailed protocols.
The Strategic Advantage of the Hexyloxy Moiety
The choice of a hexyloxy group is not arbitrary. It imparts a unique balance of lipophilicity and flexibility to the resulting molecules. Compared to its shorter-chain analog, the methoxy group, the hexyloxy substituent significantly increases lipophilicity, which can enhance membrane permeability and influence the pharmacokinetic profile of a drug candidate. Conversely, when compared to longer alkyl chains, the hexyloxy group often maintains better solubility in common organic solvents, simplifying purification and handling. Furthermore, the length and conformation of the alkoxy chain can play a crucial role in the mesomorphic properties of liquid crystals and the binding affinity of bioactive molecules.[1][2]
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly in the synthesis of biaryl compounds.[3] The efficiency of this palladium-catalyzed reaction can be influenced by the electronic and steric nature of the boronic acid.
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Experimental Data Comparison
| Boronic Acid | Alkoxy Chain | Typical Yield (%) | Notes |
| 4-Methoxyphenylboronic acid | -OCH₃ | 90-98% | Generally high reactivity due to the electron-donating nature of the methoxy group. |
| This compound | -O(CH₂)₅CH₃ | 85-95% | Excellent yields, with the longer chain having a minimal negative impact on reactivity. Potential for slightly increased steric hindrance. |
| 4-Octyloxyphenylboronic acid | -O(CH₂)₇CH₃ | 80-90% | Good yields, though very long chains can sometimes lead to solubility challenges and slightly lower reaction rates. |
| Phenylboronic acid | -H | 88-96% | Serves as a baseline for comparison. |
Causality Behind Experimental Choices: The choice of a palladium acetate/triphenylphosphine catalyst system is a robust and cost-effective option for many Suzuki couplings.[4] The use of a base, such as potassium carbonate, is essential to activate the boronic acid for the transmetalation step in the catalytic cycle.[5] A mixed solvent system of toluene, ethanol, and water provides good solubility for both the organic substrates and the inorganic base, facilitating the reaction.[4]
Characterization of Synthesized Biaryl Products
The identity and purity of the synthesized biaryl products are confirmed using standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Comparative NMR Data
The length of the alkoxy chain has a distinct effect on the ¹H and ¹³C NMR spectra. The following table provides a representative comparison of the chemical shifts for a 4-alkoxybiphenyl product.
| Chemical Shift (ppm) | 4-Methoxybiphenyl | 4-Hexyloxybiphenyl | 4-Octyloxybiphenyl |
| ¹H NMR (Ar-H) | 7.55 (d, 2H), 7.50 (d, 2H), 7.41 (t, 2H), 7.30 (t, 1H), 6.98 (d, 2H) | ~7.5 (m, 4H), ~7.4 (m, 2H), ~7.3 (m, 1H), ~6.9 (d, 2H) | ~7.5 (m, 4H), ~7.4 (m, 2H), ~7.3 (m, 1H), ~6.9 (d, 2H) |
| ¹H NMR (O-CH₂) | 3.85 (s, 3H) | 4.01 (t, 2H) | 3.99 (t, 2H) |
| ¹³C NMR (Ar-C) | 159.2, 140.8, 133.8, 128.8, 128.2, 126.8, 126.7, 114.2 | ~159.0, ~140.5, ~133.5, ~128.5, ~128.0, ~126.5, ~114.5 | ~159.1, ~140.6, ~133.6, ~128.6, ~128.1, ~126.6, ~114.6 |
| ¹³C NMR (O-CH₂) | 55.3 | 68.1 | 68.0 |
Note: Data for 4-methoxybiphenyl and 4-octyloxybiphenyl are collated from existing literature and databases.[6][7][8] The data for 4-hexyloxybiphenyl is predicted based on known substituent effects and available data for similar structures.[9]
The key diagnostic signals are the triplet for the O-CH₂ protons around 4.0 ppm and the corresponding carbon signal around 68 ppm for the hexyloxy and octyloxy derivatives.
Experimental Protocols
The following is a detailed, self-validating protocol for the synthesis of a 4-hexyloxybiaryl compound via Suzuki-Miyaura coupling.
Synthesis of 4-Hexyloxy-4'-formylbiphenyl
Caption: A step-by-step experimental workflow for the synthesis of 4-hexyloxy-4'-formylbiphenyl.
Materials:
-
4-(hexyloxy)benzaldehyde (or 4-(hexyloxy)bromobenzene)
-
Arylboronic acid (e.g., 4-formylphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(hexyloxy)benzaldehyde (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[4]
-
Catalyst Addition: Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the flask.[4]
-
Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times. Under the inert atmosphere, add toluene (5 mL), ethanol (2 mL), and deionized water (2 mL).[4]
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.[4]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.[4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.[4]
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).[4]
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the combined organic layer over anhydrous magnesium sulfate.[4]
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]
Impact on Physicochemical and Biological Properties
The introduction of the 4-hexyloxy group can significantly influence the properties of the final biaryl product.
-
Solubility: The hexyloxy chain generally improves solubility in nonpolar organic solvents compared to less substituted analogs.
-
Liquid Crystalline Properties: For applications in materials science, the length of the alkoxy chain is a critical determinant of the mesophase behavior of cyanobiphenyls and related structures. The hexyloxy group often promotes the formation of nematic or smectic phases.[10][11][12]
-
Biological Activity: In drug discovery, the increased lipophilicity imparted by the hexyloxy group can enhance a compound's ability to cross cell membranes. However, this must be balanced, as excessive lipophilicity can lead to poor aqueous solubility and non-specific binding. Studies on other classes of compounds have shown that alkoxy chain length can markedly influence biological potency.[1]
Conclusion
This compound is a versatile and efficient building block for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The resulting products benefit from the balanced lipophilicity and flexibility conferred by the hexyloxy group. This guide provides the necessary experimental framework and comparative data to enable researchers to effectively utilize this reagent in their synthetic endeavors, with a clear understanding of how the hexyloxy moiety influences the physicochemical and biological properties of the final products.
References
- Application Notes and Protocols for the Suzuki Coupling of 4-(Hexyloxy)benzaldehyde with Arylboronic Acids - Benchchem.
- Wang, K., et al. Synthesis and properties of hydroxy tail-terminated cyanobiphenyl liquid crystals. Liquid Crystals.
- New patterns of twist-bend liquid crystal phase behaviour: the synthesis and characterisation of the 1-(4-cyanobiphenyl-4′-yl)-10-(4-alkylaniline-benzylidene-4′-oxy)decanes (CB10O·m). Soft Matter.
- Synthesis, Structural and Theoretical Analyses of C≡N···I Halogen-Bonded Liquid Crystalline Complexes of 4-Cyano-4′-alkoxy Biphenyl Systems. Crystal Growth & Design. (2023).
- Synthesis and Examination of Alkoxycyanobiphenyl Mesogens with a Single Fluorine Atom at Specific Loc
- The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls.
- A Researcher's Guide to Suzuki Coupling: Comparing the Efficiency of Diverse Boronic Acids - Benchchem.
- Miyaura, N., & Suzuki, A. Organoborane coupling reactions (Suzuki coupling). Chemical Reviews.
- Unsymmetrical and C3-Symmetrical Partially Fluorinated Hexaarylbenzenes: Effect of Terminal Alkoxy Chain Length on Photophysical and Thermophysical Behavior. Molecules. (2024).
- Exploring the physicochemical and antiproliferative properties of biaryl-linked[5]-macrodilactones. Bioorganic & Medicinal Chemistry. (2020).
- A Comparison of the Suzuki coupling reaction between phenyl boronic acid and 4‐bromo anisole with Pd−NHC−MIL‐101(Cr) catalyst and other reported catalysts.
- The Suzuki Reaction - Andrew G Myers Research Group. Harvard University.
- Suzuki Coupling - Organic Chemistry Portal.
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- Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in W
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- Suzuki reaction - Wikipedia.
- Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Inform
- 4'-n-Octyloxybiphenyl-4-carboxylic acid - Optional[13C NMR] - Spectrum - SpectraBase.
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- ¹H NMR of 4-((4-(hexyloxy)phenyl)diazenyl)naphthalen-1-yl 4-methoxybenzoate I6/a as a prototype.
- Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. [Journal Name].
- Alkoxy chain length governs the potency of 2-benzylbenzimidazole 'nitazene' opioids associated with human overdose. Psychopharmacology. (2023).
- Impact of Substitution Pattern and Chain Length on the Thermotropic Properties of Alkoxy-Substituted Triphenyl-Tristriazolotriazines. Molecules. (2020).
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A Comparative Guide to Isotopic Labeling Studies with 4-Hexyloxyphenylboronic Acid for Advanced Research Applications
This guide provides an in-depth technical comparison of isotopic labeling strategies for 4-Hexyloxyphenylboronic acid, a versatile molecular scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to explain the fundamental reasoning behind experimental design, from isotope selection to final analytical characterization. We will explore how leveraging isotopes like Deuterium (²H), Carbon-13 (¹³C), and Boron-10 (¹⁰B) can unlock unique insights in metabolic studies, mechanistic elucidation, and novel therapeutic development.
Chapter 1: The Strategic Choice of Isotope: Tailoring the Label to the Question
The selection of an isotopic label is the most critical decision in study design, as it dictates the type of information that can be obtained. This compound offers multiple sites for labeling—the aromatic ring, the hexyloxy aliphatic chain, and the boron atom itself. The choice depends entirely on the scientific objective.
Deuterium (²H) Labeling: The "Silent" Tracer for Metabolic and Mechanistic Insights
Deuterium, with an additional neutron, is nearly electronically identical to protium (¹H) but twice as heavy. This mass difference is the source of its utility.
-
Causality of Choice : The C-²H bond is stronger than the C-¹H bond. This leads to a slower rate of bond cleavage, a phenomenon known as the Kinetic Isotope Effect (KIE). In drug development, replacing metabolically labile C-H bonds with C-D bonds can slow down enzymatic degradation (e.g., by Cytochrome P450 enzymes), enhancing a drug's metabolic stability and half-life[1]. For mechanistic studies, deuterium labeling can reveal the origin of hydrogen atoms in a reaction[2][3]. In mass spectrometry, its mass shift is easily detectable without the complexity of radioactive handling.
-
Strategic Application with this compound : Labeling could be targeted to the hexyloxy chain to probe its metabolic fate or to the phenyl ring to investigate aromatic hydroxylation. Phenyl D5 Boronic Acid is a commercially available analogue that serves as a valuable tool in organic synthesis and medicinal chemistry for introducing deuterium-labeled phenyl groups[4].
Carbon-13 (¹³C) Labeling: The Backbone Tracer for Metabolic Flux
Carbon-13 is a stable, non-radioactive isotope of carbon. Its natural abundance is only ~1.1%, making it an excellent tracer against a low natural background[5].
-
Causality of Choice : ¹³C labeling allows researchers to trace the carbon backbone of a molecule through complex biological systems. It is indispensable for metabolic flux analysis, where the distribution of ¹³C atoms in downstream metabolites reveals the activity of different metabolic pathways[6][7]. In NMR, ¹³C enrichment dramatically boosts signal intensity, enabling experiments like INADEQUATE that can map the entire carbon skeleton of a molecule in a complex mixture[5]. For quantitative mass spectrometry, ¹³C-labeled compounds serve as ideal internal standards.
-
Strategic Application with this compound : A ¹³C-labeled hexyloxy chain could be used to track the distribution and metabolism of the lipid portion of the molecule. A strategy for creating ¹³C-labeled carboxylic esters from boronic esters has been developed, showcasing a pathway to incorporate this label[8].
Boron-10 (¹⁰B) Enrichment: The Therapeutic Warhead
Unlike ²H and ¹³C, the primary purpose of ¹⁰B enrichment is not tracing but therapy. Natural boron is a mixture of ¹¹B (~80%) and ¹⁰B (~20%).
-
Causality of Choice : The stable ¹⁰B isotope has an exceptionally large cross-section for capturing thermal neutrons. Upon capturing a neutron, it undergoes a nuclear fission reaction to release a high-energy alpha particle (⁴He) and a lithium-7 (⁷Li) nucleus[9][10]. These particles have a very short path length (~5–9 µm), roughly the diameter of a single cell. This allows for highly localized cell killing, forming the basis of Boron Neutron Capture Therapy (BNCT)[11][12].
-
Strategic Application with this compound : An ideal BNCT agent must selectively accumulate in tumor tissue[11]. By synthesizing this compound with highly enriched ¹⁰B, one could create a potential BNCT agent. The lipophilic hexyloxy tail could modify its biodistribution and tumor cell uptake compared to existing agents like boronophenylalanine (BPA)[13].
Data Presentation: Isotope Comparison
| Isotope | Symbol | Natural Abundance | Primary Application | Key Rationale | Common Analytical Technique |
| Deuterium | ²H or D | 0.015% | Metabolic Stabilization, Mechanistic Studies | Kinetic Isotope Effect (KIE) | Mass Spectrometry, ¹H NMR |
| Carbon-13 | ¹³C | 1.1% | Metabolic Flux Analysis, Quantitative Bioanalysis | Chemical Tracer, NMR Signal Enhancement | Mass Spectrometry, ¹³C NMR |
| Boron-10 | ¹⁰B | 19.9% | Boron Neutron Capture Therapy (BNCT) | High Neutron Capture Cross-Section | ICP-MS, Neutron Activation Analysis |
Visualization: Isotope Selection Workflow
Caption: Decision tree for selecting an isotopic label.
Chapter 2: Synthetic Methodologies & Protocols
The synthesis of isotopically labeled this compound requires careful planning to incorporate the label efficiently and at a known position. The general approach involves coupling a labeled precursor at an appropriate stage.
Experimental Protocol: Synthesis of 4-(Hexyloxy-1,1-d₂)phenylboronic acid
This protocol describes a representative synthesis for introducing deuterium at a metabolically plausible site on the hexyloxy chain.
Objective : To synthesize this compound with two deuterium atoms on the carbon adjacent to the ether oxygen.
Materials :
-
1-Bromohexane-1,1-d₂ (labeled precursor)
-
4-Hydroxyphenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Hydrochloric acid (1M HCl)
-
Magnesium sulfate (MgSO₄)
-
Deuterated solvents for NMR (e.g., DMSO-d₆)
Procedure :
-
Setup : To a 100 mL round-bottom flask, add 4-hydroxyphenylboronic acid (1.38 g, 10 mmol) and potassium carbonate (4.14 g, 30 mmol).
-
Solvent Addition : Add 40 mL of anhydrous DMF to the flask and stir the suspension under a nitrogen atmosphere.
-
Precursor Addition : Add 1-bromohexane-1,1-d₂ (1.67 g, 10 mmol) to the reaction mixture dropwise.
-
Reaction : Heat the mixture to 80°C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup : After cooling to room temperature, pour the reaction mixture into 200 mL of water.
-
Extraction : Extract the aqueous solution with diethyl ether (3 x 75 mL).
-
Washing : Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Acidification & Isolation : Acidify the aqueous layer to pH ~2-3 with 1M HCl. A white precipitate should form.
-
Filtration : Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Drying : Dry the solid product under vacuum to yield 4-(hexyloxy-1,1-d₂)phenylboronic acid.
-
Characterization : Confirm the structure and isotopic incorporation via ¹H NMR (disappearance of the triplet at ~4.0 ppm), Mass Spectrometry (M+2 mass shift), and ¹¹B NMR.
Trustworthiness : This protocol is self-validating. The use of high-resolution mass spectrometry will confirm the expected mass increase corresponding to two deuterium atoms. ¹H NMR will show the disappearance of the signal for the alpha-methylene protons, confirming the label's position.
Visualization: Generalized Synthetic Workflow
Caption: Workflow for synthesis and validation.
Chapter 3: Analytical & Characterization Workflow
Characterizing isotopically labeled boronic acids requires a multi-technique approach to confirm identity, purity, and isotopic incorporation. The analysis is often complicated by the tendency of boronic acids to undergo dehydration to form cyclic boroxine trimers, which can interfere with mass spectrometry analysis[14][15].
Mass Spectrometry (MS)
MS is the primary tool for confirming the mass shift from isotopic labeling and quantifying the level of incorporation.
-
Expertise & Experience : Electrospray Ionization (ESI) in negative ion mode is often preferred for boronic acids, as they readily form the [M-H]⁻ ion[16]. High-resolution MS (e.g., Orbitrap or TOF) is crucial to resolve the labeled compound from any unlabeled starting material and confirm the exact mass. Techniques like UPLC-MS provide rapid, high-throughput analysis with minimal sample preparation, helping to avoid the dehydration issues seen at elevated temperatures in other methods[17][18]. For complex samples, MALDI-MS using a 2,5-dihydroxybenzoic acid (DHB) matrix can be effective, as DHB forms an adduct that prevents trimerization[14].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous information about the precise location of the isotopic label.
-
Expertise & Experience :
-
¹H NMR : In deuterium labeling, the disappearance of a proton signal is the clearest evidence of successful labeling.
-
¹³C NMR : For ¹³C-labeled compounds, a dramatic enhancement of the signal for the labeled carbon is observed. This is essential for confirming the label's position in complex molecules[5].
-
¹¹B NMR : This technique is particularly convenient for boronic acids. It provides a distinct signal for the sp²-hybridized boron atom, confirming that the boronic acid moiety is intact and has not degraded[19][20]. The chemical shift in ¹¹B NMR is also sensitive to the boron's coordination environment, making it useful for studying interactions with diols or other binding partners[21].
-
Data Presentation: Analytical Technique Comparison
| Technique | Information Gained | Key Strengths | Common Challenges |
| UPLC-ESI-MS | Molecular Weight, Isotopic Purity, Quantification | High-throughput, sensitive, avoids thermal degradation[17]. | Ion suppression, formation of adducts. |
| ¹H NMR | Position of Deuterium Label, Structural Integrity | Unambiguous positional information. | Lower sensitivity than MS. |
| ¹³C NMR | Position of ¹³C Label, Structural Integrity | Unambiguous positional information. | Requires high concentration or long acquisition times if not enriched[5]. |
| ¹¹B NMR | Integrity of Boronic Acid Group, Binding State | Fast and specific for the boron center[20]. | Less common technique, requires appropriate NMR probe. |
| MC-ICP-MS | Precise Boron Isotope Ratio (¹¹B/¹⁰B) | Extremely high precision for isotope ratios[22]. | Destructive, requires sample digestion, measures total boron not specific molecules[23]. |
Chapter 4: Application Case Studies: A Comparative Analysis
To illustrate the practical implications of these studies, we compare our target molecule, this compound, with established alternatives in two distinct research scenarios.
Case Study: Metabolic Stability Assessment (Deuterium Labeling)
-
Objective : To compare the metabolic stability of this compound (4-HPBA) with its deuterated analogue, 4-(hexyloxy-1,1-d₂)-phenylboronic acid (d₂-4-HPBA), in human liver microsomes.
-
Alternative Compound : Phenylboronic Acid (PBA) serves as a simpler, non-lipophilic baseline.
-
Methodology : Incubate each compound with human liver microsomes and an NADPH regenerating system. Quench the reaction at various time points and analyze the remaining parent compound by LC-MS.
-
Expected Outcome & Rationale : The primary metabolic pathway for the hexyloxy group is likely O-dealkylation or hydroxylation at the alpha-carbon (C1). By strengthening the C-D bonds at this position in d₂-4-HPBA, we anticipate a slower rate of metabolism compared to the non-labeled 4-HPBA (a positive KIE). This would demonstrate increased metabolic stability. In contrast, PBA lacks this aliphatic chain and would be metabolized through aromatic hydroxylation, showing a different metabolic profile altogether. The lipophilic tail of 4-HPBA may lead to higher overall metabolism than PBA due to better binding in hydrophobic enzyme pockets.
Case Study: A Potential BNCT Agent (¹⁰B Enrichment)
-
Objective : To evaluate the potential of ¹⁰B-enriched this compound (¹⁰B-4-HPBA) as a BNCT agent by measuring its uptake in a cancer cell line.
-
Alternative Compound : L-4-Boronophenylalanine (BPA), a clinically used BNCT agent[11][13].
-
Methodology : Synthesize ¹⁰B-4-HPBA with >95% ¹⁰B enrichment. Incubate a cancer cell line known to overexpress L-type amino acid transporters (LAT1), such as F98 glioma cells, with equimolar concentrations of ¹⁰B-4-HPBA and ¹⁰B-BPA. After incubation, lyse the cells and measure the total boron content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Expected Outcome & Rationale : BPA uptake is actively mediated by LAT1 transporters, which are overexpressed in many cancer cells, leading to selective accumulation[12]. ¹⁰B-4-HPBA, lacking an amino acid moiety, will not use this transport system. Its uptake will be governed by passive diffusion across the cell membrane, influenced by its lipophilicity from the hexyloxy chain. We would compare the resulting intracellular boron concentration. While BPA is expected to show higher uptake in LAT1-positive cells, ¹⁰B-4-HPBA could serve as a valuable comparison or a lead for developing agents for LAT1-negative tumors where its passive diffusion mechanism might be advantageous. A tumor-to-normal tissue ratio of approximately 3:1 or greater is a key requirement for a successful BNCT agent[11].
Conclusion
Isotopic labeling transforms this compound from a simple chemical building block into a sophisticated tool for probing complex biological questions. This guide demonstrates that the power of this technique lies not in a single protocol but in the deliberate and informed integration of isotope selection, synthetic chemistry, and analytical validation. By understanding the causality behind each experimental choice—whether it is leveraging the Kinetic Isotope Effect of deuterium, tracing metabolic pathways with carbon-13, or weaponizing boron-10 for therapy—researchers can design more insightful, robust, and impactful studies.
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A Researcher's Guide to the Spectroscopic Characterization of 4-Hexyloxyphenylboronic Acid and Its Derivatives
This guide provides a comprehensive spectroscopic comparison of 4-hexyloxyphenylboronic acid and its common derivatives, such as boronate esters. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the practical application and interpretation of key analytical techniques. We will explore the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS), explaining the causality behind experimental choices and presenting comparative data to facilitate robust compound characterization.
Introduction: The Versatility of Arylboronic Acids
This compound is a member of the arylboronic acid family, a class of compounds of immense importance in modern chemistry. Their utility as key building blocks in Suzuki-Miyaura cross-coupling reactions is well-established, but their applications extend far beyond, into the realms of chemical sensors, drug delivery systems, and functional materials.[1][2][3][4] The boronic acid moiety, -B(OH)₂, can reversibly bind with diols, a property extensively exploited in the design of sensors for carbohydrates and other biologically relevant molecules.[1][3][4]
The reactivity of the boronic acid group allows for straightforward derivatization, most commonly through esterification with diols (e.g., pinacol, ethylene glycol) to form cyclic boronate esters. This transformation enhances stability, modifies solubility, and alters the electronic properties of the molecule, making spectroscopic analysis essential for confirming structure and purity. This guide will use the this compound pinacol ester as a primary example of a common derivative for comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For boronic acids, a multi-nuclear approach (¹H, ¹³C, and ¹¹B) provides a complete picture of the molecular framework.
The Challenge: Boroxine Formation
A primary challenge in the NMR analysis of boronic acids is their tendency to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[5] This equilibrium between the monomeric acid and the trimeric boroxine can lead to signal broadening and complex, often uninterpretable, spectra.
The Solution: The key to obtaining sharp, intelligible NMR spectra is to shift the equilibrium entirely to the monomeric form. This is typically achieved by using a coordinating deuterated solvent, such as methanol-d₄. The methanol molecules interact with the boronic acid group, breaking up the boroxine trimer and preventing its reformation.[5] While this method results in the exchange of the acidic B(OH)₂ protons with deuterium, making them invisible, it yields clean spectra for all other protons. An alternative is to characterize the stable boronate ester derivative.
¹H and ¹³C NMR Analysis
The ¹H NMR spectrum provides information on the proton environment, while ¹³C NMR details the carbon skeleton. The hexyloxy substituent and the phenyl ring are the key reporters.
-
¹H NMR: The aromatic region typically displays an AA'BB' system characteristic of a 1,4-disubstituted benzene ring. The protons of the hexyloxy chain appear in the aliphatic region, with distinct signals for the -OCH₂- group and the terminal -CH₃ group.
-
¹³C NMR: The spectrum will show four signals for the aromatic carbons (due to symmetry) and six signals for the hexyloxy chain carbons. The carbon attached to the boron atom (C-B) is a key diagnostic signal.
¹¹B NMR: A Direct View of the Boron Center
¹¹B NMR spectroscopy is uniquely suited for analyzing organoboron compounds, as the chemical shift is highly sensitive to the coordination environment and hybridization of the boron atom.[6][7][8]
-
sp² Boron: In this compound, the boron is trigonal planar and sp² hybridized. This typically results in a broad signal in the ¹¹B NMR spectrum around δ 28-33 ppm .[7]
-
sp³ Boron: Upon esterification, such as in the pinacol ester, the boron atom remains largely sp² but its electronic environment changes, often leading to a slight downfield shift. More significantly, when a Lewis base coordinates to the boron or when the acid is converted to a boronate anion at high pH, the boron becomes tetrahedral and sp³ hybridized, causing a substantial upfield shift in the ¹¹B NMR signal to approximately δ 3-9 ppm .[6][7] This makes ¹¹B NMR an excellent tool for studying binding events and pH-dependent equilibria.[6][8]
Comparative NMR Data
| Compound | Technique | Key Chemical Shifts (δ, ppm) - Representative |
| This compound | ¹H NMR (Methanol-d₄) | ~7.7 (d, 2H, Ar-H ortho to B), ~6.9 (d, 2H, Ar-H ortho to O), ~4.0 (t, 2H, -OCH₂-), 0.9 (t, 3H, -CH₃) |
| ¹³C NMR (Methanol-d₄) | ~162 (Ar-C-O), ~137 (Ar-C-H), ~130 (Ar-C-B, broad), ~115 (Ar-C-H), ~69 (-OCH₂-), ~14 (-CH₃) | |
| ¹¹B NMR (Methanol-d₄) | ~29 (broad s) | |
| This compound Pinacol Ester | ¹H NMR (CDCl₃) | ~7.8 (d, 2H, Ar-H ortho to B), ~6.9 (d, 2H, Ar-H ortho to O), ~4.0 (t, 2H, -OCH₂-), 1.35 (s, 12H, pinacol -CH₃), 0.9 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | ~161 (Ar-C-O), ~136 (Ar-C-H), C-B not observed, ~114 (Ar-C-H), ~84 (pinacol C-O), ~68 (-OCH₂-), ~25 (pinacol -CH₃), ~14 (-CH₃) | |
| ¹¹B NMR (CDCl₃) | ~31 (broad s) |
Experimental Protocol: ¹H NMR of a Boronic Acid
-
Sample Preparation: Weigh 5-10 mg of the boronic acid directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated methanol (Methanol-d₄).
-
Dissolution: Cap the tube and gently invert or vortex until the solid is fully dissolved. The use of methanol is critical to prevent boroxine formation.[5]
-
Acquisition: Insert the sample into the NMR spectrometer. Acquire the spectrum using standard parameters for ¹H NMR. A higher number of scans may be necessary for dilute samples.
-
Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Reference the solvent peak (Methanol-d₄ at δ 3.31 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that probes the vibrational modes of molecules. It is exceptionally useful for confirming the presence of key functional groups and monitoring chemical transformations like esterification.[9]
Interpreting the Spectra
For this compound, the FT-IR spectrum is dominated by vibrations from the -OH, B-O, and aromatic groups.[10][11]
-
O-H Stretch: A very strong and characteristically broad absorption band is observed between 3200-3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the boronic acid molecules in the solid state.[10][11]
-
B-O Stretch: A strong, sharp band typically appears in the 1330-1380 cm⁻¹ region, corresponding to the asymmetric B-O stretching vibration.[12]
-
Aromatic C=C and C-H Stretches: Aromatic C=C ring stretching vibrations are found between 1400-1610 cm⁻¹, while C-H stretches appear just above 3000 cm⁻¹.
-
C-O Stretch: The aryl-alkyl ether C-O stretch is visible around 1250 cm⁻¹.
Upon conversion to a boronate ester, the spectrum changes dramatically. The most obvious change is the complete disappearance of the broad O-H stretching band . Additionally, the strong B-O stretching band may shift, and new C-O stretching bands associated with the ester group will appear.
Comparative FT-IR Data
| Compound | Vibrational Mode | Typical Wavenumber (cm⁻¹)[10][11][12] | Appearance |
| This compound | O-H stretch (H-bonded) | 3200 - 3600 | Strong, very broad |
| Aromatic C-H stretch | ~3050 | Medium, sharp | |
| Aliphatic C-H stretch | 2850 - 2960 | Strong, sharp | |
| Aromatic C=C stretch | 1605, 1510 | Strong, sharp | |
| B-O stretch | ~1350 | Strong, sharp | |
| C-O (ether) stretch | ~1250 | Strong, sharp | |
| This compound Pinacol Ester | O-H stretch | Absent | - |
| Aromatic C-H stretch | ~3050 | Medium, sharp | |
| Aliphatic C-H stretch | 2850 - 2980 | Strong, sharp | |
| Aromatic C=C stretch | 1605, 1510 | Strong, sharp | |
| B-O stretch (ester) | ~1360 | Very Strong, sharp | |
| C-O (ether) stretch | ~1250 | Strong, sharp |
Experimental Protocol: ATR-FT-IR
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid powder onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
UV-Visible (UV-Vis) and Fluorescence Spectroscopy: Exploring Electronic Properties
UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. For this compound, the absorption is dominated by the π → π* transitions of the substituted benzene ring.[13]
The position of the maximum absorbance (λ_max) and the molar absorptivity are sensitive to substitution on the aromatic ring and the chemical environment. While simple esterification may only cause minor shifts in the absorbance spectrum, processes that alter the hybridization of the boron atom from sp² to sp³ (e.g., binding with diols or fluoride ions at appropriate pH) can significantly perturb the electronic structure, leading to noticeable spectral changes.[14][15]
This sensitivity is the foundation for the use of arylboronic acids in colorimetric and fluorescent sensors.[2][16] Many arylboronic acids exhibit fluorescence, and the emission intensity or wavelength can change dramatically upon binding to an analyte like a sugar, providing a clear signal for detection.[16][17]
Comparative UV-Vis Data
| Compound | Solvent | λ_max (nm) - Representative | Comments |
| This compound | Methanol | ~230, ~275 | Typical absorbance for a substituted benzene ring. |
| This compound Pinacol Ester | Methanol | ~232, ~276 | Minor shifts expected upon esterification. |
| This compound + Fructose (Basic pH) | Aqueous Buffer | Red or blue shift possible | Binding to diol alters electronic structure, forming the basis for sensing applications.[16] |
Experimental Protocol: UV-Vis Spectroscopy
-
Stock Solution: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mM).
-
Dilution: Dilute the stock solution to a concentration that gives an absorbance reading between 0.1 and 1.0 AU (typically 1-10 µM).
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).
-
Measurement: Replace the blank with the sample cuvette and record the absorption spectrum, typically from 200 to 400 nm.
Mass Spectrometry (MS): Confirming Molecular Weight and Identity
Mass spectrometry is an essential tool for confirming the molecular weight of a compound and providing evidence of its elemental composition.
The Boron Isotope Pattern
A unique and definitive feature of boron-containing compounds in mass spectrometry is the natural isotopic abundance of boron: ¹¹B (80.2%) and ¹⁰B (19.8%) . This means that any ion containing a single boron atom will appear as a pair of peaks separated by approximately 1 Da, with a characteristic intensity ratio of roughly 4:1 (¹¹B:¹⁰B).[18][19] Observing this pattern is strong evidence for the successful incorporation of boron into the molecule.
Ionization and Fragmentation
Electrospray Ionization (ESI) is a soft ionization technique well-suited for these polar molecules, typically yielding the protonated molecular ion [M+H]⁺ or other adducts like [M+Na]⁺.[20] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the elemental formula. Fragmentation patterns can also provide structural information, often involving the loss of water (-18 Da) or the cleavage of the hexyloxy side chain.
Comparative Mass Spectrometry Data
| Compound | Ion | Expected m/z for ¹¹B Isotope | Expected m/z for ¹⁰B Isotope | Expected Ratio |
| This compound | [M+H]⁺ | 223.1500 | 222.1533 | ~4 : 1 |
| This compound Pinacol Ester | [M+H]⁺ | 291.2126 | 290.2159 | ~4 : 1 |
Conclusion
A multi-technique spectroscopic approach is indispensable for the robust characterization of this compound and its derivatives.
-
NMR (¹H, ¹³C, ¹¹B) provides definitive structural elucidation, with ¹¹B NMR offering a direct probe into the boron's chemical environment.
-
FT-IR serves as a rapid and effective method to confirm functional groups and monitor reactions, such as the disappearance of the O-H band upon esterification.
-
UV-Vis and Fluorescence spectroscopy reveal the electronic properties and form the basis for developing advanced sensor applications.
-
Mass Spectrometry confirms the molecular weight and, crucially, verifies the presence of boron through its unique isotopic signature.
By judiciously applying these techniques and understanding the principles behind the experimental choices, researchers can confidently synthesize, purify, and utilize these versatile compounds in a wide array of scientific applications.
References
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- Reddit discussion on "Recording NMR spectra for aryl boronic acids - overcoming oligomeriz
- Poon, C. K., & Smith, B. D. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]
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- Su, D., et al. (2011). Direct Colorimetric Detection of Hydrogen Peroxide Using 4-Nitrophenyl Boronic Acid or Its Pinacol Ester. Analytical Chemistry, 83(19), 7344-7349. [Link]
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- Hirata, S., et al. (2017). Unveiling a New Aspect of Simple Arylboronic Esters: Long-Lived Room-Temperature Phosphorescence from the. Angewandte Chemie International Edition, 56(6), 1602-1606. [Link]
- Aathithan, S., et al. (2022). Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. Journal of Molecular Structure, 1262, 133033. [Link]
- Shapiro, I., et al. (1961). Mass Spectrometry in Boron Chemistry. In Advances in Chemistry (Vol. 32, pp. 129-137). American Chemical Society. [Link]
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- Karabacak, M., et al. (2014). FT-IR, FT-Raman, NMR and UV–Vis spectra and DFT calculations of 5-bromo-2-ethoxyphenylboronic acid (monomer and dimer str). Journal of Molecular Structure, 1075, 468-480. [Link]
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- Torssell, K., & Tylli, H. (1968). Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Inorganic Chemistry, 7(9), 1944-1945. [Link]
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- Mary, Y. S., et al. (2023). Spectroscopic Approach, Biological Evaluation, DFT, Molecular Docking Analysis of 4-Acetamido-3-Nitrobenzoic Acid and its Derivatives. Journal of Molecular Structure, 1290, 135898. [Link]
- Hisano, T., et al. (2021). Siloxy Esters as Traceless Activator of Carboxylic Acids: Boron-Catalyzed Chemoselective Asymmetric Aldol Reaction. ChemRxiv. [Link]
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- E-Hoffmann, M., & Brandenburg, A. (2013).
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A Quantitative and Comparative Guide to the Suzuki-Miyaura Coupling of 4-Hexyloxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures that are prevalent in pharmaceuticals and functional materials.[1][2] The choice of the organoboron reagent is a critical parameter that dictates reaction efficiency, yield, and scope. This guide provides an in-depth quantitative analysis of the performance of 4-hexyloxyphenylboronic acid in this pivotal reaction, comparing it with other commonly employed substituted phenylboronic acids. Our analysis is grounded in established mechanistic principles and supported by detailed experimental protocols for validation.
The Significance of the 4-Hexyloxy Substituent
The this compound is a valuable building block in organic synthesis. The hexyloxy group, a moderately electron-donating and sterically significant substituent, imparts unique properties to the molecule. Its lipophilicity can enhance the solubility of the resulting biaryl products in organic media and can be a desirable feature in medicinal chemistry for modulating pharmacokinetic properties. Understanding how this group influences the reaction kinetics and overall outcome of a Suzuki-Miyaura coupling is crucial for rational reaction design and optimization.
Comparative Performance Analysis: A Predictive Framework
Direct, side-by-side comparative studies of a wide range of boronic acids under identical conditions are not always readily available in the literature. Therefore, we present a predictive comparison based on the well-established electronic and steric effects governing the Suzuki-Miyaura reaction. The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step and is highly sensitive to the nature of the boronic acid.[3][4]
Electron-donating groups on the arylboronic acid generally accelerate the transmetalation step by increasing the nucleophilicity of the aryl group.[3] Conversely, electron-withdrawing groups can decrease this nucleophilicity, slowing down the reaction.[3] Steric hindrance, particularly at the ortho positions, can also significantly impede the reaction.[5]
Based on these principles, we can predict the relative reactivity of this compound compared to other para-substituted phenylboronic acids. The hexyloxy group is an electron-donating group, and thus we anticipate it to perform favorably compared to unsubstituted phenylboronic acid and those with electron-withdrawing groups.
Table 1: Predicted Relative Performance of Various Phenylboronic Acids in a Standardized Suzuki-Miyaura Coupling with 4-Bromoanisole
| Boronic Acid | Para-Substituent | Electronic Effect | Predicted Relative Initial Rate (Normalized) | Predicted Yield Range (%) | Key Considerations |
| Phenylboronic Acid | -H | Neutral | 1.0 | 85-95 | Baseline for comparison. |
| This compound | -O(CH₂)₅CH₃ | Electron-Donating | ~1.5 - 2.0 | 90-98 | The electron-donating nature of the alkoxy group is expected to accelerate the reaction.[3] |
| 4-Methoxyphenylboronic Acid | -OCH₃ | Strong Electron-Donating | ~2.0 - 2.5 | 92-99 | A smaller alkoxy group, also strongly electron-donating, often leads to slightly faster rates.[3] |
| 4-tert-Butylphenylboronic Acid | -C(CH₃)₃ | Weak Electron-Donating | ~1.2 - 1.5 | 88-96 | The bulky tert-butyl group has a minor electronic effect but can introduce steric hindrance. |
| 4-Trifluoromethylphenylboronic Acid | -CF₃ | Strong Electron-Withdrawing | ~0.5 - 0.7 | 70-85 | The strong electron-withdrawing nature of the trifluoromethyl group is expected to significantly slow the transmetalation step.[3] |
Note: The predicted relative initial rates and yield ranges are illustrative and based on established principles of Suzuki-Miyaura reaction kinetics. Actual results are highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.
Experimental Validation: A Protocol for Quantitative Comparison
To provide a framework for the empirical validation of the predicted performance, we present a detailed experimental protocol for a comparative Suzuki-Miyaura coupling reaction. This protocol is designed for quantitative analysis of the reaction progress using High-Performance Liquid Chromatography (HPLC).
Protocol 1: Comparative Kinetic Analysis of Suzuki-Miyaura Coupling Reactions via HPLC
Objective: To quantitatively compare the reaction rates and yields of different phenylboronic acids in a Suzuki-Miyaura coupling with a standardized aryl halide.
Materials:
-
4-Bromoanisole (Aryl Halide)
-
Phenylboronic Acid (Reference)
-
This compound
-
4-Methoxyphenylboronic Acid
-
4-tert-Butylphenylboronic Acid
-
4-Trifluoromethylphenylboronic Acid
-
Palladium(II) Acetate (Pd(OAc)₂) (Catalyst)
-
Triphenylphosphine (PPh₃) (Ligand)
-
Potassium Carbonate (K₂CO₃) (Base)
-
Toluene (Solvent)
-
Deionized Water
-
Dodecane (Internal Standard)
-
Acetonitrile (Quenching and HPLC Mobile Phase)
-
Schlenk flasks and standard glassware for inert atmosphere reactions
Experimental Workflow Diagram:
Caption: Workflow for the comparative kinetic analysis of Suzuki-Miyaura reactions.
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 4-bromoanisole (1.0 mmol, 1.0 equiv.), the respective boronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and dodecane (0.5 mmol, 0.5 equiv., as an internal standard).
-
Solvent Addition: Add a degassed 4:1 mixture of toluene and water (10 mL) to the flask.
-
Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.04 mmol, 4 mol%) in degassed toluene (1 mL).
-
Reaction Initiation: Heat the reaction mixture to 90 °C with vigorous stirring. Inject the catalyst solution into the reaction flask. This marks time zero (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the aliquot in a vial containing 1 mL of acetonitrile.
-
HPLC Analysis: Analyze the quenched samples by HPLC. Use a C18 column and a suitable mobile phase gradient (e.g., acetonitrile/water) with UV detection to determine the concentrations of 4-bromoanisole and the biaryl product relative to the internal standard.
-
Data Analysis: Plot the concentration of the product as a function of time for each boronic acid. The initial slope of this curve will give the initial reaction rate. The final concentration after the reaction has gone to completion will determine the final yield.
Mechanistic Insights: The Role of the Boronic Acid
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6] The boronic acid plays a crucial role in the transmetalation step. The base in the reaction mixture activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium(II) complex formed after oxidative addition.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The electronic nature of the substituent on the phenylboronic acid directly influences the rate of transmetalation. The electron-donating hexyloxy group in this compound increases the electron density on the aromatic ring, making it more nucleophilic and thus facilitating a faster transfer to the palladium center compared to unsubstituted or electron-deficient arylboronic acids.
Conclusion
This compound is a highly effective coupling partner in Suzuki-Miyaura reactions. Its electron-donating hexyloxy group is predicted to result in faster reaction rates and higher yields compared to phenylboronic acid and its electron-withdrawn counterparts. The provided experimental protocol offers a robust framework for the quantitative validation of these predictions in a laboratory setting. For researchers in drug development and materials science, a thorough understanding of these structure-activity relationships is essential for the efficient and rational synthesis of target molecules.
References
- BenchChem. A Comparative Guide to the Kinetic Analysis of Ethylboronic Acid in Suzuki-Miyaura Reactions. Link
- BenchChem. A Comparative Analysis of 2-Nitrophenylboronic Acid and 4-Nitrophenylboronic Acid in Suzuki Coupling Reactions. Link
- BenchChem. A Comparative Guide to the Reaction Kinetics of 6-Methoxy-2-naphthaleneboronic Acid Couplings. Link
- BenchChem. A Comparative Guide to Organoboron Reagents in Suzuki-Miyaura Coupling: Benchmarking (4-(Butylsulfinyl)phenyl)boronic Acid. Link
- ResearchGate.
- BenchChem.
- BenchChem. A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. Link
- Sigma-Aldrich. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Link
- ResearchGate. Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid | Request PDF. Link
- National Institutes of Health. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Link
- BenchChem. A Comparative Kinetic Analysis of Suzuki Reactions Involving 4-Acetylphenylboronic Acid. Link
- Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Link
- ResearchGate. Results for the Suzuki-Miyaura reactions between a para-dihalobenzene... Link
- MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Link
- ResearchGate. Kinetics of the coupling of 4‐methoxyphenylboronic acid with... Link
- ResearchGate. Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid... Link
- ResearchGate. Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with... Link
- ResearchGate. Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Link
- ResearchGate. (PDF) Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid. Link
- National Institutes of Health.
- National Institutes of Health. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Link
- ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. Link
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- University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Link
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- PubMed Central.
- ResearchGate. Formation of biaryl compounds in the suzuki cross coupling reaction. Link
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Safety Operating Guide
Proper Disposal of 4-Hexyloxyphenylboronic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in the fast-paced world of drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 4-Hexyloxyphenylboronic acid, moving beyond a simple checklist to instill a culture of safety and operational excellence. Our commitment is to empower you with the knowledge to handle this compound responsibly, ensuring the protection of both personnel and the environment.
Immediate Safety and Hazard Assessment: The Foundation of Safe Disposal
Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is paramount. While specific toxicity data may be limited, the boronic acid class of compounds necessitates a cautious approach.[1]
Key Hazards:
-
Skin and Eye Irritation: Like many boronic acid derivatives, this compound is known to cause skin and serious eye irritation.[2]
-
Respiratory Irritation: Inhalation of the dust can lead to respiratory irritation.[2]
Therefore, it is imperative to treat this compound as hazardous waste from the outset.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash receptacles.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate PPE is non-negotiable. All handling and disposal procedures must be conducted within a certified chemical fume hood to minimize inhalation risk.[1][2]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[2][3] |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. | Provides a robust barrier against skin contact, which can lead to irritation.[3] |
| Body Protection | A fully fastened lab coat that covers the arms. | Prevents contamination of personal clothing and skin.[2][3] |
| Footwear | Closed-toe shoes. | Protects feet from potential spills.[3] |
Step-by-Step Disposal Protocol for this compound
The following protocol provides a systematic approach to the disposal of unused or waste this compound and its contaminated materials.
Waste Segregation and Collection: Preventing Hazardous Reactions
Proper segregation of chemical waste is a critical step in preventing dangerous chemical reactions.[4] Boronic acid waste should be kept separate from other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2]
-
Solid Waste:
-
Liquid Waste:
Decontamination of Empty Containers: Ensuring Thoroughness
Empty containers that once held this compound must be properly decontaminated to remove any residual chemical before disposal.[2]
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent.[2] A polar organic solvent such as acetone or ethanol is generally effective.
-
Collect Rinseate: Crucially, the first rinseate, and ideally all subsequent rinses, must be collected and disposed of as liquid hazardous waste.[1][2] Transfer this rinseate to your designated liquid hazardous waste container for this compound.[2]
-
Final Disposal of Container: After thorough rinsing, allow the container to air dry completely in a well-ventilated area. Deface the original label to prevent any confusion. The clean, dry container can then typically be disposed of in the regular laboratory glassware or plastic recycling stream, in accordance with your institution's policies.[2]
Storage and Final Disposal: The Hand-Off
-
Storage: Store all sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.[1][2] This area should be away from incompatible materials.
-
Collection: Follow your institution's established procedures for the collection of hazardous waste by EHS personnel or a licensed waste disposal company.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the decision-making process for the proper disposal of this compound, the following workflow diagram has been developed.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Scientific Integrity
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental responsibility, and scientific excellence. By adhering to these guidelines, researchers and drug development professionals can mitigate risks, ensure regulatory compliance, and contribute to a safer scientific community. Always consult your institution's specific waste disposal policies and your chemical's Safety Data Sheet (SDS) for the most accurate and comprehensive information.
References
- Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
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A Researcher's Guide to the Safe Handling of 4-Hexyloxyphenylboronic Acid
In the dynamic landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. This guide serves as an essential resource for laboratory professionals working with 4-Hexyloxyphenylboronic acid, providing in-depth safety protocols, operational procedures, and disposal directives. As Senior Application Scientists, our goal is to empower you with the knowledge to not only utilize our products effectively but also to maintain a secure and compliant laboratory environment.
Understanding the Hazard Profile
This compound (CAS No. 121219-07-8) is a key building block in organic synthesis. While boronic acids are generally stable solids, it is crucial to recognize their potential hazards to mitigate risks.[1] The primary hazards associated with this compound are skin and eye irritation.[2][3]
Globally Harmonized System (GHS) Classification:
| Hazard Class | Category | Hazard Statement(s) | Pictogram | Signal Word |
| Skin Irritation | 2 | H315: Causes skin irritation | GHS07[2] | Warning[2] |
| Eye Irritation | 2 | H319: Causes serious eye irritation | GHS07[2] | Warning[2] |
This classification underscores the necessity for stringent adherence to personal protective equipment (PPE) protocols to prevent direct contact.
Core Directive: Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the mandatory PPE for handling this compound, with a rationale rooted in the compound's hazard profile.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[4][5] | Protects eyes from airborne dust particles and accidental splashes, preventing serious irritation.[4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[4] | Prevents skin contact and subsequent irritation. Gloves should be inspected for integrity before each use and changed immediately if contaminated.[4] |
| Body Protection | A flame-resistant lab coat, fully buttoned, worn over long pants and closed-toe shoes.[4] | Shields the skin from accidental spills and contact with the solid compound.[4] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound, especially when there is a risk of generating dust.[4] | Minimizes the risk of respiratory tract irritation from inhalation of fine particles. |
Operational Plan: A Step-by-Step Handling Procedure
Adherence to a systematic workflow is critical for minimizing exposure and ensuring reproducible experimental outcomes.
Preparation
-
Engineering Controls : All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to control airborne particles.[6] Ensure that a safety shower and eyewash station are readily accessible.[2]
-
Work Area : The designated workspace should be clean, organized, and free of any unnecessary materials to prevent cross-contamination and accidents.
Handling
-
Donning PPE : Before handling the chemical, put on all the required personal protective equipment as detailed in the table above.
-
Transferring the Compound : When transferring the solid, use appropriate tools like a spatula to avoid generating dust.[4] Keep the container of this compound tightly closed when not in use.[4]
-
Post-Handling : After handling, thoroughly wash your hands with soap and water, even if gloves were worn.[4]
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: A Rapid Response Plan
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | First Aid / Spill Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[5] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[7] If skin irritation occurs, seek medical advice.[8] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
| Spills | Evacuate the area. Wear appropriate PPE and sweep or vacuum up the spilled material, placing it into a suitable, labeled container for disposal. Avoid generating dust.[5] |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Classification : this compound and any materials contaminated with it must be treated as hazardous waste.[9]
-
Waste Segregation : Use separate, clearly labeled, and sealed containers for solid and liquid waste.[9]
-
Labeling : All waste containers must be prominently labeled as "Hazardous Waste" and include the full chemical name.[9]
-
Solid Waste : Contaminated items such as gloves, weighing paper, and pipette tips should be collected in a designated, sealed container for solid hazardous waste.[9]
-
Liquid Waste : Solutions containing this compound should be collected in a labeled, sealed container for liquid hazardous waste.[9]
-
Decontamination : Glassware should be rinsed with a suitable organic solvent (e.g., acetone or ethanol), and the rinsate collected as hazardous liquid waste. A subsequent wash with a basic solution can help remove residual boronic acid.[9]
-
Institutional Procedures : Always adhere to your institution's specific guidelines for hazardous waste pickup and disposal.
By integrating these safety and handling protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the integrity of your research.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
- GHS. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 121219-08-7 Name: this compound.
- ChemSafetyPro.COM. (2016, January 6). GHS Hazard Class and Hazard Category.
- PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary.
- Richmond Sarpong Group. (2013, June 10). Chemical Class Standard Operating Procedures - Particularly Hazardous Substances (PHS).
- Chem-Station Int. Ed. (2016, May 9). Protecting Groups for Boronic Acids.
Sources
- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 2. chemscene.com [chemscene.com]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 121219-08-7 Name: this compound [xixisys.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
